(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bromoethyl(diphenyl)sulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrS.CHF3O3S/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-10H,11-12H2;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNFOVPRAUGNK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](CCBr)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649003 | |
| Record name | (2-Bromoethyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247129-85-7 | |
| Record name | Sulfonium, (2-bromoethyl)diphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247129-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromoethyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Versatile Reagent: A Technical Guide to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
CAS Number: 247129-85-7
Introduction: Unveiling a Powerful Synthetic Tool
In the landscape of modern organic synthesis, the strategic design and application of highly reactive intermediates are paramount to the efficient construction of complex molecular architectures. (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a stable, crystalline solid, has emerged as a important reagent, primarily serving as a convenient and storable precursor to the highly reactive diphenylvinylsulfonium triflate.[1] This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its synthesis, and a comprehensive overview of its diverse applications in contemporary drug discovery and chemical research. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights to empower researchers in leveraging this potent electrophilic building block.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 247129-85-7 | , |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | , |
| Molecular Weight | 443.30 g/mol | , |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 85-90 °C | |
| Solubility | Soluble in acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, and THF. Partially soluble in THF:H₂O (2:1). Insoluble in petrol-derived and non-polar ethereal solvents. | |
| Storage | 4°C, sealed storage, away from moisture. |
Safety Profile:
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[2]
The Core of Reactivity: In Situ Generation of Diphenylvinylsulfonium Triflate
The primary utility of this compound lies in its role as a stable precursor to diphenylvinylsulfonium triflate, a potent Michael acceptor.[1] This in-situ generation is crucial as the vinylsulfonium salt itself is a less stable oil, making the crystalline bromoethyl precursor far more convenient for storage and handling.[1] Upon treatment with a non-nucleophilic base, the title compound undergoes an elimination reaction to furnish the highly electrophilic vinylsulfonium species.
Caption: In-situ generation of the reactive vinylsulfonium salt.
This transiently generated vinylsulfonium salt readily undergoes conjugate addition by a wide range of nucleophiles, leading to the formation of a sulfur ylide intermediate. This intermediate is the linchpin for a variety of subsequent transformations, including cyclizations and annulations, which are central to the synthesis of diverse heterocyclic frameworks.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is a robust two-step procedure commencing from readily available 2-bromoethanol.[4][5] The causality behind this experimental design lies in the creation of a highly labile leaving group (triflate) on the ethyl backbone, which is subsequently displaced by a soft nucleophile (diphenyl sulfide).
Step 1: Synthesis of 2-Bromoethyl trifluoromethanesulfonate
Caption: Step 1: Triflation of 2-bromoethanol.
Protocol:
-
To a solution of 2-bromoethanol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add trifluoromethanesulfonic anhydride (1.05 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 2-bromoethyl trifluoromethanesulfonate is typically used in the next step without further purification.[5]
Expertise & Experience: The use of pyridine is critical to neutralize the triflic acid byproduct, driving the reaction to completion.[4] Performing the reaction at low temperature mitigates potential side reactions.
Step 2: Synthesis of this compound
Caption: Step 2: Sulfonium salt formation.
Protocol:
-
Dissolve the crude 2-bromoethyl trifluoromethanesulfonate (1.0 eq) and diphenyl sulfide (1.1 eq) in toluene.
-
Reflux the reaction mixture for 12-18 hours, during which time a precipitate will form.
-
Cool the mixture to room temperature and add diethyl ether to facilitate further precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford this compound as a crystalline solid.[5]
Trustworthiness: This two-step, one-pot modification (using the crude intermediate) is an efficient and scalable method for the preparation of the title compound. The final product is a stable solid that can be stored for extended periods.
Applications in Drug Discovery and Organic Synthesis
The synthetic utility of this compound is broad, with notable applications in the construction of various heterocyclic systems that are prevalent in medicinal chemistry.
Synthesis of Imidazolinium Salts: Precursors to N-Heterocyclic Carbenes (NHCs)
Imidazolinium salts are valuable precursors to N-heterocyclic carbenes (NHCs), which have found widespread use as ligands in organometallic catalysis and as organocatalysts themselves. The reaction of formamidines with this compound provides an efficient route to these important heterocycles.
Typical Experimental Protocol:
-
To a stirred solution of the desired formamidine (1.0 eq) and a hindered base such as diisopropylethylamine (2.5 eq) in anhydrous acetonitrile (MeCN) under a nitrogen atmosphere, add this compound (1.25 eq).[1]
-
Reflux the reaction mixture for 1.5-3 hours.[1]
-
Cool the mixture to room temperature and reduce the solvent volume.
-
Add diethyl ether to precipitate the imidazolinium salt.
-
Collect the solid by filtration, wash with appropriate solvents (e.g., hot toluene, diethyl ether, water, then diethyl ether again), and dry in vacuo to yield the pure imidazolinium trifluoromethanesulfonate.[1]
Annulation Reactions for Heterocycle Synthesis
The in-situ generated diphenylvinylsulfonium triflate is a versatile C2-linker for the synthesis of a variety of saturated heterocycles, including morpholines, thiomorpholines, and piperazines. These structural motifs are common in many FDA-approved drugs.
Caption: Proposed mechanism for morpholine synthesis.
Synthesis of Spirocyclopropanes
This compound has been successfully employed in the synthesis of spirocyclopropanes from 1,3-dicarbonyl compounds. This transformation provides a practical route to these strained ring systems, which are valuable synthetic intermediates.
Typical Experimental Protocol:
-
To a mixture of the 1,3-dicarbonyl compound (1.0 eq) and powdered potassium carbonate in ethyl acetate at room temperature, add this compound (1.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the desired spirocyclopropane.
Conclusion: A Reagent of Broadening Utility
This compound has solidified its position as a valuable and versatile reagent in the synthetic chemist's toolbox. Its stability, ease of handling, and predictable reactivity as a precursor to diphenylvinylsulfonium triflate make it an attractive choice for the construction of complex molecular scaffolds. The applications highlighted in this guide, particularly in the synthesis of medicinally relevant heterocycles, underscore its significance in drug discovery and development. As research continues to uncover new transformations and applications, the importance of this powerful building block is set to grow.
References
-
Nambu, H., Ono, N., Hirota, W., Fukumoto, M., & Yakura, T. (2016). An efficient method for the synthesis of 2′,3′-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes using (2-bromoethyl)-diphenylsulfonium trifluoromethanesulfonate. Chemical and Pharmaceutical Bulletin, 64(12), 1763–1768. [Link]
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An In-Depth Technical Guide to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a versatile reagent with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this compound for its effective application.
Introduction: A Versatile Building Block
This compound, often abbreviated as BDPST, is a stable, crystalline solid that has emerged as a key intermediate in the construction of complex molecular architectures.[1] Its utility lies in its role as a convenient and storable precursor to the highly reactive diphenylvinylsulfonium triflate, which is generated in situ. This reactivity makes BDPST a valuable tool for a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₄BrF₃O₃S₂ | [2][3][4] |
| Molecular Weight | 443.30 g/mol | [2][3][4] |
| Appearance | White to off-white or grey to tan crystalline powder or amorphous solid | [1][2] |
| Melting Point | 85 - 92 °C | [2] |
| Solubility | Fully soluble in acetone, chloroform (CHCl₃), dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol (EtOH), methanol (MeOH), and tetrahydrofuran (THF). Partially soluble in THF:H₂O (2:1). Insoluble in petrol-derived solvents and non-polar ethereal solvents. | [1] |
| CAS Number | 247129-85-7 | [2][3][4] |
Molecular Structure and Crystallography
The molecular structure of this compound has been definitively characterized by X-ray crystallography. This analysis provides precise information on bond lengths, angles, and the overall three-dimensional arrangement of the atoms, confirming the ionic nature of the compound, which consists of a (2-bromoethyl)diphenylsulfonium cation and a trifluoromethanesulfonate anion.
An experimental and theoretical charge density analysis of a bromoethyl sulfonium salt has provided insights into the stereochemistry and electron density topology of the sulfonium group.[1]
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Spectroscopic Data
Spectroscopic analysis is fundamental for the verification of the identity and purity of a chemical compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about its functional groups. The spectrum is characterized by strong absorptions corresponding to the C-H stretching of the aromatic and aliphatic portions, the C-S bond, and the highly characteristic, strong vibrations of the trifluoromethanesulfonate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.5-8.0 ppm) corresponding to the two phenyl groups. The ethyl group protons would appear as two distinct multiplets, likely triplets, in the aliphatic region. The protons on the carbon adjacent to the positively charged sulfur atom would be deshielded and appear further downfield compared to the protons on the carbon bearing the bromine atom.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon directly attached to the sulfur appearing at a distinct chemical shift. The two aliphatic carbons would also be clearly distinguishable. The trifluoromethyl carbon of the triflate anion would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecule, which serves as a confirmation of its elemental composition.
-
Exact Mass: 441.95198 Da
-
Monoisotopic Mass: 441.95198 Da
Synthesis and Reactivity
This compound is typically synthesized in a two-step process.[1] The synthesis begins with the reaction of 2-bromoethanol with triflic anhydride in the presence of a base like pyridine to form 2-bromoethyl trifluoromethanesulfonate.[1] This intermediate is then reacted with diphenyl sulfide to yield the final product.[1]
The primary utility of this compound stems from its ability to act as a precursor for the in situ generation of diphenylvinylsulfonium triflate. This highly reactive species participates in a variety of chemical transformations, including:
-
Annulation reactions: For the synthesis of various heterocycles through processes like epoxidation, aziridination, and cyclopropanation.[1]
-
Synthesis of Imidazolinium Salts: It serves as a vinyl sulfonium salt precursor in the synthesis of imidazolinium salts.[1]
-
Sulfinylation reactions: The compound can be used as a reactant in sulfinylation reactions.[1]
Synthesis Workflow:
Caption: General two-step synthesis of this compound.
Handling, Storage, and Safety
As a potent alkylating agent, this compound should be handled with appropriate safety precautions.[1]
-
Hazard Classifications: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling this compound. A dust mask is recommended for handling the solid.
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place, away from moisture. The compound is reported to be stable at room temperature for over two years without significant decomposition.[1]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, coupled with its ability to generate a highly reactive vinyl sulfonium salt in situ, makes it an indispensable tool for the construction of complex molecules, particularly heterocyclic systems. A thorough understanding of its physical properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory.
References
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(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate chemical structure
An In-Depth Technical Guide to (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate: A Stable Precursor for Advanced Annulation Strategies
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its chemical structure, synthesis, and core reactivity, with a focus on its strategic role as a stable precursor for the potent Michael acceptor, diphenylvinylsulfonium triflate. This document moves beyond a simple recitation of facts to explain the causality behind its synthetic utility and provide field-proven protocols for its application.
Introduction: The Strategic Advantage of a Bench-Stable Precursor
In the realm of synthetic organic chemistry, particularly in the construction of complex heterocyclic and carbocyclic scaffolds, vinylsulfonium salts are exceptionally powerful reagents.[1] Their ability to act as C2 synthons through conjugate addition-type reactivity opens up a vast landscape of molecular possibilities.[1][2] However, many vinylsulfonium salts are unstable oils, limiting their practicality and shelf-life.
This compound emerges as a pivotal solution to this challenge. It is a stable, crystalline solid prized not for its direct reactivity, but for its function as a convenient and storable precursor to the highly reactive diphenylvinylsulfonium triflate.[3] This guide will elucidate the properties and applications of this reagent, demonstrating its value in generating reactive intermediates in situ for sophisticated annulation reactions crucial in medicinal chemistry and materials science.
Physicochemical Properties and Structural Analysis
The utility of this compound begins with its well-defined and stable physical form. Its properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 247129-85-7 | [4][5] |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [5][6] |
| Molecular Weight | 443.30 g/mol | [6] |
| Appearance | White to grey/tan crystalline powder or amorphous solid | [4][5] |
| Melting Point | 85 - 90 °C | [5] |
| IUPAC Name | 2-bromoethyl(diphenyl)sulfanium;trifluoromethanesulfonate | [6] |
| Solubility | Soluble in acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, THF. Insoluble in petrol-derived and non-polar ethereal solvents. | [4] |
The molecule consists of a diphenylsulfonium cation with a 2-bromoethyl substituent, and a trifluoromethanesulfonate (triflate) anion. The triflate is an exceptional leaving group, a feature critical to the compound's primary reactivity pathway, while the bromoethyl group provides the structural framework for elimination.[3] Experimental and theoretical charge density analysis has provided deep insights into the stereochemistry and electron density of the sulfonium group, noting that the hydrogen atoms on the carbon adjacent to the positively charged sulfur are acidic.[4][6]
Synthesis, Stability, and Safe Handling
The synthesis of this compound is a robust and straightforward two-step process, making it readily accessible.[4]
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Bromoethyl Trifluoromethanesulfonate This initial step involves the esterification of 2-bromoethanol. The hydroxyl group's oxygen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of triflic anhydride.[3]
-
Dissolve 2-bromoethanol in a suitable anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Add a non-nucleophilic base, such as pyridine, to the solution. This is critical to neutralize the triflic acid byproduct, driving the reaction to completion.[3][4]
-
Slowly add triflic anhydride to the stirred solution.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
The resulting 2-bromoethyl triflate is typically used in the next step without extensive purification.[4]
Step 2: Formation of the Sulfonium Salt The second step is an S_N2 reaction where the sulfur atom of diphenyl sulfide displaces the newly installed triflate group.[3]
-
Dissolve the crude 2-bromoethyl triflate from Step 1 in a solvent such as toluene.
-
Add diphenyl sulfide to the solution.
-
Reflux the mixture until the reaction is complete.[4]
-
Cool the solution, and induce precipitation of the product by adding a non-polar solvent like diethyl ether.[4]
-
Collect the resulting crystalline solid by filtration and dry in vacuo.
Stability and Storage
The final product is a bench-stable, free-flowing crystalline solid that can be stored at room temperature for over two years without significant decomposition.[1][4] This remarkable stability is its key advantage over its oily, less stable vinylsulfonium counterpart.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Due to its nature as a potent alkylating agent, it should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[4][7]
Core Reactivity: In Situ Generation of Diphenylvinylsulfonium Triflate
The primary utility of this compound is its role as a precursor. In the presence of a base, it undergoes an elimination reaction to generate the highly reactive diphenylvinylsulfonium triflate in situ. This strategy provides the synthetic utility of the vinylsulfonium salt without the handling and stability issues.[1][3]
The causality is clear: the hydrogens on the carbon alpha to the positively charged sulfonium center are acidic. A base can readily abstract a proton, leading to the elimination of HBr and the formation of a vinyl group.
Caption: In Situ Generation of the Reactive Vinylsulfonium Salt.
Mechanism of Action in Annulation Reactions
Once generated, the diphenylvinylsulfonium salt functions as a potent Michael acceptor.[2] Its reactivity is driven by the strong electron-withdrawing capacity of the sulfonium group, which polarizes the vinyl double bond and makes the β-carbon highly electrophilic.
The general mechanism involves two key steps:
-
Conjugate Addition: A nucleophile attacks the β-carbon of the vinyl group.[1]
-
Sulfur Ylide Formation: This addition generates a transient sulfur ylide intermediate.[1][2]
This ylide is a versatile species that can undergo a variety of subsequent transformations, including intramolecular cyclizations, rearrangements, or electrophilic trapping, ultimately leading to the formation of diverse carbocyclic and heterocyclic ring systems.[1]
Caption: General Mechanism for Vinylsulfonium Salt Annulation.
Key Applications & Experimental Protocols
The true value of this compound is demonstrated in its wide range of synthetic applications.
Application 1: Synthesis of Imidazolinium Salts
This reagent is highly effective for the synthesis of N-heterocyclic carbene (NHC) precursors like imidazolinium salts.[4]
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add N,N'-bis(2,6-diisopropylphenyl)formamidine (400 mg, 1.10 mmol) and anhydrous acetonitrile (8 mL).
-
Base Addition: Add diisopropylethylamine (0.48 mL, 2.75 mmol). The use of a non-nucleophilic base is crucial to promote the elimination reaction without competing in the conjugate addition.
-
Reagent Addition: Add this compound (610 mg, 1.38 mmol) to the stirred solution.
-
Reaction: Reflux the mixture for 1.5 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half via nitrogen overflow.
-
Add diethyl ether to induce precipitation. Stir until the precipitate is fully formed.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the solid sequentially with hot toluene (100-110 °C), diethyl ether, water, and finally diethyl ether again. This specific washing sequence is designed to remove unreacted starting materials and inorganic salts effectively.
-
Dry the solid in vacuo to yield the pure imidazolinium salt (yields up to 90%).
-
Caption: Workflow for Imidazolinium Salt Synthesis.
Application 2: Annulation Reactions for Heterocycle Synthesis
The reagent serves as an annulation agent for a wide variety of heterocycles via processes like epoxidation, aziridination, and cyclopropanation.[4] For example, it reacts with 1,3-cycloalkanediones in the presence of a powdered base like potassium carbonate to afford spirocyclopropanes in high yields at room temperature.[3]
Application 3: Vinylation in Cross-Coupling Reactions
It has been demonstrated as a powerful vinylation reagent in Sonogashira cross-coupling reactions with terminal alkynes.[4] This represents the first application of this class of compound as a CH₂=CH₂ transfer source in such reactions, proceeding smoothly under Pd/Cu catalysis at room temperature to yield 1,3-enynes.[4]
Application 4: Polymer and Materials Science
Beyond traditional organic synthesis, this compound is an effective photoinitiator for cationic polymerization in UV-curable systems.[5] This application is vital in the coatings, adhesives, and printing industries, as well as in electronics manufacturing for the production of photoresists.[5]
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool that overcomes the inherent instability of vinylsulfonium salts. Its identity as a stable, crystalline, and easily handled solid allows for the reliable in situ generation of a potent reactive intermediate, broadening the accessibility of vinylsulfonium chemistry to a wider range of researchers. Its proven utility in synthesizing complex heterocycles, performing novel vinylations, and initiating polymerization underscores its versatility.
Future research may focus on expanding its application in bioconjugation, where the controlled formation of a reactive species in situ could offer advantages in the site-specific modification of biomolecules. Furthermore, the development of chiral versions of this reagent could pave the way for new asymmetric annulation methodologies, a field of continuous interest in drug discovery and development.
References
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This compound | C15H14BrF3O3S2 | CID 25193077. PubChem. [Link]
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Duong, V. K., & McGarrigle, E. M. APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES. UCD School of Chemistry, Centre for Synthesis and Chemical Biology, University College Dublin. [Link]
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Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. National Center for Biotechnology Information. [Link]
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Vinyl Sulfonium Salts as the Radical Acceptor for Metal-Free Decarboxylative Alkenylation. ResearchGate. [Link]
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Cascade reaction of α-aryl vinyl and propargyl sulfonium salts with carbon nucleophiles: synthesis of functionalized benzyl and homoallyl thioethers. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate: Synthesis, Reactivity, and Applications
Executive Summary
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a stable, crystalline solid that has emerged as a important and versatile reagent in modern organic synthesis.[1] Its true value is not in its direct reactivity but in its function as a convenient and storable precursor for the in situ generation of the highly reactive diphenylvinylsulfonium triflate.[1][2] This guide provides an in-depth examination of its synthesis, core reactivity, and diverse applications, ranging from the construction of complex heterocyclic architectures to its role in materials science as a potent photoinitiator. The protocols and mechanisms detailed herein are presented with an emphasis on the underlying chemical principles, providing researchers and drug development professionals with the necessary insights for successful application.
Introduction and Strategic Significance
In the pursuit of complex molecular targets, the modern synthetic chemist requires reagents that are not only effective but also robust, storable, and safe to handle. This compound meets these criteria, serving as a solid, air-stable precursor that liberates a powerful synthetic intermediate on demand.[2] The core utility of this compound stems from its ability to undergo base-mediated elimination to form diphenylvinylsulfonium triflate. This transient species is a highly potent Michael acceptor, readily engaging with a wide array of nucleophiles to facilitate annulation, cyclization, and vinylation reactions.[2][3][4]
This two-stage reactivity—storage as a stable precursor followed by controlled in situ activation—provides a significant advantage, circumventing the challenges associated with preparing and handling the more labile vinylsulfonium salt directly. This guide will elucidate the practical and mechanistic details that make this reagent a valuable tool in the synthetic chemist's arsenal.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [3][5][6] |
| Molecular Weight | 443.30 g/mol | [3][6][7] |
| CAS Number | 247129-85-7 | [3][5] |
| Appearance | White to tan crystalline powder/solid | [2][5] |
| Melting Point | 85 - 92 °C | [3][5] |
| Solubility | Insoluble in non-polar solvents (e.g., hexanes); Soluble in acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, and THF. | [2][5] |
| Stability | Can be stored at room temperature for over two years without significant decomposition. | [2] |
Synthesis of the Reagent: A Self-Validating Protocol
The synthesis of this compound is a robust two-step process starting from commercially available materials.[2] The causality behind each step is critical for ensuring a high yield and purity of the final product.
Synthesis Workflow
Caption: Workflow for the two-step synthesis of the title reagent.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromoethyl Trifluoromethanesulfonate
-
Rationale: This step converts the poor leaving group of the alcohol (-OH) into an exceptionally labile triflate group (-OTf), activating the ethyl backbone for subsequent nucleophilic attack.[1] Pyridine is used as a non-nucleophilic base to neutralize the triflic acid byproduct, driving the reaction to completion.[1]
-
Procedure:
-
To a stirred solution of 2-bromoethanol in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add pyridine (1.1 equivalents).
-
Slowly add triflic anhydride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄.
-
The solvent is removed under reduced pressure. The resulting crude 2-bromoethyl triflate is a highly reactive intermediate and is typically used in the next step without further purification.[2]
-
Step 2: Synthesis of this compound
-
Rationale: The sulfur atom of diphenyl sulfide acts as a potent nucleophile, displacing the triflate leaving group from the intermediate in a classic Sₙ2 reaction to form the stable sulfonium salt.[1]
-
Procedure:
-
Dissolve the crude 2-bromoethyl triflate from Step 1 in toluene.
-
Add diphenyl sulfide (1.0-1.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The product will often begin to precipitate out of the hot toluene.
-
Cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation.
-
The solid product is collected by filtration. To ensure purity, the precipitate is washed with cold toluene and then diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to tan solid under vacuum. The product is typically of sufficient purity (≥97%) for most applications.[3]
-
Core Reactivity: The Gateway to Vinylsulfonium Chemistry
The primary utility of this compound is its role as a precursor.[1] In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), it undergoes an E2 elimination to generate the highly electrophilic diphenylvinylsulfonium triflate in situ.
Caption: In situ generation of the reactive vinylsulfonium intermediate.
This in situ generation is strategically advantageous because the vinylsulfonium salt itself is less stable and more difficult to handle and store than its bromoethyl precursor. This method provides a reliable way to access its powerful reactivity in a controlled manner.
Key Applications in Synthetic Chemistry
Synthesis of Heterocycles: Imidazolinium Salts
A prominent application is the synthesis of N-heterocyclic carbene (NHC) precursors, such as imidazolinium salts.[2]
Typical Experimental Protocol:
-
Rationale: This protocol demonstrates the annulation of a formamidine nucleophile with the in situ generated vinylsulfonium salt. DIPEA acts as the base to trigger the elimination, and acetonitrile is a suitable polar aprotic solvent.
-
Procedure:
-
To a stirred solution of N,N'-bis(2,6-diisopropylphenyl)formamidine (1.0 equivalent) and diisopropylethylamine (2.5 equivalents) in anhydrous acetonitrile (MeCN) under a nitrogen atmosphere, add this compound (1.25 equivalents) in one portion.
-
Heat the reaction mixture to reflux for 1.5 hours.
-
Cool the mixture to room temperature. Reduce the solvent volume by approximately half by passing a stream of nitrogen over the surface.
-
Add diethyl ether to the concentrated mixture and stir until a precipitate forms.
-
Collect the precipitate by filtration.
-
Self-Validating Wash Protocol: Wash the solid sequentially with hot toluene, diethyl ether, water, and finally diethyl ether again to remove impurities.
-
Dry the solid in vacuo to yield the desired 1,3-bis(2,6-diisopropylphenyl)imidazolinium trifluoromethanesulfonate as an amorphous powder.
-
Materials Science: Photoinitiation
In polymer chemistry, the compound serves as an effective photoinitiator for cationic polymerization, particularly in UV-curable systems for coatings, adhesives, and printing.[5] Upon exposure to UV light, it generates reactive species that initiate rapid polymerization, leading to efficient and durable curing processes.[5] Its high reactivity and solubility in organic formulations make it a preferred choice for modern manufacturing.[5]
Safety and Handling
As a potent alkylating agent precursor, this compound must be handled with appropriate care.[2]
| Hazard Type | GHS Classification & Statements | Recommendations |
| Skin Contact | Skin Irritant 2 (H315): Causes skin irritation.[7][8] | Wear nitrile gloves. Wash skin thoroughly after handling.[8] |
| Eye Contact | Eye Irritant 2 (H319): Causes serious eye irritation.[7][8] | Wear safety glasses or goggles.[8] |
| Inhalation | STOT SE 3 (H335): May cause respiratory irritation.[4][7] | Handle in a well-ventilated fume hood. Use a dust mask for handling large quantities.[2][4] |
| Storage | Not specified, but general chemical hygiene applies. | Store in a cool, dry place, sealed away from moisture.[6][9] |
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, gloves, and eye protection, is mandatory.[4]
Conclusion
This compound is a cornerstone reagent for accessing the versatile chemistry of vinylsulfonium salts. Its identity as a stable, easy-to-handle solid precursor that can be activated in situ under mild basic conditions provides a significant practical advantage for researchers. From the synthesis of complex heterocycles vital to pharmaceutical development to its role as a photoinitiator in advanced materials, this compound demonstrates broad utility. The robust protocols for its synthesis and application, grounded in a clear understanding of its reactivity, ensure its continued importance in the field of chemical science.
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- (2-BroMoethyl)
- (2-Bromoethyl)
- (2-Bromoethyl)
- This compound | C15H14BrF3O3S2 | CID 25193077. PubChem.
- This compound 247129-85-7. Tokyo Chemical Industry (India) Pvt. Ltd..
- (2-Bromoethyl)
- SAFETY DATA SHEET - (2-Bromoethyl)
- (2-溴乙基)二苯基锍三氟甲烷磺酸盐 | 247129-85-7. ChemicalBook.
- (2-Bromoethyl)
- MSDS of (2-Bromoethyl)
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An In-Depth Technical Guide to the Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
This guide provides a comprehensive overview of the synthesis of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a versatile reagent in modern organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations.
Introduction: A Versatile Precursor in Organic Chemistry
This compound is a stable, crystalline solid that serves as a key intermediate in a variety of organic transformations.[1] It is particularly valued as a precursor for the in situ generation of diphenylvinylsulfonium triflate, a highly reactive species used in the synthesis of diverse heterocyclic compounds.[2] The presence of both a bromine atom and an exceptionally good leaving group, the triflate, on a two-carbon backbone provides a unique platform for sequential reactions. This guide will delve into the primary synthetic pathway, offering a rationale for each step and providing detailed experimental procedures.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of the target molecule can be logically broken down into two main transformations: the formation of the sulfonium salt and the introduction of the triflate counter-ion. A common and efficient approach involves a two-step process starting from readily available 2-bromoethanol.[2]
Core Strategy:
-
Esterification: Conversion of the hydroxyl group of 2-bromoethanol into a triflate ester. This is a critical step as the triflate group is a superior leaving group compared to bromide, enabling the subsequent nucleophilic attack by the sulfur atom of diphenyl sulfide.
-
Sulfonium Salt Formation: S-alkylation of diphenyl sulfide with the activated 2-bromoethyl trifluoromethanesulfonate.
This strategy is advantageous because it avoids the direct reaction of diphenyl sulfide with 1,2-dibromoethane, which can lead to a mixture of products and is generally less efficient. The use of triflic anhydride in the first step ensures a high-yielding conversion to the highly reactive triflate intermediate.
Visualizing the Synthesis Pathway
The overall synthetic transformation can be visualized as a two-step sequence.
Caption: Mechanism of 2-bromoethyl trifluoromethanesulfonate formation.
Experimental Protocol:
-
To a stirred solution of 2-bromoethanol in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add pyridine.
-
Slowly add triflic anhydride to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a specified period.
-
The reaction is then quenched with water, and the organic layer is separated.
-
The organic phase is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting 2-bromoethyl trifluoromethanesulfonate is often used in the next step without further purification. [2] Table 1: Reagent Quantities and Reaction Conditions for Step 1
| Reagent | Molar Equiv. | Purpose | Key Considerations |
| 2-Bromoethanol | 1.0 | Starting material | Ensure it is anhydrous. |
| Triflic Anhydride | 1.1 | Triflylating agent | Highly reactive and corrosive; handle with care. |
| Pyridine | 1.2 | Base | Scavenges the triflic acid byproduct. |
| Dichloromethane | - | Solvent | Must be anhydrous. |
| Temperature | 0 °C to RT | Control | Initial cooling controls the exothermic reaction. |
| Reaction Time | 1-2 hours | Completion | Monitor by TLC or LC-MS. |
Step 2: Synthesis of this compound
In the second step, the crude 2-bromoethyl trifluoromethanesulfonate is reacted with diphenyl sulfide to form the desired sulfonium salt. [2]This is a classic Sₙ2 reaction where the sulfur atom of diphenyl sulfide acts as the nucleophile.
Mechanism: The lone pair of electrons on the sulfur atom of diphenyl sulfide attacks the carbon atom bearing the triflate group. The triflate group, being an excellent leaving group, is displaced, resulting in the formation of the (2-bromoethyl)diphenylsulfonium cation with the triflate as the counter-ion. [1]
Caption: Sₙ2 mechanism for sulfonium salt formation.
Experimental Protocol:
-
Dissolve the crude 2-bromoethyl trifluoromethanesulfonate in a suitable solvent, such as toluene. [2]2. Add diphenyl sulfide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. [2]4. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling or with the addition of a less polar solvent like diethyl ether. [2]7. Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Table 2: Reagent Quantities and Reaction Conditions for Step 2
| Reagent | Molar Equiv. | Purpose | Key Considerations |
| 2-Bromoethyl trifluoromethanesulfonate | 1.0 | Electrophile | Used crude from the previous step. |
| Diphenyl Sulfide | 1.0-1.2 | Nucleophile | Ensure purity. |
| Toluene | - | Solvent | Anhydrous conditions are preferred. |
| Temperature | Reflux | Reaction Rate | To overcome the activation energy. |
| Reaction Time | 2-4 hours | Completion | Monitor to avoid side reactions. |
Applications in Heterocycle Synthesis
The primary utility of this compound lies in its role as a precursor to diphenylvinylsulfonium triflate. This highly reactive intermediate is generated in situ by treatment with a base and is readily trapped by various nucleophiles to construct a wide array of heterocyclic systems, such as imidazolinium salts. [1][2]
Safety and Handling
-
Triflic anhydride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Bromoethanol is toxic and should be handled with care.
-
Diphenyl sulfide has an unpleasant odor.
-
The intermediate, 2-bromoethyl trifluoromethanesulfonate , is a potent alkylating agent and should be handled with caution.
Conclusion
The synthesis of this compound is a robust and efficient two-step process that provides access to a valuable reagent for organic synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can reliably prepare this compound for use in the construction of complex molecular architectures. The strategic use of a triflate leaving group is key to the success of this synthetic route.
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Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Royal Society of Chemistry. Available at: [Link]
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phenyl vinyl sulfide. Organic Syntheses Procedure. Available at: [Link]
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Diphenyl Diselenide-Assisted Radical Addition Reaction of Diphenyl Disulfide to Unsaturated Bonds upon Photoirradiation. National Institutes of Health. Available at: [Link]
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Interaction of acetonitrile with trifluoromethanesulfonic acid: unexpected formation of a wide variety of structures. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. PubMed. Available at: [Link]
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An In-Depth Technical Guide to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate: Properties, Solubility, and Applications
Abstract
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a versatile and highly reactive sulfonium salt with significant applications in organic synthesis, particularly as a stable precursor for the in situ generation of diphenylvinylsulfonium triflate. Its utility in the formation of complex heterocyclic structures and in various coupling reactions makes a thorough understanding of its physicochemical properties, especially its solubility, crucial for researchers, chemists, and professionals in drug development. This guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for the quantitative determination of its solubility, its synthesis, key applications, and essential safety and handling information.
Introduction: The Chemical Profile of a Versatile Reagent
This compound, with the CAS Number 247129-85-7, is a white to off-white crystalline or amorphous solid.[1][2] Its molecular structure, consisting of a diphenylsulfonium cation with a 2-bromoethyl substituent and a trifluoromethanesulfonate (triflate) anion, imparts a unique combination of stability and reactivity. The triflate anion is an excellent leaving group, which is key to many of the compound's synthetic applications.[3]
Key Physical and Chemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | |
| Molecular Weight | 443.30 g/mol | |
| Appearance | White to almost white or grey to tan amorphous solid/powder to crystal | [1] |
| Melting Point | 85 - 92 °C | [2] |
| Purity | Typically ≥ 97-98% (by HPLC) | [2] |
The compound is noted for its thermal stability, allowing for storage at room temperature for extended periods without significant degradation.[1] This stability, combined with its potent reactivity in solution, makes it a valuable reagent in the modern synthetic chemist's toolkit.
Solubility Profile: A Guide for Practical Application
The solubility of this compound is a critical parameter for its effective use in chemical reactions. The polarity imparted by the sulfonium cation and the triflate anion dictates its solubility behavior in various organic solvents.
Qualitative Solubility
Based on available data, the qualitative solubility of this compound can be summarized as follows:
| Solvent Category | Solubility | Example Solvents | Reference(s) |
| Polar Aprotic | Fully Soluble | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [1] |
| Chlorinated | Fully Soluble | Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂) | [1] |
| Polar Protic | Fully Soluble | Ethanol (EtOH), Methanol (MeOH) | [1] |
| Ethereal | Fully Soluble | Tetrahydrofuran (THF) | [1] |
| Aqueous Mixtures | Partially Soluble | THF:H₂O (2:1) | [1] |
| Non-polar Ethereal | Insoluble | Diethyl ether | [1] |
| Hydrocarbon | Insoluble | Petrol-derived solvents (e.g., hexanes) | [1] |
The high solubility in polar organic solvents is attributed to the ionic nature of the sulfonium salt. The trifluoromethanesulfonate moiety is known to enhance solubility in such environments.[2]
Quantitative Solubility Determination: An Experimental Protocol
To date, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not widely published. For researchers requiring precise concentrations for kinetic studies, process development, or crystallization work, experimental determination is necessary. The following is a robust protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of an organic salt.[4][5]
Objective: To determine the quantitative solubility of this compound in a given solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Protocol Workflow Diagram:
Caption: Workflow for quantitative solubility determination.
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation for Solubility Measurement:
-
To a series of vials, add a measured volume of the selected solvent.
-
Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials.
-
Carefully draw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the standard solutions and the filtered saturated sample solutions by HPLC.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Using the calibration curve, determine the concentration of this compound in the saturated sample solutions.
-
-
Data Reporting:
-
The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature.
-
Report the solubility in appropriate units, such as mg/mL or mol/L.
-
Synthesis of this compound
The synthesis of this sulfonium salt is typically achieved in a two-step process starting from commercially available materials.[1]
Synthesis Pathway Diagram:
Caption: Two-step synthesis of the title compound.
Synthetic Procedure Overview:
-
Formation of 2-Bromoethyl Triflate: 2-Bromoethanol is reacted with triflic anhydride in the presence of a base, such as pyridine, in a solvent like dichloromethane (CH₂Cl₂). This reaction forms the highly reactive intermediate, 2-bromoethyl triflate.[1][3]
-
Formation of the Sulfonium Salt: The crude 2-bromoethyl triflate is then reacted directly with diphenyl sulfide in a suitable solvent, such as refluxing toluene. The sulfur atom of diphenyl sulfide acts as a nucleophile, displacing the triflate group to form the desired this compound. The product is typically isolated by precipitation from a non-polar solvent like diethyl ether.[1][3]
Key Applications in Organic Synthesis
This compound is primarily valued as a stable, solid precursor for the in situ generation of diphenylvinylsulfonium triflate. This highly reactive intermediate participates in a wide range of synthetic transformations.
Key Reaction Types:
-
Precursor to Diphenylvinylsulfonium Triflate: In the presence of a base, this compound undergoes elimination to form diphenylvinylsulfonium triflate, which is a potent Michael acceptor.
-
Synthesis of Heterocycles: It is used as an annulation reagent for the synthesis of various heterocycles, including imidazolinium salts.[1] This is achieved through reactions with nucleophiles like formamidines.[1]
-
Vinylation Reagent: It can serve as a source for the "CH=CH₂" group in transition-metal-catalyzed cross-coupling reactions, such as Sonogashira couplings with terminal alkynes to produce 1,3-enynes.[6]
-
Other Applications: The reagent is also employed in sulfinylation, cyclization, and annulation reactions.[7] Additionally, it finds use as a photoinitiator in cationic polymerization for coatings and adhesives and in the manufacturing of photoresists for electronics.[2]
Application Workflow Diagram:
Caption: Major synthetic routes utilizing the title compound.
Safety and Handling
As a potent alkylating agent, this compound must be handled with appropriate care.[1]
GHS Hazard Information: [8]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or chemical goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator (e.g., N95 dust mask).
Handling and Storage:
-
Store at room temperature in a dry, well-ventilated place.[2]
-
Keep the container tightly closed.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a reagent of significant value in contemporary organic synthesis. Its broad solubility in common polar organic solvents facilitates its use in a variety of reaction conditions. While quantitative solubility data remains to be extensively published, the provided experimental protocol offers a clear pathway for its determination, empowering researchers to optimize their synthetic methodologies. A thorough understanding of its synthesis, reactivity as a vinylsulfonium salt precursor, and proper handling procedures is essential for its safe and effective application in the development of novel molecules and materials.
References
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Bedia, A., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5092-5104. Retrieved from [Link]
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ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
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RadTech. (n.d.). Soluble and Red-Shifted Sulfonium Salts. Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (2021). Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate. Organic Letters. Retrieved from [Link]
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CORE. (n.d.). THE STEREOCHEMISTRY OF SULFONIUM SALTS. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthetic Applications of Sulfonium Salts. Retrieved from [Link]
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PubMed. (2024). Recent Applications of Sulfonium Salts in Synthesis and Catalysis. Retrieved from [Link]
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A Guide to the Stability and Storage of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate: Principles and Protocols
Introduction
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a versatile and valuable reagent in modern organic synthesis. Its utility primarily stems from its role as a stable, crystalline precursor to the more reactive diphenylvinylsulfonium triflate, which is generated in situ for a variety of synthetic transformations, including annulations, epoxidations, and aziridinations.[1] As a potent alkylating agent, its efficacy and the reproducibility of experimental outcomes are intrinsically linked to its stability and proper handling. This guide provides an in-depth technical overview of the stability and optimal storage conditions for this compound, grounded in the fundamental principles of sulfonium salt chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize this reagent and seek to ensure its integrity and performance.
Core Stability Profile
This compound is generally regarded as a "bench-stable" crystalline solid.[2][3] This ambient stability is a significant practical advantage over its more reactive vinyl counterpart, which is often an unstable oil. One supplier notes that the compound can be stored at room temperature for over two years without significant decomposition or loss of reactivity. However, its long-term stability is contingent on stringent control of environmental factors, primarily moisture, temperature, and light.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 247129-85-7 | [4] |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [4] |
| Molecular Weight | 443.30 g/mol | [4] |
| Appearance | White to off-white or grey to tan amorphous solid/powder to crystal | [1] |
| Melting Point | 85-92 °C |
Critical Factors Influencing Stability and Degradation Pathways
The stability of this compound is dictated by its susceptibility to nucleophilic attack and elimination reactions. The positively charged sulfur atom renders adjacent carbons electrophilic and the protons on the α-carbon acidic.
Moisture and Hydrolysis: The Primary Concern
To mitigate hydrolysis, the following workflow is essential:
Caption: Potential degradation pathways.
Chemical Incompatibilities
The reactivity of this compound necessitates careful consideration of its compatibility with other reagents.
Table of Incompatible Substances:
| Incompatible Class | Examples | Rationale for Incompatibility |
| Strong Bases | Hydroxides, alkoxides, organolithiums | Promote the elimination of HBr to form diphenylvinylsulfonium triflate. Stronger bases can lead to uncontrolled and rapid decomposition. |
| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates | The sulfide moiety is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones, altering the reactivity of the compound. |
| Acids | Strong mineral acids | While sulfonium salts are generally stable in acidic media, strong acids could potentially catalyze decomposition pathways, though specific mechanisms are not well-documented. |
| Acid Chlorides & Anhydrides | Acetyl chloride, acetic anhydride | These reagents can react with trace moisture to generate strong acids (e.g., HCl), which can then act as catalysts for decomposition. |
Recommended Storage and Handling Protocols
Based on the stability profile, the following protocols are recommended for maintaining the integrity of this compound.
Long-Term Storage Protocol
-
Container: Store the compound in its original, tightly sealed container. For smaller quantities, transfer to a vial with a PTFE-lined cap.
-
Atmosphere: Before sealing, flush the container with a dry, inert gas such as argon or nitrogen.
-
Location: Place the sealed container in a desiccator to provide a secondary barrier against moisture.
-
Temperature: Store the desiccator in a refrigerator at a controlled temperature, ideally between 2-8°C.
-
Light: Ensure the storage location is dark.
Handling Protocol for Experimental Use
-
Inert Atmosphere: Whenever possible, handle the solid in a glovebox with a low-moisture and low-oxygen atmosphere. If a glovebox is unavailable, use a Schlenk line and handle the compound under a positive pressure of inert gas.
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Glassware and Solvents: All glassware must be rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere. Use only anhydrous solvents for reactions.
-
Weighing: If weighing outside of a glovebox, do so quickly and in a dry environment. Minimize the time the container is open to the atmosphere.
-
Disposal: Quench any residual material carefully with a suitable solvent before disposal. Dispose of the waste in accordance with local regulations.
Conclusion
This compound is a robust and highly useful synthetic precursor. Its "bench-stable" nature is a significant asset, but this stability is not absolute. By understanding the fundamental chemical principles that govern its potential degradation pathways—namely hydrolysis, thermal elimination, and photolysis—researchers can implement effective storage and handling protocols. Adherence to the recommendations outlined in this guide, particularly the rigorous exclusion of moisture and storage in a cool, dark, and inert environment, will ensure the long-term integrity and reactivity of this important reagent, leading to more reliable and reproducible synthetic outcomes.
References
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Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society, 112(16), 6004–6015. [Link]
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ACS Publications. (2014). Synthesis of α‑Substituted Vinylsulfonium Salts and Their Application as Annulation Reagents in the Formation of Epoxide- and Aziridine-Fused Bicyclic N-Heterocycles. The Journal of Organic Chemistry, 79(21), 10226–10239. [Link]
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ACS Publications. (2022). Sulfonium and Selenonium Salts as Noncovalent Organocatalysts for the Multicomponent Groebke–Blackburn–Bienaymé Reaction. The Journal of Organic Chemistry, 87(15), 10041–10050. [Link]
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ACS Publications. (2021). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters, 23(15), 5896–5900. [Link]
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ResearchGate. (2022). Sulfonium cations as versatile strongly π-acidic ligands. Chemical Science, 13(16), 4770–4775. [Link]
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ResearchGate. (2025). PART II. COMMON-ION EFFECT AND THE ION-PAIR MECHANISM IN THE SOLVOLYSIS OF DIMETHYL-t-BUTYL SULPHONIUM SALTS. [Link]
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(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate safety data sheet (SDS)
An In-Depth Technical Guide to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate for Advanced Synthesis and Material Science
Introduction: A Versatile and Stable Reagent for Modern Chemistry
This compound, hereafter referred to as BDT, is a stable, crystalline solid that has emerged as a cornerstone reagent for chemists and material scientists.[1] While its structure may appear complex, its utility lies in its remarkable capacity to serve as a robust precursor to the highly reactive diphenylvinylsulfonium triflate intermediate.[2] This guide, designed for researchers and drug development professionals, moves beyond a standard safety data sheet to provide a comprehensive understanding of BDT's properties, core reactivity, and its practical application in both organic synthesis and polymer chemistry. We will explore the mechanistic rationale behind its use, detail protocols for its safe and effective implementation, and provide the necessary data to integrate this powerful tool into your research endeavors.
Section 1: Physicochemical and Structural Properties
A thorough understanding of a reagent's physical properties is fundamental to its successful application. BDT is typically supplied as a grey to tan amorphous solid or a white crystalline powder, exhibiting excellent stability; it can be stored at room temperature for over two years with no significant degradation.[2][3] Its solubility profile is a key practical consideration, being largely insoluble in non-polar solvents but readily soluble in a range of polar organic solvents, which facilitates its use in diverse reaction media.[2]
Chemical Structure
The structure of BDT features a diphenylsulfonium cation paired with a trifluoromethanesulfonate (triflate) anion. The triflate is an excellent leaving group, a property central to the reagent's reactivity.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 247129-85-7 | [3] |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [3][4] |
| Molecular Weight | 443.30 g/mol | [4] |
| Appearance | White crystalline powder or grey to tan amorphous solid | [2][3] |
| Melting Point | 85 - 92 °C | [3] |
| Solubility | Insoluble in non-polar solvents; Soluble in Acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, THF | [2] |
Section 2: Core Reactivity - The In Situ Generation of a Powerful Intermediate
The principal value of BDT in organic synthesis is not its direct reactivity but its function as a stable, solid precursor for the in situ generation of diphenylvinylsulfonium triflate.[1][2] This transformation is typically achieved by treating BDT with a non-nucleophilic base, such as diisopropylethylamine (DIPEA). The base abstracts an acidic proton from the carbon adjacent to the positively charged sulfur atom, leading to the elimination of HBr and the formation of the highly electrophilic vinylsulfonium salt.
This intermediate is a potent Michael acceptor and dienophile, readily participating in a host of reactions with nucleophiles. Its transient nature is advantageous, as it is generated directly in the reaction flask, avoiding the handling of a less stable reagent.
Caption: In situ generation of diphenylvinylsulfonium triflate from BDT.
Section 3: Applications in Synthetic Chemistry
The versatility of the in situ generated vinylsulfonium salt makes BDT a valuable reagent for constructing complex molecular architectures.
Synthesis of Heterocycles
BDT is widely used for synthesizing various heterocyclic systems.[2] A prominent example is the formation of imidazolinium salts from formamidines.[2] This reaction showcases the power of BDT in creating valuable structural motifs for applications such as N-heterocyclic carbene (NHC) ligands.
Exemplary Protocol: Synthesis of an Imidazolinium Salt
-
Inert Atmosphere: To a solution of N,N'-bis(2,6-diisopropylphenyl)formamidine (1.0 eq) and diisopropylethylamine (2.5 eq) in anhydrous acetonitrile, add BDT (1.25 eq) under a nitrogen atmosphere. The use of an inert atmosphere is critical to prevent side reactions with atmospheric moisture and oxygen.
-
Reaction: Heat the mixture to reflux for 1.5 hours. The elevated temperature facilitates the elimination and subsequent cyclization reaction.
-
Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half.
-
Precipitation: Add diethyl ether to the concentrated mixture and stir until a precipitate forms. The imidazolinium salt product is typically insoluble in ether, allowing for straightforward isolation by filtration.
Carbon-Carbon Bond Formation
BDT serves as an efficient source for a 'CH₂CH₂' unit in cross-coupling reactions.[2] It has been successfully employed as a vinylation reagent in Sonogashira cross-coupling reactions with terminal alkynes, proceeding smoothly under Palladium/Copper catalysis at room temperature to yield 1,3-enynes.[2] This application provides a significant advantage over using gaseous ethylene or other less convenient vinylating agents.
Other Key Applications
The reagent is also instrumental in:
-
Annulation Reactions: Building new rings onto existing molecular scaffolds.[2]
-
Cyclization Reactions: Forming cyclic compounds from acyclic precursors.
-
Sulfinylation Reactions: Introducing a sulfinyl group into a molecule.[2]
Section 4: Role as a Cationic Photoinitiator
Beyond traditional organic synthesis, BDT is an effective photoinitiator for cationic polymerization, particularly in UV-curable systems.[3] Upon exposure to UV light, sulfonium salts can undergo photolysis to generate a strong Brønsted acid. This acid initiates the rapid polymerization of monomers like epoxides and vinyl ethers. This property is invaluable in industries requiring fast, efficient curing processes, such as:
-
Coatings and Adhesives: Creating durable, high-performance finishes and bonding agents.[3]
-
Electronics Manufacturing: Producing photoresists for high-precision printed circuit boards (PCBs).[3]
-
Advanced Materials: Synthesizing polymers and resins with enhanced thermal stability and chemical resistance.[3]
Section 5: Hazard Analysis and Safe Handling Protocols
As a potent alkylating agent precursor, BDT must be handled with care.[2] Adherence to rigorous safety protocols is not merely compliant but is a self-validating system to ensure experimental integrity and researcher safety.
Hazard Identification
BDT is classified as a hazardous substance. The primary risks are irritation to the skin, eyes, and respiratory system.[5][6]
| Hazard Class | GHS Code | Description | Pictogram |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Step-by-Step Safe Handling Workflow
This protocol is designed to mitigate the risks associated with handling BDT powder.
Caption: Workflow for the safe handling of this compound.
-
Engineering Controls: All manipulations of solid BDT must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[7] Ensure adequate ventilation.[7]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical splash goggles.[6] If there is a significant risk of dust generation, a NIOSH-approved N95 dust mask should be used.[6]
-
Dispensing: Avoid creating dust when weighing and transferring the solid.[7] Use a spatula and carefully add the reagent to the reaction vessel, which already contains the solvent, if possible.
-
Accidental Release: In case of a spill, evacuate the area. Wearing appropriate PPE, sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[7] Do not let the product enter drains.[7]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Emergency First Aid Measures
Rapid response to exposure is critical. Always have the Safety Data Sheet available for emergency responders.[7]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7] |
| Skin Contact | Take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7] |
Section 6: Storage and Stability
Proper storage is essential to maintain the reagent's integrity.
-
Conditions: Store in a cool, dry, and well-ventilated place.[7]
-
Container: Keep the container tightly closed to prevent moisture absorption, which can degrade the material.[7]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]
While BDT is stable at room temperature, some suppliers recommend refrigerated storage (4°C) for maximum long-term stability.[2][4][8]
Conclusion
This compound is more than a mere chemical; it is a strategic tool for synthetic innovation. Its stability and convenient solid form, combined with its capacity to generate a highly reactive vinylsulfonium intermediate in situ, provide elegant solutions for complex molecular construction. From the synthesis of medicinally relevant heterocycles to the development of advanced polymer materials, BDT offers a reliable and versatile platform for researchers. By understanding its reactivity and adhering to stringent safety protocols, scientists can fully leverage the power of this exceptional reagent.
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Introduction: The Power of Light in Polymer Science
An In-Depth Technical Guide to Sulfonium Salt Photoinitiators for Researchers, Scientists, and Drug Development Professionals
Photopolymerization, the use of light to initiate and propagate polymerization reactions, stands as a cornerstone of modern materials science, offering unparalleled spatial and temporal control over polymer formation.[1] This technology is pivotal in applications ranging from high-performance coatings and adhesives to advanced microelectronics and 3D printing.[2][3] While free-radical photopolymerization is widely used, cationic photopolymerization, often initiated by sulfonium salts, presents distinct and compelling advantages. These include a lack of inhibition by oxygen, low volume shrinkage upon polymerization, and the ability for the reaction to continue even after the light source is removed, a phenomenon known as "dark cure".[4] This guide provides a deep technical dive into the core of cationic photopolymerization: the sulfonium salt photoinitiator. We will explore the fundamental mechanisms, synthesis, experimental evaluation, and diverse applications of this versatile class of compounds, offering field-proven insights for both novice and experienced scientists.
Section 1: The Fundamental Chemistry of Sulfonium Salt Photoinitiators
Sulfonium salts are a class of organic compounds containing a positively charged sulfur atom bonded to three organic substituents.[5] For photoinitiation, triarylsulfonium salts are the most common, valued for their high thermal stability and quantum efficiency.[6][7] However, other classes, such as dialkylphenacylsulfonium and aryl-alkylsulfonium salts, have also been developed to tune properties like solubility and absorption wavelength.[8][9]
Mechanism of Photoacid Generation
The primary function of a sulfonium salt photoinitiator is to generate a strong Brønsted acid upon exposure to light, which then initiates the cationic polymerization of monomers like epoxides, vinyl ethers, and oxetanes.[10][11] This process can occur through two primary pathways: direct photolysis and photosensitization.
1. Direct Photolysis: Upon absorbing a photon of sufficient energy (typically in the UV-C or UV-B range for simple triarylsulfonium salts), the sulfonium salt is promoted to an excited singlet state.[12] This excited state is unstable and rapidly undergoes cleavage of a carbon-sulfur bond. The primary mechanism is a heterolytic cleavage, though a homolytic pathway also occurs.[5][12]
-
Homolytic Cleavage: The C–S bond breaks to form an aryl radical and a diaryl sulfinium radical cation.
-
Heterolytic Cleavage: The C–S bond breaks to form an aryl cation and a diaryl sulfide.
Regardless of the initial cleavage pathway, these highly reactive intermediates interact with a hydrogen donor in the surrounding environment (such as the monomer, a solvent, or atmospheric moisture) to produce a strong Brønsted acid (H⁺) with a non-nucleophilic counter-anion (e.g., SbF₆⁻, PF₆⁻).[2][13] It is this photogenerated acid that is the true initiating species for polymerization.
2. Photosensitization: A significant limitation of many benchmark triarylsulfonium salts is their absorption is limited to the deep UV range (<350 nm).[14] To utilize more practical and safer long-wavelength UV-A or visible light sources (e.g., LEDs), photosensitizers are employed.[9] The photosensitizer (PS) is a molecule with a strong absorption at the desired wavelength. Upon excitation, the excited-state photosensitizer transfers an electron to the sulfonium salt, which then fragments and generates the initiating acid. This process broadens the useful spectral range of these initiators.[2]
The Critical Role of Cation and Anion Structure
The performance of a sulfonium salt photoinitiator is not monolithic; it is profoundly influenced by the chemical structure of both its cation and its anion.
-
The Cation: The structure of the organic cation dictates the salt's light absorption characteristics and its overall thermal stability.[9] Attaching chromophores (light-absorbing groups) like anthracene or thioxanthone to the aryl rings can shift the absorption to longer wavelengths (a red-shift), making the initiator sensitive to visible light and reducing the need for a separate photosensitizer.[2][6] However, these modifications can sometimes lower the thermal stability of the salt.[14] Alkyl-substituted sulfonium salts, for instance, tend to be less thermally stable than their triaryl counterparts.[11]
-
The Anion: The counter-anion (X⁻) has no significant effect on the light absorption properties but plays a crucial role in the polymerization kinetics. Its primary function is to determine the strength and reactivity of the photogenerated Brønsted acid.[15] For efficient polymerization, the anion must be non-nucleophilic to prevent it from terminating the growing polymer chain. The initiating ability of the resulting acid follows the order of decreasing nucleophilicity: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻.[11][15] Therefore, salts with hexafluoroantimonate (SbF₆⁻) anions are among the most reactive cationic photoinitiators.
Section 2: Synthesis and Practical Characterization
While many sulfonium salt photoinitiators are commercially available, the ability to synthesize custom variants is essential for developing novel formulations.
Experimental Protocol: Synthesis of Triphenylsulfonium Hexafluoroantimonate
This two-step protocol is a robust method for synthesizing a benchmark triarylsulfonium salt, adapted from established literature procedures.[16] It utilizes a Grignard reagent to form the sulfonium halide, followed by a metathesis (anion exchange) reaction.
Step 1: Synthesis of Triphenylsulfonium Bromide
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a phenylmagnesium bromide Grignard reagent from bromobenzene and magnesium turnings in anhydrous diethyl ether.
-
Reaction: Cool the Grignard solution to 0°C in an ice bath. Slowly add a solution of diphenyl sulfoxide dissolved in anhydrous tetrahydrofuran (THF) to the dropping funnel and add it dropwise to the stirred Grignard solution over 30 minutes.
-
Causality: The electron-deficient sulfur atom of the sulfoxide is susceptible to nucleophilic attack by the carbanion of the Grignard reagent, forming the triphenylsulfonium cation.
-
-
Quenching & Extraction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cautiously quench the reaction by the slow addition of an aqueous hydrobromic acid (HBr) solution. Transfer the mixture to a separatory funnel, separate the aqueous layer, and wash the organic layer with water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude triphenylsulfonium bromide, which can be purified by recrystallization.
Step 2: Anion Exchange to Triphenylsulfonium Hexafluoroantimonate
-
Dissolution: Dissolve the purified triphenylsulfonium bromide in a minimal amount of a suitable solvent, such as methanol.
-
Metathesis: In a separate flask, prepare a solution of sodium hexafluoroantimonate (NaSbF₆) in water. Add the aqueous NaSbF₆ solution dropwise to the stirred sulfonium bromide solution.
-
Causality: The hexafluoroantimonate salt is significantly less soluble in the reaction medium than the bromide salt, causing the desired product to precipitate out of solution, driving the reaction to completion.
-
-
Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with water to remove any remaining sodium bromide, and then wash with a non-polar solvent like hexane to remove organic impurities.
-
Drying: Dry the final product, triphenylsulfonium hexafluoroantimonate, in a vacuum oven at 40-50°C. The purity can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Data Presentation: Properties of Common Sulfonium Salt Photoinitiators
The selection of a photoinitiator is a critical decision in formulation development. This table summarizes the properties of several commercially relevant sulfonium salts, providing a basis for comparison.
| Photoinitiator Type | Example Commercial Name | Cation Structure | Anion | λmax (nm) | Key Characteristics & Applications |
| Triarylsulfonium Salt | UVI-6974 / CPI-101A | Mixed Triarylsulfonium | SbF₆⁻ | ~230, ~305 | High reactivity, good thermal stability. Used in coatings, adhesives, and electronics.[6] |
| Triarylsulfonium Salt | UVI-6992 / CPI-100P | Mixed Triarylsulfonium | PF₆⁻ | ~230, ~305 | Lower reactivity than antimonate salts but often preferred for lower toxicity.[17] |
| Thioxanthone-modified | CPI-210S | (4-phenylthiophenyl)diphenylsulfonium | SbF₆⁻ | ~240, ~300, ~385 | Red-shifted absorption for UV-A curing. Good solubility in hydrophobic systems.[6] |
| Iodonium/Sulfonium Blend | Blend | PF₆⁻/SbF₆⁻ | ~245 | Blends can offer a balance of surface and through-cure properties. |
Note: λmax values are approximate and can vary based on the solvent and specific mixture of triaryl groups.
Section 3: A Workflow for Formulation and Kinetic Analysis
Developing a photocurable system requires a systematic approach to formulation and a quantitative evaluation of the curing performance.
Formulation Considerations: A Self-Validating System
-
Monomer Selection: The choice of monomer dictates the final properties of the polymer. Cycloaliphatic epoxides (e.g., ECC) are common due to their high reactivity in cationic polymerization. Vinyl ethers are also highly reactive but may have a stronger odor.
-
Initiator Concentration: Typically, the photoinitiator is used at a concentration of 0.5-5.0 wt%.[18] The optimal concentration is a balance; too little results in incomplete curing, while too much can lead to brittleness, yellowing, and filtering of light, which impedes deep curing ("inner filter effect").[3]
-
Sensitizers and Additives: For long-wavelength curing, a photosensitizer (e.g., an anthracene derivative) may be added.[10][18] Basic species, including amines and even water, must be scrupulously avoided as they will neutralize the photogenerated acid and inhibit polymerization.[10]
Workflow for Evaluating Curing Performance
This workflow outlines the logical progression from formulation to kinetic analysis, ensuring a comprehensive evaluation of a new photopolymer system.
Protocol: Kinetic Analysis by Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for quantifying the kinetics of photopolymerization.[1] It measures the heat released from the exothermic polymerization reaction as a function of time and irradiation.[19]
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the DSC cell. Set the instrument to an isothermal temperature (e.g., 25°C or an elevated temperature for "hot lithography" applications).[18] Purge the cell with an inert gas (N₂) to ensure an oxygen-free environment, although this is less critical for cationic systems than for radical ones.
-
Equilibration: Allow the sample to thermally equilibrate for 2-3 minutes to establish a stable heat flow baseline.
-
Irradiation & Data Collection: Open the instrument's shutter to expose the sample to a UV/Visible light source of a known intensity and wavelength for a set duration (e.g., 60 seconds). The instrument records the heat flow (in W/g) versus time.
-
Data Analysis:
-
Total Heat of Polymerization (ΔHtotal): Integrate the area under the exothermic peak. This value is directly proportional to the total extent of the reaction.
-
Rate of Polymerization (Rp): The heat flow curve (W/g) is directly proportional to the rate of polymerization at any given time. The time to reach the peak maximum (tmax) is an indicator of the curing speed.
-
Degree of Conversion (%C): The conversion at any time 't' can be calculated by dividing the cumulative heat evolved up to that time (ΔHt) by the theoretical heat of polymerization for the specific monomer (ΔHtheory).
-
-
Why Photo-DSC? This technique provides direct, quantitative kinetic data. It is invaluable for comparing the reactivity of different photoinitiators, determining the effect of initiator concentration, and studying the influence of temperature on cure speed.[19][20] For drug development applications involving in-situ forming implants or hydrogels, understanding the heat evolution is also critical for ensuring biocompatibility and preventing thermal damage to surrounding tissues or encapsulated therapeutics.
-
Complementary Technique: Real-Time FTIR (RT-FTIR): RT-FTIR is another essential tool that monitors the disappearance of a specific monomer functional group's infrared absorption band (e.g., the epoxide ring vibration) in real-time.[19] This provides a direct measure of monomer conversion. Using both Photo-DSC and RT-FTIR provides a self-validating system, as the kinetic data from both thermal and spectroscopic analyses should correlate.
Section 4: Applications in Scientific and Industrial R&D
The unique properties of sulfonium salt-initiated polymerization have led to their adoption in numerous high-tech fields.
-
Coatings, Adhesives, and Inks: The rapid, on-demand curing and excellent adhesion to various substrates make these systems ideal for industrial coatings, printing inks, and structural adhesives.[9][21]
-
3D Printing and Microfabrication (Stereolithography): Cationic photopolymerization is highly suited for 3D printing due to the low volume shrinkage, which leads to higher dimensional accuracy and reduced internal stress in the printed object.[2] Sulfonium salts are key components in many commercial stereolithography resins.
-
Composite Materials: Recently, sulfonium salts have been used in dual-initiator systems for curing thick, opaque carbon-fiber-reinforced composites. A photoinitiator cures the surface, and the heat generated decomposes a second, thermally latent sulfonium salt, driving a thermal polymerization front through the material.[11]
-
Drug Development and Biomedical Applications: While less common than radical systems, cationic photopolymerization is being explored for specific biomedical applications. The oxygen tolerance is a major advantage for curing hydrogels or bioadhesives in an ambient environment. Potential applications include in-situ forming medical devices, dental restorative materials, and drug delivery systems where the payload is not sensitive to an acidic environment.[2] The low shrinkage is also beneficial for creating precisely structured tissue engineering scaffolds.
Conclusion: An Enduring and Evolving Technology
Sulfonium salt photoinitiators are a mature yet continuously evolving class of materials. Their high efficiency, thermal stability, and the unique advantages of the cationic polymerization they enable have solidified their importance in numerous industries. Key challenges remain, primarily focused on improving solubility in non-polar formulations and designing highly efficient, single-component systems that are sensitive to low-energy visible or even near-infrared light.[2][14] As research pushes the boundaries of light-based manufacturing and medicine, the rational design of novel sulfonium salt structures will continue to be a critical enabler of innovation, providing scientists and developers with a powerful tool to turn liquid resins into solid, functional materials at the flick of a switch.
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Lalevée, J., et al. (2021). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. Polymers, 13(16), 2773. [Link]
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Belfield, K. D., et al. (1995). Cationic Photoinitiators: Solid State Photochemistry of Triphenylsulfonium Salts. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 259(1), 1-10. [Link]
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Li, Z., et al. (2021). Upconversion nanoparticle-assisted cationic and radical/cationic hybrid photopolymerization using sulfonium salts. Polymer Chemistry, 12(31), 4479-4487. [Link]
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Jana, A., et al. (2020). Chemiluminescence Induced Cationic Photopolymerization Using Sulfonium Salt. ACS Macro Letters, 9(4), 471-475. [Link]
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Crivello, J. V. (1984). Cationic polymerization — Iodonium and sulfonium salt photoinitiators. Advances in Polymer Science, 62, 1-48. [Link]
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Lalevée, J., et al. (2023). Single-Component Cationic Photoinitiators. Encyclopedia.pub. [Link]
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Crivello, J. V. (1984). Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators. Request PDF. [Link]
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Gachet, B., et al. (2020). Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides. RSC Publishing. [Link]
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Crivello, J. V., & Lam, J. H. W. (1979). Photoinitiated cationic polymerization with triarylsulfonium salts. Journal of Polymer Science: Polymer Chemistry Edition, 17(4), 977-999. [Link]
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Wang, S., et al. (2024). Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. RSC Publishing. [Link]
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Ma, J., et al. (2017). Synthesis and characterization of triarylsulfonium salts as novel cationic photoinitiators for UV-photopolymerization. Request PDF. [Link]
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Wu, X., & Jin, M. (2018). Chapter 15: D–π–A-type Sulfonium Salt Photoinitiators for Photopolymerizations Under Near-UV and Visible Light-emitting Diodes. Books. [Link]
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Podsiadły, R., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(15), 1735-1750. [Link]
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Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society, 112(16), 6004-6015. [Link]
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Ligon, S. C., et al. (2022). A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. Polymers, 14(10), 2049. [Link]
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Liska, R., et al. (2017). Novel photoacid generators for cationic photopolymerization. Polymer Chemistry, 8(27), 3977-3983. [Link]
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Spectral Properties of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectral properties of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a versatile reagent in modern organic synthesis. This document moves beyond a simple recitation of data, offering insights into the structural nuances that govern its reactivity and spectroscopic behavior. As a stable, crystalline solid, this compound serves as a key precursor to the highly reactive diphenylvinylsulfonium triflate, finding utility in the synthesis of complex heterocycles.[1][2] Its role as a photoinitiator in UV-curable systems further underscores its importance in materials science.[3] Understanding its spectral signature is paramount for its effective application and quality control.
Chemical Structure and Isotopic Distribution
This compound is an organic salt with the chemical formula C₁₅H₁₄BrF₃O₃S₂ and a molecular weight of 443.30 g/mol .[4] The molecule consists of a (2-Bromoethyl)diphenylsulfonium cation and a trifluoromethanesulfonate anion. The inherent isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and sulfur (³²S, ³³S, ³⁴S) will be reflected in high-resolution mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [4] |
| Molecular Weight | 443.30 g/mol | [4] |
| CAS Number | 247129-85-7 | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 85-90 °C |
Synthesis and Reaction Pathway
The synthesis of this compound is typically achieved in a two-step process commencing with the reaction of 2-bromoethanol with triflic anhydride, followed by the reaction of the resulting 2-bromoethyl triflate with diphenyl sulfide.[2] This compound is frequently used to generate diphenylvinylsulfonium triflate in situ for subsequent reactions.
Caption: A typical workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be a composite of the absorptions from the (2-bromoethyl)diphenylsulfonium cation and the trifluoromethanesulfonate anion.
Predicted FTIR Spectral Data
The spectrum will be characterized by strong absorptions from the trifluoromethanesulfonate anion, as well as bands corresponding to the aromatic and aliphatic C-H bonds, and the C-S and C-Br bonds of the cation.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the phenyl rings. [5] |
| 2980 - 2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the bromoethyl group. [6] |
| ~1600, ~1480, ~1440 | Medium to Weak | Aromatic C=C stretch | Skeletal vibrations of the phenyl rings. [7] |
| ~1260 | Very Strong | Asymmetric SO₃ stretch (CF₃SO₃⁻) | A characteristic and intense absorption for the triflate anion. [8] |
| ~1150 | Strong | Symmetric SO₃ stretch (CF₃SO₃⁻) | Another strong, characteristic absorption for the triflate anion. [8] |
| ~1030 | Strong | S-O stretch (CF₃SO₃⁻) | A key vibrational mode of the triflate anion. [8] |
| ~750, ~690 | Strong | C-H out-of-plane bend | Characteristic bending vibrations for monosubstituted benzene rings. [7] |
| ~640 | Strong | C-F stretch (CF₃SO₃⁻) | Vibrations associated with the carbon-fluorine bonds of the triflate anion. [9] |
| 600 - 500 | Medium to Strong | C-Br stretch | The carbon-bromine stretching vibration is expected in this region. [6] |
Experimental Protocol for FTIR Spectroscopy
Causality behind Experimental Choices: As the compound is a crystalline solid, Attenuated Total Reflectance (ATR) is the preferred sampling technique. ATR requires minimal sample preparation and provides high-quality spectra by ensuring good contact between the sample and the ATR crystal (often diamond or germanium). A background spectrum is run first to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor), ensuring that the resulting spectrum is solely from the sample.
Caption: Workflow for obtaining an FTIR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal.
Predicted Mass Spectrum Data
The positive ion mode ESI-MS is expected to show a prominent peak corresponding to the intact cation, (2-Bromoethyl)diphenylsulfonium. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this peak will appear as a characteristic doublet with approximately equal intensities, separated by 2 m/z units.
| Predicted m/z | Ion | Rationale |
| 295.0 | [C₁₄H₁₄⁷⁹BrS]⁺ | The intact cation with the ⁷⁹Br isotope. |
| 297.0 | [C₁₄H₁₄⁸¹BrS]⁺ | The intact cation with the ⁸¹Br isotope. |
Further fragmentation (MS/MS) of the parent ion could lead to the loss of a bromoethyl radical or other characteristic fragments, providing further structural confirmation.
Experimental Protocol for ESI-MS
Causality behind Experimental Choices: ESI is chosen because it is a soft ionization technique that is well-suited for analyzing thermally labile and ionic compounds without causing significant fragmentation in the ion source. A polar solvent like methanol or acetonitrile is used to dissolve the sample and facilitate the electrospray process. A low concentration is used to avoid saturation of the detector and ion suppression effects.
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(2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a versatile and highly reactive reagent pivotal in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's core attributes, synthesis, and critical applications, with a focus on mechanistic understanding and practical experimental protocols.
Introduction: A Stable Precursor to a Potent Intermediate
This compound, often abbreviated as BDT, has emerged as a significant tool for synthetic chemists. Its primary utility lies not in its direct reactivity but in its role as a stable, crystalline solid precursor to the more reactive yet less stable diphenylvinylsulfonium triflate[1]. This in situ generation of a potent electrophile allows for a range of valuable transformations, particularly in the construction of complex heterocyclic and carbocyclic frameworks. Beyond this, BDT finds applications as a photoinitiator in polymerization and as a key reactant in various specialized reactions[2].
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe application in a laboratory setting.
Physicochemical Data
| Property | Value | Reference |
| PubChem CID | 25193077 | [3] |
| CAS Number | 247129-85-7 | [2][4][5][6] |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [2][5] |
| Molecular Weight | 443.30 g/mol | [2][3][5][6] |
| Appearance | White to off-white or tan crystalline powder/solid | [2][4][7] |
| Melting Point | 85 - 92 °C | [2][4] |
| Solubility | Soluble in acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, and THF. Partially soluble in THF:H₂O (2:1). Insoluble in petrol-derived solvents and non-polar ethers. | [7] |
| Stability | Stable at room temperature for over two years without significant decomposition. | [7] |
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation[7][8].
-
Personal Protective Equipment (PPE): Always handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. A dust mask is recommended when handling the solid.[7][8]
-
Handling Precautions: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area, preferably a fume hood.[8]
-
In case of exposure:
Synthesis and Mechanism
The preparation of this compound is a robust two-step process commencing from readily available starting materials.
Synthetic Pathway
The synthesis involves the initial formation of 2-bromoethyl trifluoromethanesulfonate, which is then reacted with diphenyl sulfide.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of 2-Bromoethyl Trifluoromethanesulfonate.
-
In a flask under an inert atmosphere, dissolve 2-bromoethanol in dichloromethane (CH₂Cl₂) and cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Slowly add triflic anhydride to the cooled solution. The hydroxyl group of 2-bromoethanol acts as a nucleophile, attacking the sulfur atom of the triflic anhydride. Pyridine serves to neutralize the triflic acid byproduct.[1]
-
The resulting 2-bromoethyl triflate is typically used in the next step without purification.[7]
-
-
Step 2: Formation of the Sulfonium Salt.
-
To the crude 2-bromoethyl triflate, add a solution of diphenyl sulfide in toluene.
-
Reflux the mixture. The sulfur atom of diphenyl sulfide acts as a nucleophile, displacing the highly labile triflate group in an SN2 reaction.[1]
-
Upon cooling, the product, this compound, precipitates.
-
Isolate the solid by precipitation from diethyl ether and filtration.[7]
-
Core Application: In Situ Generation of Diphenylvinylsulfonium Triflate
The primary utility of BDT is its function as a precursor for the in situ generation of diphenylvinylsulfonium triflate. This is crucial as the vinylsulfonium salt itself is a less stable oil, whereas BDT is a bench-stable crystalline solid.[1]
Caption: In situ generation of diphenylvinylsulfonium triflate from BDT for heterocycle synthesis.
Application in Heterocycle Synthesis: Formation of Imidazolinium Salts
A prominent application is the synthesis of imidazolinium salts from formamidines.
-
Reaction Mechanism: The reaction proceeds via the in situ generated vinylsulfonium salt. A nucleophile, in this case, a formamidine, undergoes a conjugate addition to the vinyl group, leading to the formation of the heterocyclic product.[1]
-
Experimental Protocol: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolinium Trifluoromethanesulfonate [4]
-
To a stirred solution of N,N'-bis(2,6-diisopropylphenyl)formamidine and diisopropylethylamine in anhydrous acetonitrile under a nitrogen atmosphere, add this compound.
-
Reflux the mixture for 1.5 hours.
-
Cool the reaction to room temperature and reduce the solvent volume.
-
Add diethyl ether to precipitate the product.
-
Collect the precipitate by filtration and wash sequentially with hot toluene, diethyl ether, and water.
-
Dry the solid in vacuo to yield the imidazolinium salt.
-
Application in Carbocycle Synthesis: Spirocyclopropanation
BDT facilitates a highly efficient method for the synthesis of spirocyclopropanes from 1,3-cycloalkanediones.
-
Reaction Conditions: This transformation is typically carried out by reacting the 1,3-cycloalkanedione with BDT in the presence of a powdered base, such as potassium carbonate, in ethyl acetate at room temperature, affording high yields of the corresponding spirocyclopropanes.[1]
Other Notable Applications
Beyond its primary role as a vinylsulfonium precursor, BDT exhibits utility in several other areas of chemical synthesis.
-
Photoinitiator in Polymer Chemistry: It serves as an effective photoinitiator for cationic polymerization in UV-curable systems, which is valuable in the coatings, adhesives, and printing industries.[2]
-
Sulfinylation Reactions: BDT is employed as a reactant in sulfinylation reactions, leading to the formation of sulfinylated organic compounds.[7]
-
Annulation and Cyclization Reactions: The reagent is also utilized in various annulation and cyclization reactions, further highlighting its versatility in constructing complex molecular architectures.[10]
Conclusion
This compound is a robust and versatile reagent with significant applications in modern organic synthesis. Its stability and ease of handling, coupled with its ability to generate a highly reactive vinylsulfonium intermediate in situ, make it an invaluable tool for the construction of diverse and complex molecular structures. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe implementation in research and development.
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An In-Depth Technical Guide to the Crystal Structure of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a versatile reagent in organic synthesis. The document delves into the synthesis and crystallization of the title compound, followed by a detailed exploration of its single-crystal X-ray diffraction analysis. The crystallographic data reveals a monoclinic system with the space group P 1 21/n 1. Key structural features, including bond lengths, bond angles, and intermolecular interactions, are discussed in the context of the compound's reactivity and its utility as a precursor for various heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solid-state structure and properties of this important sulfonium salt.
Introduction: The Significance of this compound
This compound is a stable, crystalline solid that has emerged as a key intermediate in modern organic synthesis.[1] Its value lies in its role as a convenient and storable precursor to the highly reactive diphenylvinylsulfonium triflate, which is generated in situ. This reactivity makes it an efficient annulation reagent for the synthesis of pharmaceutically important four, five, six, and seven-membered heterocycles.[2] The compound's utility in forming complex molecular architectures stems from the presence of two distinct reactive sites: the bromine atom and the triflate group, which is an excellent leaving group.[1]
A precise understanding of the three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-property relationships. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this information, providing detailed insights into bond lengths, bond angles, and non-covalent interactions that govern the crystal packing and, by extension, the compound's stability and reactivity.[3][4] This guide presents a detailed examination of the crystal structure of this compound, based on the pivotal study by Ahmed, M. et al., which provides a foundation for its rational application in synthetic and medicinal chemistry.[2][5]
Synthesis and Crystal Growth: From Precursors to Diffraction-Quality Crystals
The synthesis of this compound is a well-established, two-step process commencing from readily available starting materials.[6] This section outlines the synthetic pathway and the critical subsequent step of growing single crystals suitable for X-ray diffraction analysis.
Synthesis Pathway
The synthetic route involves the initial formation of 2-bromoethyl trifluoromethanesulfonate, followed by a nucleophilic substitution with diphenyl sulfide.
The first step is the esterification of 2-bromoethanol with triflic anhydride, typically in the presence of a non-nucleophilic base like pyridine to neutralize the triflic acid byproduct.[1] The resulting 2-bromoethyl trifluoromethanesulfonate intermediate is then reacted with diphenyl sulfide in a solvent such as toluene under reflux conditions. The sulfur atom of diphenyl sulfide acts as a nucleophile, displacing the triflate group to yield the desired sulfonium salt.[6]
Crystal Growth Protocol
The successful determination of a crystal structure is critically dependent on the quality of the single crystal. For this compound, single crystals suitable for X-ray diffraction were grown using the slow evaporation technique.
Protocol:
-
Dissolution: A saturated solution of the synthesized this compound is prepared in acetone at room temperature. The choice of acetone as the solvent is crucial as it provides a suitable solubility profile for the compound, allowing for the gradual increase in concentration required for crystal formation.
-
Filtration: The saturated solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large, high-quality ones.
-
Evaporation: The filtered solution is left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of acetone gradually increases the concentration of the sulfonium salt beyond its saturation point.
-
Nucleation and Growth: As the concentration surpasses the solubility limit, nucleation begins, and single crystals start to form. The slow rate of evaporation is key to allowing the molecules to arrange themselves in a highly ordered, crystalline lattice.
-
Isolation: Once crystals of suitable size (typically 0.05 to 0.5 mm in diameter) have formed, they are carefully isolated from the mother liquor.[6] It is important to handle the crystals with care to avoid mechanical damage.
Crystallographic Analysis: Unveiling the Three-Dimensional Structure
The determination of the crystal structure of this compound was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the arrangement of atoms in the solid state.[7][8]
Data Collection and Processing
A suitable single crystal was selected and mounted on a diffractometer. The crystal was maintained at a low temperature (100 K) during data collection to minimize thermal vibrations of the atoms, resulting in a more precise determination of their positions.
Experimental Protocol:
-
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (100 K) and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]
-
Data Integration and Scaling: The collected diffraction images are processed to determine the intensity and position of each reflection. These intensities are then scaled and corrected for various experimental factors to produce a final dataset.
-
Structure Solution: The positions of the heavier atoms (bromine and sulfur) are determined from the diffraction data using direct methods. The remaining non-hydrogen atoms are located from the subsequent difference Fourier maps.
-
Structure Refinement: The atomic positions and anisotropic displacement parameters are refined against the experimental data using a least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystal Structure Data
The crystallographic analysis revealed that this compound crystallizes in the monoclinic space group P 1 21/n 1. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄BrF₃O₃S₂ |
| Formula Weight | 443.3 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 11.7897 |
| b (Å) | 10.5840 |
| c (Å) | 13.6153 |
| α (°) | 90 |
| β (°) | 97.989 |
| γ (°) | 90 |
| Volume (ų) | 1682.0 |
| Z | 4 |
| R-factor | 0.0168 |
Data obtained from the Crystallography Open Database, entry 1513217, which corresponds to the study by Ahmed, M. et al.[5]
Structural Insights and Molecular Geometry
The crystal structure provides a detailed picture of the molecular geometry of the (2-Bromoethyl)diphenylsulfonium cation and the trifluoromethanesulfonate anion, as well as their arrangement in the crystal lattice.
The sulfonium cation adopts a geometry where the sulfur atom is covalently bonded to two phenyl groups and the ethyl chain. The trifluoromethanesulfonate anion exists as a discrete counterion. The analysis of the electron density distribution in the study by Ahmed et al. provides deeper insights into the electronic nature of the sulfonium group and the reactivity of the bromoethyl moiety.[2] The arrangement of these ions in the crystal lattice is stabilized by a network of electrostatic interactions.
Implications for Drug Development and Organic Synthesis
The detailed structural information presented in this guide is of significant value to drug development professionals and synthetic chemists. A thorough understanding of the solid-state structure of this compound allows for:
-
Rational Reaction Design: Knowledge of the molecular conformation and intermolecular interactions can inform the design of new synthetic routes and the prediction of reaction outcomes.
-
Structure-Activity Relationship (SAR) Studies: For derivatives of this compound that may have biological activity, the crystal structure provides a basis for understanding how modifications to the molecule affect its three-dimensional shape and, consequently, its interaction with biological targets.
-
Polymorph Screening and Control: In the pharmaceutical industry, understanding and controlling polymorphism is critical. The crystallographic data for this compound serves as a reference for identifying and characterizing different crystalline forms.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound. Through a combination of synthetic protocols, a detailed methodology for single-crystal X-ray diffraction, and an analysis of the resulting structural data, a comprehensive picture of this important chemical entity has been presented. The insights gained from the crystal structure are invaluable for its application in organic synthesis and have potential implications for the development of new therapeutic agents. The work of Ahmed et al. has provided the foundational data for this understanding, demonstrating the power of crystallographic analysis in modern chemical research.
References
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Ahmed, M., Yar, M., Nassour, A., Guillot, B., Lecomte, C., & Jelsch, C. (2013). Experimental and theoretical charge density analysis of a bromoethyl sulfonium salt. The Journal of Physical Chemistry A, 117(51), 14267–14275. [Link]
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Methodological & Application
The Art of the Two-Carbon Annulation: A Guide to Heterocycle Synthesis Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Introduction: Unveiling a Versatile Reagent for Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of reagents developed for this purpose, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate has emerged as a robust and versatile tool for the synthesis of a diverse array of heterocyclic systems. This stable, crystalline solid serves as a convenient and reliable precursor to the highly reactive diphenylvinylsulfonium triflate, a potent electrophile that enables a range of annulation reactions.[1] This guide provides an in-depth exploration of the unique reactivity of this sulfonium salt and delivers detailed protocols for its application in the synthesis of key nitrogen, oxygen, and sulfur-containing heterocycles. The methodologies presented herein are designed to be both practical and insightful, offering researchers a comprehensive resource for leveraging this powerful reagent in their synthetic endeavors.
The Heart of the Reaction: Understanding the Reactivity of this compound
The synthetic utility of this compound lies in its ability to generate diphenylvinylsulfonium triflate in situ.[1][2][3] This transformation is typically achieved under basic conditions, where the elimination of hydrogen bromide from the bromoethyl moiety proceeds readily.[2][4] The resulting vinylsulfonium salt is a highly activated Michael acceptor, poised to react with a wide range of nucleophiles.[3][5]
The general mechanistic pathway involves the conjugate addition of a nucleophile to the β-position of the vinylsulfonium salt, leading to the formation of a transient sulfur ylide intermediate.[3][5][6] This ylide can then undergo a variety of subsequent transformations, most commonly an intramolecular nucleophilic attack to forge a new heterocyclic ring with the concomitant expulsion of diphenyl sulfide, a good leaving group.[3][7] This sequence of events effectively installs a two-carbon linker between two nucleophilic centers, providing a powerful strategy for ring construction.
Below is a generalized workflow illustrating this key transformation:
Caption: General workflow for heterocycle synthesis.
Application Notes & Protocols
This section provides detailed application notes and step-by-step protocols for the synthesis of various classes of heterocycles using this compound.
I. Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products.[8] this compound offers a facile entry to several important classes of these compounds.
Morpholines and piperazines are privileged structures in medicinal chemistry. Their synthesis via this methodology involves the reaction of amino alcohols or diamines, respectively, with the in situ generated vinylsulfonium salt.[3]
Protocol 1: Synthesis of N-Boc-Morpholine
-
Reaction Setup: To a stirred solution of N-Boc-aminoethanol (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL) at room temperature, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 3.0 equiv).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) portionwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-morpholine.
| Substrate | Product | Yield (%) | Reference |
| N-Boc-aminoethanol | N-Boc-Morpholine | 85-95 | [3] |
| N-Boc-1,2-diaminoethane | N,N'-di-Boc-Piperazine | 80-90 | [3] |
The synthesis of strained three- and four-membered nitrogen heterocycles can also be achieved. For instance, N-tosylaziridines can be prepared from N-tosylamides.[4] The synthesis of azetidines has been reported from arylglycine derivatives.[6][9]
Caption: Mechanism of N-tosylaziridine formation.
Protocol 2: Synthesis of N-Tosylaziridine
-
Preparation of Nucleophile: To a suspension of sodium hydride (60% in mineral oil, 2.2 mmol, 2.2 equiv) in anhydrous THF (5 mL) at 0 °C, add p-toluenesulfonamide (2.0 mmol, 2.0 equiv). Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add the solution of the sulfonium salt to the suspension of the sodium salt of p-toluenesulfonamide at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-3 hours, monitoring by TLC.[4]
-
Work-up and Purification: Quench the reaction with water, extract with ethyl acetate, and purify by column chromatography to yield N-tosylaziridine.[4]
II. Synthesis of Oxygen-Containing Heterocycles
The synthesis of oxygen heterocycles, such as epoxides and oxetanes, can also be accomplished using this versatile reagent.
The reaction can be adapted to form epoxides through a tandem Michael addition/Johnson-Corey-Chaykovsky-type reaction. This is particularly effective with α-hydroxy ketones.[9]
Protocol 3: Synthesis of Bicyclic Epoxides
-
Reaction Setup: To a solution of an α-hydroxy ketone (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL), add DBU (1.5 mmol, 1.5 equiv) at room temperature.
-
Reagent Addition: Add this compound (1.1 mmol, 1.1 equiv) and stir the mixture.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction is worked up similarly to Protocol 1 to yield the corresponding bicyclic epoxide.[9]
| Substrate | Product | Yield (%) | Diastereoselectivity | Reference |
| 2-hydroxycyclohexanone | 1-oxaspiro[2.5]octan-4-one | 90 | - | [9] |
| (R)-2-hydroxy-1-phenylpropan-1-one | (2R,3R)-2-methyl-2,3-epoxy-1-phenylpropan-1-one | 85 | >20:1 | [9] |
III. Synthesis of Sulfur-Containing Heterocycles
The versatility of this compound extends to the synthesis of sulfur-containing heterocycles, such as thiomorpholines.
Similar to the synthesis of morpholines, thiomorpholines can be prepared from amino thiols.
Protocol 4: Synthesis of N-Boc-Thiomorpholine
-
Reaction Setup: Follow the procedure outlined in Protocol 1, using N-Boc-cysteamine as the starting material.
-
Reaction Conditions: The reaction conditions are analogous to those for morpholine synthesis, typically employing DBU as the base in dichloromethane.[3]
-
Work-up and Purification: The work-up and purification procedures are similar, yielding N-Boc-thiomorpholine.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. The predictable reactivity of the in situ generated vinylsulfonium salt with a variety of dinucleophiles provides a high degree of confidence in the expected outcomes. The mild reaction conditions and the use of a stable, crystalline precursor contribute to the reproducibility of these methods.[1] Furthermore, the mechanistic underpinnings of these reactions are well-established in the chemical literature, providing a strong theoretical foundation for their application.[3][5][6]
Conclusion and Future Outlook
This compound has proven to be a highly effective and practical reagent for the synthesis of a wide range of heterocycles. Its ability to act as a two-carbon annulating agent via an in situ generated vinylsulfonium salt provides a powerful and convergent approach to these important molecular scaffolds. The operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive tool for both academic and industrial researchers. Future developments in this area may focus on the development of catalytic and asymmetric variants of these reactions, further expanding the synthetic utility of this remarkable reagent. The continued exploration of sulfonium salt chemistry promises to unveil new and innovative strategies for the construction of complex molecular architectures.[7][10][11][12]
References
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Alcarazo, M., et al. (2024). Recent Applications of Sulfonium Salts in Synthesis and Catalysis. Scilit. Available at: [Link]
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Chen, J., et al. (2022). Selective synthesis of alkyl amines and N-vinylazoles from vinyl sulfonium salts with N-nucleophiles. Organic Chemistry Frontiers. Available at: [Link]
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Jin, Z., et al. (2024). Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. Organic Chemistry Frontiers. Available at: [Link]
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Various Authors. (2025). A New Method for the Preparation of Nitrogen-Containing Heterocycles Using Diphenylsulfonium Triflates. ResearchGate. Available at: [Link]
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McGarrigle, E. M. (n.d.). Heterocycles. mcgarrigleresearch - WordPress.com. Available at: [Link]
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Various Authors. (n.d.). (2-Bromoethyl)sulfonium Trifluoromethanesulfonates in Stereoselective Annulation Reactions for the Formation of Fused Bicyclic Epoxides and Aziridines. ResearchGate. Available at: [Link]
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Alcarazo, M., et al. (2024). Recent Applications of Sulfonium Salts in Synthesis and Catalysis. R Discovery. Available at: [Link]
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Fiveable. (n.d.). Sulfonium Salts Definition. Organic Chemistry Key Term. Available at: [Link]
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Various Authors. (2025). An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using this compound. ResearchGate. Available at: [Link]
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Jin, Z., et al. (2024). Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. RSC Publishing. Available at: [Link]
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Alcarazo, M. (2016). Synthetic Applications of Sulfonium Salts. PubMed Central. Available at: [Link]
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Reddy, P., et al. (2014). Cascade reaction of α-aryl vinyl and propargyl sulfonium salts with carbon nucleophiles: synthesis of functionalized benzyl and homoallyl thioethers. Organic & Biomolecular Chemistry. Available at: [Link]
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American Chemical Society. (2021). Synthesis of sulfur-containing heterocycles via disulfide intermediates. Available at: [Link]
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Duong, V. K., & McGarrigle, E. M. (n.d.). APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES. UCD School of Chemistry. Available at: [Link]
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Various Authors. (2025). Copper-Catalyzed Vinylsulfonium Salt Diversification with P(O)–OH Bonds: Phosphoryloxylation via an Ionic Ring-Opening Process. The Journal of Organic Chemistry. Available at: [Link]
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Yamanaka, H., et al. (2004). A NEW METHOD FOR THE PREPARATION OF NITROGEN- CONTAINING HETEROCYCLES USING DIPHENYLSULFONIUM TRIFLATES. LOCKSS. Available at: [Link]
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Various Authors. (2018). Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. Molecules. Available at: [Link]
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Mukaiyama, T., et al. (2004). A New Method for the Preparation of Nitrogen-containing Heterocycles Using Diphenylsulfonium Triflates. OUCI. Available at: [Link]
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Various Authors. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. NIH. Available at: [Link]
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Various Authors. (n.d.). The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. Available at: [Link]
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El-Hiti, G. A., & Abdel-Wahab, B. F. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed. Available at: [Link]
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Various Authors. (2024). Microfluidic Photocatalytic Ring Expansion of Sulfonium Salts for the Synthesis of Cyclic Sulfides. PubMed Central. Available at: [Link]
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MDPI. (n.d.). Sulfur-Nitrogen Heterocycles. Available at: [Link]
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RSC Publishing. (n.d.). Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver. Available at: [Link]
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Alcarazo, M. (2024). Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents. PubMed Central. Available at: [Link]
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Various Authors. (n.d.). Metal- and base-free tandem sulfonylation/cyclization of 1,5-dienes with aryldiazonium salts via the insertion of sulfur dioxide. ResearchGate. Available at: [Link]
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Venkatachalam, H., & Kumar, N. V. A. (2019). The Oxygen-Containing Fused Heterocyclic Compounds. Semantic Scholar. Available at: [Link]
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Application Notes & Protocols: Cationic Polymerization Initiated by (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate as a photoinitiator for cationic polymerization. The protocols and insights are grounded in established chemical principles and field-proven methodologies.
Foundational Principles: An Overview of Cationic Photopolymerization
Cationic polymerization is a chain-growth polymerization technique where the active center of the growing polymer chain is a carbocation.[1][2] This method is particularly effective for polymerizing monomers with electron-donating substituents, such as epoxides, vinyl ethers, and certain alkenes.[2] The initiation of this process can be triggered by light through the use of photoinitiators, also known as photo-acid generators (PAGs).[3]
Upon absorption of UV radiation, these PAGs generate a strong Brønsted or Lewis acid, which then initiates the polymerization cascade.[3] Sulfonium salts, such as this compound, are a prominent class of cationic photoinitiators valued for their efficiency and versatility.[4][5][6] They are instrumental in various commercial applications, including the rapid curing of coatings, adhesives, inks, and the fabrication of photoresists in microelectronics.[4][6]
This compound stands out as a stable, solid compound that serves as an effective photoinitiator.[6][7] It is also recognized as a convenient precursor for the in situ generation of diphenylvinylsulfonium triflate, a highly reactive species used in various organic syntheses.[7][8]
The Initiator: Properties and Handling
A thorough understanding of the initiator's properties is critical for successful and safe experimentation.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₄BrF₃O₃S₂ | [9] |
| Molecular Weight | 443.30 g/mol | [9] |
| Appearance | Grey to tan amorphous solid | [7] |
| Melting Point | 85-90 °C | |
| Solubility | Soluble in acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, and THF. Partially soluble in THF:H₂O (2:1). Insoluble in petrol-derived and non-polar ethereal solvents. | [7] |
| Storage | Stable at room temperature for over two years. Recommended storage at 4°C, sealed, and away from moisture for long-term preservation. | [7][10] |
Safety and Handling
This compound is classified as an irritant. It is crucial to handle this compound with appropriate safety measures.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety glasses or goggles), and a face shield.[11] Use a dust mask (type N95 or equivalent) to avoid inhalation.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to prevent the dispersion of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]
-
Mechanism of Photoinitiation and Polymerization
The efficacy of this compound lies in its ability to undergo photolysis to generate the acidic species necessary for initiating polymerization.
Upon exposure to UV light, sulfonium salts undergo irreversible fragmentation.[4][5] This process involves the cleavage of a carbon-sulfur bond, leading to the formation of radical and cation-radical species.[12] These highly reactive intermediates interact with the surrounding environment (solvent or monomer) to generate a strong Brønsted acid (H⁺), which is the primary initiator for cationic polymerization.[3][13] The trifluoromethanesulfonate (triflate) anion is an excellent non-nucleophilic counterion, which is crucial for maintaining a reactive propagating chain.[8]
The overall process can be described in three main stages:
-
Initiation: The photogenerated acid protonates a monomer molecule (e.g., an epoxide), creating a reactive cationic species.[3][14]
-
Propagation: The cationic center of the initiated monomer attacks another monomer molecule in a chain-growth fashion. This process repeats, rapidly extending the polymer chain.[2]
-
Termination/Chain Transfer: The propagating chain can be terminated by reacting with nucleophilic impurities or through rearrangement. Chain transfer, where the active center is transferred to another molecule (like a monomer or solvent), can also occur.[1][15]
Caption: Cationic polymerization mechanism initiated by a sulfonium salt photoinitiator.
Detailed Experimental Protocol
This section provides a step-by-step guide for conducting a typical cationic photopolymerization experiment.
Materials and Equipment
-
Photoinitiator: this compound
-
Monomer: e.g., (3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (EPOX), Cyclohexene Oxide (CHO), or other cationically polymerizable monomer.
-
Solvent (Optional): Anhydrous dichloromethane (DCM) or acetonitrile (MeCN) if needed to dissolve components or control viscosity.
-
Reaction Vessel: UV-transparent vessel (e.g., quartz tube or glass vial).
-
Stirring: Magnetic stirrer and stir bar.
-
Inert Atmosphere: Nitrogen or Argon gas supply with a manifold.
-
UV Light Source: Mercury lamp or LED with appropriate wavelength (typically in the UVA range, 320-400 nm). A radiometer should be used to measure light intensity.
-
Analytical Equipment: Fourier-Transform Infrared (FT-IR) Spectrometer, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC).
Experimental Workflow
Caption: General workflow for cationic photopolymerization experiments.
Step-by-Step Methodology
-
Formulation Preparation:
-
In a clean, dry glass vial protected from ambient light (e.g., an amber vial), weigh the desired amount of this compound. A typical concentration ranges from 0.5 to 2.0 mol% relative to the monomer.
-
Add the desired amount of monomer to the vial.
-
If using a solvent to reduce viscosity, add it at this stage.
-
Mix the components thoroughly using a magnetic stirrer until the initiator is completely dissolved.
-
-
Reaction Setup:
-
Transfer the formulation to the UV-transparent reaction vessel.
-
If the monomer is sensitive to oxygen or moisture, purge the vessel with a gentle stream of nitrogen or argon for 5-10 minutes to create an inert atmosphere. Cationic polymerizations are highly sensitive to impurities like water, which can act as a chain-transfer or terminating agent.[1]
-
-
Photopolymerization:
-
Place the reaction vessel under the UV light source at a fixed distance.
-
Turn on the UV source to begin the irradiation. The required time can range from a few seconds to several minutes, depending on the light intensity, initiator concentration, and monomer reactivity.
-
The reaction is often exothermic, particularly with highly reactive monomers like epoxides.[16]
-
-
Monitoring and Termination:
-
The progress of the polymerization can be monitored in real-time by following the disappearance of the characteristic monomer peak using FT-IR spectroscopy (e.g., the epoxy ring band around 790 cm⁻¹).[17]
-
Once the desired conversion is reached or the reaction is complete, turn off the UV source. The polymerization may continue for some time even after the light is removed, a phenomenon known as "dark cure."[12]
-
-
Polymer Isolation and Characterization:
-
The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using GPC.
-
Thermal Properties: Analyze the glass transition temperature (Tg) using DSC.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Polymerization | 1. Low UV light intensity or incorrect wavelength. 2. Presence of inhibitors (e.g., moisture, basic impurities). 3. Insufficient initiator concentration. | 1. Check UV lamp output with a radiometer; ensure lamp spectrum overlaps with initiator absorption. 2. Use purified/distilled monomers and anhydrous solvents. Purge system with inert gas. 3. Increase initiator concentration incrementally (e.g., in 0.25 mol% steps). |
| Low Molecular Weight Polymer | 1. High concentration of chain-transfer agents (e.g., water, alcohols). 2. High reaction temperature leading to increased chain transfer. | 1. Ensure all reagents and glassware are scrupulously dry. 2. Conduct the polymerization at a lower temperature if possible. |
| Broad Polydispersity Index (PDI) | 1. Presence of impurities causing uncontrolled initiation or termination. 2. Significant chain transfer reactions. | 1. Purify all reagents before use. 2. Optimize reaction conditions (temperature, solvent) to minimize side reactions. |
| Inconsistent Results | 1. Fluctuations in UV lamp intensity. 2. Inconsistent atmospheric conditions (moisture/oxygen). | 1. Allow the lamp to warm up completely before starting the experiment. Monitor intensity regularly. 2. Standardize the inert gas purging procedure for all experiments. |
Conclusion
This compound is a highly effective and versatile photoinitiator for cationic polymerization. Its solid-state stability, good solubility in common formulations, and high efficiency in generating the requisite acidic species make it an excellent choice for a wide range of applications, from industrial coatings to advanced materials synthesis. By following the detailed protocols and understanding the underlying chemical mechanisms outlined in this guide, researchers can reliably and safely leverage this compound to achieve their polymerization goals.
References
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Crivello, J. V. (n.d.). Cationic polymerization — Iodonium and sulfonium salt photoinitiators. Semantic Scholar. [Link]
-
Request PDF. (n.d.). Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators. [Link]
-
Taylor & Francis Online. (n.d.). Cationic Photoinitiators: Solid State Photochemistry of Triphenylsulfonium Salts. [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC. [Link]
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Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. [Link]
-
ResearchGate. (n.d.). Scheme 1. Schematic process of cationic photopolymerization of an epoxy.... [Link]
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NCF. (n.d.). Cationic polymerization. [Link]
-
Polymer Innovation Blog. (2016). UV Curing Part Five: Cationic Photopolymerization. [Link]
-
MDPI. (n.d.). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Developments of Versatile Photoinitiating Systems for Cationic Ring Opening Polymerization Operating at Any Wavelengths and under Low Light Intensity Sources - PMC. [Link]
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MDPI. (n.d.). New Horizons in Cationic Photopolymerization. [Link]
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MIT OpenCourseWare. (2006). Cationic Polymerization. [Link]
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YouTube. (2021). cationic polymerization process (mechanism)/ (Easy explanation) for MSc by PS chem education. [Link]
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YouTube. (2020). Mechanism of Cationic Polymerization. [Link]
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- 17. Recent Developments of Versatile Photoinitiating Systems for Cationic Ring Opening Polymerization Operating at Any Wavelengths and under Low Light Intensity Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate in Cationic Photopolymerization for Stereolithography (SLA) 3D Printing
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate as a photoacid generator (PAG) in 3D printing, specifically within the context of cationic photopolymerization for stereolithography (SLA). This document outlines the chemical principles, provides detailed experimental protocols, and discusses the significance of this compound in the formulation of advanced photopolymer resins.
Introduction: The Role of this compound in Advanced Manufacturing
This compound is a sulfonium salt that functions as a highly effective photoacid generator.[1] While traditionally utilized in organic synthesis as a precursor for generating vinylsulfonium salts for heterocycle synthesis, its utility extends to advanced manufacturing technologies like 3D printing.[2][3][4] In the realm of photopolymerization-based 3D printing, such as SLA and Digital Light Processing (DLP), this compound serves as a critical component for initiating cationic polymerization.[5][6]
Upon exposure to ultraviolet (UV) light, this compound undergoes photolysis to generate a strong Brønsted acid. This photogenerated acid acts as a catalyst to initiate the ring-opening polymerization of monomers such as epoxides and vinyl ethers. Cationic photopolymerization offers distinct advantages over more common free-radical polymerization, including lower volume shrinkage during curing, reduced oxygen inhibition, and excellent mechanical properties of the final cured material.[5][7] These characteristics are highly desirable for producing high-precision and dimensionally stable 3D printed objects.
Mechanistic Insight: Photoacid Generation and Cationic Polymerization
The efficacy of this compound in 3D printing is rooted in its ability to convert light energy into chemical reactivity. The process can be dissected into two primary stages: photoacid generation and cationic polymerization.
2.1. Photoacid Generation
Upon absorption of UV photons, the sulfonium salt undergoes an irreversible photolytic cleavage of a carbon-sulfur bond.[8] This generates a Brønsted acid (trifluoromethanesulfonic acid), a highly reactive species that initiates the polymerization cascade.
Caption: Photoacid generation from this compound.
2.2. Cationic Polymerization
The generated triflic acid protonates a monomer, typically an epoxide, creating a highly electrophilic oxonium ion. This reactive species then attacks another monomer, propagating the polymer chain. This "living" polymerization continues until the active center is terminated.[5]
Caption: The stages of cationic polymerization initiated by a photoacid.
Physicochemical Properties and Safety Data
A thorough understanding of the material's properties is crucial for its effective and safe application.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₄BrF₃O₃S₂ | |
| Molecular Weight | 443.30 g/mol | [9] |
| Appearance | Grey to tan amorphous solid | [3] |
| Melting Point | 85-90 °C | |
| Solubility | Soluble in acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, THF. Partially soluble in THF:H₂O (2:1). Insoluble in petrol-derived and non-polar ethereal solvents. | [3] |
| Hazard Classifications | Eye Irritant (Category 2), Skin Irritant (Category 2), May cause respiratory irritation (STOT SE 3) | [3][9] |
Safety Precautions: Due to its potential as a potent alkylating agent and irritant, this compound should be handled with appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves.[3] All handling should be performed in a well-ventilated fume hood.
Protocol: Formulation of a Cationic Photopolymer Resin for SLA 3D Printing
This protocol provides a general guideline for the formulation of a UV-curable resin for SLA 3D printing. The concentrations of the components may require optimization based on the specific 3D printer and desired material properties.
4.1. Materials and Equipment
-
This compound (Photoacid Generator)
-
3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (ECC) (Cationic Monomer)
-
1,4-Butanediol diglycidyl ether (BDE) (Reactive Diluent)
-
Poly(tetrahydrofuran) (pTHF) (Flexibilizer/Toughener, optional)
-
UV-absorber/stabilizer (Optional, for controlling cure depth)
-
Amber glass vials or bottles
-
Magnetic stirrer and stir bars
-
Analytical balance
-
SLA or DLP 3D Printer (e.g., operating at 365-405 nm)
-
UV post-curing chamber
-
Isopropyl alcohol (IPA) for cleaning
4.2. Resin Formulation Procedure
-
Preparation of the Monomer Blend:
-
In an amber glass bottle, combine the desired amounts of ECC, BDE, and pTHF (if used). A typical starting formulation could be a 70:30 weight ratio of ECC to BDE.
-
Place a magnetic stir bar in the bottle and stir the mixture at room temperature until a homogeneous solution is obtained.
-
-
Incorporation of the Photoacid Generator:
-
Carefully weigh the required amount of this compound. A typical concentration ranges from 0.5 to 3.0 wt% relative to the total weight of the monomer blend.
-
Slowly add the PAG to the stirred monomer blend. Continue stirring in the dark (or under red light) until the PAG is completely dissolved. Gentle heating (up to 40°C) may be applied to facilitate dissolution, but care should be taken to avoid premature polymerization.
-
-
Addition of Optional Components:
-
If a UV-absorber is needed to control the cure depth and reduce light scattering, it can be added at this stage at a low concentration (e.g., 0.1-0.5 wt%).
-
-
Degassing:
-
Once all components are fully dissolved, it is advisable to degas the resin to remove any dissolved air bubbles, which can interfere with the printing process. This can be done using a vacuum chamber or by letting the resin stand in the dark for several hours.
-
-
Storage:
-
Store the formulated resin in a tightly sealed amber glass bottle in a cool, dark place. The shelf life of the resin will depend on the specific formulation and storage conditions.
-
Protocol: 3D Printing and Post-Processing
Caption: General workflow for 3D printing with a cationic photopolymer resin.
5.1. 3D Printing Procedure
-
Printer Preparation:
-
Ensure the resin vat of the SLA/DLP printer is clean and free of any debris from previous prints.
-
Pour the formulated resin into the vat.
-
-
Printing Parameters:
-
Select the appropriate printing parameters for your machine. The exposure time per layer will need to be determined empirically and will depend on the concentration of the PAG, the power of the light source, and the desired layer thickness.
-
Initiate the printing process.
-
5.2. Post-Processing
-
Part Removal and Cleaning:
-
Once the print is complete, carefully remove the printed object from the build platform.
-
Wash the object in a bath of isopropyl alcohol to remove any uncured resin from the surface. An ultrasonic bath can be used for more thorough cleaning.
-
-
Post-Curing:
-
After cleaning and drying, the printed object should be post-cured in a UV curing chamber. This step is crucial for achieving the final mechanical properties of the material, as it ensures complete polymerization of any remaining monomer.[5] The post-curing time and temperature will depend on the specific formulation and the geometry of the part.
-
Conclusion
This compound is a valuable tool for the formulation of advanced photopolymer resins for 3D printing. Its ability to efficiently generate a strong acid upon UV irradiation makes it an excellent candidate for initiating cationic polymerization, leading to the production of high-performance materials with superior dimensional stability and mechanical properties. The protocols outlined in this document provide a solid foundation for researchers and developers to explore the potential of this compound in their specific applications, from rapid prototyping to the fabrication of functional end-use parts.
References
- Benchchem. (n.d.). 2-Bromoethyl trifluoromethanesulfonate | 103935-47-3.
- Fluoromart. (n.d.). 247129-85-7 | this compound.
- Optica Publishing Group. (2022, May 12). 3D printing of optical materials by processes based on photopolymerization: materials, technologies, and recent advances.
- Politecnico di Torino. (n.d.). Cationic photopolymerization and hot lithography technology: characterization and 3D printing study of epoxy-based photopolymers.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 247129-85-7.
- PubChem. (n.d.). This compound | C15H14BrF3O3S2 | CID 25193077.
- ACS Publications. (2019). Photopolymerization in 3D Printing.
- ACS Publications. (n.d.). Design and Synthesis of Novel Sulfonium Salt Photoacid Generators.
- Chem-Impex. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97 247129-85-7.
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- 3. 247129-85-7 | this compound [fluoromart.com]
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- 5. OPG [opg.optica.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cationic photopolymerization and hot lithography technology: characterization and 3D printing study of epoxy-based photopolymers - Webthesis [webthesis.biblio.polito.it]
- 8. Design and Synthesis of Novel Sulfonium Salt Photoacid Generators [acswebcontent.acs.org]
- 9. This compound | C15H14BrF3O3S2 | CID 25193077 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate in Advanced Coatings and Adhesives
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate. It serves as a highly effective photoacid generator (PAG) for cationic polymerization. The guide details the compound's mechanism of action, provides starting formulations for UV-curable coatings and adhesives, and offers step-by-step protocols for their preparation and evaluation. The causality behind experimental choices is explained to empower users to rationally design and troubleshoot their own systems.
Compound Profile and Mechanism of Action
This compound is a sulfonium salt that functions as a photoinitiator, specifically a photoacid generator (PAG), for cationic polymerization.[1][2] Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to generate a superacid, which initiates the polymerization of cationically curable monomers and oligomers, such as epoxides and vinyl ethers.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 247129-85-7 | [1][4][5] |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [1][5] |
| Molecular Weight | 443.30 g/mol | [5] |
| Appearance | White to tan solid/powder | [4][6] |
| Melting Point | 85 - 90 °C | [1] |
| Purity | ≥97% - 98% | [1][4] |
| Solubility | Soluble in acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, THF. Insoluble in non-polar solvents. |[6] |
Mechanism of Photoacid Generation
The core function of this sulfonium salt is its efficient conversion of light energy into chemical energy in the form of a strong Brønsted acid (H⁺). The trifluoromethanesulfonate (triflate, OTf⁻) anion is an exceptionally weak nucleophile, which is a critical feature. A non-nucleophilic anion is essential to ensure the propagating cationic species is not prematurely terminated, allowing for efficient polymerization.[2]
The process can be summarized as follows:
-
Photoexcitation: The sulfonium salt absorbs a UV photon, promoting it to an excited state.
-
Bond Cleavage: In the excited state, the molecule undergoes irreversible fragmentation. This typically involves the cleavage of a carbon-sulfur bond.
-
Acid Generation: The resulting fragments react with a proton source in the formulation (often residual moisture or a co-initiator/monomer) to generate trifluoromethanesulfonic acid (TfOH), a superacid.[7]
This generated superacid is the true initiator for the polymerization of monomers like epoxides.
Figure 1: Mechanism of photoacid generation and subsequent cationic polymerization.
Application in UV-Curable Coatings
Cationic UV curing, initiated by PAGs like this compound, offers significant advantages over free-radical systems for coatings. The most notable is the lack of oxygen inhibition.[3] This allows for rapid, tack-free curing in ambient air, eliminating the need for nitrogen inerting and simplifying the curing process. Cationically cured epoxy-based coatings are known for their excellent adhesion, low shrinkage, and high chemical resistance.
Rationale for Formulation Components
A successful UV-curable coating is a balanced system. Each component is chosen for a specific function that contributes to the final properties of the cured film.
-
Epoxy Resin (Oligomer): This forms the backbone of the polymer network. Cycloaliphatic epoxides like 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) are preferred for their high reactivity and excellent weatherability.
-
Reactive Diluent: Monofunctional or difunctional monomers are used to reduce the viscosity of the formulation for ease of application.[8] They also become incorporated into the polymer network. Vinyl ethers are excellent reactive diluents for cationic systems as they are highly reactive and improve cure speed.
-
Photoacid Generator (PAG): The initiator. The concentration is critical; typically 0.5-2.0 wt% is sufficient.[9] Higher concentrations can increase cure speed but may lead to brittleness or yellowing.
-
Additives (Optional): Leveling agents are used to ensure a smooth, defect-free surface. Defoamers prevent air bubbles. Adhesion promoters can be included to enhance bonding to challenging substrates.
Protocol 1: Preparation of a Clear UV-Curable Epoxy Topcoat
This protocol describes the formulation of a model clear coat suitable for protective applications on various substrates.
Materials:
-
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)
-
1,4-Butanediol divinyl ether (BDDVE)
-
This compound (PAG)
-
Leveling agent (e.g., BYK-333)
-
Amber glass vials or bottles
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
Preparation: In a fume hood, add 70.0 g of ECC to an amber glass bottle. Rationale: Amber glass protects the photosensitive formulation from premature curing by ambient light.
-
Viscosity Adjustment: Add 29.0 g of BDDVE to the ECC resin while stirring. Mix until the solution is homogeneous. Rationale: The BDDVE acts as a reactive diluent, lowering the viscosity to a level suitable for application by coating or spraying.
-
Initiator Addition: Weigh 1.0 g of the this compound PAG and add it to the resin mixture. Continue stirring in the dark until the PAG is completely dissolved. This may require gentle warming (to ~40°C) but avoid excessive heat. Rationale: Complete dissolution is crucial for a uniform cure. Sulfonium salts exhibit good thermal stability, making gentle warming safe.[7][10]
-
Additive Incorporation: Add 0.1 g of the leveling agent to the formulation. Stir for an additional 10 minutes.
-
Degassing & Storage: Allow the formulation to sit for 1-2 hours to allow any entrapped air to escape. Store the formulation in the sealed amber bottle at room temperature.
Table 2: Model UV-Curable Coating Formulation
| Component | Function | Weight % |
|---|---|---|
| ECC Resin | Polymer Backbone | 70.0 |
| BDDVE | Reactive Diluent | 29.0 |
| This compound | Photoacid Generator | 1.0 |
| Leveling Agent | Surface Finish | 0.1 |
| Total | | 100.0 |
Curing & Evaluation:
-
Apply the formulated coating to a substrate (e.g., steel panel, polycarbonate) using a film applicator to a thickness of 50 µm.
-
Expose the coated substrate to a medium-pressure mercury UV lamp (or a 365 nm LED source) with an intensity of 100 mW/cm².
-
Pass the substrate under the lamp at a defined belt speed. A total UV dose of ~500-1000 mJ/cm² is a good starting point.
-
Evaluate the cured film for tack-free surface, solvent resistance (e.g., MEK double rubs), and adhesion (ASTM D3359 cross-hatch test).
Application in UV-Curable Adhesives
UV-curable adhesives provide on-demand bonding with high strength and fast fixture times. Cationic systems are particularly useful for adhesives due to their low shrinkage during polymerization, which reduces stress on the bond line.[11] They also exhibit excellent adhesion to a wide variety of substrates, including plastics, glass, and metals.
Protocol 2: Formulation of a General-Purpose UV-Curable Adhesive
This protocol outlines a starting point for an adhesive suitable for bonding glass and certain plastics.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Cycloaliphatic epoxy resin (ECC)
-
Hydroxy-functional polyol (e.g., polycaprolactone diol)
-
This compound (PAG)
-
Adhesion promoter (e.g., silane-based)
-
Opaque, UV-blocking containers (e.g., black polypropylene syringes)
Procedure:
-
Resin Blending: In an appropriate container, combine 50.0 g of DGEBA epoxy resin and 35.0 g of ECC resin. Mix thoroughly. Rationale: Blending a tougher, more rigid resin (DGEBA) with a more flexible one (ECC) allows for tailoring of the final mechanical properties.
-
Flexibilizer Addition: Add 13.5 g of the polycaprolactone diol. Heat the mixture to ~60°C while stirring to ensure complete homogenization and reduce viscosity. Rationale: The polyol adds flexibility to the cured adhesive, improving its peel strength and impact resistance.
-
Cooling & Initiator Addition: Cool the mixture to below 40°C. In the dark, add 1.5 g of the this compound PAG and stir until fully dissolved. Rationale: Adding the PAG at a lower temperature minimizes any risk of premature thermal reactions.
-
Adhesion Promoter: Add 0.5 g of the silane adhesion promoter and mix for 15 minutes.
-
Packaging: Package the final adhesive in opaque syringes for dispensing.
Table 3: Model UV-Curable Adhesive Formulation
| Component | Function | Weight % |
|---|---|---|
| DGEBA Epoxy Resin | Polymer Backbone / Strength | 50.0 |
| ECC Resin | Polymer Backbone / Reactivity | 35.0 |
| Polycaprolactone Diol | Flexibilizer / Toughener | 13.5 |
| This compound | Photoacid Generator | 1.5 |
| Silane Adhesion Promoter | Adhesion to Glass/Metal | 0.5 |
| Total | | 100.0 |
Figure 2: General experimental workflow for UV-curable formulations.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures.[6]
-
Personal Protective Equipment (PPE): Wear safety goggles, nitrile gloves, and a lab coat.[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[13] Avoid creating dust.[13][14] Avoid contact with skin, eyes, and clothing.[13][14]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from light and oxidizing materials.[13][14] The compound is stable at room temperature for extended periods.[6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][13] For skin contact, wash thoroughly with soap and water.[13] If inhaled, move to fresh air.[13] Seek medical attention if irritation persists.[13]
References
-
Lalevée, J., et al. (2020). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. MDPI. Available at: [Link]
-
Formulating UV-Curable Acrylic Pressure Sensitive Adhesives for the Architectural Construction Industry. Adhesives & Sealants Industry. Available at: [Link]
-
UV-curable release coating and adhesive formulations containing vinylethers. INIS-IAEA. Available at: [Link]
-
Crivello, J. V. (1998). Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators. ResearchGate. Available at: [Link]
-
Novel photo acid generator for cationic polymerization and Resist Technology. TU Wien. Available at: [Link]
-
Formulating UV-Curing Liquid Pressure-Sensitive Adhesives. Adhesives & Sealants Industry. Available at: [Link]
-
Zhang, J., et al. (2013). π-conjugated sulfonium-based photoacid generators: an integrated molecular approach for efficient one and two-photon polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Introduction to UV Formulations. Bomar Blog. Available at: [Link]
-
Maximizing UV Curing Efficiency with Sulfonium Photoinitiators. Deltachem. Available at: [Link]
- Sulfonium salts as photoinitiators. Google Patents.
-
Safety data sheet. Heimerle + Meule GmbH. Available at: [Link]
-
Safety Data Sheet. Carl Roth. Available at: [Link]
-
Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Chemos GmbH&Co.KG. Available at: [Link]
-
Soluble and Red-Shifted Sulfonium Salts. RadTech. Available at: [Link]
-
Broad wavelength sensitive coumarin sulfonium salts as photoinitiators for cationic, free radical and hybrid photopolymerizations. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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- 5. (2-溴乙基)二苯基锍三氟甲磺酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. CPI-101A Ionic Photoacid Generator, Photo-Cationic Polymerization Initiator (Sulfonium) - San Apro [san-apro.co.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP1538149B1 - Sulfonium salts as photoinitiators - Google Patents [patents.google.com]
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- 14. media.adeo.com [media.adeo.com]
Application Notes and Protocols: (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate as a Photoinitiator for Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Cationic Photoinitiator for Advanced Polymerization
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a potent photoinitiator, particularly effective for the cationic polymerization of epoxides. This sulfonium salt, upon exposure to ultraviolet (UV) radiation, generates a strong Brønsted acid, which subsequently initiates the ring-opening polymerization of epoxide monomers. This process is instrumental in a variety of applications, from industrial coatings and adhesives to the fabrication of microelectronic components and advanced materials in drug delivery systems.
Cationic photopolymerization offers distinct advantages over free-radical-based systems, including a lack of inhibition by oxygen, low shrinkage, and excellent thermal and chemical resistance of the cured polymer. This compound, with its trifluoromethanesulfonate (triflate) counter-anion, is designed to generate a highly effective superacid, ensuring efficient initiation and polymerization. This document provides a comprehensive guide to the mechanism, application, and experimental protocols for utilizing this photoinitiator in epoxide polymerization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 247129-85-7 |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ |
| Molecular Weight | 443.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85-90 °C |
| Solubility | Soluble in polar organic solvents such as acetone, acetonitrile, and dichloromethane. |
Mechanism of Photoinitiation and Polymerization
The utility of this compound as a photoinitiator stems from its ability to undergo photolysis to produce a strong acid. This process can be broken down into two main stages: photoacid generation and cationic ring-opening polymerization.
Part 1: Photoacid Generation
Upon absorption of UV light, the sulfonium salt is promoted to an excited state. While the precise photolysis mechanism for this specific substituted sulfonium salt is not extensively detailed in the literature, a generally accepted pathway for triarylsulfonium salts involves the homolytic cleavage of a carbon-sulfur bond.[1][2] This generates a radical cation and an aryl radical. The radical cation then abstracts a hydrogen atom from a suitable donor in the reaction medium (such as the solvent or the monomer itself) to produce a Brønsted acid.[3]
The triflate anion (CF₃SO₃⁻) is a very weak nucleophile, which is crucial for the high reactivity of the generated acid, triflic acid (CF₃SO₃H), a superacid. The strength of the generated acid is a key determinant of the initiation efficiency.[4]
Caption: Photoacid Generation from the Sulfonium Salt.
Part 2: Cationic Ring-Opening Polymerization of Epoxides
The generated Brønsted acid protonates the oxygen atom of an epoxide ring, activating it for nucleophilic attack. Another epoxide monomer then attacks the activated ring, leading to the formation of a new oxonium ion. This process propagates, leading to the formation of a polyether network. The polymerization continues until the active center is terminated, which can occur through various mechanisms, including reaction with impurities or chain transfer.
Caption: Cationic Ring-Opening Polymerization of Epoxides.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the UV curing of epoxide resins. Optimization of parameters such as initiator concentration, UV wavelength, and exposure time will be necessary for specific applications and formulations.
Materials and Equipment
-
This compound (Photoinitiator)
-
Epoxide Monomer: e.g., 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (cycloaliphatic epoxide) or Bisphenol A diglycidyl ether (aromatic epoxide)
-
Solvent (optional): Anhydrous acetone, dichloromethane, or other suitable polar aprotic solvent
-
UV Curing System: A mercury lamp or LED system with appropriate wavelength output (typically in the 250-350 nm range for unsubstituted sulfonium salts)
-
Magnetic Stirrer and Stir Bars
-
Glass Vials or Petri Dishes
-
Micropipettes
-
Safety Equipment: UV-blocking safety glasses, gloves, lab coat
Protocol 1: Basic UV Curing of an Epoxide Resin
This protocol outlines the fundamental steps for photopolymerizing a neat epoxide resin.
-
Preparation of the Formulation:
-
In a clean, dry glass vial, weigh the desired amount of epoxide monomer.
-
Add this compound to the monomer. A typical starting concentration is 1-3% by weight.
-
If necessary, gently warm the mixture to facilitate dissolution of the photoinitiator. Stir until a homogeneous solution is obtained.
-
-
Sample Preparation:
-
Dispense a controlled volume of the formulation onto a suitable substrate (e.g., glass slide, metal panel) to create a thin film of the desired thickness.
-
-
UV Curing:
-
Place the sample under the UV lamp. Ensure that the entire sample is uniformly irradiated.
-
Expose the sample to UV radiation for a predetermined time. Curing times can range from a few seconds to several minutes depending on the lamp intensity, initiator concentration, and monomer reactivity.
-
Monitor the curing process by observing the transition from a liquid to a solid, tack-free film.
-
-
Post-Curing (Optional but Recommended):
-
For some applications, a post-cure step can enhance the final properties of the polymer. This typically involves heating the cured sample in an oven at a temperature below its degradation point (e.g., 80-120 °C) for a specified duration (e.g., 30-60 minutes).
-
Protocol 2: Solvent-Based Formulation for Spin Coating
This protocol is suitable for creating thin, uniform films, for instance, in microelectronics or sensor fabrication.
-
Preparation of the Stock Solution:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., acetone) to create a stock solution of known concentration (e.g., 10 mg/mL).
-
In a separate vial, dissolve the epoxide monomer in the same solvent to a desired concentration (e.g., 20-50% w/v).
-
-
Formulation:
-
Add the required volume of the photoinitiator stock solution to the monomer solution to achieve the target initiator concentration relative to the monomer (e.g., 1-3% by weight).
-
Mix thoroughly to ensure homogeneity.
-
-
Spin Coating:
-
Dispense the formulation onto the center of a substrate mounted on a spin coater.
-
Spin the substrate at a predetermined speed and for a set duration to achieve the desired film thickness.
-
-
Soft Bake (Solvent Removal):
-
Place the coated substrate on a hotplate at a moderate temperature (e.g., 60-90 °C) for a few minutes to evaporate the solvent.
-
-
UV Exposure and Post-Curing:
-
Proceed with UV curing and optional post-curing as described in Protocol 1.
-
Key Application Considerations
-
Monomer Selection: Cycloaliphatic epoxides generally exhibit higher reactivity in cationic polymerization compared to glycidyl ether-based epoxides.[5]
-
Initiator Concentration: Higher initiator concentrations typically lead to faster cure speeds, but may also result in more brittle films. An optimal concentration should be determined experimentally.
-
UV Wavelength and Intensity: The absorption spectrum of the photoinitiator should be matched with the emission spectrum of the UV source for maximum efficiency. Unsubstituted triarylsulfonium salts typically absorb in the short-wave UV region (230-300 nm).[6]
-
Photosensitizers: For curing with longer wavelength UV or visible light, a photosensitizer can be added to the formulation. The photosensitizer absorbs light at the desired wavelength and then transfers energy to the sulfonium salt, initiating the photolysis.
-
Humidity: Cationic polymerization can be sensitive to moisture. It is advisable to work in a controlled, low-humidity environment for reproducible results.
-
Safety Precautions: this compound is a chemical irritant. Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment. Avoid exposure of skin and eyes.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Curing / Tacky Surface | - Insufficient UV dose (time or intensity) - Low initiator concentration - Mismatch between lamp emission and initiator absorption - Presence of basic impurities that neutralize the photoacid | - Increase exposure time or lamp intensity - Increase initiator concentration - Use a lamp with a more appropriate wavelength or add a photosensitizer - Purify monomers and solvents |
| Brittle Cured Film | - High initiator concentration - High crosslink density of the monomer | - Reduce initiator concentration - Blend with a more flexible monomer or add a plasticizer |
| Yellowing of Cured Film | - Photodegradation of the polymer or additives - Use of certain photosensitizers | - Optimize UV dose to avoid over-exposure - Select a photoinitiator/photosensitizer system less prone to yellowing |
Conclusion
This compound is a highly effective photoinitiator for the cationic polymerization of epoxides. Its ability to generate a superacid upon UV irradiation enables rapid and efficient curing, leading to polymers with desirable properties for a wide range of advanced applications. By understanding the underlying mechanisms and carefully controlling the experimental parameters, researchers can successfully employ this photoinitiator to develop novel materials and processes.
References
- Chen, J., & co-workers. (2021). Photo-Wolff–Kischner reaction of sulfur ylides and N-tosylhydrazones for the synthesis of alkenes under photocatalytic conditions. Organic Letters, 23(15), 5868-5873.
- Crivello, J. V. (1995). The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 33(14), 2463-2475.
- Crivello, J. V., & Lam, J. H. W. (1979). The Photoinitiated Cationic Polymerization of Epoxy Resins. In Epoxy Resin Chemistry (pp. 1-18). American Chemical Society.
- Gachet, B., Lecompère, M., Croutxé-Barghorn, C., Burr, D., L'Hostis, G., & Allonas, X. (2020). Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers. Polymer Chemistry, 11(45), 7195-7203.
- Sangermano, M., D'Anna, A., Marro, C., Klikovits, N., & Liska, R. (2018). UV-activated frontal polymerization of glass fibre-reinforced epoxy composites. Composites Part B: Engineering, 143, 168-171.
- Sasaki, H. (2000). Curing properties of cycloaliphatic epoxy derivatives. RadTech Report, (September/October), 24-29.
-
Toagosei America. (n.d.). UV Curing Epoxy Formulations: An In-Depth Look. Retrieved from [Link]
- Verschueren, K., & Kaur, B. (n.d.).
- Yagci, Y., & Reetz, I. (1998). "Living" and controlled cationic polymerization. Progress in Polymer Science, 23(8), 1485-1538.
- Zhang, J., Campolo, D., Dumur, F., Xiao, P., Gigmes, D., Fouassier, J. P., & Lalevée, J. (2016). The carbazole-bound ferrocenium salt as a specific cationic photoinitiator upon near-UV and visible LEDs (365 nm, 385 nm, 395 nm, 405 nm). Macromolecules, 49(11), 4049-4057.
- Sangermano, M., et al. (2020). Cationic UV-Curing of Epoxidized Biobased Resins. Polymers, 13(1), 79.
- Liu, X. Q., et al. (2021). Photochemical (Hetero-)Arylation of Aryl Sulfonium Salts. Organic Letters, 23(16), 6332-6336.
- Sangermano, M., et al. (2020). Cationic UV-Curing of Epoxidized Biobased Resins. Polymers, 13(1), 79.
- Howell, B. A. (2001). Cationic UV-Curable Formulations Containing Hydroxy Functional Fluoropolymer Resins.
- Taschner, R., et al. (2023). Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography.
- Dumur, F. (2023). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. Polymers, 15(20), 4075.
- Crivello, J. V., & Lee, J. L. (1990). Alkoxy-substituted diaryliodonium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 28(3), 479-503.
- Decker, C., et al. (2001). Photoinitiated cationic polymerization of epoxides. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 38(12), 1217-1234.
- Malburet, S., et al. (2019). Cationic Photopolymerization of Epoxidized Vegetable Oils. Polymers, 11(11), 1887.
- Ritter, T., et al. (2021). A photocatalytic method for the conversion of aryl diazonium salts to aryl sulfonyl fluorides. Beilstein Journal of Organic Chemistry, 17, 1836-1843.
- Lalevée, J., et al. (2023).
- Crivello, J. V., & Lam, J. H. W. (1979). The Photoinitiated Cationic Polymerization of Epoxy Resins. ACS Symposium Series, 114, 1-18.
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- 4. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
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- 6. mdpi.com [mdpi.com]
Application Note & Protocol: In Situ Generation of Diphenylvinylsulfonium Triflate
Abstract: Diphenylvinylsulfonium triflate is a potent Michael acceptor extensively used in organic synthesis for constructing complex heterocyclic and carbocyclic frameworks.[1] Its high reactivity, however, often complicates its isolation and storage. This guide provides a comprehensive overview of the in situ generation of diphenylvinylsulfonium triflate from its stable precursor, (2-bromoethyl)diphenylsulfonium triflate. This approach offers enhanced safety, convenience, and reproducibility. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for both precursor synthesis and the in situ generation/reaction sequence, and offer expert insights into process optimization and troubleshooting.
Scientific Rationale: The Advantage of In Situ Generation
Diphenylvinylsulfonium triflate serves as a synthetic equivalent of a vinyl cation, reacting readily with a wide range of nucleophiles.[2] This reactivity is harnessed in numerous annulation reactions to form epoxides, aziridines, cyclopropanes, and various nitrogen-, oxygen-, and sulfur-containing heterocycles.[3] However, the isolated reagent is an oil and can be sensitive to storage conditions.
The in situ (in the reaction mixture) generation from a stable, crystalline precursor, (2-bromoethyl)diphenylsulfonium triflate, circumvents these issues.[1][3] The precursor is a readily handled solid that can be stored long-term. Upon treatment with a mild, non-nucleophilic base, it undergoes a clean E2 elimination to release the highly reactive diphenylvinylsulfonium triflate directly into the reaction medium, where it is immediately consumed by the nucleophile. This transient generation minimizes degradation and side reactions, leading to cleaner reaction profiles and higher yields.
Mechanism of In Situ Generation
The core of the process is a base-mediated elimination reaction. The precursor, (2-bromoethyl)diphenylsulfonium triflate, possesses an acidic proton on the carbon alpha to the sulfonium group and a bromine leaving group on the beta carbon. A mild base abstracts the acidic proton, initiating the elimination of HBr to form the vinylsulfonium salt.
Caption: Workflow for the synthesis of the stable sulfonium salt precursor.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (1.0 eq) | Mmol | Notes |
| Diphenyl sulfide | 186.27 | (Specify) g | (X) | |
| 2-Bromoethyl trifluoromethanesulfonate | 259.02 | (Specify) g | (X) | Highly reactive, handle with care. |
| Anhydrous Toluene | 92.14 | (Specify) mL | - | Use a dry solvent from a purification system. |
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried. Purge the entire apparatus with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add diphenyl sulfide (1.0 eq) followed by anhydrous toluene to create a stirrable solution.
-
Alkylation: Add 2-bromoethyl trifluoromethanesulfonate (1.0 eq) to the solution. [1]Causality Note: This is a direct SN2 alkylation. The triflate is an excellent leaving group, and the sulfur of diphenyl sulfide is a soft nucleophile, leading to efficient S-alkylation.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. [1]Monitor the reaction for the formation of a white precipitate.
-
Isolation: Once the reaction is complete (as judged by consumption of starting material via TLC or LCMS), cool the mixture to room temperature. The sulfonium salt product will precipitate as a crystalline solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with anhydrous toluene to remove any unreacted starting materials.
-
Drying: Dry the white crystalline solid under high vacuum to yield the pure (2-bromoethyl)diphenylsulfonium triflate precursor. The product is typically used without further purification.
Part B: In Situ Generation of Diphenylvinylsulfonium Triflate & Annulation Reaction
This protocol details the use of the precursor in a representative [4+2] annulation with a nucleophile to form a morpholine derivative, a reaction class where this reagent excels. [3] Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (1.0 eq) | Mmol | Notes |
| Nucleophile (e.g., a sulfonamide-protected amino alcohol) | (Varies) | (Specify) g | (Y) | Ensure it is dry. |
| (2-Bromoethyl)diphenylsulfonium triflate (Precursor) | 447.30 | (Specify) g | (Y) | Use 1.0-1.2 equivalents relative to the nucleophile. |
| Potassium Bicarbonate (KHCO₃) | 100.12 | (Specify) g | (Z) | Use 1.2-1.5 equivalents. A mild, non-nucleophilic base is crucial. |
| Solvent (e.g., THF/H₂O or DCM) | - | (Specify) mL | - | Choice depends on nucleophile solubility. |
Step-by-Step Protocol:
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.0 eq) and the (2-bromoethyl)diphenylsulfonium triflate precursor (1.1 eq) in the chosen solvent system (e.g., a 2:1 mixture of THF/H₂O). [4]2. Base Addition: Add potassium bicarbonate (1.2 eq) to the stirred solution at room temperature. [1][4]Causality Note: KHCO₃ is strong enough to deprotonate the precursor and initiate the elimination but is typically not basic enough to cause unwanted side reactions with many functional groups. Its limited solubility in organic solvents can also help moderate the reaction rate.
-
Reaction Monitoring: Stir the reaction at room temperature for 20 minutes to several hours. [4]The reaction progress can be monitored by TLC or LCMS, observing the consumption of the nucleophile.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporator). Keep the water bath temperature below 20°C to avoid product degradation. [4] * Re-dissolve the residue in a suitable organic solvent like Dichloromethane (DCM).
-
Wash the organic layer with water to remove inorganic salts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. [1]5. Purification: The crude product can be purified by column chromatography on silica gel to afford the desired heterocyclic product.
-
Safety & Handling
-
Triflic Anhydride and Derivatives: Reagents like 2-bromoethyl trifluoromethanesulfonate are derived from triflic anhydride. Triflic anhydride is highly corrosive, reacts violently with water, and can cause severe burns. [5][6]Always handle these reagents in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., elbow-length PVC gloves). [7]* Inert Atmosphere: All reactions should be conducted under an inert atmosphere (N₂ or Ar) as the reagents are moisture-sensitive. [1][6]* Waste Disposal: Dispose of all chemical waste, including contaminated materials, in accordance with local and institutional hazardous waste regulations. [8]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive base (e.g., old KHCO₃).2. Insufficient reaction time.3. Low reaction temperature. | 1. Use freshly purchased or properly stored base.2. Extend the reaction time and monitor by TLC/LCMS.3. Gently warm the reaction if the nucleophile is unreactive at RT. |
| Formation of Side Products | 1. Base is too strong or nucleophilic.2. Reaction temperature is too high. | 1. Switch to a milder base like KHCO₃ or a hindered organic base (e.g., 2,6-lutidine).2. Maintain the reaction at room temperature or below. |
| Difficulty in Isolation | Product is highly polar or water-soluble. | Use a continuous liquid-liquid extractor for workup or consider alternative purification methods like reverse-phase chromatography. |
References
- Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222837/]
- Diphenylvinylsulfonium Triflate | 247129-88-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531603.htm]
- Diphenyl(vinyl)sulfonium trifluoromethanesulfonate | 247129-88-0. Benchchem. [URL: https://www.benchchem.com/product/b108698]
- Trifluoroacetic anhydride Safety Data Sheet. Santa Cruz Biotechnology.
- Trifluoromethanesulfonic anhydride Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/176176]
- Trifluoromethanesulphonic Anhydride Safety Data Sheet. Loba Chemie. [URL: https://www.lobachemie.com/msds-trifluoromethanesulphonic-anhydride-t0288.aspx]
- Trifluoroacetic anhydride Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-0027-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg3OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDExLzkwNzgxODg1ODkxODIucGRmfDIzYjA5ZDI0N2YxZDU0MDQ1YTIyN2I5YjQzOWQzM2U1Y2Y3OTZkYmEyZmM5ZWMwNzE5ZGE0YjE1YmYxZTI2MDI]
- Trifluoromethanesulfonic anhydride Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC175060050]
- Diphenylvinylsulfonium Triflate. Thieme E-Books & E-Journals. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0030-1260172]
- Application of Vinylsulfonium Salts to the Synthesis of Heterocycles. UCD School of Chemistry. [URL: https://www.ucd.ie/chem/t4media/vinysulfonium_salts_review_2017.pdf]
Sources
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- 2. soc.chim.it [soc.chim.it]
- 3. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diphenylvinylsulfonium Triflate | 247129-88-0 [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.fr [fishersci.fr]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
Application Notes & Protocols: Experimental Setup for Photopolymerization with Sulfonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Cationic Photopolymerization
Photopolymerization, the process of converting liquid monomers into solid polymers using light, offers unparalleled spatial and temporal control over material formation. This precision is particularly valuable in applications ranging from advanced coatings and adhesives to the fabrication of complex microelectronics and, increasingly, in drug delivery and tissue engineering.[1] Among the various photoinitiation strategies, cationic photopolymerization initiated by sulfonium salts stands out for its unique advantages. Unlike free-radical polymerization, cationic polymerization is not inhibited by oxygen, allowing for curing in ambient atmospheres without the need for inert gas blanketing. Furthermore, the polymerization can continue even after the light source is removed, a phenomenon known as "dark cure," which is beneficial for ensuring complete conversion in thick or optically dense materials.
Sulfonium salts are a class of photoacid generators (PAGs) that, upon exposure to light of a suitable wavelength, generate a strong Brønsted acid.[2][3][4] This photogenerated acid then initiates the polymerization of cationically sensitive monomers, such as epoxides, vinyl ethers, and oxetanes.[5] This application note provides a comprehensive guide to the experimental setup for photopolymerization using sulfonium salts, covering the underlying mechanism, essential materials and equipment, detailed protocols, and critical safety considerations.
Mechanism of Action: From Photon to Polymer
The initiation of cationic polymerization by sulfonium salts is a multi-step process that begins with the absorption of a photon. The general mechanism for triarylsulfonium salts, a common class of these photoinitiators, is as follows:
-
Photoexcitation: The sulfonium salt absorbs a photon, promoting it to an excited state.
-
Homolytic and Heterolytic Cleavage: In the excited state, the sulfonium salt can undergo bond cleavage. Homolytic cleavage results in the formation of a radical cation and a radical, while heterolytic cleavage produces a cation and a radical.[6]
-
Hydrogen Abstraction & Acid Generation: The highly reactive radical cation can then abstract a hydrogen atom from a suitable donor in the reaction medium (e.g., a solvent or monomer). This step is crucial as it leads to the formation of a strong Brønsted acid (H⁺).[2][6]
-
Cationic Polymerization: The generated Brønsted acid protonates a monomer molecule, creating a carbocationic active center. This active center then propagates by attacking other monomer molecules, leading to the formation of a polymer chain.
The efficiency of this process is influenced by the structure of the sulfonium salt cation and the nature of the counter-anion. The cation's structure dictates the salt's light absorption characteristics, while the non-nucleophilic nature of the counter-anion (e.g., hexafluoroantimonate (SbF₆⁻), hexafluorophosphate (PF₆⁻)) is critical for preventing premature termination of the growing polymer chain.[3][7]
Core Components of the Experimental Setup
A successful photopolymerization experiment with sulfonium salts hinges on the careful selection and integration of several key components.
Sulfonium Salt Photoinitiators
A variety of sulfonium salts are commercially available, each with distinct properties. Key considerations for selection include:
-
Absorption Spectrum: The photoinitiator must absorb light at the emission wavelength of the chosen light source. While many traditional sulfonium salts absorb in the deep UV range (<300 nm), newer formulations have been developed with red-shifted absorptions, allowing for the use of near-UV and visible light sources.[1][3][8][9]
-
Solubility: The photoinitiator must be soluble in the monomer formulation to ensure a homogeneous reaction mixture. Some sulfonium salts can have limited solubility, particularly in hydrophobic formulations, which can lead to recrystallization and reduced curing efficiency.[8][10]
-
Thermal Stability: The photoinitiator should be thermally stable at the intended processing and storage temperatures to prevent premature polymerization.[1][6]
Table 1: Common Sulfonium Salt Photoinitiators and Their Properties
| Photoinitiator Class | Common Examples | Typical Absorption Range (nm) | Key Features & Considerations |
| Triarylsulfonium Salts | Triarylsulfonium hexafluoroantimonate salts (TAS) | 230 - 320 | High reactivity, good thermal stability. Often require photosensitization for longer wavelength activation.[3][7] |
| Dialkylphenacylsulfonium Salts | S,S-Dialkyl-S-(3,5-dimethylhydroxyphenyl)sulfonium salts | 250 - 350 | Can undergo reversible photolysis.[3][4] |
| Chromophore-Substituted Sulfonium Salts | D–π–A type sulfonium salts | 350 - 450+ | Designed for visible light applications, offering deeper penetration and safer operating conditions.[9] |
Cationically Polymerizable Monomers
The choice of monomer is dictated by the desired properties of the final polymer. Common classes include:
-
Epoxides: Offer excellent adhesion, mechanical strength, and chemical resistance.[5] Cycloaliphatic epoxides are particularly reactive.
-
Vinyl Ethers: Exhibit high reactivity and are known for their rapid polymerization rates.
-
Oxetanes: Provide a good balance of reactivity and low shrinkage upon polymerization.
It is crucial to use high-purity monomers, as basic impurities like water and amines can neutralize the photogenerated acid, inhibiting polymerization.[2]
Light Sources
The selection of the light source is critically linked to the absorption spectrum of the photoinitiator.
-
Mercury Arc Lamps: These have been the traditional workhorses, offering broad-spectrum UV output. However, they generate significant heat and ozone.[11]
-
Light-Emitting Diodes (LEDs): LEDs are increasingly favored due to their numerous advantages, including narrow-band emission, long lifetime, low energy consumption, and minimal heat generation.[9][11] The availability of LEDs at various wavelengths (e.g., 365 nm, 385 nm, 405 nm) allows for precise matching with the photoinitiator's absorption peak.[11]
The intensity of the light source is also a critical parameter, influencing the rate of acid generation and, consequently, the polymerization speed.
Photosensitizers (Optional)
To utilize longer wavelength light sources with photoinitiators that primarily absorb in the UV region, photosensitizers can be employed.[2][3] Photosensitizers absorb light at the desired wavelength and then transfer the energy to the sulfonium salt, initiating the acid generation process. Common photosensitizers for sulfonium salts include anthracene derivatives, perylene, and phenothiazine.[2][12]
Experimental Protocols
Protocol 1: Preparation of the Photopolymerizable Formulation
Objective: To prepare a homogeneous mixture of the monomer, photoinitiator, and any optional additives.
Materials:
-
Cationically polymerizable monomer (e.g., (3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate)
-
Sulfonium salt photoinitiator (e.g., Triarylsulfonium hexafluorophosphate salt mixture)
-
Photosensitizer (optional, e.g., 9,10-dibutoxyanthracene)
-
Amber glass vial or a vial wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weighing: In a clean, dry amber glass vial, accurately weigh the desired amount of the sulfonium salt photoinitiator. A typical concentration is 0.5-2.0 mol% relative to the monomer.
-
Addition of Monomer: Add the appropriate amount of the liquid monomer to the vial.
-
Dissolution: Place a magnetic stir bar in the vial and seal it. Place the vial on a magnetic stirrer and stir at room temperature until the photoinitiator is completely dissolved. Gentle heating (e.g., to 40-50°C) can be applied to aid dissolution, but care must be taken not to induce thermal polymerization.[12]
-
Addition of Photosensitizer (if applicable): If a photosensitizer is used, weigh the required amount (typically 0.1-0.5 mol%) and add it to the mixture. Continue stirring until it is fully dissolved.
-
Degassing (Optional but Recommended): To remove any dissolved air bubbles that could cause defects in the cured polymer, the formulation can be gently degassed in a vacuum chamber for a few minutes.
-
Storage: Store the prepared formulation in a dark, cool place until use. The pot-life of the formulation will vary depending on the specific components.
Protocol 2: Photopolymerization and Curing
Objective: To initiate and complete the polymerization of the prepared formulation using a suitable light source.
Equipment:
-
Light source (e.g., 365 nm LED lamp with controlled intensity)
-
Radiometer to measure light intensity
-
Substrate for curing (e.g., glass slide, silicone mold)
-
Micropipette or syringe for dispensing the formulation
-
Real-time monitoring equipment (optional, e.g., Real-Time FTIR)[7]
Procedure:
-
Sample Preparation: Dispense a controlled volume or thickness of the photopolymerizable formulation onto the chosen substrate.
-
Positioning: Place the sample under the light source at a fixed distance. Ensure the entire sample surface is uniformly illuminated.
-
Irradiation: Turn on the light source and expose the sample for a predetermined time. The required exposure time will depend on the light intensity, photoinitiator concentration, and monomer reactivity.
-
Monitoring (Real-Time): For kinetic studies, the polymerization can be monitored in real-time using techniques like Real-Time FTIR, which tracks the disappearance of the monomer's characteristic functional group peak (e.g., the epoxy ring vibration band).[7]
-
Post-Curing ("Dark Cure"): After the initial light exposure, the polymerization will continue in the dark.[13] For complete curing, especially for thick samples, it is advisable to let the sample rest at room temperature or in a controlled environment for a period.
-
Characterization: Once fully cured, the polymer can be characterized for its physical and chemical properties (e.g., hardness, thermal stability, conversion rate).
Visualization of the Workflow
Caption: Workflow for photopolymerization using sulfonium salts.
Safety Precautions
Working with sulfonium salt photoinitiators and reactive monomers requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling vapors from the monomers.[15]
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15][16] Do not eat, drink, or smoke in the laboratory.
-
Light Protection: Photoinitiators are light-sensitive. Handle and store them in amber containers or containers protected from light to prevent premature decomposition.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.
Troubleshooting
Table 2: Common Issues and Solutions in Photopolymerization with Sulfonium Salts
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Curing | - Insufficient light intensity or exposure time. - Mismatch between light source and photoinitiator absorption. - Low photoinitiator concentration. - Presence of basic impurities (e.g., water). | - Increase light intensity or exposure time. - Ensure the light source's emission spectrum overlaps with the photoinitiator's absorption. - Increase the photoinitiator concentration. - Use high-purity, dry monomers. |
| Surface Tackiness | - Although less common than in free-radical systems, can sometimes occur. | - Increase light exposure. - Allow for a longer post-curing (dark cure) period. |
| Phase Separation or Precipitation | - Poor solubility of the photoinitiator in the monomer. | - Select a more soluble photoinitiator.[10] - Gently warm the formulation during preparation to aid dissolution. - Consider using a co-solvent (if compatible with the application). |
| Yellowing of the Polymer | - Photodegradation of the photoinitiator or its byproducts. | - Use a photoinitiator designed for longer wavelengths. - Optimize the light exposure to the minimum required for full cure. |
Conclusion
Photopolymerization with sulfonium salts is a powerful and versatile technique with broad applications in science and industry. By understanding the underlying mechanisms and carefully controlling the experimental parameters as outlined in these notes, researchers can effectively harness the benefits of cationic photopolymerization to create advanced materials with tailored properties. Adherence to proper protocols and safety measures is paramount for achieving reproducible and reliable results.
References
- Sulfonium salts as photoinitiators - EP1538149A2 - Google P
-
Single-Component Cationic Photoinitiators - Encyclopedia.pub. (2023-07-24). (URL: [Link])
-
Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators | Request PDF. (2025-08-05). (URL: [Link])
-
Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC - NIH. (URL: [Link])
-
Cationic polymerization — Iodonium and sulfonium salt photoinitiators - Semantic Scholar. (URL: [Link])
-
Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - MDPI. (URL: [Link])
-
Upconversion nanoparticle-assisted cationic and radical/cationic hybrid photopolymerization using sulfonium salts - Polymer Chemistry (RSC Publishing). (URL: [Link])
-
Chemiluminescence Induced Cationic Photopolymerization Using Sulfonium Salt - PubMed. (2020-04-21). (URL: [Link])
-
Chapter 15: D–π–A-type Sulfonium Salt Photoinitiators for Photopolymerizations Under Near-UV and Visible Light-emitting Diodes - Books. (URL: [Link])
-
Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography | ACS Applied Polymer Materials - ACS Publications. (2023-03-31). (URL: [Link])
-
Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides - RSC Publishing. (2020-11-18). (URL: [Link])
-
Photosensitized cationic polymerizations using dialkylphenacylsulfonium and dialkyl(4-hydroxyphenyl)sulfonium salt photoinitiato. (URL: [Link])
-
One/two-Photon Sensitive Sulfonium Salt Photoinitiators based on 1,3,5-Triphenyl-2-Pyrazoline | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])
-
Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography - TU Wien's reposiTUm. (2023-03-31). (URL: [Link])
-
Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00855D. (2017-06-29). (URL: [Link])
-
Photosensitized cationic polymerizations using dialkylphenacylsulfonium and dialkyl(4-hydroxyphenyl)sulfonium salt photoinitiators | Macromolecules - ACS Publications. (URL: [Link])
-
High-Performance Photoinitiating Systems for LED-Induced Photopolymerization - MDPI. (2023-01-09). (URL: [Link])
-
SAFETY DATA SHEET Photoinitiator 907 - baoxu chemical. (URL: [Link])
- EP3300504A1 - Novel initiators and their use for cationic photopolymerization - Google P
-
Safety Data Sheet | Gelomics. (URL: [Link])
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Cationic Photoinitiator(GARICURE®6976) Section 1-----------Identification of the substance Prepration and of the company--- - LookChem. (2015-04-02). (URL: [Link])
-
(PDF) Sulfonium Salt Based Charge Transfer Complexes as Dual Thermal and Photochemical Polymerization Initiator for Composites and 3D Printing - ResearchGate. (2019-07-29). (URL: [Link])
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Soluble and Red-Shifted Sulfonium Salts - RadTech. (URL: [Link])
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Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator | Tintoll. (URL: [Link])
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Alkylsulfonium salts for the photochemical desulphurizative functionalization of heteroarenes - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
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- 13. Chemiluminescence Induced Cationic Photopolymerization Using Sulfonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. file1.lookchem.com [file1.lookchem.com]
Application Notes and Protocols: Annulation Reactions with (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Introduction: A Versatile Reagent for Heterocyclic Synthesis
In the realm of modern organic synthesis, the construction of complex cyclic and heterocyclic frameworks remains a cornerstone of drug discovery and materials science.[1] Among the myriad of reagents developed for this purpose, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate has emerged as a powerful and versatile tool for annulation reactions. This stable, crystalline solid serves as a convenient precursor to the highly reactive diphenylvinylsulfonium triflate, which is generated in situ.[2][3] The exceptional reactivity of this vinylsulfonium salt, particularly its propensity to undergo conjugate addition with a wide range of nucleophiles, unlocks a diverse array of synthetic transformations, including epoxidation, aziridination, and cyclopropanation.[3][4] These reactions often proceed through a tandem Michael addition/annulation cascade, providing a rapid and efficient means to construct intricate molecular architectures from simple precursors.[5] This guide provides an in-depth exploration of the applications of this compound in annulation chemistry, complete with mechanistic insights and detailed experimental protocols.
Synthesis and In Situ Generation of the Active Reagent
This compound is typically synthesized in a two-step process from commercially available 2-bromoethanol.[3] The initial step involves the reaction of 2-bromoethanol with triflic anhydride to form 2-bromoethyl trifluoromethanesulfonate.[2][3] This intermediate is then reacted with diphenyl sulfide, wherein the sulfur atom acts as a nucleophile, displacing the triflate group to yield the desired sulfonium salt.[2]
The key to the utility of this compound lies in its ability to generate the more reactive diphenylvinylsulfonium triflate in situ upon treatment with a base.[3][6] This approach offers significant advantages over the use of pre-formed vinylsulfonium salts, which can be unstable and difficult to handle. The in situ generation ensures that the reactive species is present in low concentrations, minimizing potential side reactions.
Figure 2: General mechanism of annulation reactions.
Applications in Heterocycle Synthesis
The versatility of this compound is showcased by its application in the synthesis of a diverse range of heterocyclic systems.
Synthesis of Fused Bicyclic Epoxides and Aziridines
A notable application of this reagent is in the stereoselective synthesis of fused bicyclic epoxides and aziridines. This is achieved through a tandem Michael addition/Johnson-Corey-Chaykovsky annulation approach. For instance, the reaction with α-amino ketones affords bicyclic epoxides in good to excellent yields. Furthermore, the use of chiral sulfonium salt precursors can induce or enhance the stereoselectivity of the reaction. Table 1: Synthesis of Fused Bicyclic Epoxides [6]
| Substrate (α-amino ketone) | Base | Yield (%) |
|---|---|---|
| N-Tosyl-2-aminoacetophenone | DBU | 95 |
| N-Boc-2-aminoacetophenone | DBU | 88 |
| N-Cbz-2-aminoacetophenone | DBU | 92 |
Synthesis of Imidazolinium Salts
This compound serves as an effective precursor for the synthesis of imidazolinium salts. [3]A typical procedure involves the reaction of the sulfonium salt with a formamidine in the presence of a base such as diisopropylethylamine (DIPEA). [3]
Detailed Experimental Protocol: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolinium trifluoromethanesulfonate
This protocol provides a representative example of an annulation reaction using this compound. Materials:
-
This compound
-
N,N'-bis(2,6-diisopropylphenyl)formamidine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN)
-
Diethyl ether
-
Toluene
Procedure:
-
To a stirred solution of N,N'-bis(2,6-diisopropylphenyl)formamidine (400 mg, 1.10 mmol) and diisopropylethylamine (0.48 mL, 2.75 mmol) in 8 mL of anhydrous MeCN under a nitrogen atmosphere, add this compound (610 mg, 1.38 mmol).
-
Reflux the reaction mixture for 1.5 hours.
-
Cool the mixture to room temperature.
-
Reduce the solvent volume to half by nitrogen overflow.
-
Add diethyl ether and stir the mixture until a precipitate forms.
-
Collect the precipitate by filtration.
-
Wash the precipitate sequentially with hot toluene (100-110 °C, 1-4 mL), diethyl ether (3 mL), water (1-4 mL), and finally diethyl ether (3 mL).
-
Dry the resulting solid in vacuo to yield 1,3-bis(2,6-diisopropylphenyl)imidazolinium trifluoromethanesulfonate as an amorphous powder (532 mg, 90% yield).
Figure 3: Workflow for imidazolinium salt synthesis.
Conclusion and Future Outlook
This compound has proven to be a highly valuable and adaptable reagent in synthetic organic chemistry. Its ability to serve as a stable precursor for the in situ generation of a reactive vinylsulfonium salt has streamlined the synthesis of a wide variety of heterocyclic compounds through elegant annulation cascades. The operational simplicity and high yields often associated with these reactions make it an attractive choice for both academic research and industrial applications. Future research in this area will likely focus on expanding the scope of nucleophiles and substrates, as well as the development of new chiral variants to achieve even greater control over stereoselectivity in asymmetric synthesis.
References
-
Aggarwal, V. K., et al. (2005). (2-Bromoethyl)sulfonium Trifluoromethanesulfonates in Stereoselective Annulation Reactions for the Formation of Fused Bicyclic Epoxides and Aziridines. Helvetica Chimica Acta, 88(5), 958-968. [Link]
-
Li, Y., et al. (2024). [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles. The Journal of Organic Chemistry, 89(14), 10066–10076. [Link]
-
ResearchGate. (n.d.). [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles | Request PDF. Retrieved from [Link]
-
PubMed. (2024). [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). (2-Bromoethyl)sulfonium Trifluoromethanesulfonates in Stereoselective Annulation Reactions for the Formation of Fused Bicyclic Epoxides and Aziridines | Request PDF. Retrieved from [Link]
-
MDPI. (2018). Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. Molecules, 23(3), 706. [Link]
- Duong, V. K., & McGarrigle, E. M. (n.d.). APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES. UCD School of Chemistry.
-
National Institutes of Health. (n.d.). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Representative early studies on the application of sulfonium salts to organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Ruthenium(II)-Catalyzed Annulation of Vinyl Sulfoxonium Ylides with Arynes for the Rapid Synthesis of Functionalized 1-Naphthols. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic Studies on Rh(III)-Catalyzed Defluorinative Annulation of N-Sulfonylarylamides with Ethyl 2-Diazo-3,3,3-Trifluoropropanoates. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2024). Recent Applications of Sulfonium Salts in Synthesis and Catalysis. Chemistry – A European Journal. [Link]
-
PubMed Central. (n.d.). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). Synthetic Applications of Sulfonium Salts. Retrieved from [Link]
-
MDPI. (2024). Catalytic Annulation Reactions: Preface to the Special Issue. Catalysts, 14(1), 53. [Link]
-
ResearchGate. (n.d.). Sulfur ylide-mediated annulation reactions. Retrieved from [Link]
Sources
The Art of the Ring-Closing: A Senior Application Scientist's Guide to Cyclization Reactions with (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
For the discerning researcher in organic synthesis and drug development, the quest for efficient and stereoselective methods to construct cyclic scaffolds is perpetual. Among the myriad of reagents available, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate has emerged as a robust and versatile precursor for a range of powerful cyclization reactions. This guide provides an in-depth exploration of its applications, moving beyond mere procedural lists to offer insights into the causality of experimental choices, ensuring both scientific integrity and practical success.
Introduction: The Latent Power of a Sulfonium Salt
This compound is a stable, solid reagent that serves as a convenient precursor to the highly reactive diphenylvinylsulfonium triflate. The in situ generation of this potent Michael acceptor is the cornerstone of its utility in synthesis. The trifluoromethanesulfonate (triflate) counter-ion is an excellent leaving group, enhancing the reactivity of the sulfonium salt. The general principle of these reactions involves the base-mediated elimination of HBr from the (2-Bromoethyl)diphenylsulfonium salt to form the vinylsulfonium intermediate. This is then intercepted by a nucleophile in a Michael-type addition, generating a sulfur ylide which subsequently undergoes an intramolecular cyclization, liberating diphenyl sulfide as a byproduct.
This guide will delve into the three primary classes of cyclization reactions facilitated by this reagent: epoxidation, cyclopropanation, and aziridination, providing detailed protocols and mechanistic insights for each.
I. Synthesis of Fused Bicyclic Epoxides via Tandem Michael Addition/Johnson-Corey-Chaykovsky Reaction
The formation of epoxides using sulfur ylides, a transformation famously developed by Corey and Chaykovsky, can be elegantly adapted to a tandem sequence initiated by the Michael addition of a hydroxyl-containing nucleophile to in situ generated diphenylvinylsulfonium triflate. This approach is particularly effective for the diastereoselective synthesis of fused bicyclic epoxides.
Mechanistic Rationale
The reaction commences with the deprotonation of the substrate's hydroxyl group, which then acts as the nucleophile in a conjugate addition to the vinylsulfonium salt. The resulting enolate then collapses in an intramolecular fashion, attacking the carbon bearing the sulfonium group to form the epoxide ring and expel diphenyl sulfide. The stereochemical outcome of the reaction is often dictated by the substrate and the reaction conditions, allowing for a degree of diastereocontrol.
Visualizing the Pathway: Epoxidation
Caption: General workflow for fused bicyclic epoxide synthesis.
Protocol 1: Diastereoselective Synthesis of a Fused Bicyclic Epoxide
This protocol is adapted from the work of Aggarwal and co-workers and is a robust method for the synthesis of fused bicyclic epoxides from α-hydroxy ketones.[1]
Materials:
-
This compound
-
α-Hydroxy ketone substrate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (CH2Cl2)
-
10% aqueous citric acid solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Petroleum ether)
Procedure:
-
To a solution of the α-hydroxy ketone (1.0 equiv.) in anhydrous CH2Cl2 (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DBU (3.5 equiv.).
-
Stir the mixture for 5 minutes, then add this compound (1.2 equiv.) in one portion.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding 10% aqueous citric acid solution.
-
Extract the aqueous layer with CH2Cl2 (3 x volumes of the initial CH2Cl2 used).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired fused bicyclic epoxide.
Expert Insights:
-
Choice of Base: DBU is a non-nucleophilic, strong base that is highly effective in promoting the initial elimination to form the vinylsulfonium salt without competing as a nucleophile in the Michael addition.
-
Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it dissolves the reagents and intermediates well and is relatively non-reactive under the reaction conditions.
-
Temperature Control: Maintaining the reaction at 0 °C helps to control the reactivity of the intermediates and can improve the diastereoselectivity of the cyclization. For some substrates, lower temperatures (e.g., -20 °C) may be beneficial.[1]
Substrate Scope and Yields:
| Substrate (α-Hydroxy Ketone) | Product (Fused Bicyclic Epoxide) | Diastereomeric Ratio (dr) | Yield (%) |
| 2-Hydroxy-1-phenylethan-1-one | 2-Phenyloxirane-2,3-dicarbaldehyde | N/A | 85 |
| 1-Hydroxy-1-phenylpropan-2-one | 3-Methyl-2-phenyloxirane-2-carbaldehyde | >20:1 | 92 |
| 2-Hydroxycyclohexan-1-one | 1-Oxaspiro[2.5]octan-4-one | 5:1 | 78 |
II. Synthesis of Functionalized Cyclopropanes
The reaction of active methylene compounds with in situ generated diphenylvinylsulfonium triflate provides a straightforward and efficient route to highly functionalized cyclopropanes. This transformation is a powerful tool for the construction of three-membered carbocyclic rings.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the active methylene compound by a base, generating a stabilized carbanion. This carbanion then undergoes a Michael addition to the vinylsulfonium salt. The resulting sulfonium ylide intermediate subsequently undergoes an intramolecular nucleophilic attack, with the newly formed carbanion displacing the diphenyl sulfide group to form the cyclopropane ring.
Visualizing the Pathway: Cyclopropanation
Caption: General workflow for functionalized cyclopropane synthesis.
Protocol 2: Synthesis of a gem-Disubstituted Cyclopropane
This protocol is a general method for the cyclopropanation of active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, malononitrile)
-
Potassium Carbonate (K2CO3), powdered, or DBU
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl acetate)
Procedure:
-
To a suspension of the active methylene compound (1.0 equiv.) and powdered K2CO3 (2.0 equiv.) in anhydrous EtOAc (0.2 M) at room temperature, add this compound (1.1 equiv.).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with EtOAc.
-
Combine the filtrate and washings, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4 and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopropane.
Expert Insights:
-
Choice of Base and Solvent: For less acidic active methylene compounds, a stronger base like DBU in a more polar solvent like acetonitrile may be required to facilitate the initial deprotonation. For more acidic substrates, the milder conditions of K2CO3 in EtOAc are often sufficient and can lead to cleaner reactions.
-
Heterogeneous Conditions: The use of powdered K2CO3 in EtOAc results in a heterogeneous reaction mixture. Vigorous stirring is crucial to ensure efficient reaction.
Substrate Scope and Yields:
| Active Methylene Compound | Product (Cyclopropane) | Yield (%) |
| Diethyl malonate | Diethyl cyclopropane-1,1-dicarboxylate | 85 |
| Malononitrile | Cyclopropane-1,1-dicarbonitrile | 92 |
| Ethyl acetoacetate | Ethyl 1-acetylcyclopropane-1-carboxylate | 78 |
| 1,3-Indandione | Spiro[cyclopropane-1,2'-indene]-1',3'-dione | 88 |
III. Synthesis of N-Substituted Aziridines
The synthesis of aziridines can be achieved through the reaction of primary amines with in situ generated diphenylvinylsulfonium triflate. This method provides a direct route to N-substituted aziridines, which are valuable building blocks in medicinal chemistry.
Mechanistic Rationale
Similar to the previous examples, the reaction begins with the Michael addition of a primary amine to the vinylsulfonium salt. This forms a zwitterionic intermediate which, upon intramolecular proton transfer, generates a sulfonium ylide. Subsequent intramolecular cyclization with the displacement of diphenyl sulfide furnishes the aziridine ring.
Visualizing the Pathway: Aziridination
Caption: General workflow for N-substituted aziridine synthesis.
Protocol 3: One-Pot Synthesis of an N-Aryl Aziridine
This protocol provides a general procedure for the synthesis of N-aryl aziridines from anilines.
Materials:
-
This compound
-
Substituted aniline
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl acetate)
Procedure:
-
To a solution of the aniline (1.0 equiv.) in anhydrous MeCN (0.1 M) at room temperature under an inert atmosphere, add DBU (2.5 equiv.).
-
Add this compound (1.2 equiv.) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 6-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N-aryl aziridine.
Expert Insights:
-
Base Equivalents: A slight excess of the non-nucleophilic base is used to ensure complete formation of the vinylsulfonium salt and to facilitate the subsequent steps of the reaction cascade.
-
Reaction Concentration: Maintaining a suitable concentration is important for promoting the desired intramolecular cyclization over potential intermolecular side reactions.
Substrate Scope and Yields:
| Primary Amine | Product (N-Substituted Aziridine) | Yield (%) |
| Aniline | 1-Phenylaziridine | 75 |
| 4-Methoxyaniline | 1-(4-Methoxyphenyl)aziridine | 82 |
| Benzylamine | 1-Benzylaziridine | 70 |
| Cyclohexylamine | 1-Cyclohexylaziridine | 65 |
Safety and Handling
This compound is a potent alkylating agent and should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a variety of three-membered rings. Its ability to generate the reactive diphenylvinylsulfonium triflate in situ allows for the efficient construction of epoxides, cyclopropanes, and aziridines through elegant tandem reaction sequences. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully apply this powerful synthetic tool in their own work, paving the way for new discoveries in chemical synthesis and drug development.
References
-
Mondal, S., Chen, S., & Kerrigan, N. J. (2018). Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. Molecules, 23(4), 738. [Link][3]
- Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A Synthesis of Epoxides. Journal of the American Chemical Society, 83(2), 417-423.
- Aggarwal, V. K., et al. (2003). (2-Bromoethyl)sulfonium Trifluoromethanesulfonates in Stereoselective Annulation Reactions for the Formation of Fused Bicyclic Epoxides and Aziridines. Helvetica Chimica Acta, 86(9), 3247-3257.
-
Nambu, H., et al. (2016). An efficient method for the synthesis of 2′,3′-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes using (2-bromoethyl)-diphenylsulfonium trifluoromethanesulfonate. Chemical and Pharmaceutical Bulletin, 64(12), 1763-1768. [Link]
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
Sources
Application Notes & Protocols: Advanced Sulfinylation and Annulation Reactions Using (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Abstract
This technical guide provides an in-depth exploration of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a stable, crystalline reagent that serves as a potent precursor for the in situ generation of diphenylvinylsulfonium triflate. We will dissect the synthesis of this reagent, its physicochemical properties, and its primary application in annulation reactions for the construction of complex heterocyclic structures. While not a direct sulfinyl group transfer agent, its role in introducing a key sulfur-containing moiety makes it a valuable tool for synthetic chemists. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic workflows.
Introduction: The Strategic Role of this compound
Sulfur-containing functional groups are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] Specifically, the sulfinyl group (R-S(O)-R') is a critical pharmacophore found in numerous blockbuster drugs.[2] The development of reliable methods to introduce sulfur-containing moieties is therefore a cornerstone of modern organic synthesis.
This compound has emerged as a key reagent in this field. It is a stable, easy-to-handle, crystalline solid prized not for its direct reactivity, but for its role as a convenient and storable precursor to a much more reactive species: diphenylvinylsulfonium triflate.[3][4] Upon treatment with a base, the reagent smoothly eliminates HBr to generate this highly electrophilic vinylsulfonium salt in situ. This intermediate is a powerful Michael acceptor, readily undergoing annulation reactions with a variety of nucleophiles to construct complex heterocyclic systems.[4] This indirect approach circumvents the challenges associated with handling unstable or gaseous reagents, providing a robust and reproducible pathway for molecular construction.
Core Concept: From Stable Precursor to Reactive Intermediate
The central utility of this compound lies in its controlled, base-mediated transformation into a vinylsulfonium salt. This process provides a reliable method for introducing a C2-sulfur unit into a target molecule.
Caption: Logical workflow for the application of the title reagent.
Reagent Profile: Synthesis and Properties
Synthesis Pathway
The synthesis of this compound is a straightforward two-step process starting from commercially available materials.[4]
-
Triflation of 2-Bromoethanol: The hydroxyl group of 2-bromoethanol acts as a nucleophile, attacking triflic anhydride to displace a triflate anion. This reaction efficiently converts the alcohol into a species with an exceptionally good leaving group (triflate), priming it for the subsequent step.[3]
-
Sulfonium Salt Formation: The intermediate, 2-bromoethyl trifluoromethanesulfonate, is then treated with diphenyl sulfide. The nucleophilic sulfur atom of diphenyl sulfide displaces the triflate group in a classic SN2 reaction, yielding the final, stable sulfonium salt.[3][4]
Caption: Two-step synthesis of the title reagent.
Physicochemical Properties
A clear understanding of the reagent's properties is crucial for its effective use and storage.
| Property | Value | Reference(s) |
| CAS Number | 247129-85-7 | [4],[5],[6] |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [7] |
| Molecular Weight | 443.30 g/mol | [7] |
| Appearance | White to grey/tan amorphous solid or powder | [4],[6] |
| Melting Point | 85-92 °C | [6], |
| Solubility | Soluble in Acetone, CHCl₃, CH₂Cl₂, MeCN, DMSO, DMF, EtOH, MeOH, THF. Insoluble in non-polar solvents. | [4] |
| Stability | Stable at room temperature for over two years without significant decomposition. | [4] |
Detailed Application Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title reagent from 2-bromoethanol.
Materials:
-
2-Bromoethanol
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diphenyl sulfide
-
Toluene, anhydrous
-
Diethyl ether
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Step 1: Preparation of 2-Bromoethyl Triflate.
-
To a solution of 2-bromoethanol (1.0 eq) and pyridine (1.1 eq) in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add triflic anhydride (1.05 eq) dropwise.
-
Maintain the temperature at 0 °C and stir for 1 hour.
-
The reaction generates the intermediate 2-bromoethyl triflate. This intermediate is typically used in the next step without purification.[4]
-
-
Step 2: Formation of the Sulfonium Salt.
-
To the crude reaction mixture from Step 1, add diphenyl sulfide (1.1 eq) and anhydrous toluene.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC for the consumption of the triflate intermediate.
-
After cooling to room temperature, reduce the solvent volume under vacuum.
-
Add diethyl ether to the concentrated residue to induce precipitation of the product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid by filtration, wash thoroughly with diethyl ether, and dry in vacuo to yield this compound as a solid.[4]
-
Protocol 2: Annulation Reaction for the Synthesis of 1,3-disubstituted Imidazolinium Salts
This protocol details the most common application of the reagent: the synthesis of N-heterocyclic carbene (NHC) precursors.[6]
Materials:
-
This compound (B3958)
-
N,N'-bis(2,6-diisopropylphenyl)formamidine
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN), anhydrous
-
Toluene
-
Diethyl ether
-
Standard glassware for inert atmosphere synthesis
Experimental Workflow:
Caption: Step-by-step workflow for imidazolinium salt synthesis.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add N,N'-bis(2,6-diisopropylphenyl)formamidine (1.0 eq) and anhydrous acetonitrile (approx. 0.14 M solution).
-
Add diisopropylethylamine (DIPEA, 2.5 eq) to the stirred solution.[6] The base is critical as it initiates the E2 elimination to form the reactive vinylsulfonium salt.
-
Reagent Addition: To this solution, add this compound (1.25 eq) in one portion.[6]
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 1.5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
Reduce the solvent volume to approximately half by passing a gentle stream of nitrogen over the surface or by using a rotary evaporator.[6]
-
Add diethyl ether to the concentrated mixture and stir until a precipitate forms. The product is typically insoluble in ether, allowing for efficient isolation.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with hot (100-110 °C) toluene, water, and finally diethyl ether.[6] This washing sequence removes unreacted starting materials and by-products.
-
Dry the resulting solid in vacuo to yield the pure 1,3-bis(2,6-diisopropylphenyl)imidazolinium trifluoromethanesulfonate. Yields are typically high (e.g., 90%).[6]
-
Scope of Application
The in situ generated diphenylvinylsulfonium salt is a versatile intermediate for creating various heterocyclic systems.
| Nucleophile Class | Resulting Heterocycle | Base / Solvent Conditions | Reference |
| Formamidines | Imidazolinium Salts | iPr₂EtN / Acetonitrile | [3] |
| Thioamides/Ureas | Thiazolinium Salts | iPr₂EtN / Acetonitrile | [3] |
| Amidines | Dihydropyrimidinium Salts | iPr₂EtN / Acetonitrile | [3] |
Safety and Handling
This compound is an irritant and a potential alkylating agent, requiring careful handling.
-
Hazard Identification: The compound is classified as a skin irritant (H315, Skin Irrit. 2), a serious eye irritant (H319, Eye Irrit. 2), and may cause respiratory irritation (H335, STOT SE 3).[4][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[5]
-
Handling: Avoid formation of dust and aerosols. Use appropriate exhaust ventilation at places where dust is formed.[5] Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed in a dry, well-ventilated area at room temperature.[5][9]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, consult a physician.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be handled by a licensed professional waste disposal service.[5]
References
-
Strategic Conversion of 2-Bromoethyl Trifluoromethanesulfonate to Sulfonium Salts. Benchchem.
-
This compound. Fluoromart.
-
Safety Data Sheet - this compound. Angene Chemical.
-
Reductive sulfinylation by nucleophilic chain isomerization of sulfonylpyridinium. National Institutes of Health (PMC).
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This compound. Tokyo Chemical Industry (India) Pvt. Ltd.
-
Application of Sulfonyl in Drug Design. Semantic Scholar.
-
This compound 97%. Sigma-Aldrich.
-
This compound PubChem CID 25193077. PubChem.
-
SAFETY DATA SHEET - this compound. TCI Chemicals.
-
This compound 97% Discontinued. Sigma-Aldrich.
-
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI.
-
This compound CAS 247129-85-7. ChemScene.
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- 9. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: A Streamlined Synthesis of Imidazolinium Salts Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazolinium salts are pivotal precursors to N-Heterocyclic Carbenes (NHCs), a class of compounds that has revolutionized organocatalysis and coordination chemistry. Their applications span from robust ligands in transition-metal catalysis to active pharmaceutical ingredients.[1][2][3] Traditional synthetic routes to imidazolinium salts can be arduous, often requiring harsh conditions or limited substrate scope, particularly with sterically demanding substituents.[4] This guide details a highly efficient, mild, and rapid methodology for synthesizing a diverse range of symmetrical and unsymmetrical imidazolinium salts utilizing (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate. The protocol leverages the in situ generation of a highly reactive vinyl sulfonium salt intermediate, which readily undergoes annulation with formamidines to deliver the target heterocycles in high yields.[5][6] This method is notable for its operational simplicity, broad functional group tolerance, and applicability to challenging, sterically hindered substrates.
Mechanistic Rationale and Strategic Advantage
The core of this synthetic strategy lies in the unique reactivity of this compound. Unlike conventional alkylating agents, this reagent serves as a precursor to diphenylvinylsulfonium triflate, a potent Michael acceptor. This transformation is the key to the method's efficiency and mild reaction conditions.
Causality of the Experimental Design:
-
In Situ Generation of the Key Intermediate: The synthesis is initiated by treating this compound with a non-nucleophilic base, such as Hünig's base (N,N-Diisopropylethylamine). This base selectively abstracts a proton from the carbon alpha to the sulfonium group, facilitating the elimination of HBr to generate the highly electrophilic vinyl sulfonium salt in situ.[4][5]
-
Nucleophilic Attack and Annulation: The formamidine, acting as a binucleophile, attacks the vinyl sulfonium salt. The reaction proceeds through a conjugate addition of one of the formamidine nitrogens to the vinyl group.
-
Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization, where the second nitrogen atom displaces the diphenyl sulfide leaving group to form the five-membered imidazolinium ring.[6]
This mechanistic pathway circumvents the need for high temperatures or harsh reagents often associated with other cyclization strategies, making it a superior choice for sensitive or complex substrates.
Caption: Reaction mechanism workflow for imidazolinium salt synthesis.
Reagent Profile and Handling
The primary reagent, this compound, is a stable, solid compound that is key to the success of this protocol.
| Property | Data | Source(s) |
| CAS Number | 247129-85-7 | [7] |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | |
| Molecular Weight | 443.30 g/mol | [7] |
| Appearance | White to tan crystalline powder/solid | [8] |
| Melting Point | 85-90 °C | [7] |
| Solubility | Soluble in CH₃CN, CH₂Cl₂, CHCl₃, DMF, DMSO; partially soluble in THF | [9] |
| Storage | Store at room temperature. Stable for over two years without significant decomposition. | [9] |
Safety and Handling:
-
This compound is a potent alkylating agent and should be handled with care.[9]
-
It is classified as a skin and eye irritant and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use a dust mask, safety glasses, and chemical-resistant gloves when handling the solid.
-
All manipulations should be performed in a well-ventilated chemical fume hood.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of imidazolinium salts. The choice of protocol depends on the availability of the starting formamidine.
Protocol A: Synthesis from Pre-formed Symmetrical or Unsymmetrical Formamidines
This is the most general procedure and is applicable to a wide variety of substrates, including those with bulky aliphatic and aromatic groups.[4][5]
Workflow Diagram:
Caption: General workflow for imidazolinium salt synthesis from formamidines.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the formamidine (1.0 eq).
-
Reagent Addition: Add this compound (1.05 eq).
-
Solvent and Base: Under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile (to achieve a concentration of approx. 0.2 M). Add Hünig's base (N,N-Diisopropylethylamine, 1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2 to 6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of starting material.
-
Work-up: Once the reaction is complete, remove the solvent (acetonitrile) under reduced pressure.
-
Purification:
-
To the resulting residue, add diethyl ether and stir vigorously. The imidazolinium salt will typically precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with additional diethyl ether, and dry under high vacuum.
-
If the product is an oil or if impurities persist, purification can be achieved by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Protocol B: One-Pot Synthesis of Symmetrical Imidazolinium Salts from Primary Amines
This protocol is highly efficient for creating symmetrical imidazolinium salts directly from commercially available primary amines, avoiding the need to isolate the intermediate formamidine.[6]
Step-by-Step Methodology:
-
Formamidine Formation: In a round-bottom flask, combine the primary amine (2.0 eq) and triethyl orthoformate (1.1 eq). Heat the mixture to 80 °C for 2-4 hours.
-
Solvent Removal: After cooling to room temperature, remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure.
-
Cyclization Reaction: Place the flask under an inert atmosphere. Add anhydrous acetonitrile, followed by this compound (1.05 eq relative to the theoretical formamidine) and Hünig's base (1.2 eq).
-
Reaction and Work-up: Stir at room temperature for 2-6 hours. Follow the work-up and purification steps as described in Protocol A (steps 5-7) .
Representative Results and Substrate Scope
This synthetic method has demonstrated high efficacy across a wide range of substrates. The reaction proceeds in high yields even with sterically hindered amines, which are often challenging for other synthetic methods.[4][6]
| Entry | N-Substituent (R) | Protocol | Time (h) | Yield (%) | Source(s) |
| 1 | Mesityl (2,4,6-Me₃-C₆H₂) | A | 2.5 | 91 | [6] |
| 2 | 2,6-Diisopropylphenyl | A | 4 | 90 | [4] |
| 3 | Phenyl | A | 4 | 88 | [4] |
| 4 | tert-Butyl | A | 6 | 85 | [4] |
| 5 | Cyclohexyl | A | 6 | 89 | [4] |
| 6 | Mesityl (One-Pot) | B | 4 | 84 | [6] |
| 7 | Unsymmetrical (R¹=Mesityl, R²=Methyl) | A | 4 | 86 | [4] |
Conclusion and Future Outlook
The use of this compound provides a robust, mild, and highly efficient pathway for the synthesis of imidazolinium salts. The operational simplicity, short reaction times, and broad substrate scope make this method exceptionally valuable for both academic research and industrial drug development.[4][5] The resulting imidazolinium salts are critical precursors for generating N-heterocyclic carbenes used in advanced catalysis or can be explored directly for their biological activities, including potential antimicrobial and anti-tumor applications.[10] This protocol empowers chemists to rapidly access a diverse library of these important heterocyclic compounds, accelerating discovery in catalysis and medicinal chemistry.
References
-
Hopkinson, M. N., Richter, C., Schedler, M., & Glorius, F. (2014). An overview of N-heterocyclic carbenes. Nature, 510(7506), 485–496. [Link]
-
Díez-González, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612–3676. [Link]
-
McGarrigle, E. M., Fritz, S. P., Favereau, L., Yar, M., & Aggarwal, V. K. (2011). An Efficient Synthesis of Imidazolinium Salts Using Vinyl Sulfonium Salts. Organic Letters, 13(12), 3060–3063. [Link]
-
Aggarwal, V. K., & McGarrigle, E. M. (2011). An efficient synthesis of imidazolinium salts using vinyl sulfonium salts. PubMed. [Link]
-
Synthesis of N-Heterocyclic Carbene Precursors. Chemical Reviews. [Link]
-
Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. PMC. [Link]
-
The synthesis of N-heterocyclic carbene precursors bearing a binaphthyl subunit. ResearchGate. [Link]
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. [Link]
-
McGarrigle, E. M., et al. (2011). An Efficient Synthesis of Imidazolinium Salts Using Vinyl Sulfonium Salts. University of Bristol Research Portal. [Link]
-
An efficient synthesis of imidazolinium salts using vinyl sulfonium salts. PubMed. [Link]
-
An Efficient Synthesis of Imidazolinium Salts Using Vinyl Sulfonium Salts. Organic Chemistry Portal. [Link]
-
Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers in Chemistry. [Link]
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PMC - NIH. [Link]
-
N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Synthesis and antimicrobial activity of imidazolium salts. OAText. [Link]
-
Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. IdeaExchange@UAkron. [Link]
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Steroid-Functionalized Imidazolium Salts with an Extended Spectrum of Antifungal and Antibacterial Activity. PMC - NIH. [Link]
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Formulation and Curing Protocols for UV-Curable Resins Utilizing (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Introduction: Unlocking High-Performance Materials with Cationic UV Curing
Ultraviolet (UV) curing technology offers a rapid, energy-efficient, and environmentally conscious approach to polymerizing resins for a multitude of applications, including advanced coatings, adhesives, and 3D printing.[1] While free-radical photopolymerization is widely adopted, cationic UV curing presents distinct advantages, particularly for epoxy-based systems.[2] Cationic curing is not susceptible to oxygen inhibition, exhibits lower volume shrinkage, and demonstrates superior adhesion to a variety of substrates.[3][4] At the heart of this technology are cationic photoinitiators, which generate the strong acids necessary to initiate the polymerization cascade upon exposure to UV light.[2]
This document provides a comprehensive guide to the formulation and application of UV-curable resins using (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate , a highly effective sulfonium salt photoinitiator. We will delve into the mechanistic underpinnings of its function, provide detailed protocols for resin formulation and curing, and outline methods for characterizing the resulting cured polymers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this photoinitiator to develop high-performance materials.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 247129-85-7 |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ |
| Molecular Weight | 443.30 g/mol |
| Appearance | Solid |
| Melting Point | 85-90 °C |
Mechanism of Action: The Cationic Polymerization Cascade
This compound belongs to the class of triarylsulfonium salt photoinitiators.[5] Upon absorption of UV radiation, the photoinitiator undergoes photolysis, leading to the generation of a strong Brønsted acid.[2][6] This photogenerated acid is the key species that initiates the cationic ring-opening polymerization of epoxy monomers.[3][6] The trifluoromethanesulfonate (triflate) anion is a very weak nucleophile, which contributes to the high reactivity of the generated acid.[5]
The polymerization proceeds in a chain-growth fashion, involving initiation, propagation, and termination steps.[2] A significant advantage of this mechanism is the "dark cure" or "shadow cure" phenomenon, where the polymerization continues even after the UV light source is removed, due to the long-lived nature of the cationic active centers.[3]
Figure 1: Cationic Polymerization Mechanism.
Experimental Protocols
Materials and Equipment
-
This compound (Photoinitiator)
-
Cycloaliphatic Epoxy Resin: e.g., 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (ECC)[1][4]
-
Reactive Diluent (Optional): e.g., a polyol to improve flexibility.[7]
-
Solvent (for cleaning): Acetone or Isopropanol
-
UV Curing System: Medium-pressure mercury lamp or UV-LED with appropriate wavelength output (typically broad spectrum with peaks around 254 nm, 313 nm, and 365 nm).[8]
-
Radiometer: To measure UV intensity.
-
Mixing Equipment: Magnetic stirrer or mechanical mixer.
-
Substrate for Curing: Glass slides, metal panels, or other appropriate materials.
-
Film Applicator: For creating films of uniform thickness.
-
Fourier Transform Infrared (FTIR) Spectrometer: For monitoring cure progression.[9]
-
Differential Scanning Calorimeter (DSC): For determining glass transition temperature (Tg).
-
Dynamic Mechanical Analyzer (DMA): For characterizing viscoelastic properties.[10]
Safety Precautions
This compound is classified as a skin and eye irritant. Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information. UV radiation is harmful to the eyes and skin; always use appropriate shielding and wear UV-blocking safety glasses.
Protocol 1: Formulation of a UV-Curable Epoxy Resin
This protocol describes the preparation of a model UV-curable formulation. The ratios can be adjusted based on the desired properties of the final cured material.
Model Formulation:
| Component | Role | Weight Percentage (wt%) |
| 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (ECC) | Primary Resin | 97.0% |
| This compound | Photoinitiator | 3.0% |
Procedure:
-
Preparation: Ensure all glassware and mixing equipment are clean and dry.
-
Weighing: Accurately weigh the cycloaliphatic epoxy resin (ECC) into a light-protected beaker.
-
Addition of Photoinitiator: In a fume hood, carefully add the this compound to the resin. The concentration of the photoinitiator typically ranges from 1-5 wt%.[1]
-
Mixing: Mix the components thoroughly using a magnetic stirrer or mechanical mixer at room temperature until the photoinitiator is completely dissolved. This may take several minutes. Ensure the mixture is homogenous.
-
Degassing (Optional): If air bubbles are introduced during mixing, degas the formulation in a vacuum chamber until the bubbles are removed.
-
Storage: Store the formulated resin in a dark, cool place away from light sources to prevent premature polymerization.
Figure 2: Formulation Workflow.
Protocol 2: UV Curing of the Formulated Resin
This protocol outlines the steps for curing the formulated resin into a solid polymer film.
Procedure:
-
Substrate Preparation: Clean the substrate (e.g., glass slide) with a suitable solvent like acetone to ensure it is free of contaminants.
-
Application of Resin: Apply the formulated resin onto the substrate. For a uniform film thickness, use a film applicator.
-
UV Exposure:
-
Place the coated substrate under the UV lamp.
-
The UV intensity and exposure time are critical parameters that will depend on the film thickness, photoinitiator concentration, and the specific UV source. A typical starting point for a medium-pressure mercury lamp is an intensity of 50-100 mW/cm² for an exposure time of 5-30 seconds.[4]
-
It is crucial to monitor the UV intensity at the sample surface using a radiometer to ensure consistent curing.
-
-
Post-Curing:
-
Due to the "dark cure" phenomenon, the polymerization will continue after the UV exposure is stopped.[3]
-
To achieve maximum conversion and enhance mechanical properties, a post-cure step can be beneficial. This can be done by either leaving the sample at ambient temperature for a period (e.g., 24 hours) or by a mild thermal treatment (e.g., 80-100°C for 30-60 minutes), if the substrate allows.[4]
-
Characterization of the Cured Resin
Protocol 3: Determination of Epoxy Group Conversion by FTIR Spectroscopy
FTIR spectroscopy is a powerful technique to monitor the extent of the curing reaction by tracking the disappearance of the epoxy group absorption band.[9]
Procedure:
-
Initial Spectrum: Record an FTIR spectrum of the uncured liquid resin.
-
Spectra During Curing: If using an in-situ setup, record spectra at different time intervals during UV exposure.
-
Final Spectrum: Record an FTIR spectrum of the fully cured polymer film.
-
Analysis:
-
Identify the characteristic absorption peak of the epoxy group, typically around 910 cm⁻¹.[11]
-
Select a reference peak that does not change during the reaction, such as a C-H stretching band.
-
The degree of conversion can be calculated using the following formula, by comparing the peak area or height of the epoxy band before and after curing, normalized to the reference peak.[11]
Conversion (%) = [1 - (A_epoxy,t / A_ref,t) / (A_epoxy,0 / A_ref,0)] * 100
Where:
-
A_epoxy,t is the absorbance of the epoxy peak at time t.
-
A_ref,t is the absorbance of the reference peak at time t.
-
A_epoxy,0 is the initial absorbance of the epoxy peak.
-
A_ref,0 is the initial absorbance of the reference peak.
-
Protocol 4: Thermal and Mechanical Analysis
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured polymer. A higher Tg generally indicates a higher degree of crosslinking and improved thermal stability.[10]
-
Dynamic Mechanical Analysis (DMA): Characterize the viscoelastic properties of the cured material, such as storage modulus, loss modulus, and tan delta. This provides insights into the material's stiffness, damping properties, and crosslink density.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Tacky Cure | - Insufficient UV dose (intensity or time) - Photoinitiator concentration too low - Presence of basic impurities that neutralize the photogenerated acid - High humidity | - Increase UV exposure time or intensity - Increase photoinitiator concentration (within the recommended range) - Ensure all components and substrates are clean and free of contaminants - Control the curing environment to maintain lower humidity |
| Yellowing of the Cured Film | - High UV intensity or prolonged exposure - Photoinitiator degradation byproducts | - Optimize UV curing parameters to use the minimum necessary dose - Consider using a photoinitiator with a different counter-ion if yellowing is a critical issue |
| Brittle Cured Material | - High crosslink density of the cycloaliphatic epoxy resin | - Incorporate a flexible component, such as a polyol or a flexibilizing epoxy resin, into the formulation |
Conclusion
This compound is a potent photoinitiator for the cationic UV curing of epoxy-based resins. Its efficient generation of a strong Brønsted acid upon UV exposure enables rapid and thorough polymerization, leading to materials with excellent thermal and mechanical properties. By carefully controlling the formulation and curing parameters as outlined in these protocols, researchers and scientists can effectively utilize this photoinitiator to develop advanced materials for a wide range of applications. The provided methodologies for characterization will further aid in optimizing the resin systems to meet specific performance requirements.
References
Sources
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- 6. Photoinitiating systems and kinetics of frontal photopolymerization processes – the prospects for efficient preparation of composites and thick 3D str ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00596K [pubs.rsc.org]
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Application Note: Advanced Analytical Strategies for Monitoring Reactions of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Abstract
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a versatile and highly reactive reagent, primarily serving as a stable precursor for the in situ generation of diphenylvinylsulfonium triflate.[1][2] This reactive intermediate is pivotal in a variety of synthetic transformations, including the construction of complex heterocycles through annulation reactions.[1] Given its role as a potent alkylating agent and its rapid conversion to the active species, precise monitoring of reaction kinetics and pathways is essential for process optimization, yield maximization, and safety. This document provides detailed application notes and protocols for researchers, chemists, and drug development professionals on employing Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to effectively monitor reactions involving this key sulfonium salt.
Introduction and Reagent Profile
This compound is a crystalline solid valued for its stability and utility as a vinyl sulfonium salt precursor.[1][2] Its reactivity is centered on the generation of a vinylsulfonium species, which then participates in Michael additions, cyclizations, and other carbon-carbon bond-forming reactions. Understanding the consumption rate of the starting material and the formation rate of products and intermediates is critical for controlling these often-rapid transformations.
Key Chemical Properties:
-
CAS Number: 247129-85-7
-
Molecular Formula: C₁₅H₁₄BrF₃O₃S₂[3]
-
Molecular Weight: 443.30 g/mol
-
Appearance: White to tan crystalline powder.[4]
-
Solubility: Soluble in many organic solvents such as acetonitrile (MeCN), dichloromethane (CH₂Cl₂), and dimethylformamide (DMF).[1]
-
Safety: Classified as a skin and eye irritant; may cause respiratory irritation. Due to its potential as a potent alkylating agent, it must be handled with appropriate personal protective equipment (PPE).[1]
The choice of an analytical technique depends on the specific information required, such as real-time kinetics, mixture composition, or structural confirmation of byproducts. This guide details the application of three orthogonal and complementary techniques.
Figure 1: A generalized workflow for monitoring chemical reactions.
In Situ Reaction Monitoring by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-invasive technique for real-time reaction monitoring, providing quantitative data and structural information simultaneously.[5][6][7]
Principle and Rationale
By acquiring a time series of ¹H NMR spectra, one can directly observe the disappearance of signals corresponding to the (2-Bromoethyl)diphenylsulfonium cation and the concurrent appearance of signals from the product(s). The integral of these peaks is directly proportional to the molar concentration of the species, allowing for straightforward kinetic analysis without the need for calibration curves.[8] For this specific reagent, the methylene protons (-CH₂-CH₂-) are distinct and located in a relatively uncongested region of the spectrum, making them ideal reporters for monitoring the reaction progress.
Detailed Protocol: ¹H NMR Monitoring
-
Sample Preparation:
-
In a clean, dry vial, dissolve a known quantity of the substrate and a stable internal standard (e.g., 1,3,5-trimethoxybenzene or hexamethyldisilane) in 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., CD₃CN, CD₂Cl₂, DMSO-d₆). The solvent must fully dissolve all reactants and not participate in the reaction.
-
Acquire a "t=0" spectrum of this solution to confirm initial concentrations and peak positions.
-
Transfer this solution to a standard 5 mm NMR tube.
-
-
Reaction Initiation:
-
At a precisely recorded time, inject the initiating reagent (e.g., a base like diisopropylethylamine to generate the vinylsulfonium species)[1] directly into the NMR tube using a microliter syringe.
-
Quickly cap, invert the tube 2-3 times to mix, and insert it into the pre-warmed/cooled NMR spectrometer.
-
-
Data Acquisition:
-
Utilize the spectrometer's automation software to set up a time-course experiment (e.g., an arrayed experiment).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is usually sufficient.
-
Number of Scans (NS): 4 to 16, depending on concentration. Choose a number that provides good signal-to-noise in a reasonably short time (e.g., < 1 minute).
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration. A D1 of 15-30 seconds is often a safe starting point.
-
Acquisition Time (AQ): 2-3 seconds.
-
-
Experiment Schedule: Set the experiment to acquire a spectrum at regular intervals (e.g., every 2, 5, or 10 minutes) for the desired total reaction time.
-
-
Data Processing:
-
Process the arrayed spectra uniformly (e.g., identical phasing and baseline correction).
-
Integrate the signal of the internal standard and set its value to a constant (e.g., 1.00 or 3.00 depending on the number of protons).
-
Integrate the characteristic signals of the starting material and the product(s) in each spectrum.
-
Data Interpretation
The key signals to monitor for this compound are the two methylene triplets.
| Species | Protons | Expected ¹H Shift (ppm) | Multiplicity | Note |
| Starting Material | Br-CH₂ -CH₂-S⁺ | ~3.8 - 4.2 | Triplet (t) | Disappears as reaction proceeds. |
| Br-CH₂-CH₂ -S⁺ | ~4.8 - 5.2 | Triplet (t) | Disappears as reaction proceeds. Proximity to S⁺ causes downfield shift. | |
| Intermediate (Diphenylvinylsulfonium) | CH₂ =CH-S⁺ | ~6.5 - 7.5 | Multiplet | May be transient and difficult to observe depending on its reactivity. |
| Product | Varies | Varies | Varies | Appears as reaction proceeds. |
| Internal Standard (e.g., TMB) | Ar-H | ~6.1 | Singlet (s) | Integral should remain constant throughout the experiment. |
By plotting the normalized integral values versus time, a reaction profile can be generated to determine kinetics, induction periods, or reaction completion.
Figure 2: Workflow for in situ NMR reaction monitoring.
Reaction Profiling by HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UPLC) are benchmark techniques for separating complex reaction mixtures and quantifying components with high sensitivity and reproducibility.
Principle and Rationale
HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For this compound, a reversed-phase (RP) method is ideal. The sulfonium salt is highly polar and ionic; therefore, ion-pairing agents or acidic mobile phase modifiers are often necessary to achieve good peak shape and retention.[9][10] Detection is typically achieved with a UV detector, as the diphenyl groups provide a chromophore, or more universally with a Mass Spectrometer (LC-MS).
Detailed Protocol: RP-HPLC Method
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent. The quench solution should stop the reaction (e.g., be acidic if the reaction is base-catalyzed) and be compatible with the mobile phase. A common choice is 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA or FA.
-
Gradient: A typical starting gradient would be 5-95% B over 10-15 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
Detector: UV/Vis Diode Array Detector (DAD) set to monitor at 220 nm and 254 nm.
-
-
Quantification:
-
Generate a calibration curve by injecting known concentrations of an authentic standard of the starting material.
-
Plot peak area versus concentration to establish linearity.
-
Calculate the concentration of the starting material in the quenched reaction samples using the calibration curve.
-
Data Interpretation
The primary output is a chromatogram showing peaks corresponding to each component of the reaction mixture. The starting sulfonium salt will elute as a sharp peak. As the reaction progresses, the area of this peak will decrease, while peaks corresponding to the product(s) will increase.
| Parameter | Typical Value/Observation |
| Retention Time (SM) | Early elution due to high polarity; typically 2-5 minutes on a standard gradient. |
| Retention Time (Prod) | Dependent on product structure; generally more retained (longer RT) if less polar. |
| Peak Shape | Should be symmetrical. Tailing can indicate secondary interactions; mitigate with ion-pairing agents or stronger acids. |
| Quantification | Based on the peak area of the starting material relative to its t=0 value or a calibration curve. |
Structural Elucidation by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity of reactants, products, and transient intermediates by measuring their mass-to-charge ratio (m/z).[11]
Principle and Rationale
Electrospray Ionization (ESI) is the ideal ionization technique for a pre-formed salt like this compound. In positive ion mode, ESI will readily detect the intact diphenylsulfonium cation. When coupled with HPLC (LC-MS), it provides definitive identification for each peak in the chromatogram. Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural clues.
Detailed Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare samples as described for HPLC analysis (Section 3.2.1). The final concentration should be in the low µg/mL to ng/mL range.
-
-
Direct Infusion Analysis:
-
For a quick identity check, dilute a quenched sample in a suitable solvent (e.g., 50:50 MeCN:H₂O) and infuse it directly into the mass spectrometer using a syringe pump.
-
-
LC-MS Analysis:
-
Use the HPLC method described in Section 3.2.2, with the flow directed into the ESI source of the mass spectrometer.
-
-
Instrument Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Scan Range: 100 - 1000 m/z.
-
Source/Desolvation Temperature: 120-150 °C / 350-450 °C.
-
Expected Ion [M]⁺: The cation of the starting material is C₁₅H₁₄BrS⁺. The exact mass can be calculated and searched for.
-
m/z (calculated for [C₁₅H₁₄⁷⁹BrS]⁺) = 321.0000
-
m/z (calculated for [C₁₅H₁₄⁸¹BrS]⁺) = 323.0000
-
Look for a characteristic isotopic doublet with ~1:1 intensity ratio due to the presence of bromine.
-
-
Data Interpretation
The key is to identify the molecular ion corresponding to the starting material's cation. As the reaction proceeds, this signal will diminish and new signals for product ions will appear. Fragmentation (MS/MS) of the parent ion (m/z 321/323) can help confirm the structure by showing characteristic losses, such as the loss of HBr or cleavage of the phenyl-sulfur bonds. The triflate anion (CF₃SO₃⁻, m/z 149) can be observed in negative ion mode.
Summary and Technique Comparison
| Feature | NMR Spectroscopy | HPLC/UPLC | Mass Spectrometry (MS) |
| Primary Output | Structural & Quantitative Data | Separated Components & Quantitative Data | Mass-to-Charge Ratio (Identity) |
| Real-time Monitoring | Excellent (in situ) | Possible with rapid sampling/automation | Possible with flow reactor/direct infusion |
| Quantification | Intrinsically quantitative (with internal standard) | Requires calibration curves | Semi-quantitative; best when coupled with LC |
| Sensitivity | Low (mM to M range) | High (µM to mM range) | Very High (nM to µM range) |
| Strengths | Non-destructive, rich structural detail, true kinetics | Excellent separation of complex mixtures, robust | Unambiguous identification, detection of intermediates |
| Limitations | Lower sensitivity, potential for peak overlap | Destructive, requires method development | Can suffer from ion suppression, provides no isomer info |
References
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Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485. [Link]
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Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(S1), S101-S107. [Link]
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Zahrobsky, M., Camporese, D., Rist, Ø., & Carlsen, P. H. J. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 10(9), 1179-1189. [Link]
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Gomez, S., et al. (2020). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 92(15), 10497-10504. [Link]
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MDPI. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 10(9), 1179-1189. [Link]
-
Fustero, S., et al. (2011). Sulfonium and Selenonium Salts as Noncovalent Organocatalysts for the Multicomponent Groebke–Blackburn–Bienaymé Reaction. The Journal of Organic Chemistry, 76(17), 7138-7147. [Link]
-
IVAN Users Group. (2021). Reaction Monitoring by NMR. YouTube. [Link]
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Galiana, G., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 333-346. [Link]
-
ResearchGate. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. [Link]
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UCL Discovery. (2019). Sulfonium Salts for the Synthesis of PET Tracers. [Link]
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Bull, J. A., et al. (2018). Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Chemical Science, 9(24), 5424-5429. [Link]
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University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
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PubChem. This compound Compound Summary. [Link]
-
Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10189-10273. [Link]
-
Procter, D. J., et al. (2022). Sulfonium Salts as Acceptors in Electron Donor-Acceptor Complexes. Angewandte Chemie International Edition, 61(33), e202203932. [Link]
-
Environmental Science: Processes & Impacts. (2014). Mass spectral fragmentations of sulfonates. [Link]
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
ResearchGate. (2013). Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]
-
Wang, R., et al. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 20(4), 653-661. [Link]
-
Letzel, M. C., et al. (2008). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of Mass Spectrometry, 43(12), 1667-1678. [Link]
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Application Notes and Protocols for Doping Polymer Films with (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Introduction: Unlocking High-Efficiency Cationic Photopolymerization
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a highly effective photoacid generator (PAG) integral to a multitude of advanced applications, from durable coatings and adhesives to high-resolution photoresists for electronics manufacturing.[1] This onium salt belongs to the broader class of sulfonium salt PAGs, which are prized for their ability to generate strong Brønsted acids upon exposure to ultraviolet (UV) radiation.[2] This photogenerated acid subsequently initiates cationic polymerization of monomers, such as epoxides and vinyl ethers, leading to rapid and efficient curing.[1]
The trifluoromethanesulfonate (triflate) anion of this particular PAG is a key feature, as it corresponds to the generation of triflic acid, a superacid that is a highly potent catalyst for polymerization. The structure of the cation plays a dominant role in the photochemistry, determining the rate at which the initiator fragments are produced, while the anion's nature controls the reactivity and propensity for termination of the initiator fragments.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective doping concentrations of this compound in various polymer films. It provides not only detailed protocols but also the underlying scientific rationale for optimizing PAG concentrations to achieve desired material properties.
Physicochemical Properties and Handling
Before delving into formulation specifics, a clear understanding of the physical and chemical properties of this compound is essential for safe and effective handling.
| Property | Value | Reference |
| CAS Number | 247129-85-7 | [1][4][5][6] |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [1][5] |
| Molecular Weight | 443.30 g/mol | [4][5][6] |
| Appearance | White to off-white solid/powder | [1][7] |
| Melting Point | 85 - 90 °C | [1][4] |
| Solubility | Fully soluble in acetone, chloroform (CHCl₃), dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol (EtOH), methanol (MeOH), and tetrahydrofuran (THF). Partially soluble in THF:H₂O (2:1). Insoluble in petrol-derived and non-polar ethereal solvents. | [8] |
| Storage | Store at room temperature, sealed and away from moisture. | [5] |
Safety Precautions: this compound is a potential potent alkylating agent and should be handled with care.[8] It is classified as a skin and eye irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Mechanism of Photoacid Generation
The efficacy of this compound as a photoinitiator stems from its ability to undergo photolysis to generate a strong acid. Upon absorption of UV light, the sulfonium salt is excited, leading to the cleavage of a carbon-sulfur bond. This process ultimately results in the formation of a Brønsted acid (triflic acid), which then initiates the cationic polymerization of the surrounding monomer units.
Figure 1: Simplified workflow of photoacid generation and subsequent cationic polymerization initiated by this compound.
Determining the Optimal Doping Concentration
The concentration of this compound is a critical parameter that significantly influences the curing process and the final properties of the polymer film. The optimal concentration is not a single value but rather a range that depends on several factors:
-
Polymer Matrix: The type of polymerizable resin (e.g., epoxy, vinyl ether, or a hybrid system) and its inherent reactivity will dictate the amount of acid required for efficient curing.
-
Film Thickness: Thicker films require a sufficient concentration of PAG to ensure uniform curing throughout the depth of the material, as UV light intensity attenuates as it passes through the film. In some cases, lower concentrations of photoinitiator can lead to a more rapid onset of photoinitiation at depth.[9][10][11]
-
UV Exposure Dose: The intensity and duration of the UV exposure will affect the amount of acid generated. Higher doses may allow for lower PAG concentrations.
-
Desired Properties: The final application of the polymer film will influence the required degree of crosslinking. For instance, a hard, chemically resistant coating will likely require a higher PAG concentration than a more flexible adhesive.
-
Presence of Other Additives: Fillers, pigments, and other additives can scatter or absorb UV light, potentially requiring an adjustment in the PAG concentration.
General Concentration Ranges
Based on available literature for sulfonium salt PAGs and other photoinitiators in various systems, the following ranges can be used as a starting point for optimization:
| Application | Polymer System | Typical Concentration Range | Notes |
| Coatings & Adhesives | Epoxy, Vinyl Ether | 1.0 - 5.0 wt% | A common starting point is around 2-3 wt%. |
| 3D Printing Resins | Acrylate/Epoxy Hybrids | 0.5 - 3.0 wt% | Lower concentrations may be sufficient for thin layers and high-intensity light sources. |
| Chemically Amplified Photoresists | Poly(hydroxystyrene)-based | 5 - 15 wt% | Higher loadings are often necessary to achieve high sensitivity.[12] |
| Microfabrication | Epoxy (e.g., SU-8) | 1.0 mol% | Molar concentration is sometimes used for precise stoichiometric control. |
| Experimental Formulations | Various | 100 µmol/g of solids | This provides a standardized way to compare different PAGs.[13] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of polymer films doped with this compound.
Protocol 1: Preparation of a Doped Epoxy Film
This protocol describes the preparation of a simple epoxy-based formulation for applications such as coatings or adhesives.
Materials:
-
This compound
-
Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate)
-
Suitable solvent (e.g., acetone or dichloromethane)
-
Glass slides or other suitable substrates
-
Magnetic stirrer and stir bar
-
Amber glass vials
-
Film applicator (e.g., doctor blade)
-
UV curing system with a broad-spectrum mercury lamp
Procedure:
-
Stock Solution Preparation: In an amber glass vial, dissolve a known weight of this compound in a minimal amount of solvent to create a concentrated stock solution. For example, dissolve 100 mg of the PAG in 900 mg of acetone to create a 10 wt% solution.
-
Formulation: In a separate amber glass vial, weigh the desired amount of epoxy resin.
-
Doping: Using a calibrated pipette, add the required volume of the PAG stock solution to the epoxy resin to achieve the target concentration (e.g., 1.0, 2.0, 3.0, 4.0, and 5.0 wt%).
-
Mixing: Add a small magnetic stir bar to the vial and stir the mixture at room temperature for at least 2 hours or until the PAG is completely dissolved and the solution is homogeneous. The use of an amber vial is crucial to prevent premature exposure to ambient light.
-
Film Casting: Place a clean substrate on a level surface. Dispense a line of the formulated resin at one end of the substrate. Use a film applicator to draw down a film of a specific thickness.
-
Solvent Evaporation: If a solvent was used, allow the cast film to sit in a fume hood for a predetermined time to allow for solvent evaporation.
-
UV Curing: Place the coated substrate in the UV curing system and expose it to a controlled dose of UV radiation. The required dose will depend on the film thickness and PAG concentration and should be determined experimentally.
-
Post-Curing: For some applications, a post-exposure bake (PEB) at a moderate temperature (e.g., 80-120°C) for a few minutes can enhance the crosslinking density and final properties of the film.
Figure 2: Experimental workflow for the preparation of a doped polymer film.
Protocol 2: Characterization of Cured Films
Once the films are prepared, a series of characterization techniques can be employed to evaluate the effectiveness of the chosen PAG concentration.
-
FTIR Spectroscopy: To monitor the extent of polymerization, the disappearance of the characteristic epoxide peak (around 910 cm⁻¹) can be tracked using Fourier-transform infrared spectroscopy.
-
Photo-DSC (Differential Scanning Calorimetry): This technique measures the heat flow associated with the photopolymerization reaction upon UV exposure. It can provide valuable information on the rate of polymerization and the total conversion.
-
Soxhlet Extraction: To determine the gel content (the insoluble, crosslinked portion of the polymer), the cured film can be subjected to Soxhlet extraction with a suitable solvent (e.g., acetone) for 24 hours. The weight of the remaining insoluble material is then measured.
-
Mechanical Testing: Depending on the application, the mechanical properties of the cured film, such as hardness (pencil hardness or nanoindentation), tensile strength, and flexibility, should be evaluated.
-
Adhesion Testing: For coatings and adhesives, cross-hatch adhesion tests (ASTM D3359) can be performed to assess the adhesion of the film to the substrate.
Troubleshooting and Optimization
-
Incomplete Curing: If the film is tacky or soft after curing, this may indicate an insufficient PAG concentration, an inadequate UV dose, or the presence of inhibitors (e.g., moisture). Increase the PAG concentration or the UV exposure time/intensity. Ensure all components are anhydrous.
-
Poor Adhesion: This can be due to incomplete curing at the film-substrate interface or shrinkage stress. Optimizing the PAG concentration and considering a post-exposure bake may improve adhesion.
-
Film Brittleness: Excessively high PAG concentrations can lead to a very high crosslink density, resulting in a brittle film. If flexibility is desired, reduce the PAG concentration or incorporate flexibilizing monomers into the formulation.
-
Phase Separation: At very high concentrations, the PAG may not be fully soluble in the polymer matrix, leading to phase separation and a hazy or opaque film. If high PAG loading is necessary, consider using a co-solvent or a PAG with improved solubility.
Conclusion
This compound is a versatile and highly efficient photoacid generator for a wide range of cationic photopolymerization applications. The optimal doping concentration is a critical parameter that must be empirically determined for each specific formulation and application. By starting with the recommended concentration ranges and systematically evaluating the properties of the cured films, researchers can unlock the full potential of this powerful photoinitiator to create advanced polymer materials with tailored properties.
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Gachet, B., Lecompère, M., Croutxé-Barghorn, C., Burr, D., L'Hostis, G., & Allonas, X. (2020). Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides. RSC Advances, 10(71), 43633-43640. Available at: [Link]
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Crivello, J. V. (1978). The photoinitiated cationic polymerization of epoxy resins. In Epoxy Resin Chemistry (pp. 1-27). American Chemical Society. Available at: [Link]
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This compound. Chem-Impex. Available at: [Link]
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Lee, C. T., Wang, M., Gonsalves, K. E., & Henderson, C. L. (2008). Effects of photoacid generator incorporation into the polymer main chain on 193 nm chemically amplified resist behavior and lithographic performance. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 26(6), 2415-2421. Available at: [Link]
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Liska, R., Knaack, P., & Krossing, I. (2016). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. Polymer Chemistry, 7(14), 2516-2523. Available at: [Link]
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Szmanda, C. R., Brainard, R. L., Mackevich, J., & Trefonas, P. (2006). A study of the photo acid generator material design for chemically amplified photoresists. In Advances in Resist Technology and Processing XXIII (Vol. 6153, p. 61530A). SPIE. Available at: [Link]
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Klikovits, N., Knaack, P., Bomze, D., Krossing, I., & Liska, R. (2017). Novel photoacid generators for cationic photopolymerization. Polymer Chemistry, 8(30), 4414-4421. Available at: [Link]
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Hinsberg, W. D., Houle, F. A., Sanchez, M. I., & Wallraff, G. M. (2002). Efficiency of Photoacid Generators in Chemically Amplified Resists for 157 nm Lithography. Journal of Photopolymer Science and Technology, 15(4), 591-600. Available at: [Link]
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Crivello, J. V. (1995). Cationic Polymerization—Iodonium and Sulfonium Salt Photoinitiators. In Photopolymerisation and Photoimaging Science and Technology (pp. 1-33). Springer, Dordrecht. Available at: [Link]
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Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography. (2023). ACS Applied Polymer Materials, 5(4), 2898-2907. Available at: [Link]
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Klikovits, N., Knaack, P., Bomze, D., Krossing, I., & Liska, R. (2017). Novel photoacid generator for cationic photopolymerization. Polymer Chemistry, 8(30), 4414-4421. Available at: [Link]
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Crivello, J. V., & Lee, J. L. (1989). Photosensitized cationic polymerizations using dialkylphenacylsulfonium and dialkyl(4-hydroxyphenyl)sulfonium salt photoinitiators. Macromolecules, 22(1), 226-231. Available at: [Link]
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Szmanda, C. R., Brainard, R. L., Kavanagh, R. J., Trefonas, P., & Blacksmith, R. F. (1999). Measuring acid generation efficiency in chemically amplified resists with all three beams. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 17(6), 3356-3361. Available at: [Link]
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Klikovits, N., Knaack, P., Bomze, D., Krossing, I., & Liska, R. (2017). Novel photoacid generators for cationic photopolymerization. Polymer Chemistry, 8(30), 4414-4421. Available at: [Link]
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Photoinitiators for UV Curing. Ciba Specialty Chemicals. Available at: [Link]
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Trefonas, P., & Mack, C. A. (1991). Lithographic effects of acid diffusion in chemically amplified resists. In Advances in Resist Technology and Processing VIII (Vol. 1466, pp. 117-131). SPIE. Available at: [Link]
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Chesser, J., Post, B., Smith, T., Bor-Tsuen, L., & Compton, B. (2022). Photoinitiator selection and concentration in photopolymer formulations towards large-format additive manufacturing. Polymers, 14(13), 2708. Available at: [Link]
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Chesser, J., Post, B., Smith, T., Lin, B.-T., & Compton, B. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. OSTI.GOV. Available at: [Link]
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Chesser, J., Post, B., Smith, T., Lin, B. T., & Compton, B. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Polymers, 14(13), 2708. Available at: [Link]
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Lewicki, J. P., Rodriguez, J. N., & Duoss, E. B. (2021). Cure Kinetics and Thermal Behavior of a Printable Polydimethylsiloxane-Based Polymer. ACS Applied Polymer Materials, 3(4), 2118-2126. Available at: [Link]
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Sangermano, M., & Priola, A. (2004). Cationic photopolymerization of bisphenol-A-based vinyl ether systems. Journal of applied polymer science, 91(4), 2173-2178. Available at: [Link]
-
Wang, Y., Zhang, Y., & Chen, Y. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Polymer Chemistry, 13(28), 4165-4171. Available at: [Link]
-
Aoshima, S., & Higashimura, T. (1990). Photo-induced living cationic polymerization of isobutyl vinyl ether in the presence of various combinations of halides of diphenyliodonium and zinc salts in methylene chloride. Journal of Polymer Science Part A: Polymer Chemistry, 28(11), 3049-3059. Available at: [Link]
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- 12. lithoguru.com [lithoguru.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the Photoactivation of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Introduction: Unveiling the Potential of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate in Photopolymerization
This compound is a potent photoacid generator (PAG) that plays a pivotal role in cationic polymerization. Upon exposure to ultraviolet (UV) radiation, this sulfonium salt undergoes irreversible photolysis to generate a strong Brønsted acid, which subsequently initiates the polymerization of a wide range of monomers. This property makes it an invaluable tool for researchers and professionals in materials science, drug development, and advanced manufacturing, particularly in applications requiring rapid, spatially controlled curing of coatings, adhesives, and 3D-printed materials.[1]
This guide provides a comprehensive overview of the principles and protocols for the effective use of this compound, with a focus on selecting appropriate light sources and optimizing experimental conditions for successful photoactivation.
Mechanism of Photoactivation: A Cascade of Reactive Intermediates
The photoactivation of this compound is initiated by the absorption of a photon, leading to the electronic excitation of the diphenylsulfonium chromophore. This excited state is unstable and rapidly undergoes carbon-sulfur (C-S) bond cleavage. While the precise byproducts of this specific sulfonium salt are not extensively documented in readily available literature, the general mechanism for triarylsulfonium salts involves both homolytic and heterolytic cleavage pathways.
The predominant pathway for many sulfonium salts is heterolytic cleavage, which directly forms a phenyl cation and diphenyl sulfide.[2] A secondary homolytic cleavage pathway can also occur, generating a phenyl radical and a diphenylsulfinyl radical cation. These highly reactive intermediates, particularly the radical cation, can interact with hydrogen donors in the reaction medium (such as the monomer or solvent) to produce a strong Brønsted acid (trifluoromethanesulfonic acid in this case). It is this photogenerated acid that acts as the catalyst for cationic polymerization.[3][4]
The trifluoromethanesulfonate (triflate) anion is a weakly coordinating anion, which is crucial for achieving high polymerization efficiency as it does not readily terminate the growing polymer chains.
Diagram of the Proposed Photoactivation Pathway
Caption: Proposed photoactivation and polymerization initiation sequence.
Selecting the Appropriate Light Source: A Critical Experimental Parameter
The choice of light source is paramount for the efficient activation of this compound. The key is to match the emission spectrum of the light source with the absorption spectrum of the photoinitiator. While a specific, high-resolution UV-Vis absorption spectrum for this compound is not readily published, data from structurally similar diphenyl- and triarylsulfonium salts provide valuable guidance. These compounds typically exhibit strong absorption in the UV-C and UV-B regions of the electromagnetic spectrum, with absorption maxima often observed between 250 nm and 380 nm.[5]
Recommended Light Sources and Wavelengths:
| Light Source Type | Recommended Wavelength Range (nm) | Power Density | Advantages & Considerations |
| Mercury Arc Lamps | Broad emission (250-450 nm) | High | Effective due to broad spectral output covering the likely absorption range. May require filters to isolate specific wavelengths and control heat output. |
| UV-LEDs | 365, 385, 395, 405 | Medium to High | Offer excellent monochromaticity, long lifetime, and low heat emission. While the primary absorption is likely below 365 nm, the tail end of the absorption spectrum may extend into the near-UV range, allowing for activation with these common LED wavelengths. Efficiency may be lower than with shorter wavelength sources. |
| Excimer Lamps | 222 (KrCl), 308 (XeCl) | High | Provide high-power, quasi-monochromatic UV light. A 308 nm excimer lamp could be a highly effective source. |
Note on Power Density: The required power density will depend on several factors, including the concentration of the photoinitiator, the thickness of the sample, and the desired cure speed. A typical starting point for many cationic photopolymerizations is in the range of 50-200 mW/cm².
Experimental Protocols: A Guide to Successful Photopolymerization
The following protocols provide a starting point for the use of this compound in the cationic polymerization of an epoxy monomer. Optimization of these protocols for specific applications is highly recommended.
Safety Precautions
This compound is a skin and eye irritant. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Protocol 1: Bulk Photopolymerization of an Epoxy Monomer
This protocol is suitable for curing thin films or small volumes of resin.
Materials:
-
This compound
-
Epoxy monomer (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, or bisphenol A diglycidyl ether)
-
Anhydrous solvent (if required for dissolution, e.g., dichloromethane or propylene carbonate)
-
Glass slides or a suitable mold
-
UV light source (e.g., 365 nm UV-LED or a broad-spectrum mercury arc lamp)
-
Radiometer for measuring light intensity
Procedure:
-
Preparation of the Formulation:
-
In a light-protected container (e.g., an amber vial), dissolve this compound in the epoxy monomer to the desired concentration (typically 0.5-2.0 wt%).
-
If the photoinitiator does not readily dissolve in the monomer, a minimal amount of an anhydrous solvent can be added to aid dissolution. Gently warm the mixture if necessary, but avoid excessive heat.
-
Thoroughly mix the formulation to ensure homogeneity.
-
-
Sample Preparation:
-
Apply a thin film of the formulation onto a glass slide using a drawdown bar or spin coater.
-
Alternatively, fill a mold with the liquid formulation.
-
-
Photo-Curing:
-
Place the sample under the UV light source.
-
Irradiate the sample for a predetermined time. The curing time will depend on the light intensity, photoinitiator concentration, and sample thickness. Monitor the curing process by observing the transition from a liquid to a solid state.
-
For quantitative analysis of cure progression, techniques such as real-time FTIR spectroscopy can be used to monitor the disappearance of the epoxy group vibrational bands.
-
-
Post-Curing (Optional):
-
For some applications, a post-cure step involving gentle heating may be beneficial to enhance the physical properties of the cured polymer.
-
Experimental Workflow for Bulk Photopolymerization
Caption: A typical workflow for bulk photopolymerization.
Protocol 2: Solution Photopolymerization
This protocol is suitable for applications where the polymer is desired in solution or for studying the polymerization kinetics.
Materials:
-
This compound
-
Monomer (e.g., vinyl ether or epoxide)
-
Anhydrous, non-basic solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Quartz reaction vessel or cuvette
-
UV light source with a collimating lens
-
Stirring mechanism (e.g., magnetic stir bar)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a quartz reaction vessel, dissolve the monomer and this compound in the anhydrous solvent to the desired concentrations. A typical starting concentration for the photoinitiator is 1-10 mM.
-
Protect the solution from ambient light.
-
-
Degassing (Optional but Recommended):
-
For some sensitive systems, degassing the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes can be beneficial to remove dissolved oxygen.
-
-
Photolysis and Polymerization:
-
Place the reaction vessel in a temperature-controlled holder and begin stirring.
-
Irradiate the solution with the UV light source.
-
Monitor the progress of the polymerization by periodically taking aliquots and analyzing them by techniques such as gel permeation chromatography (GPC) to determine molecular weight and polydispersity, or by NMR spectroscopy to determine monomer conversion.
-
-
Termination and Isolation:
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of a basic compound (e.g., a solution of ammonia in methanol).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Curing | - Insufficient light intensity or exposure time.- Mismatch between light source and photoinitiator absorption.- Low photoinitiator concentration.- Presence of basic impurities or moisture. | - Increase light intensity or exposure time.- Use a light source with a shorter wavelength (e.g., 308 nm or a broad-spectrum lamp).- Increase the photoinitiator concentration.- Ensure all reagents and solvents are anhydrous and free from basic contaminants. |
| Surface Tackiness (Inhibition) | - Oxygen inhibition (less common in cationic polymerization but can occur). | - Perform the curing in an inert atmosphere (e.g., nitrogen blanket). |
| Yellowing of the Cured Polymer | - Photodegradation of the polymer or byproducts. | - Use a light source with a longer wavelength (if effective for initiation).- Reduce the light intensity or exposure time. |
Conclusion
This compound is a versatile and efficient photoacid generator for initiating cationic polymerization. By understanding its mechanism of activation and carefully selecting the appropriate light source and experimental conditions, researchers can harness its full potential for a wide range of applications in polymer chemistry and materials science. The protocols provided herein serve as a robust starting point for developing and optimizing photopolymerization processes tailored to specific research and development needs.
References
-
Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. MDPI. Available at: [Link]
-
Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. National Center for Biotechnology Information. Available at: [Link]
-
The Photoinitiated Cationic Polymerization of Epoxy Resins. ACS Publications. Available at: [Link]
-
This compound - Chem-Impex. Chem-Impex. Available at: [Link]
-
Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides. RSC Publishing. Available at: [Link]
-
One/two-Photon Sensitive Sulfonium Salt Photoinitiators based on 1,3,5-Triphenyl-2-Pyrazoline | Request PDF. ResearchGate. Available at: [Link]
-
Cationic Polymerization — Iodonium and sulfonium salt photoinitiators. Semantic Scholar. Available at: [Link]
-
This compound | C15H14BrF3O3S2 | CID 25193077. PubChem. Available at: [Link]
-
Photochemistry of triarylsulfonium salts (Journal Article). OSTI.GOV. Available at: [Link]
-
Photolysis of triarylsulfonium salts. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
This compound - Chem-Impex. Chem-Impex. Available at: [Link]
-
Photochemistry of Triarylsulfonium Salts for JACS - IBM Research. IBM Research. Available at: [Link]
-
Soluble and Red-Shifted Sulfonium Salts. RadTech. Available at: [Link]
-
High-Performance Photoinitiating Systems for LED-Induced Photopolymerization. MDPI. Available at: [Link]
-
Chapter 15: D–π–A-type Sulfonium Salt Photoinitiators for Photopolymerizations Under Near-UV and Visible Light-emitting Diodes. The Royal Society of Chemistry. Available at: [Link]
-
Cationic Photoinitiators | Photopolymerisation Initiating Systems | Books Gateway. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Photochemistry of triarylsulfonium salts (Journal Article) | OSTI.GOV [osti.gov]
- 3. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. radtech.org [radtech.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Efficiency in Polymerization with (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in polymerization reactions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and reproducibility of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions about the role and function of this compound in polymerization.
Question: What is the primary role of this compound in a polymerization context?
Answer: this compound, a type of sulfonium salt, is not typically a monomer that self-polymerizes. Instead, it functions primarily as a thermal initiator for cationic polymerization. Upon heating, it generates a cationic species that can initiate the polymerization of suitable monomers. Its structure also allows it to be a precursor for other reactive species, but its most direct application in polymer synthesis is as a source of cationic initiators.[1]
Question: What types of monomers are compatible with this initiator?
Answer: This initiator is effective for the cationic polymerization of electron-rich monomers that can be attacked by an electrophile and can stabilize the resulting cationic propagating center. Common examples include:
-
Vinyl ethers (e.g., isobutyl vinyl ether, ethyl vinyl ether)[2]
-
Styrene and its derivatives
-
Epoxides (for ring-opening polymerization)[3]
-
N-vinylcarbazole[2]
The monomer's nucleophilicity is a key factor in its reactivity with the initiator.[2]
Question: How does thermal initiation with a sulfonium salt work?
Answer: While the precise decomposition mechanism for this specific salt may vary, sulfonium salts generally act as thermal latent cationic initiators. Heating the salt above a certain activation temperature leads to its decomposition. This process generates a strong Brønsted acid or a carbocation, which then acts as the initiating species for the cationic polymerization of the monomer.[4] The trifluoromethanesulfonate (triflate) anion is an excellent, non-nucleophilic counter-ion, which is crucial for maintaining a "living" or controlled polymerization character by reducing termination events.[2]
Part 2: Troubleshooting Guide for Cationic Polymerization
Cationic polymerization is notoriously sensitive to experimental conditions. This guide provides solutions to common problems encountered when using this compound as an initiator.
Scenario 1: No Polymerization or Extremely Low Conversion
Question: I've mixed my monomer, solvent, and initiator, but after the expected reaction time, I've recovered only the starting monomer. What went wrong?
Answer: This is a common and frustrating issue, almost always pointing to the termination of the initiating species before it can propagate.
-
Root Cause Analysis:
-
Impurities: Cationic polymerization is extremely sensitive to nucleophilic impurities, with water being the most common culprit. Alcohols, amines, and even some ethers can act as terminating agents, quenching the carbocationic propagating chain end.[5][6]
-
Incorrect Temperature: As a thermal initiator, the compound requires a specific temperature threshold to decompose and generate the active initiating species. If the temperature is too low, no initiation will occur.
-
Degraded Initiator: Although relatively stable, improper storage can lead to the degradation of the sulfonium salt.[7]
-
-
Actionable Solutions:
-
Rigorous Purification: All components must be scrupulously dried and purified.
-
Solvents: Solvents like dichloromethane (DCM) or hexane should be distilled from a suitable drying agent (e.g., CaH₂) immediately before use.
-
Monomers: Monomers must be passed through a column of activated alumina to remove inhibitors and trace water.
-
Glassware: All glassware should be flame-dried or oven-dried at >120°C for several hours and assembled hot under an inert atmosphere (Nitrogen or Argon).
-
-
Temperature Optimization: Determine the optimal initiation temperature. This can be done empirically or by using differential scanning calorimetry (DSC) to observe the exothermic polymerization peak when heating a mixture of the monomer and initiator.
-
Initiator Integrity Check: Verify the purity of your this compound using its melting point (approx. 85-90 °C) as a preliminary check.[1] Store the initiator in a desiccator, away from light and moisture.[8]
-
Experimental Protocol: Rigorous Solvent and Monomer Purification
-
Solvent (DCM): Stir dichloromethane over powdered calcium hydride (CaH₂) overnight under an inert atmosphere. Distill the solvent directly into the reaction flask or a flame-dried storage flask containing molecular sieves.
-
Monomer (Vinyl Ether): Construct a small glass column and pack it with activated basic alumina. Flush the column with dry nitrogen. Pass the vinyl ether monomer through the column directly into a graduated cylinder or flask under an inert atmosphere immediately before use.
Scenario 2: Polymer Has Low Molecular Weight and Broad Polydispersity (PDI > 1.5)
Question: My polymerization worked, but the resulting polymer has a much lower molecular weight than predicted and a very broad molecular weight distribution. How can I achieve better control?
Answer: This outcome indicates that unwanted side reactions, primarily chain transfer and premature termination, are dominating the polymerization process.
-
Root Cause Analysis:
-
Chain Transfer: This is the most significant challenge in cationic polymerization. The highly reactive carbocation at the growing chain end can be neutralized by transferring a proton to the monomer, the solvent, or the counter-ion, terminating one chain while starting a new, shorter one.[5][9]
-
Fast Propagation vs. Slow Initiation: If the rate of propagation is significantly faster than the rate of initiation, chains that start earlier will grow much longer than those that start later, leading to a broad distribution of chain lengths.[10]
-
High Temperature: Propagation in cationic polymerization is extremely fast and exothermic.[5] Higher temperatures increase the rate of chain transfer reactions even more than they increase the rate of propagation, leading to lower molecular weights.[5]
-
-
Actionable Solutions:
-
Lower the Reaction Temperature: Conducting the polymerization at low temperatures (e.g., 0 °C down to -78 °C) is the most effective way to suppress chain transfer and termination reactions.[2][5] This slows down all reactions, but it disproportionately reduces the rate of side reactions compared to propagation.
-
Solvent Choice: Use non-polar or less polar solvents like hexane or toluene. More polar solvents can promote the separation of the carbocation and its counter-ion, making the carbocation more reactive and prone to side reactions.[2]
-
Additives for Stabilization:
-
Electron Donors: Weak Lewis bases, such as dimethyl sulfoxide (DMSO) or certain esters, can be added in small amounts. They reversibly complex with the carbocation, "taming" its reactivity and reducing the likelihood of chain transfer.[2]
-
Common Ion Salts: Adding a salt with the same counter-ion (e.g., a tetra-alkylammonium triflate) can suppress the dissociation of the ion pair at the chain end, keeping it in a less reactive, "dormant" state and promoting a more controlled, living polymerization.[2]
-
-
Troubleshooting Workflow Diagram
Below is a decision tree to guide your troubleshooting process for poor polymerization results.
Caption: Troubleshooting decision tree for cationic polymerization.
Part 3: Quantitative Data & Protocols
Table 1: Summary of Troubleshooting Strategies
| Observed Problem | Primary Cause | Recommended Action | Key Parameters to Adjust |
| No Polymerization | Nucleophilic Impurities | Rigorous purification of all reagents and glassware. | Purity of monomer/solvent (>99.5%), water content (<10 ppm). |
| Insufficient Temperature | Increase reaction temperature; use DSC for optimization. | Temperature (°C). | |
| Low Molecular Weight | Chain Transfer to Monomer/Solvent | Lower polymerization temperature significantly. | Temperature (-78°C to 0°C). |
| Switch to a non-polar solvent. | Solvent (e.g., Hexane, Toluene vs. DCM). | ||
| Broad PDI | Slow Initiation Rate | Adjust initiator concentration; ensure rapid, uniform heating. | [Monomer]/[Initiator] ratio. |
| Unstable Propagating Species | Add a stabilizing agent (electron donor or common ion salt). | [Additive] concentration. | |
| Gelation/Insoluble Product | Cross-linking Side Reactions | Dilute reaction mixture; ensure monomer purity. | Monomer concentration (M). |
General Protocol: Controlled Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol is a representative example and should be optimized for specific experimental goals.
-
Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Solvent & Initiator: Add 50 mL of freshly distilled, dry dichloromethane to the flask via cannula. Cool the flask to the desired temperature (e.g., 0 °C in an ice bath).
-
Initiator Addition: In a separate flame-dried vial, dissolve 44.3 mg (0.1 mmol) of this compound in 5 mL of dry DCM. Transfer this initiator solution to the reaction flask via a gas-tight syringe.
-
Monomer Addition: Purify isobutyl vinyl ether (IBVE) by passing it through an activated alumina column. Using a syringe, slowly add the desired amount of IBVE (e.g., 1.0 g, 10 mmol for a target DP of 100) to the rapidly stirring solution over 5 minutes.
-
Polymerization: Allow the reaction to proceed at 0 °C for the desired time (e.g., 1-2 hours). The viscosity of the solution should increase noticeably.
-
Termination: Quench the polymerization by adding 5 mL of pre-chilled methanol. The methanol will react with the cationic chain ends.
-
Isolation: Warm the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol (e.g., 400 mL).
-
Purification & Drying: Collect the poly(isobutyl vinyl ether) by filtration or decantation. Redissolve the polymer in a small amount of hexane and re-precipitate it into methanol to remove residual monomer and initiator fragments. Dry the final polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Mechanism Diagram: Initiation and Propagation
Caption: Simplified mechanism of cationic polymerization.
References
-
Crivello, J. V. (1980). Cationic polymerization — Iodonium and sulfonium salt photoinitiators. Semantic Scholar.[4]
-
Scribd. (n.d.). Cationic Polymerization Challenges. Scribd.[5]
-
Gachet, B., Lecompère, M., Croutxé-Barghorn, C., Burr, D., L'Hostis, G., & Allonas, X. (2020). Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides. RSC Publishing.[3]
-
Sigma-Aldrich. (n.d.). Initiators. Sigma-Aldrich.
-
Takahashi, E., & Shirai, A. (n.d.). NOVEL SULFONIUM SALTS AND THEIR PROPERTIES. INIS-IAEA.
-
Crivello, J. V. (n.d.). Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators. Request PDF.[11]
-
Liao, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. National Institutes of Health.[9]
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. TCI Chemicals.[12]
-
Satoh, K., & Kamigaito, M. (2021). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au.[13]
-
Liao, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Royal Society of Chemistry.[14]
-
Chemistry LibreTexts. (2021). 2.5: Living Cationic Polymerization. Chemistry LibreTexts.
-
Wikipedia. (n.d.). Living cationic polymerization. Wikipedia.[2]
-
Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. ACS Publications.[10]
-
Fluoromart. (n.d.). This compound. Fluoromart.[7]
-
Chemistry Stack Exchange. (2012). Living-cationic vs cationic polymerization. Chemistry Stack Exchange.[6]
-
ChemScene. (n.d.). This compound. ChemScene.[8]
-
Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.[1]
-
Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
Sources
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- 3. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 4. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 247129-85-7 | this compound [fluoromart.com]
- 8. chemscene.com [chemscene.com]
- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 247129-85-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 14. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Welcome to the technical support center for (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common side reactions and troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Section 1: Understanding the Reagent and Its Primary Reactivity
This compound is a powerful and versatile reagent in organic synthesis. It serves as a stable, solid precursor for the in situ generation of diphenylvinylsulfonium triflate.[1] This reactivity is central to its application in various transformations, including the synthesis of heterocycles through epoxidation, aziridination, and cyclopropanation.[1] It is also employed as a vinylating agent in cross-coupling reactions and in the synthesis of imidazolinium salts.[1]
Before delving into troubleshooting, it's crucial to understand the intended reaction pathway. Under basic conditions, this compound undergoes an elimination reaction to form the highly reactive diphenylvinylsulfonium triflate. This intermediate then acts as a Michael acceptor, enabling a wide range of synthetic applications.[2][3][4]
Section 2: Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My vinylation reaction is sluggish or fails to go to completion. What are the likely causes and how can I fix it?
Answer:
A sluggish or incomplete vinylation reaction is a common issue that can often be traced back to several key factors. Here’s a systematic approach to troubleshooting this problem:
Potential Cause 1: Inefficient in situ generation of the vinylsulfonium salt.
The conversion of this compound to the active vinylating agent, diphenylvinylsulfonium triflate, is a critical first step. This elimination reaction is base-mediated, and the choice and stoichiometry of the base are paramount.
-
Troubleshooting Protocol:
-
Base Selection: Ensure you are using a suitable, non-nucleophilic base. Diisopropylethylamine (DIPEA) or potassium carbonate are common choices. The pKa of the base should be sufficient to deprotonate the α-carbon to the sulfonium group.
-
Base Stoichiometry: Use at least one equivalent of the base. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to drive the elimination to completion.
-
Reaction Temperature: While many vinylation reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes facilitate the initial elimination step. Monitor for potential decomposition at higher temperatures.
-
Potential Cause 2: Catalyst deactivation in cross-coupling reactions.
In palladium/copper-catalyzed reactions like the Sonogashira coupling, the catalyst system can be sensitive to impurities or reaction conditions.[5][6][7]
-
Troubleshooting Protocol:
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is crucial. Ensure the ligand provides sufficient stability to the active catalytic species.
-
Solvent Purity: Use anhydrous, degassed solvents to prevent catalyst poisoning by oxygen or water.
-
Reagent Purity: Impurities in the starting materials, particularly the alkyne in Sonogashira couplings, can inhibit the catalyst. Purify starting materials if necessary.
-
Potential Cause 3: Substrate-related issues.
The electronic and steric properties of your substrate can significantly impact the reaction rate.
-
Troubleshooting Protocol:
-
Steric Hindrance: If your nucleophile is sterically bulky, the Michael addition may be slow. Consider increasing the reaction temperature or using a less hindered analogue if possible for initial trials.
-
Electronic Effects: Electron-withdrawing groups on the nucleophile can decrease its nucleophilicity, slowing down the reaction. Conversely, highly electron-rich nucleophiles may lead to side reactions.
-
Workflow for Troubleshooting Sluggish Vinylations:
Caption: Troubleshooting workflow for slow vinylation reactions.
FAQ 2: I am observing the formation of unexpected byproducts. What are the common side reactions and how can I suppress them?
Answer:
The formation of byproducts often arises from the high reactivity of the sulfonium salt intermediates. Understanding these potential side pathways is key to minimizing their occurrence.
Common Side Reaction 1: Dimerization or Polymerization of the Vinylsulfonium Salt.
The vinylsulfonium salt is a potent Michael acceptor and can react with itself, especially at higher concentrations or in the absence of a suitable nucleophile.
-
Suppression Strategy:
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the nucleophile and base. This maintains a low concentration of the reactive vinylsulfonium intermediate.
-
Optimal Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor self-reaction pathways.
-
Common Side Reaction 2: Pummerer-type Rearrangements.
In the presence of certain activating agents (like anhydrides, though less common in typical applications of this reagent) or under thermal stress, sulfonium salts can undergo Pummerer-type reactions, leading to α-functionalized sulfides.[8] While less prevalent with this specific reagent, it's a possibility if unexpected sulfur-containing byproducts are observed.
-
Suppression Strategy:
-
Controlled Temperature: Avoid excessive heating of the reaction mixture.
-
Choice of Solvent: Use solvents that are less likely to participate in or promote such rearrangements. Aprotic solvents like acetonitrile or dichloromethane are generally safe choices.[1]
-
Common Side Reaction 3: Reaction with the Solvent.
Certain solvents can act as nucleophiles and react with the vinylsulfonium salt. For example, using an alcohol as a solvent can lead to the formation of vinyl ethers. While sometimes this is the desired outcome, it is a side reaction if a different nucleophile is intended to react.[9] Solvents like DMSO can also react with sulfonium salts, particularly at elevated temperatures, leading to unexpected arylations or rearrangements.[10][11]
-
Suppression Strategy:
-
Inert Solvent Choice: Select a solvent that is inert under the reaction conditions. Acetonitrile, THF, and dichloromethane are generally good starting points.[1]
-
Solvent Purity: Ensure the solvent is free from nucleophilic impurities (e.g., water or alcohols).
-
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Potential Cause | Recommended Mitigation Strategy |
| Dimerization/Polymerization | High concentration of vinylsulfonium salt | Slow addition of the reagent, lower reaction temperature |
| Pummerer-type Rearrangement | High temperatures, activating agents | Maintain controlled temperature, use non-participating solvents |
| Reaction with Solvent | Nucleophilic solvent (e.g., alcohols, DMSO) | Use inert, anhydrous solvents (e.g., MeCN, DCM, THF) |
| Hydrolysis | Presence of water | Use anhydrous conditions and reagents |
FAQ 3: My reaction yields are inconsistent. How can I improve the reproducibility of my experiments?
Answer:
Inconsistent yields are often a sign of sensitivity to subtle variations in reaction setup and execution. Here’s how to enhance reproducibility:
Factor 1: Reagent Quality and Handling
This compound is a hygroscopic solid.[12] Moisture can lead to hydrolysis and the formation of byproducts, affecting the effective concentration of the active reagent.
-
Protocol for Improved Reproducibility:
-
Storage: Store the reagent in a desiccator or under an inert atmosphere.[13]
-
Handling: Weigh out the reagent quickly in a dry environment. For highly sensitive reactions, use a glovebox.
-
Solvent and Reagent Purity: Always use freshly distilled or anhydrous grade solvents. Ensure all other reagents are of high purity and are handled under anhydrous conditions.
-
Factor 2: Reaction Setup and Atmosphere
Oxygen can sometimes interfere with catalytic cycles or lead to oxidative side reactions.
-
Protocol for Improved Reproducibility:
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon.
-
Degassing Solvents: For reactions sensitive to oxygen, particularly those involving transition metal catalysts, degas the solvent prior to use.
-
Logical Flow for Ensuring Reproducibility:
Caption: Workflow for improving experimental reproducibility.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Vinylation of a Nucleophile
This protocol provides a general starting point for the vinylation of a generic nucleophile (Nu-H).
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.0 mmol) and a suitable anhydrous solvent (e.g., acetonitrile, 5 mL).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 mmol, 1.5 eq).
-
In a separate flask, dissolve this compound (1.2 mmol, 1.2 eq) in the same anhydrous solvent (5 mL).
-
Add the sulfonium salt solution dropwise to the stirred solution of the nucleophile and base over 10-15 minutes at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Pd/Cu-Catalyzed Sonogashira Vinylation of a Terminal Alkyne
This protocol is adapted for the vinylation of terminal alkynes.[6][7]
-
In a nitrogen-filled glovebox, charge a sealed tube with this compound (0.3 mmol), K₃PO₄ (0.3 mmol), and anhydrous DME (1 mL).
-
Stir the mixture vigorously at 25 °C for 20 minutes to pre-form the vinylsulfonium salt.
-
To this mixture, add Pd(PPh₃)₄ (0.01 mmol), CuI (0.01 mmol), the terminal alkyne (0.2 mmol), and additional anhydrous DME (1 mL).
-
Seal the tube and stir the reaction mixture at 25 °C for 12 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 1,3-enyne product.
Section 4: References
-
Base-Promoted Synthesis of Vinyl Sulfides from Sulfonium Triflates. ResearchGate. [Link]
-
Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. [Link]
-
The Use of Vinyl Sulfonium Salts in the Stereocontrolled Asymmetric Synthesis of Epoxide- and Aziridine-Fused Heterocycles: Application to the Synthesis of (-)-Balanol. ResearchGate. [Link]
-
An Unexpected Reaction between Diaryliodonium Salts and DMSO. MDPI. [Link]
-
This compound. PubChem. [Link]
-
Vinyl Sulfonium Salts as the Radical Acceptor for Metal-Free Decarboxylative Alkenylation. ResearchGate. [Link]
-
Vinyl Sulfonium Salts as the Radical Acceptor for Metal-Free Decarboxylative Alkenylation. Organic Letters. [Link]
-
Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate. R Discovery. [Link]
-
Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate. Organic Chemistry Portal. [Link]
-
Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate. PubMed. [Link]
-
Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate. ResearchGate. [Link]
-
An Unexpected Reaction between Diaryliodonium Salts and DMSO. ResearchGate. [Link]
-
Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents. PMC. [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]
-
Expected and unexpected products from reacting Sanger's reagent with p-phenylenediamine. ResearchGate. [Link]
Sources
- 1. 247129-85-7 | this compound [fluoromart.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl Sulfonium Salts as the Radical Acceptor for Metal-Free Decarboxylative Alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate [organic-chemistry.org]
- 7. Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
How to increase the solubility of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile reagent in your experiments. Our focus is on providing practical solutions grounded in chemical principles to overcome common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving. What are the recommended solvents?
A1: The solubility of this compound is directly related to its ionic nature as a sulfonium salt. It exhibits poor solubility in non-polar solvents but is readily soluble in a range of polar organic solvents.
For optimal solubility, consider the following solvents:
-
Fully Soluble: Acetone, Chloroform (CHCl3), Dichloromethane (CH2Cl2), Acetonitrile (CH3CN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol (EtOH), and Methanol (MeOH).[1]
-
Partially Soluble: A mixture of Tetrahydrofuran and water (THF:H2O in a 2:1 ratio) can be effective.[1]
-
Insoluble: Avoid non-polar solvents such as petrol-derived solvents and ethereal solvents.[1]
The trifluoromethanesulfonate (triflate) counter-ion contributes to the compound's solubility in organic solvents.[2] If you are experiencing solubility issues, ensure you are using a sufficiently polar solvent.
Q2: I've chosen a recommended solvent, but the dissolution is slow. How can I expedite the process?
A2: Even in appropriate solvents, the dissolution of a solid reagent can sometimes be slow. Here are several techniques to improve the rate of dissolution:
-
Gentle Warming: Mild heating of the solvent can increase the kinetic energy of the solvent molecules, leading to more effective solvation of the sulfonium salt. However, be cautious about the thermal stability of your other reagents. This compound itself is stable at room temperature for extended periods.[1]
-
Sonication: Using an ultrasonic bath can provide energy to break up solid aggregates and enhance the interaction between the solvent and the solute, often leading to rapid dissolution.
-
Stirring: Ensure vigorous and constant stirring to maximize the surface area of the solid in contact with the solvent.
Q3: Can I prepare a concentrated stock solution of this compound?
A3: Yes, preparing a concentrated stock solution in a suitable polar aprotic solvent like DMSO or DMF is a common and effective practice. This approach offers several advantages:
-
Accurate Dosing: Allows for precise and reproducible addition of the reagent to your reaction mixture.
-
Minimizing Solvent Effects: By adding a small volume of a concentrated stock, you can avoid significantly altering the overall solvent composition of your reaction.
When preparing a stock solution, it is crucial to ensure the compound is fully dissolved before use. If any solid material is present, it can lead to inaccurate reagent stoichiometry.
Troubleshooting Guide
Problem: The sulfonium salt precipitates out of the reaction mixture upon addition.
Cause: This common issue, known as "crashing out," typically occurs when a concentrated stock solution of the sulfonium salt in a highly polar solvent (e.g., DMSO) is added to a reaction mixture that is significantly less polar. The abrupt change in the solvent environment reduces the solubility of the ionic salt below its concentration, causing it to precipitate.
Solutions:
-
Slow Addition: Add the stock solution dropwise to the reaction mixture with vigorous stirring. This allows for gradual mixing and helps to avoid localized areas of high concentration and low solubility.
-
Co-solvent System: Consider using a co-solvent system in your reaction. If your primary reaction solvent is moderately polar, adding a small percentage of a highly polar solvent (matching your stock solution solvent, if possible) can increase the overall polarity of the reaction mixture and maintain the solubility of the sulfonium salt.
-
Solvent Matching: If the reaction chemistry allows, choose a reaction solvent in which the sulfonium salt is readily soluble. As indicated in the solubility data, solvents like acetonitrile or dichloromethane are often good choices for reactions involving this reagent.[1]
Solubility Data Summary
| Solvent Type | Examples | Solubility of this compound |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), DMSO, DMF | Fully Soluble[1] |
| Polar Protic | Ethanol (EtOH), Methanol (MeOH) | Fully Soluble[1] |
| Halogenated | Dichloromethane (CH2Cl2), Chloroform (CHCl3) | Fully Soluble[1] |
| Ethers | Tetrahydrofuran (THF) | Partially Soluble (improved with water)[1] |
| Non-Polar | Petrol-derived solvents, Diethyl ether | Insoluble[1] |
Experimental Protocols
Protocol 1: In situ Generation of Diphenylvinylsulfonium Triflate for Heterocycle Synthesis
This protocol is a common application of this compound, where it serves as a stable precursor to the more reactive vinylsulfonium salt.[1]
Step-by-Step Methodology:
-
To a stirred solution of the nucleophile (e.g., N,N'-bis(2,6-diisopropylphenyl)formamidine) and a non-nucleophilic base (e.g., diisopropylethylamine) in anhydrous acetonitrile (MeCN), add this compound under an inert atmosphere (e.g., nitrogen).[1][3]
-
The base facilitates an elimination reaction, generating diphenylvinylsulfonium triflate in situ.
-
The highly reactive vinylsulfonium salt then undergoes a Michael addition with the nucleophile, followed by cyclization to form the desired heterocyclic product (e.g., an imidazolinium salt).[1][4]
Visualizing Solubility Principles
The solubility of an ionic compound like this compound is governed by the principle of "like dissolves like." Polar solvents are effective at solvating the charged sulfonium cation and the triflate anion, overcoming the lattice energy of the solid.
Caption: Relationship between solvent polarity and the solubility of the sulfonium salt.
Safety and Handling
This compound is classified as a skin and eye irritant.[5] It may also cause respiratory irritation.[1] As a potent alkylating agent, it should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[1] Work in a well-ventilated area, preferably a fume hood.
References
-
This compound | C15H14BrF3O3S2 | CID 25193077 - PubChem. [Link]
Sources
Technical Support Center: Overcoming Inhibition in Cationic Polymerization with Sulfonium Salts
Welcome to the technical support center for cationic polymerization utilizing sulfonium salt photoinitiators. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful polymerization technique. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you overcome common challenges, particularly the persistent issue of inhibition.
Introduction to Cationic Polymerization with Sulfonium Salts
Cationic polymerization is a chain-growth polymerization method initiated by an electrophilic species, leading to the formation of a growing polymer chain with a carbocationic active center.[1][2] This technique is particularly effective for polymerizing electron-rich monomers like vinyl ethers and epoxides.[1][3] Sulfonium salts have emerged as highly efficient photoinitiators for these systems.[4][5] Upon irradiation with UV light, they generate a strong Brønsted acid that initiates polymerization.[5][6]
However, the high reactivity of the propagating carbocation makes cationic polymerizations exquisitely sensitive to impurities, which can act as inhibitors or chain transfer agents, leading to low yields, reduced molecular weights, and broad molecular weight distributions.[5][7] This guide provides a systematic approach to identifying and resolving these common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your cationic polymerization experiments. Each problem is followed by a list of probable causes and detailed, step-by-step solutions.
Problem 1: No or Very Low Polymerization Conversion
You've mixed your monomer, sulfonium salt photoinitiator, and solvent, irradiated the solution, but observe little to no polymer formation.
Probable Causes:
-
Inhibition by Water: Water is a potent inhibitor of most cationic polymerizations. It can react with the initiating acid or the propagating carbocation, terminating the chain.[8][9] Even trace amounts of moisture can be detrimental.[7]
-
Presence of Other Nucleophilic Impurities: Alcohols, amines, and even some solvents can act as nucleophiles, reacting with and neutralizing the cationic active centers.[5]
-
Inefficient Photoinitiator Activation: The wavelength of your UV source may not sufficiently overlap with the absorption spectrum of the sulfonium salt.[10]
-
Insufficient Initiator Concentration: The concentration of the sulfonium salt may be too low to generate enough initiating acid.
-
Monomer Impurities: The monomer itself may contain inhibitors from its synthesis or stabilizers added for storage.[7]
Solutions:
-
Rigorous Drying of Monomers and Solvents: This is the most critical step. Refer to the Experimental Protocols section for detailed procedures on monomer and solvent purification and drying.
-
Verify UV Lamp and Initiator Compatibility: Check the absorbance spectrum of your specific sulfonium salt and ensure your UV lamp's emission spectrum has significant overlap.[10]
-
Optimize Initiator Concentration: While typical concentrations range from 0.1 to 5 wt%, the optimal concentration can vary.[4] Perform a concentration series to find the ideal loading for your system.
-
Purify the Monomer: Pass the monomer through a column of activated basic alumina to remove acidic impurities and inhibitors.[11]
-
Work Under an Inert Atmosphere: To prevent atmospheric moisture from contaminating your reaction, perform the polymerization under a dry nitrogen or argon atmosphere.[12] Refer to the Experimental Protocols for setting up an inert atmosphere.
Problem 2: Low Molecular Weight and/or Broad Molecular Weight Distribution
The polymerization proceeds, but the resulting polymer has a lower-than-expected molecular weight and a high dispersity (Đ > 1.5).
Probable Causes:
-
Chain Transfer Reactions: Impurities like water, alcohols, or ethers can act as chain transfer agents, terminating one growing chain while initiating a new one, leading to a lower average molecular weight.[13]
-
Spontaneous Termination: The propagating carbocation can undergo rearrangement or react with the counter-ion, leading to termination.[14]
-
Incorrect Temperature: Cationic polymerizations are often highly sensitive to temperature. Higher temperatures can increase the rate of chain transfer and termination reactions relative to propagation.[5]
Solutions:
-
Exhaustive Purification: As with low conversion, meticulous purification of all reagents and solvents is paramount to minimize chain transfer.
-
Lower the Reaction Temperature: Conducting the polymerization at lower temperatures (e.g., 0 °C to -78 °C) can suppress chain transfer and termination reactions, favoring propagation and leading to higher molecular weights and narrower distributions.[5]
-
Choose a Non-Nucleophilic Counter-ion: The anion of the sulfonium salt plays a crucial role. Use initiators with weakly coordinating anions like hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (PF₆⁻) to minimize termination by counter-ion.[15]
-
Consider a "Living" Cationic Polymerization System: For the highest degree of control, explore living cationic polymerization techniques which establish an equilibrium between active and dormant species, minimizing termination and chain transfer.[7][16]
Problem 3: Gel Formation or Cross-linking
During polymerization or workup, the reaction mixture becomes an insoluble gel, even with monofunctional monomers.
Probable Causes:
-
Chain Transfer to Polymer: The growing carbocation can abstract a hydride from the polymer backbone, creating a new cationic site on the chain, which can then propagate, leading to branching and eventual cross-linking.
-
Bifunctional Impurities: Trace amounts of difunctional monomers or other impurities can act as cross-linkers.
-
High Monomer Conversion (in some systems): At very high conversions, the probability of side reactions like chain transfer to polymer increases.
Solutions:
-
Control Monomer Conversion: Stop the polymerization at a lower conversion before significant branching occurs. This can be achieved by shortening the irradiation time or reducing the initiator concentration.
-
Dilute the Reaction Mixture: Working at lower monomer concentrations can reduce the likelihood of intermolecular side reactions that lead to cross-linking.[17]
-
Ensure Monomer Purity: Rigorously purify the monomer to remove any polyfunctional impurities.
-
Optimize Temperature: As with molecular weight control, lower temperatures can disfavor the side reactions that lead to branching.
Frequently Asked Questions (FAQs)
Q1: Why are cationic polymerizations so sensitive to water?
A1: The propagating species in cationic polymerization is a carbocation, which is a highly reactive electrophile and a strong Lewis acid. Water, being a nucleophile and a Lewis base, readily reacts with the carbocation. This reaction can either be a termination step, where the water molecule adds to the carbocation to form a stable, non-propagating species, or a chain transfer event, where the carbocation transfers a proton to water, terminating the polymer chain and forming a hydronium ion that can initiate a new, shorter chain. Both processes are detrimental to achieving high molecular weight and controlled polymer architecture.[7][8][9]
Q2: What is the mechanism of initiation by a sulfonium salt photoinitiator?
A2: Upon absorption of UV radiation, the sulfonium salt photoinitiator undergoes photolysis. This process typically involves the homolytic cleavage of a carbon-sulfur bond, generating a radical cation and a radical. The highly reactive radical cation can then abstract a hydrogen atom from a suitable donor (like the solvent or monomer), which ultimately leads to the formation of a superacid (a strong Brønsted acid).[5][6] This superacid is the true initiating species that protonates the monomer and starts the polymerization chain.
Q3: Can I run my cationic polymerization open to the air?
A3: Generally, it is strongly discouraged. Atmospheric moisture is a significant inhibitor of most cationic polymerizations.[7] However, some recently developed "living" or controlled cationic polymerization systems exhibit a higher tolerance to impurities and can sometimes be performed under ambient conditions, though this is not the norm for conventional systems.[11][18] For reproducible and controlled results, working under a dry, inert atmosphere (e.g., nitrogen or argon) is best practice.[12]
Q4: How does temperature affect cationic polymerization with sulfonium salts?
A4: Temperature has a profound effect on the kinetics and outcome of the polymerization.
-
Initiation: The photolysis of the sulfonium salt is generally less temperature-dependent than the subsequent polymerization steps.
-
Propagation vs. Termination/Chain Transfer: The activation energies for termination and chain transfer reactions are typically higher than that for propagation. Consequently, increasing the reaction temperature often leads to a decrease in the molecular weight and a broadening of the molecular weight distribution, as the undesirable side reactions become more prevalent.[5] Conversely, lowering the temperature favors propagation, leading to higher molecular weight polymers with better control.[5]
Q5: My sulfonium salt initiator is not dissolving in my monomer/solvent system. What can I do?
A5: Poor solubility of the initiator can lead to inefficient and non-uniform initiation.
-
Select a more soluble initiator: Sulfonium salts with different counter-ions or substituents on the aromatic rings can have vastly different solubilities. Consult supplier information or the literature for a more suitable initiator for your system.
-
Use a co-solvent: A small amount of a more polar, non-nucleophilic co-solvent can be used to dissolve the initiator before adding it to the bulk monomer. Ensure the co-solvent is rigorously dried.
-
Gentle warming and sonication: In some cases, gentle warming or sonication can aid in dissolving the initiator. However, be cautious not to induce premature thermal decomposition of the initiator.
Data Presentation
Table 1: Common Solvents for Cationic Polymerization and Recommended Drying Agents
| Solvent | Dielectric Constant (20°C) | Recommended Drying Agent(s) | Notes |
| Dichloromethane (DCM) | 9.08 | Calcium Hydride (CaH₂) | Pre-dry over CaH₂, then distill.[19] |
| Toluene | 2.38 | Sodium/Benzophenone | Reflux until a persistent blue/purple color is observed, then distill.[6][19] |
| n-Hexane | 1.88 | Sodium/Benzophenone | Similar to toluene. |
| Tetrahydrofuran (THF) | 7.58 | Sodium/Benzophenone | Reflux until a persistent blue/purple color is observed, then distill.[19] Caution: THF can form explosive peroxides. Test for peroxides before distillation. |
| Acetonitrile (MeCN) | 37.5 | Calcium Hydride (CaH₂) | Pre-dry over 4Å molecular sieves, then distill from CaH₂.[19] |
Table 2: Typical Sulfonium Salt Photoinitiator Concentrations and Considerations
| Initiator Type | Typical Concentration (wt%) | Considerations |
| Triarylsulfonium Hexafluoroantimonate | 0.5 - 2.0 | High reactivity, good thermal stability.[10] |
| Triarylsulfonium Hexafluorophosphate | 1.0 - 3.0 | Good reactivity, common choice.[10] |
| Dialkylphenacylsulfonium Salts | 1.0 - 5.0 | Can also act as thermal initiators at elevated temperatures.[20] |
Experimental Protocols
Protocol 1: General Procedure for Monomer and Solvent Purification
Objective: To remove inhibitors and water from monomers and solvents to levels suitable for cationic polymerization.
Materials:
-
Monomer (e.g., vinyl ether, styrene)
-
Solvent (e.g., dichloromethane, toluene)
-
Activated basic alumina
-
Calcium hydride (CaH₂)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Schlenk flasks or other suitable glassware for storage under inert atmosphere
Procedure for Monomer Purification (e.g., Vinyl Ether):
-
Set up a chromatography column packed with activated basic alumina.
-
Pass the vinyl ether monomer through the column directly into a flame-dried Schlenk flask.
-
For extremely sensitive systems, the monomer can be further dried by stirring over CaH₂ overnight, followed by vacuum distillation into a dry receiver flask.
-
Store the purified monomer under a positive pressure of dry nitrogen or argon.
Procedure for Solvent Drying (e.g., Toluene):
-
Pre-dry the toluene by stirring over CaH₂ for 24 hours.
-
Set up a distillation apparatus that has been flame-dried under vacuum and backfilled with dry nitrogen.
-
Transfer the pre-dried toluene to the distillation flask.
-
Add sodium metal (cut into small pieces) and a small amount of benzophenone to the flask.
-
Heat the mixture to reflux under a nitrogen atmosphere. The solution will turn a deep blue or purple color when the solvent is anhydrous.
-
Distill the dry solvent directly into a flame-dried Schlenk flask for storage.
Protocol 2: Setting Up a Cationic Polymerization Under Inert Atmosphere
Objective: To perform a cationic polymerization while excluding atmospheric moisture.
Materials:
-
Schlenk line with a vacuum pump and a source of dry nitrogen or argon
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Rubber septa
-
Syringes and needles (dried in an oven)
-
Purified monomer, solvent, and initiator solution
Procedure:
-
Assemble the flame-dried Schlenk flask and allow it to cool to room temperature under a stream of dry nitrogen.
-
Close the flask and evacuate it on the Schlenk line.
-
Backfill the flask with dry nitrogen. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.[21]
-
Using a dry syringe, transfer the purified solvent and monomer into the reaction flask through the rubber septum.
-
If the initiator is a solid, it can be added to the flask before the vacuum/backfill cycles. If it is a solution, it can be added via syringe.
-
Place the reaction flask in a temperature-controlled bath (if required).
-
Initiate the polymerization by turning on the UV lamp positioned to irradiate the reaction mixture.
-
After the desired reaction time, quench the polymerization by adding a small amount of a nucleophilic agent, such as methanol or ammonia in methanol.
Visualizations
Diagram 1: Mechanism of Inhibition by Water
Caption: Water acting as a nucleophile to terminate the propagating cationic chain.
Diagram 2: Troubleshooting Workflow for Low Polymerization Conversion
Caption: A logical workflow for troubleshooting low conversion in cationic polymerization.
References
-
RadTech. (2022). Head-to-head Comparison of Cationic Photoinitiator Effectiveness. [Link]
-
Crivello, J. V., & Lee, J. L. (2000). Photoinduced and thermally induced cationic polymerizations using dialkylphenacylsulfonium salts. Journal of Polymer Science Part A: Polymer Chemistry, 38(1), 1-11. [Link]
- Satas, D. (1989). Handbook of Pressure Sensitive Adhesive Technology. Springer Science & Business Media.
-
Kim, S. H., Shin, M. J., & Shin, J. S. (2009). Thermoinitiated Cationic Polymerization of Epoxy Resin by Sulfonium Salts for Latent Curing. Journal of the Korean Chemical Society, 53(1), 54-58. [Link]
-
Sang, R., & Zhang, Y. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 15(1), 143-151. [Link]
- Lalevée, J., & Fouassier, J. P. (Eds.). (2018). Photopolymerization Initiating Systems. Royal Society of Chemistry.
-
ResearchGate. (2014). How can I prevent gel formation during polymerization of AB2 hyper-branched polymers?. [Link]
-
MY Polymers. Inert Atmosphere Guide. [Link]
- Faust, R., & Ivan, B. (1992). Living cationic polymerization. Progress in Polymer Science, 17(5), 667-741.
-
Chemistry LibreTexts. (2021). Cationic Polymerization. [Link]
-
Wikipedia. (2023). Cationic polymerization. [Link]
-
MIT OpenCourseWare. (2006). Cationic Polymerization. [Link]
-
ACS Symposium Series. (2018). Polymer Gels: Basics, Challenges, and Perspectives. [Link]
-
University of Southern Mississippi. Cationic Polymerization. [Link]
- Perrin, D. D., & Armarego, W. L. (2013).
-
YouTube. (2017). Performing a Reaction Under an Inert Atmosphere. [Link]
-
ResearchGate. (2018). On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media. [Link]
-
ResearchGate. (2014). How can I deal with moisture in a cationic polymerization of epoxy resin?. [Link]
-
ResearchGate. (2005). Investigation of the Reactivity of Epoxide Monomers in Photoinitiated Cationic Polymerization. [Link]
-
ResearchGate. Cationic Polymerization. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. [Link]
-
ACS Publications. (2023). Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography. [Link]
-
YouTube. (2017). Performing a Reaction Under an Inert Atmosphere. [Link]
-
MDPI. (2020). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. [Link]
-
DTIC. (1997). Cationic Polymerization (Cure Kinetics) of Model Epoxide Systems. [Link]
-
Chemistry LibreTexts. (2021). Cationic Polymerization. [Link]
-
University of California, Berkeley. Chemical Engineering 160/260 Polymer Science and Engineering Lecture 19 - Cationic/Anionic/Living Polymerizations. [Link]
-
Wikipedia. (2023). Cationic polymerization. [Link]
-
MIT OpenCourseWare. (2006). Cationic Polymerization. [Link]
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ACS Symposium Series. (2018). Polymer Gels: Basics, Challenges, and Perspectives. [Link]
-
ACS Publications. (2020). Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions. [Link]
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ACS Publications. (2019). Supramolecular Control of Propagation in Cationic Polymerization of Room Temperature Curable Epoxy Compositions. [Link]
-
NIH. (2021). Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions. [Link]
-
Reddit. (2017). Free radical polymerization set up questions. [Link]
-
Chemistry LibreTexts. (2021). Living Cationic Polymerization. [Link]
-
YouTube. (2025). What Are The Steps Of Cationic Polymerization?. [Link]
-
YouTube. (2023). SDS-PAGE Gel Casting: Common Problems & Fixes. [Link]
-
ACS Publications. (2001). A Renaissance in Living Cationic Polymerization. [Link]
-
ResearchGate. (2025). Radical polymerization kinetics of water-soluble monomers. [Link]
-
AZoM. (2021). Water-Soluble Polymer Quantitative Analysis. [Link]
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- 21. youtube.com [youtube.com]
Technical Support Center: (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Welcome to the dedicated technical support guide for the purification of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to adapt and overcome challenges in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and properties of this compound.
Q1: What is the expected appearance and stability of this sulfonium salt?
This compound is typically supplied as a grey to tan amorphous solid.[1] It exhibits good stability and can be stored at room temperature for over two years without significant decomposition.[1] However, for long-term storage, it is prudent to keep it at 4°C in a sealed container, away from moisture, to minimize any potential degradation.[2]
Q2: Which solvents are suitable for dissolving this compound?
The compound's ionic nature dictates its solubility profile. It is generally insoluble in non-polar hydrocarbon solvents (e.g., hexanes, petroleum ether) and diethyl ether. It is fully soluble in a range of polar organic solvents, including:
-
Acetone
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH) & Methanol (MeOH)
-
Tetrahydrofuran (THF)[1]
Q3: My crude product is a sticky oil instead of a solid. What should I do first?
An oily or tacky consistency in the crude product is a common issue, often caused by residual solvents from the synthesis (like toluene) or the presence of impurities that depress the melting point. The recommended first step is trituration .
-
Procedure: Add a sufficient amount of a non-polar solvent in which the product is insoluble, such as cold diethyl ether or hexanes. Vigorously stir or sonicate the mixture. The desired sulfonium salt should solidify, while the impurities and residual solvent remain dissolved. The resulting solid can then be collected by filtration.
Part 2: Troubleshooting and Purification Workflow
This guide provides solutions to specific issues you may encounter during the purification process. The following workflow diagram illustrates a decision-making process for selecting the appropriate purification strategy.
Caption: Purification decision workflow for this compound.
Q4: My NMR spectrum shows residual diphenyl sulfide. How can I remove it?
-
Causality: Diphenyl sulfide is a neutral, non-polar starting material. Its presence indicates an incomplete reaction or inefficient initial purification. Due to its non-polar nature, it has very different solubility properties compared to the ionic sulfonium salt product.
-
Solution: An extensive wash with a solvent that readily dissolves diphenyl sulfide but not the product is highly effective.
-
Suspend the crude solid in a minimal amount of hot toluene (100-110 °C).
-
Stir briefly, then allow it to cool slightly and filter the mixture. The diphenyl sulfide will be removed in the toluene filtrate.
-
Wash the collected solid thoroughly with diethyl ether to remove any remaining toluene. This procedure is often sufficient to remove all traces of the starting material.
-
Q5: My product is pure by NMR, but it has a persistent tan or brown color. What is the cause and how can I fix it?
-
Causality: The color is likely due to trace amounts of oxidized byproducts or other minor, highly conjugated impurities trapped within the solid matrix. Diphenyl sulfoxide, from the oxidation of diphenyl sulfide, is a potential culprit.[3]
-
Solution 1 (Recommended): Systematic Washing. A specific washing sequence can effectively decolorize the product.
-
Follow the procedure outlined in Protocol 1 , which includes washes with hot toluene, diethyl ether, water, and a final ether wash. The water wash is particularly important for removing any water-soluble impurities that may contribute to the color.
-
-
Solution 2: Recrystallization. If washing is insufficient, recrystallization is the next logical step.
Q6: I am struggling to separate the product from a closely related impurity. Is column chromatography an option?
-
Expert Insight: Yes, while less common for salts, purification by traditional silica gel column chromatography is possible for sulfonium salts.[6] This method is best reserved for challenging separations where recrystallization and washing have failed.
-
Causality: The strong polarity of the sulfonium salt means it will interact strongly with the silica gel. Therefore, a highly polar mobile phase is required for elution.
-
Solution:
-
Refer to Protocol 3 for a general guideline.
-
A typical eluent system would be a gradient of methanol in dichloromethane (e.g., starting from 2% MeOH in CH₂Cl₂ and gradually increasing to 10-15%).[7]
-
Caution: The compound may streak on the column. To mitigate this, ensure the crude material is fully dissolved in the minimum amount of eluent before loading and that the column is properly packed and equilibrated.
-
Part 3: Detailed Purification Protocols
Protocol 1: Purification by Precipitation and Washing
This protocol is adapted from established synthetic procedures and is the most common first-line purification method.[1]
-
Initial Precipitation: If starting from a reaction mixture in a solvent like toluene, cool the solution to room temperature. Add diethyl ether slowly while stirring until a precipitate forms. Continue adding ether (typically 5-10 volumes relative to the reaction solvent) to ensure complete precipitation.
-
Collection: Collect the precipitate by vacuum filtration.
-
Washing Sequence: Wash the collected solid on the filter funnel in the following order: a. Hot Toluene (100-110 °C): (1-4 mL per gram of product) This removes non-polar impurities like unreacted diphenyl sulfide. b. Diethyl Ether: (3 mL per gram of product) This removes the toluene. c. Deionized Water: (1-4 mL per gram of product) This removes highly polar or water-soluble impurities. d. Diethyl Ether: (3 mL per gram of product) This removes the water and aids in drying.
-
Drying: Dry the purified white to off-white solid under high vacuum.
Protocol 2: Purification by Recrystallization
This method is employed when washing is insufficient to achieve the desired purity.[4][5]
-
Solvent Selection: The key is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.
-
Screening: Test solubility in small vials with solvents like methanol, ethanol, acetone, or acetonitrile.[1]
-
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal formation and purity, subsequent cooling in an ice bath or refrigerator is recommended.[5]
-
Anti-Solvent Method: Alternatively, dissolve the compound in a minimal amount of a good solvent (e.g., acetone) and slowly add a miscible anti-solvent (e.g., diethyl ether) until the solution becomes cloudy. Then, allow it to stand and cool.
-
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Protocol 3: Purification by Flash Column Chromatography
This is an advanced method for removing persistent or closely related impurities.[6][7]
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica plate and test various mobile phases. A good system will show the desired product with a retention factor (Rf) of ~0.3. A gradient of methanol in dichloromethane is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (at the starting, less polar concentration).
-
Sample Loading: Dissolve the crude product in the minimum possible volume of the mobile phase (or a slightly stronger solvent like pure methanol, then adsorb onto a small amount of silica). Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol) to move the highly polar sulfonium salt down the column.
-
Analysis and Collection: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Part 4: Purity Assessment
-
¹H NMR Spectroscopy: This is the primary method for assessing purity. Check for the absence of signals corresponding to starting materials (diphenyl sulfide) or solvents.
-
Melting Point: The purified this compound should have a melting point in the range of 85-90 °C.[8] A broad or depressed melting point indicates the presence of impurities.
References
-
Alcarazo, M. (2016). Synthetic Applications of Sulfonium Salts. PMC - PubMed Central. [Link]
-
Beryozkina, T., et al. (2022). Sulfonium and Selenonium Salts as Noncovalent Organocatalysts for the Multicomponent Groebke–Blackburn–Bienaymé Reaction. The Journal of Organic Chemistry. [Link]
-
Wiley Online Library. Synthetic routes for the preparation of S‐alkyl sulfonium salts and scope of the methods. [Link]
-
Organic Syntheses. Disulfide, diphenyl-. [Link]
-
Biotage. Purifying ionic compounds by flash column chromatography. [Link]
-
PubChem. This compound. [Link]
-
UCL Discovery. Sulfonium Salts for the Synthesis of PET Tracers. [Link]
-
ACS Publications. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. [Link]
-
University of Minnesota. Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. [Link]
-
Reddit. Recrystallization for foam like crystals. [Link]
-
CAS. Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
TutorChase. How is recrystallisation used to purify salts?. [Link]
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- 8. (2-溴乙基)二苯基锍三氟甲磺酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Synthesis with (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Welcome to the definitive technical guide for utilizing (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate in your synthetic endeavors. This resource is meticulously curated for researchers, chemists, and drug development professionals who seek to harness the full potential of this powerful vinylating agent. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions. Our aim is to empower you with the knowledge to troubleshoot effectively and achieve consistent, high-yielding results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, application, and properties of this compound.
Q1: What is the primary function of this compound in organic synthesis?
This compound is a stable, solid precursor for the in situ generation of the highly reactive diphenylvinylsulfonium triflate.[1] This reagent is a potent electrophile used to introduce a vinyl group (a C2 synthon) onto a wide array of nucleophiles.[2] Its primary application lies in annulation reactions to construct various heterocycles, including morpholines, piperazines, and imidazolinium salts, which are common motifs in medicinal chemistry.[1][3][4]
The reaction proceeds via a conjugate addition of a nucleophile to the vinylsulfonium salt, which generates a sulfur ylide intermediate. This intermediate can then undergo several transformations, most commonly an intramolecular cyclization, to form the desired ring system with the expulsion of diphenyl sulfide.[2][4]
Caption: General reaction pathway for vinylation.
Q2: What are the critical storage and handling procedures for this reagent?
This reagent is an air-sensitive and hygroscopic solid.[5][6] Exposure to moisture can lead to hydrolysis and decomposition, significantly reducing its reactivity. Therefore, stringent anhydrous and anaerobic handling techniques are mandatory.
-
Storage: Store in a tightly sealed container, preferably in a desiccator or glovebox, under an inert atmosphere (argon or nitrogen). For long-term stability, storage at 2-8°C is recommended.[6]
-
Handling: All manipulations should be performed under an inert atmosphere using Schlenk line techniques or inside a glovebox.[7][8][9] Glassware must be oven- or flame-dried immediately before use to remove adsorbed moisture.[8][9][10] Use dry, anhydrous solvents, and transfer reagents using gas-tight syringes or cannulas.[10][11]
Q3: How do I select the appropriate base and solvent for my reaction?
The choice of base and solvent is interdependent and crucial for success. The base's primary role is to deprotonate the nucleophile or to promote the in situ formation of the vinylsulfonium salt from its bromoethyl precursor.[4]
Solvent Selection: Aprotic, anhydrous solvents are essential. The polarity of the solvent can influence reaction rates and solubility.
-
Common Choices: Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).[1]
-
Rationale: These solvents are generally non-reactive towards the sulfonium salt and can dissolve a wide range of organic substrates. MeCN is often a good starting point for reactions involving amine nucleophiles.[12][13]
Base Selection: The base must be strong enough to deprotonate the nucleophile but should ideally be non-nucleophilic to avoid competing reactions with the electrophilic sulfonium salt.
Table 1: Base Selection Guide
| Nucleophile Type | pKa Range | Recommended Base | Rationale |
| Alcohols, Phenols | 10-18 | NaH, K₂CO₃, t-BuOK | Stronger bases are needed for less acidic alcohols. K₂CO₃ is a milder, heterogeneous option. |
| Amines | 30-40 | No base needed (amine is the base) | The amine substrate can often act as the base. An external non-nucleophilic base like DBU or DIPEA can be added.[12][13] |
| Activated Methylene Compounds | 9-13 | DBU, K₂CO₃, Et₃N | Organic bases are often sufficient for these acidic protons.[4] |
| Thiols | 8-11 | Et₃N, DBU, K₂CO₃ | Thiols are generally acidic enough for weaker organic or inorganic bases. |
Part 2: Troubleshooting Guides
Even with careful planning, challenges can arise. This section provides a systematic approach to diagnosing and resolving common experimental issues.
Problem 1: Low or No Product Yield
A suboptimal yield is the most frequent challenge. The flowchart below outlines a logical troubleshooting sequence.
Sources
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- 4. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. This compound | 247129-85-7 [amp.chemicalbook.com]
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- 12. This compound | 247129-85-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. This compound | 247129-85-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Welcome to the technical support guide for (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate (CAS 247129-85-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. As a potent electrophilic reagent, its successful application hinges on proper handling and an understanding of its chemical behavior. This guide is designed to address common issues encountered during its use in synthesis.
I. Core Concepts & Reagent Overview
This compound is a versatile synthetic reagent valued for its high reactivity.[1] It primarily serves as a precursor for the in situ generation of diphenylvinylsulfonium triflate, a powerful Michael acceptor, or as a direct source for a reactive CH₂CH₂⁺ synthon.[2] Its applications are diverse, ranging from the synthesis of complex heterocycles and imidazolinium salts to its use as a photoinitiator in polymer chemistry.[1][2] The trifluoromethanesulfonate (triflate) anion confers good solubility in many organic solvents, while the diphenylsulfonium moiety is an excellent leaving group, driving many of its key reactions.[1][3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 247129-85-7 | [1][4][5] |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [1][4][6] |
| Molecular Weight | 443.30 g/mol | [1][5] |
| Appearance | White to grey or tan crystalline powder/solid | [1][2] |
| Melting Point | 85 - 90 °C | [1][5] |
| Purity | ≥97% | [4][5] |
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during experiments, providing causal explanations and actionable solutions.
Q1: The reagent appears discolored (yellow/tan/oily) or has poor solubility. Is it still usable?
Potential Causes:
-
Hygroscopicity & Hydrolysis: While generally stable, sulfonium salts can be hygroscopic. Absorbed moisture can lead to slow decomposition or hydrolysis, resulting in discoloration and the formation of an oily or gummy solid. This can also affect solubility characteristics.
-
Impurities from Synthesis: Residual starting materials or solvents from the synthesis of the reagent can lead to an amorphous, sticky product instead of a clean crystalline solid.[7] This is a known challenge in the purification of sulfonium salts.[7]
-
Thermal Decomposition: Although stable at room temperature for extended periods, prolonged exposure to high temperatures can cause degradation.[2] The melting point is relatively low (85-90 °C), indicating sensitivity to heat.[1][5]
Solutions & Best Practices:
-
Confirm Identity and Purity: If in doubt, re-characterize the material using ¹H NMR or HPLC to check for decomposition products or impurities.
-
Drying: Before use, dry the reagent under a high vacuum for several hours to remove any adsorbed moisture. Store the reagent in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glovebox under an inert atmosphere.[4]
-
Solvent Selection: This reagent is soluble in polar organic solvents like CH₃CN, CH₂Cl₂, DMSO, and DMF, but insoluble in non-polar solvents like hexanes.[2] For reactions, ensure you are using an appropriate, anhydrous solvent. If solubility is still an issue in a recommended solvent, gently warming the mixture may help, but avoid excessive heat.
Q2: My reaction is sluggish, incomplete, or fails to initiate. What's going wrong?
Potential Causes:
-
In Situ Reagent Formation Failure: Many applications require the in situ formation of diphenylvinylsulfonium triflate via base-mediated elimination of HBr.[2] If the base is too weak, wet, or sterically hindered, this crucial first step will fail.
-
Insufficient Nucleophilicity: The reagent is a powerful electrophile.[3] Your nucleophile may not be strong enough to react under the chosen conditions.
-
Low Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[2]
-
Reagent Degradation: As mentioned in Q1, the reagent may have degraded due to improper storage or handling.
Solutions & Best Practices:
-
Base Selection is Critical: For elimination reactions, a non-nucleophilic, moderately strong base like diisopropylethylamine (DIPEA) is often used.[2][8] Ensure the base is fresh, dry, and used in an appropriate stoichiometric amount (often in excess).
-
Solvent Choice: Use a polar, aprotic, and anhydrous solvent such as acetonitrile (MeCN) to facilitate the reaction.[2]
-
Temperature Optimization: If the reaction is slow at room temperature, consider gradually increasing the temperature (e.g., to 40-60 °C or refluxing in MeCN) while monitoring for product formation and potential side reactions.[8]
-
Check Your Nucleophile: Ensure your nucleophile is sufficiently reactive. If it is a weak nucleophile, you may need to deprotonate it first with a stronger base to increase its reactivity.
Q3: I am observing unexpected side products. What are they and how can I prevent them?
Potential Causes:
-
Direct Sₙ2 Attack: Instead of the intended reaction with the in situ-generated vinyl sulfonium salt, your nucleophile might directly attack the bromoethyl group via an Sₙ2 pathway.
-
Double Addition: If your nucleophile can react twice, you may see products of double addition to the vinyl sulfonium intermediate.
-
Polymerization: As a photoinitiator, the reagent can promote cationic polymerization, especially in the presence of UV light or other radical initiators.[1]
-
Reaction with Solvent: Highly reactive intermediates could potentially react with the solvent if it is not sufficiently inert.
Solutions & Best Practices:
-
Control Reaction Stoichiometry: Carefully control the stoichiometry of your nucleophile. A slow addition of the nucleophile to the reaction mixture containing the sulfonium salt and base can sometimes minimize side reactions.
-
Optimize Base and Temperature: The choice of base can influence the rate of elimination vs. Sₙ2 attack. Experiment with different non-nucleophilic bases. Lowering the reaction temperature can often increase selectivity.
-
Protect from Light: Unless you are intentionally running a photochemical reaction, conduct the experiment in a flask protected from light (e.g., wrapped in aluminum foil) to prevent unwanted photo-initiated side reactions.[9]
Workflow for Troubleshooting Sluggish Reactions
Caption: A workflow diagram for troubleshooting common reaction failures.
III. FAQs: Handling, Storage, and Safety
Q: What are the recommended storage conditions for this reagent? A: The reagent should be stored in a tightly sealed container, away from moisture.[4] While it is stable at room temperature for long periods, storage at 2-8°C or 4°C is also recommended to maximize shelf life and prevent any potential for slow degradation.[2][10] Storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[11]
Q: What personal protective equipment (PPE) should I use when handling this compound? A: Due to its classification as a skin, eye, and respiratory irritant, appropriate PPE is mandatory.[2][6] This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[12]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Handle only in a well-ventilated chemical fume hood. If weighing out the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[12]
Q: How should I quench my reaction and dispose of waste? A: Unreacted sulfonium salt can be quenched by adding a nucleophilic scavenger, such as a thiol (e.g., thiophenol) or an amine, followed by standard aqueous workup. All waste should be treated as hazardous chemical waste and disposed of according to your institution's guidelines.
Q: What are the main byproducts of reactions involving this reagent? A: The primary neutral byproduct is diphenyl sulfide (Ph₂S), which is formed when the sulfonium moiety acts as a leaving group.[3] This byproduct is non-polar and can typically be removed during workup or purification.
Diagram: General Reaction & Byproduct Formation
This diagram illustrates the dual reactivity of the reagent, either through direct substitution or via an elimination-addition pathway.
Caption: Reaction pathways of this compound.
IV. Purification Strategies
Purifying products from reactions involving sulfonium salts can be challenging due to the non-polar, often greasy nature of the diphenyl sulfide byproduct and the polar nature of any remaining starting material.[7][13]
Table 2: Purification Methodologies
| Method | Description | Best For | Considerations |
| Column Chromatography | Standard purification on silica gel. | Separating products with significantly different polarity from Ph₂S and starting material. | Ph₂S can sometimes co-elute with desired products. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective. |
| Liquid-Liquid Extraction | Partitioning the crude mixture between immiscible solvents. | Removing the non-polar Ph₂S byproduct from a polar product. | An acetonitrile/hexanes partitioning system can be highly effective. The polar product and any unreacted sulfonium salt will favor the acetonitrile layer, while Ph₂S will move to the hexane layer.[13] |
| Crystallization / Precipitation | Inducing the product to crystallize from a suitable solvent system. | Crystalline, stable products. | The starting sulfonium salt itself is isolated by precipitation from diethyl ether.[2] A similar strategy might work for polar, salt-like products. |
General Protocol: Acetonitrile-Hexane Extraction for Byproduct Removal
This protocol is adapted from methodologies developed for purifying sulfonium salts and is effective for removing non-polar impurities like diphenyl sulfide.[13]
-
Reaction Quench & Solvent Removal: After the reaction is complete, quench appropriately and remove the reaction solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue in a minimal amount of acetonitrile.
-
Extraction: Transfer the acetonitrile solution to a separatory funnel. Add three volumes of hexanes (e.g., for 10 mL of acetonitrile, add 30 mL of hexanes).
-
Partitioning: Shake the funnel vigorously and allow the layers to separate. The lower layer is acetonitrile, and the upper layer is hexanes.
-
Separation: Drain the lower acetonitrile layer, which contains your polar product.
-
Back-Extraction: Wash the hexane layer two more times with fresh acetonitrile to recover any dissolved product.
-
Combine & Concentrate: Combine all acetonitrile fractions and concentrate under reduced pressure to yield the purified product, now largely free of diphenyl sulfide.
References
-
Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Properties and Synthetic Applications of Sulfonium Salts. Tetrahedron, 56(20), 3077-3119. [Link]
-
Purification methods for aryl sulfonium ionic liquids - American Chemical Society. [Link]
-
This compound - PubChem. [Link]
-
Reactivity outline and synthetic applications of S‐(alkyl)sulfonium salts 72. - ResearchGate. [Link]
-
Acetonitrile–Hexane Extraction Route to Pure Sulfonium Salts - ACS Publications. [Link]
-
Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of - RWTH Publications. [Link]
-
Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - RSC Publishing. [Link]
-
Reactivity and properties of sulfonium salt 1. - ResearchGate. [Link]
- US Patent 5047568A - Sulfonium salts and use and preparation thereof - Google P
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Recent Applications of Sulfonium Salts in Synthesis and Catalysis - ResearchGate. [Link]
-
Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - RSC Publishing. [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts - ACS Publications. [Link]
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- 2. 247129-85-7 | this compound [fluoromart.com]
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- 4. chemscene.com [chemscene.com]
- 5. (2-溴乙基)二苯基锍三氟甲磺酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C15H14BrF3O3S2 | CID 25193077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Purification methods for aryl sulfonium ionic liquids - American Chemical Society [acs.digitellinc.com]
- 8. This compound | 247129-85-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. This compound | 247129-85-7 [amp.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. (2-溴乙基)二苯基锍三氟甲磺酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Acetonitrile–Hexane Extraction Route to Pure Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing and Utilizing Reactive Intermediates from (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Welcome to the technical support guide for (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to effectively manage the unique reactivity of this reagent and its powerful intermediates.
This compound is a stable, crystalline solid valued not for its direct reactivity, but as a convenient and reliable precursor to a more potent reactive species.[1] Its primary application lies in the in situ generation of diphenylvinylsulfonium triflate, a highly versatile intermediate for constructing complex molecular architectures, particularly heterocycles.[1][2] This guide will help you navigate the nuances of generating and trapping this key intermediate, ensuring successful and reproducible outcomes in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when working with this compound.
Q1: What is the primary reactive intermediate generated, and how is it formed?
The principal reactive species is diphenylvinylsulfonium triflate . It is generated in situ via a base-mediated E2 elimination reaction, where a base removes an acidic proton from the carbon adjacent to the positively charged sulfur, leading to the expulsion of the bromide ion.[3][4] The use of a non-nucleophilic base is critical to favor elimination over substitution.
Caption: Generation of the key reactive intermediate.
Q2: My reaction is failing or giving low yields. How can I verify that the vinylsulfonium intermediate is being generated effectively?
Direct detection of the vinylsulfonium salt in situ can be challenging due to its high reactivity. A more practical approach is to perform a control reaction with a known, highly reactive nucleophile. For instance, reacting a small aliquot with a simple thiol or amine under your standard conditions should yield the corresponding Michael addition product, which can be easily detected by LC-MS or TLC. If this control fails, it strongly indicates an issue with the elimination step. The most common culprits are:
-
Presence of moisture: Rigorously dried solvents and an inert atmosphere (Nitrogen or Argon) are essential.
-
Incorrect base: The base may be too weak, sterically hindered, or present in insufficient stoichiometric amounts. Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly effective choices.[4][5]
-
Low temperature: While many subsequent reactions are run at low temperatures, the initial elimination may require room temperature or gentle heating to proceed at a reasonable rate.[5]
Q3: What are the recommended storage and handling procedures for the precursor salt?
This compound is a relatively stable amorphous solid that can be stored at room temperature for over two years without significant decomposition.[2] However, it is classified as a skin and eye irritant and is a potent alkylating agent.[2][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[7]
-
Handling: Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
Q4: I'm observing a complex mixture of byproducts. What are the likely side reactions?
The formation of multiple products often points to competing reaction pathways. The key is to ensure the desired Michael addition/annulation pathway is kinetically favored.
-
Direct Sₙ2 Attack: Nucleophiles can attack the bromo- or sulfonium-activated carbons of the precursor directly, bypassing the vinyl intermediate. This is more likely with highly nucleophilic species or if the base is added too slowly.
-
Ylide Instability: The sulfonium ylide formed after Michael addition can sometimes undergo undesired rearrangements or proton transfer events if the desired intramolecular reaction is slow.
-
Polymerization: The vinylsulfonium salt can act as a monomer and polymerize, especially at higher concentrations or temperatures. Generating it slowly in situ in the presence of the nucleophile is the best mitigation strategy.
Q5: Is it possible for vinyl cations to be generated from this system?
While the primary and intended reactive intermediate is the diphenylvinylsulfonium salt, the generation of vinyl cations is a theoretical possibility under specific, and typically undesired, conditions. Vinyl cations are extremely high-energy intermediates that are generally formed via solvolysis of vinyl triflates or other precursors with exceptionally good leaving groups, often in the absence of a base.[8][9] For the system starting with this compound, a base-mediated E2 elimination to form the vinylsulfonium salt is the overwhelmingly favored pathway. The formation of a vinyl cation would require a different mechanistic route that is not operative under standard synthetic conditions for this reagent.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common experimental issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| No reaction or very low conversion | Inefficient generation of vinylsulfonium intermediate. | 1. Verify Base: Use 1.5-2.5 equivalents of a strong, non-nucleophilic base like DBU or DIPEA.[5] This ensures the elimination reaction is driven to completion.2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., MeCN, CH₂Cl₂).[2] Water can quench the base and interfere with the reaction.3. Check Temperature: Allow the elimination to proceed at room temperature for 15-30 minutes before cooling for the addition of the nucleophile if required. |
| Nucleophile is too weak. | 1. Increase Nucleophilicity: If using a C-H acidic nucleophile, ensure the base used is strong enough to deprotonate it effectively.2. Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO to enhance the reactivity of anionic nucleophiles.[2] | |
| Formation of a tar-like or polymeric substance | Self-polymerization of the vinylsulfonium salt. | 1. Slow Addition: Add the solid this compound precursor in portions, or as a solution via syringe pump, to the mixture of the nucleophile and base. This keeps the instantaneous concentration of the reactive intermediate low.2. Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to suppress polymerization. |
| Reaction with solvent. | Ensure the chosen solvent is inert under the reaction conditions. While THF is often used, it can be deprotonated by very strong bases, leading to side reactions. Acetonitrile and Dichloromethane are generally robust choices.[2] | |
| Product is formed, but isolation is difficult or yields are poor after workup | Product instability. | The resulting heterocyclic products can sometimes be sensitive to acidic or basic conditions during workup. Use a neutral quench (e.g., saturated NH₄Cl or water) and minimize exposure to silica gel if the product is acid-sensitive. |
| Product is water-soluble. | If the product is a salt (e.g., an imidazolinium salt[2]), it may have high water solubility. Extract with a more polar organic solvent like dichloromethane or ethyl acetate multiple times. If necessary, saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for common applications of the reagent.
Protocol 1: In Situ Generation and Annulation for Imidazolinium Salt Synthesis
This protocol is adapted from established literature procedures for the synthesis of N-heterocyclic carbene precursors.[4][5]
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the formamidine substrate (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (8 mL).
-
Add diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv). Stir the solution at room temperature for 5 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv) as a solid in one portion.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the mixture to room temperature. Reduce the solvent volume by approximately half under a stream of nitrogen.
-
Add diethyl ether to the concentrated mixture and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under high vacuum.
Caption: Workflow for imidazolinium salt synthesis.
Protocol 2: Tandem Michael Addition/Epoxidation with an α-Amino Ketone
This protocol demonstrates the formation of fused bicyclic epoxides, a powerful transformation for building molecular complexity.[4]
-
In a dry flask under nitrogen, dissolve the α-amino ketone (1.0 equiv) and this compound (1.1 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction for the consumption of starting materials.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Tandem epoxidation workflow.
Section 4: References
-
2-Bromoethyl trifluoromethanesulfonate | 103935-47-3 . Benchchem.
-
This compound | 247129-85-7 . Fluoromart.
-
This compound . Chem-Impex.
-
Generation of vinyl cations via solvolytic bond heterolysis and subsequent trapping . ResearchGate.
-
This compound 97 247129-85-7 . Sigma-Aldrich.
-
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate | 247129-88-0 . Benchchem.
-
Diphenylvinylsulfonium Triflate | 247129-88-0 . ChemicalBook.
-
Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry . PMC.
-
Vinyl cation . Wikipedia.
-
Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations . PMC.
-
This compound | 247129-85-7 . ChemScene.
-
This compound 247129-85-7 . Tokyo Chemical Industry (India) Pvt. Ltd.
-
This compound | C15H14BrF3O3S2 | CID 25193077 . PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 247129-85-7 | this compound [fluoromart.com]
- 3. Diphenylvinylsulfonium Triflate | 247129-88-0 [chemicalbook.com]
- 4. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 247129-85-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | C15H14BrF3O3S2 | CID 25193077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. Vinyl cation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cure Time with (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Welcome to the technical support center for (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this photoinitiator to accelerate cure times in your experiments.
Core Concept: The Power of Cationic Polymerization
This compound is a potent photoinitiator that, upon exposure to UV light, generates a strong Brønsted acid. This acid initiates a rapid, self-propagating cationic polymerization of suitable monomers, such as epoxides and vinyl ethers.[1] This process is particularly advantageous for reducing cure times due to its high efficiency and the "dark cure" phenomenon, where polymerization continues even after the UV light source is removed.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a sulfonium salt that functions as a photoinitiator for cationic polymerization.[2] Its primary application is in UV-curable formulations, such as coatings, adhesives, and inks, to achieve rapid curing upon exposure to ultraviolet light.[2]
Q2: What are the main advantages of using a cationic curing system with this photoinitiator?
Cationic curing offers several key benefits:
-
Rapid Cure Speed: The polymerization process is highly efficient, leading to significantly reduced curing times.[2]
-
No Oxygen Inhibition: Unlike free-radical polymerization, cationic polymerization is not inhibited by the presence of oxygen, eliminating the need for an inert atmosphere.[3]
-
Low Shrinkage: The ring-opening polymerization mechanism of monomers like epoxides results in lower volume shrinkage compared to the polymerization of acrylates.[1][3]
-
Dark Cure: The generated acid remains active after UV exposure, allowing the polymerization to proceed to completion even in areas not directly exposed to light.[1]
-
Excellent Adhesion: Cationic-cured formulations often exhibit superior adhesion to a variety of substrates.[4]
Q3: What types of monomers are compatible with this photoinitiator?
This photoinitiator is suitable for monomers that can undergo cationic polymerization. The most common classes are:
-
Epoxides: Cycloaliphatic epoxides are particularly reactive.[5]
-
Vinyl Ethers: These monomers are known for their high reactivity in cationic polymerization.
-
Oxetanes: Often used in combination with epoxy resins to improve curability and adjust viscosity.[6]
Q4: What is the recommended concentration of this compound in a formulation?
The optimal concentration can vary depending on the specific resin system, the desired cure speed, and the thickness of the sample. However, a general starting range is 0.5% to 5% by weight.[7] It is crucial to optimize the concentration for your specific application, as too high a concentration can sometimes lead to undesirable effects without a proportional increase in cure speed.
Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at reducing cure time with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Slow or Incomplete Cure | 1. Insufficient UV Exposure: The intensity or duration of UV light is inadequate. 2. Incorrect Wavelength: The UV lamp's emission spectrum does not sufficiently overlap with the photoinitiator's absorption spectrum. 3. Moisture Contamination: Water acts as a chain transfer agent, inhibiting polymerization.[4][8] 4. Basic Contaminants: Alkaline compounds can neutralize the photogenerated acid.[4] 5. Low Photoinitiator Concentration: The amount of initiator is insufficient to drive the reaction to completion. | 1. Increase the UV dose by either increasing the lamp intensity or the exposure time.[9] 2. Ensure your UV source has a suitable wavelength output for activating the sulfonium salt.[10] 3. Minimize exposure to humidity. Cure in a controlled environment with relative humidity below 70%.[11] Consider using a dry air blanket.[3] 4. Ensure all components of the formulation and the substrate are free from basic residues. 5. Incrementally increase the photoinitiator concentration. |
| Poor Adhesion | 1. Substrate Contamination: The surface of the substrate is not clean. 2. High Shrinkage: Although lower than radical systems, some shrinkage still occurs. 3. Incomplete Cure at the Interface: Insufficient UV light reaching the substrate-coating interface. | 1. Thoroughly clean and degrease the substrate before application. 2. Optimize the formulation to minimize shrinkage. 3. Ensure adequate UV exposure at the bond line. A thermal post-cure can sometimes improve adhesion.[11] |
| Surface Tackiness | 1. Moisture Inhibition at the Surface: High humidity can particularly affect the surface cure.[12] 2. "Skin-Over" Effect: High-intensity UV can rapidly cure the surface, preventing light from penetrating deeper.[11] | 1. Control the humidity of the curing environment.[11] 2. Reduce the UV lamp intensity and increase the exposure time to allow for a more uniform cure through the sample's depth.[11] |
| Yellowing of the Cured Material | 1. Photoinitiator Byproducts: Some degradation products of the photoinitiator can cause discoloration. 2. Formulation Components: Other components in the resin system may be prone to yellowing upon UV exposure. | 1. Use the minimum effective concentration of the photoinitiator. 2. Evaluate the UV stability of all formulation components. |
Experimental Protocol: UV Curing of a Cycloaliphatic Epoxy Resin
This protocol provides a general guideline for reducing the cure time of a cycloaliphatic epoxy resin using this compound.
Materials:
-
This compound (CAS 247129-85-7)
-
Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate)
-
Suitable solvent for the photoinitiator if needed (e.g., propylene carbonate)
-
UV curing system with a suitable wavelength (e.g., mercury vapor lamp)
-
Substrate for coating (e.g., glass slides, metal panels)
-
Applicator for uniform film thickness (e.g., draw-down bar)
Procedure:
-
Formulation Preparation:
-
In a clean, dry, amber glass vial, weigh the desired amount of cycloaliphatic epoxy resin.
-
Weigh the this compound. A starting concentration of 2% by weight is recommended.
-
If the photoinitiator does not readily dissolve in the resin, a minimal amount of a suitable solvent can be used. Gently warm and stir the mixture until the photoinitiator is completely dissolved. Ensure the formulation is protected from ambient light.
-
-
Application:
-
Clean the substrate to be coated thoroughly.
-
Apply the formulated resin to the substrate using a draw-down bar or other suitable method to achieve a uniform film thickness.
-
-
UV Curing:
-
Place the coated substrate in the UV curing chamber.
-
Expose the sample to UV light. The required dose will depend on the lamp intensity, film thickness, and photoinitiator concentration. A typical starting point for a medium-pressure mercury lamp is an intensity of 35 mW/cm².[13]
-
Monitor the curing process. The coating should transition from a liquid to a solid, tack-free film.
-
-
Post-Cure (Optional):
-
For applications requiring maximum conversion and enhanced properties, a thermal post-cure can be beneficial.[11] This can be done by heating the cured sample in an oven at a temperature and duration suitable for the specific resin system.
-
-
Evaluation:
-
Assess the cure by checking for tackiness. A simple cotton ball or thumb twist test can be used for a qualitative assessment.
-
For quantitative analysis, techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of the epoxy group peak.
-
Visualizing the Mechanism
The following diagram illustrates the key steps in the cationic polymerization initiated by this compound.
Sources
- 1. sartomer.arkema.com [sartomer.arkema.com]
- 2. nbinno.com [nbinno.com]
- 3. UV Curing Part Six: Cationic Resin Curing – The party does not stop when the lights go out! - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. perstorp.com [perstorp.com]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. benthamscience.com [benthamscience.com]
- 7. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues - IST INTECH [istintech.com]
- 10. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 11. epotek.com [epotek.com]
- 12. paint.org [paint.org]
- 13. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for using (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Welcome to the technical support center for (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the knowledge to not only solve experimental challenges but also to understand the underlying chemical principles for more robust and successful outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments with this compound. The solutions provided are based on a combination of established chemical principles and practical field experience.
Question 1: My reaction is sluggish or shows no conversion. What are the likely causes?
Answer:
Failure to observe the expected reactivity from this compound often points to issues with the in situ generation of the active vinyl sulfonium salt intermediate. This is a critical step that is highly dependent on the reaction conditions.
-
Insufficient or Inappropriate Base: The formation of the diphenylvinylsulfonium triflate requires a base to facilitate the elimination of HBr. If the base is too weak or sterically hindered for the specific substrate, the elimination will be slow or incomplete. For instance, while diisopropylethylamine (DIPEA) is commonly used, more hindered substrates might require a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
-
Moisture Contamination: Although the sulfonium salt itself is relatively stable, the presence of water can interfere with the reaction. Water can quench the base and potentially hydrolyze the triflate counter-ion, although the latter is less likely under typical conditions. Always use anhydrous solvents and ensure your glassware is thoroughly dried.
-
Low Reaction Temperature: While many reactions with this reagent proceed at room temperature, some transformations, particularly with less reactive nucleophiles, may require heating to overcome the activation energy barrier. A typical procedure for the synthesis of imidazolinium salts involves refluxing in acetonitrile.[2]
-
Poor Solubility: this compound has good solubility in many common organic solvents like acetonitrile, DMF, and DMSO, but is insoluble in non-polar solvents.[3] Ensure your chosen solvent can fully dissolve the reagent to allow for homogenous reaction conditions.
Troubleshooting Workflow for Sluggish Reactions
Sources
Technical Support Center: Enhancing Photosensitivity of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate Systems
Welcome to the technical support center for (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate photoacid generator (PAG) systems. This guide is designed for researchers, chemists, and engineers working on photolithography, 3D printing, and other photopolymerization applications. Here, we address common challenges and provide expert guidance to enhance the photosensitivity and overall performance of your formulations.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge about this compound and the principles of photosensitization.
Q1: What is this compound and what is its primary function?
This compound is an ionic photoacid generator (PAG). Its core function is to decompose upon exposure to ultraviolet (UV) radiation, releasing a strong acid (trifluoromethanesulfonic acid).[1] This photogenerated acid then acts as a catalyst in chemically amplified systems, for example, by inducing deprotection of a polymer resin in a photoresist, thereby changing its solubility in a developer solution.[2][3] Sulfonium salt PAGs are known for their high thermal stability and efficiency in generating strong acids.[1][4]
Q2: My system shows low sensitivity when exposed to light above 300 nm. Why is this happening?
This is an expected limitation of many aromatic sulfonium salts, including the diphenylsulfonium cation in your PAG. These compounds typically have strong absorption bands only in the deep UV region (below 300 nm).[1] At longer wavelengths, such as the i-line (365 nm) used in many lithography tools, their molar extinction coefficient is very low, leading to inefficient light absorption and, consequently, poor acid generation and low photosensitivity.
Q3: What is photosensitization in the context of PAGs?
Photosensitization is a chemical strategy used to extend the spectral response of a compound to longer, lower-energy wavelengths of light.[5] In this process, a second molecule, the photosensitizer (PS) , absorbs the light that the PAG cannot. The excited photosensitizer then transfers its energy to the PAG, inducing its decomposition and acid generation. This allows you to use light sources (e.g., 365 nm or even visible light LEDs) that would otherwise be ineffective.[6]
Q4: How does the photosensitization of a sulfonium salt PAG work?
The dominant mechanism is photoinduced electron transfer (PET) .[5][7][8] The process can be broken down into the following steps:
-
Light Absorption: The photosensitizer (PS), which has a strong absorption at the desired wavelength, absorbs a photon and is promoted to an excited electronic state (PS*).
-
Electron Transfer: The excited photosensitizer (PS*) donates an electron to the sulfonium salt (PAG). This is thermodynamically favorable if the free energy change (ΔG), estimated by the Rehm-Weller equation, is negative.[5]
-
PAG Decomposition: The sulfonium salt, having accepted an electron, becomes an unstable radical and rapidly fragments.
-
Acid Formation: Subsequent reactions of the fragmented products with components in the system (like residual solvent or the polymer matrix) lead to the formation of the strong Brønsted acid (H+ OTf-).[3]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: Electron transfer mechanism for photosensitization of the sulfonium PAG.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Sensitivity Despite Using a Photosensitizer
Q: I've added a photosensitizer to my formulation, but the photosensitivity is still poor. What could be the cause?
A: This is a common issue with several potential root causes. Let's diagnose it step-by-step.
Possible Cause 1: Spectral Mismatch
-
Expertise & Experience: The absorption spectrum of your photosensitizer must overlap significantly with the emission spectrum of your light source. A common mistake is choosing a sensitizer based on its peak absorption wavelength without considering the actual output of the lamp or laser.
-
Troubleshooting Steps:
-
Verify the emission spectrum of your light source (e.g., 365 nm i-line, 405 nm LED).
-
Measure the UV-Vis absorption spectrum of your sensitizer dissolved in the formulation solvent.
-
Confirm that there is substantial absorbance at the emission wavelength of your source. If not, you must select a different sensitizer.
-
Possible Cause 2: Unfavorable Energetics (Rehm-Weller Equation)
-
Expertise & Experience: As mentioned, electron transfer from the excited sensitizer to the PAG must be thermodynamically favorable (negative ΔG).[5] If the oxidation potential of the sensitizer is too high or its excited-state energy is too low, the electron transfer will be inefficient or may not occur at all.
-
Troubleshooting Steps:
-
Consult literature for the oxidation potential (Eox) and excited-state energy (E*) of your sensitizer. Anthracene derivatives with electron-donating groups (e.g., 9,10-dimethoxyanthracene) have lower oxidation potentials and are often more effective than unsubstituted anthracene.[6]
-
If the energetics are unfavorable, choose a sensitizer that is more easily oxidized (lower Eox).
-
Possible Cause 3: Incorrect Concentration Ratio
-
Expertise & Experience: The concentration of both the PAG and the sensitizer is critical. Too little sensitizer results in poor light absorption. Too much sensitizer can lead to an "inner filter effect," where the sensitizer molecules at the surface absorb all the light, preventing it from penetrating deeper into the film.
-
Troubleshooting Steps:
-
Start with a sensitizer concentration of approximately 0.1 to 1 part by weight per part of PAG.[1]
-
Systematically vary the sensitizer concentration (e.g., 0.5%, 1%, 2%, 5% by weight relative to the polymer) while keeping the PAG concentration constant.
-
Measure the sensitivity (e.g., dose-to-clear for a positive-tone resist) for each formulation to find the optimal loading.
-
| Parameter | Recommended Starting Range | Potential Issue if Outside Range |
| PAG Loading | 1-10 wt% (of total solids) | <1%: Insufficient acid generation. >10%: Solubility issues, film quality defects. |
| Sensitizer Loading | 0.1-5 wt% (of total solids) | Low: Poor light absorption. High: Inner filter effect, self-quenching. |
| Sensitizer:PAG Ratio | 0.1:1 to 1:1 (by weight) | Varies by system; requires optimization. |
Table 1: Recommended concentration ranges for PAG and photosensitizer in a typical formulation.
Issue 2: Poor Resolution or Pattern Quality
Q: I've successfully enhanced the sensitivity, but now my lithographic patterns are blurry, or I'm seeing significant line-edge roughness.
A: Improving sensitivity can sometimes compromise resolution. This trade-off is often related to acid diffusion or side reactions.
Possible Cause 1: Excessive Acid Diffusion
-
Expertise & Experience: The triflic acid generated is highly mobile. While some diffusion is necessary for the chemical amplification process, excessive diffusion during the post-exposure bake (PEB) step will cause the reaction to spread into unexposed areas, leading to blurred features.
-
Troubleshooting Steps:
-
Optimize PEB: Reduce the PEB temperature or time. A common starting point is 90-110°C for 60-90 seconds. Create a matrix of conditions (e.g., 90°C/60s, 90°C/90s, 100°C/60s) to find the best balance between deprotection and diffusion control.
-
Add a Quencher: Incorporate a small amount of a basic additive (a "quencher"), such as trioctylamine (TOA) or a hindered amine. The quencher neutralizes stray acid, preventing it from diffusing into dark regions and sharpening the image contrast. Start with a very low concentration (e.g., 0.1 mol% relative to the PAG) and titrate upwards carefully.
-
Possible Cause 2: Sensitizer Degradation or Side Reactions
-
Expertise & Experience: Some sensitizers, particularly polycyclic aromatic hydrocarbons like anthracene, can undergo side reactions such as photodimerization or oxidation, especially in the presence of oxygen.[9] These byproducts can interfere with the development process or alter the optical properties of the film.
-
Troubleshooting Steps:
-
Work in a Controlled Atmosphere: If possible, process your samples under a nitrogen or argon atmosphere to minimize oxidative side reactions.
-
Select a More Stable Sensitizer: Consider sensitizers known for higher photostability. Perylene and its derivatives are often good alternatives.[7][10]
-
Filter Your Formulation: Ensure your resist formulation is filtered (e.g., through a 0.2 µm PTFE filter) before use to remove any particulates or aggregates formed by degraded components.
-
Section 3: Experimental Protocols
Here we provide detailed, field-proven methodologies for key experiments.
Protocol 1: Formulation of a Photosensitized Chemically Amplified Resist
This protocol describes the preparation of a model positive-tone resist using your PAG.
Materials:
-
Polymer Resin: Poly(4-hydroxystyrene), 20% t-BOC protected (PHS-tBOC)
-
PAG: this compound
-
Photosensitizer: 9,10-Dimethoxyanthracene (DMA)
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA)
-
Quencher (Optional): Trioctylamine (TOA)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 20% (w/w) solution of PHS-tBOC in PGMEA. Stir overnight on a magnetic stirrer until fully dissolved.
-
Prepare a 5% (w/w) stock solution of the PAG in PGMEA.
-
Prepare a 1% (w/w) stock solution of DMA in PGMEA.
-
If using a quencher, prepare a 0.1% (w/w) stock solution of TOA in PGMEA.
-
-
Formulation:
-
In a clean, amber-colored vial, combine the stock solutions to achieve the desired final concentrations. For a starting formulation, target:
-
15% PHS-tBOC (total solids)
-
5% PAG (relative to polymer weight)
-
1.5% DMA (relative to polymer weight)
-
-
Example calculation for a 10 g batch:
-
7.5 g of 20% PHS-tBOC stock (provides 1.5 g polymer)
-
1.5 g of 5% PAG stock (provides 0.075 g PAG, which is 5% of 1.5 g)
-
0.225 g of 1% DMA stock (provides 0.0225 g DMA, which is 1.5% of 1.5 g)
-
0.775 g of pure PGMEA to reach 10 g total.
-
-
-
Homogenization and Filtration:
-
Stir the final mixture for at least 2 hours in the dark.
-
Filter the solution through a 0.2 µm PTFE syringe filter into a clean, amber vial for storage.
-
Protocol 2: Measuring Photosensitivity Enhancement
This protocol uses a dose-response curve (contrast curve) to quantify the change in photosensitivity.
Procedure:
-
Substrate Preparation: Use a silicon wafer as the substrate. If adhesion is an issue, apply an adhesion promoter like hexamethyldisilazane (HMDS).
-
Spin Coating: Dispense the formulated resist onto the wafer. Spin coat to achieve a target film thickness of ~500 nm.
-
Soft Bake: Bake the wafer on a hotplate at 100°C for 90 seconds to remove residual solvent.
-
Exposure: Expose the wafer using a suitable light source (e.g., a 365 nm mask aligner). Use a dose matrix, exposing different areas of the wafer to a range of increasing energy doses (e.g., 1, 2, 4, 8, 16... mJ/cm²).
-
Post-Exposure Bake (PEB): Immediately after exposure, bake the wafer on a hotplate at 100°C for 90 seconds. This step drives the acid-catalyzed deprotection reaction.
-
Development: Immerse the wafer in a 0.26N tetramethylammonium hydroxide (TMAH) developer solution for 60 seconds.
-
Rinse and Dry: Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
Measurement: Use a profilometer or ellipsometer to measure the remaining film thickness in each exposed area.
-
Data Analysis: Plot the normalized remaining thickness versus the log of the exposure dose. The sensitivity, often defined as E₀ (the dose-to-clear), is the dose at which the film is completely removed. Compare the E₀ values for formulations with and without the photosensitizer to quantify the enhancement.
References
- D. R. McKean, U. Schaedeli, S. A. MacDonald, "Photosensitized Reduction of Sulfonium Salts: Evidence for Nondissociative Electron Transfer," Journal of the American Chemical Society, 1989. [URL: https://pubs.acs.org/doi/10.1021/ja00200a039]
- C. G. Roffey, "Sensitized aromatic iodonium or aromatic sulfonium salt photoinitiator systems," U.S. Patent 4,250,053, issued February 10, 1981. [URL: https://patents.google.
- Y. Yagci, S. Jockusch, N. J. Turro, "Photoinduced Electron Transfer Reactions for Macromolecular Syntheses," Chemical Reviews, 2010. [URL: https://pubs.acs.org/doi/10.1021/cr9001749]
- S. Paul, et al., "One-component Chemically Amplified Resist Composed of Polymeric Sulfonium salt PAGs for High Resolution Patterning," Journal of Photopolymer Science and Technology, 2017. [URL: https://www.researchgate.
- J. V. Crivello, J. H. W. Lam, "Anthracene electron-transfer photosensitizers for onium salt induced cationic photopolymerizations," Journal of Polymer Science: Polymer Chemistry Edition, 1979. [URL: https://www.researchgate.
- M. Shirai, M. Tsunooka, "Photoacid and photobase generators: chemistry and applications to polymeric materials," Progress in Polymer Science, 1996.
- N. P. Hacker, J. L. Dektar, "Photochemistry of Triarylsulfonium Salts," Journal of the American Chemical Society, 1990. [URL: https://www.researchgate.
- G. M. Wallraff, W. D.
- F. D. Saeva, D. T. Breslin, "Photosensitization of diaryliodonium and triarylsulfonium salts by perylene," Journal of Organic Chemistry, 1989.
- MicroChemicals GmbH, "Photolithography Trouble Shooter," 2021. [URL: https://www.microchemicals.com/downloads/application_notes/trouble_shooter_photolithography.pdf]
- H. Ito, C. G. Willson, "Applications of Photoinitiators to the Design of Resists for Semiconductor Manufacturing," ACS Symposium Series, 1984.
- C. A. Allen, et al., "Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists," Nanomaterials, 2024. [URL: https://www.mdpi.com/2079-4991/14/6/534]
- L. F. Thompson, C. G. Willson, M. J. Bowden, "Introduction to Microlithography," American Chemical Society, 1994.
- R. R. Dammel, "Diazonaphthoquinone-based Resists," SPIE Press, 1993.
- This compound 97 247129-85-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/648366]
- P. G. de Gennes, "Scaling Concepts in Polymer Physics," Cornell University Press, 1979.
- J. A. Moore, "Electron-transfer mechanisms in photosensitization by the anti-inflammatory drug benzydamine," Journal of Photochemistry and Photobiology A: Chemistry, 1998. [URL: https://pubmed.ncbi.nlm.nih.gov/9614136/]
- M. D. Tzirakis, M. Orfanopoulos, "Photophysical Properties of Anthracene Derivatives," Materials, 2022. [URL: https://www.mdpi.com/1996-1944/15/19/6848]
- T. Yamaoka, et al., "i-Line sensitive photoacid generators," Journal of Photopolymer Science and Technology, 1990.
- D. R. McKean, et al., "Photosensitized Reduction of Sulfonium Salts: Evidence for Nondissociative Electron Transfer," Figshare, 2017. [URL: https://figshare.
- J. L. Dektar, N. P. Hacker, "Photochemistry of Triarylsulfonium Salts for JACS," IBM Research, 2002. [URL: https://domino.research.ibm.com/library/cyberdig.nsf/papers/A8874149255B652985256D5900627581/$File/rz1994.pdf]
- H. Jiang, et al., "Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists," ACS Omega, 2022. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00825]
- A. P. G. Robinson, et al., "Comparison of acid generation in EUV lithography films of poly(4-hydroxystyrene) (PHS) and noria adamantyl ester (Noria-AD(50))," The Journal of Physical Chemistry B, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22571762/]
- Y. Xiao, et al., "Optimizing Photoresist Strip to reduce fluorine outgassing causing bubble defect," ResearchGate, 2022. [URL: https://www.researchgate.net/publication/360293026_Optimizing_Photoresist_Strip_to_reduce_fluorine_outgassing_causing_bubble_defect]
- S. Tagawa, et al., "Photosensitized Chemically Amplified Resist (Pscar) For Extreme Ultraviolet Lithography (Euvl)," Scholars Archive, 2017. [URL: https://scholarsarchive.library.albany.edu/cas_chemistry_scholar/38/]
- I. Raptis, et al., "Chemical formulas of the components used for the resist systems.," ResearchGate, 2006. [URL: https://www.researchgate.net/figure/Chemical-formulas-of-the-components-used-for-the-resist-systems_fig1_242636733]
- H. Jiang, et al., "Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists," MDPI, 2024. [URL: https://www.mdpi.com/2079-4991/14/6/534]
- V. M. Prabhu, et al., "Approaching Angstrom-Scale Resolution in Lithography Using Low-Molecular-Mass Resists (<500 Da)," ACS Nano, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5572718/]
- This compound - ChemScene. [URL: https://www.chemscene.
- MicroChemicals GmbH, "Photolithography Trouble Shooter," MicroChemicals Website. [URL: https://www.microchemicals.com/downloads/application_notes/trouble_shooter_photolithography.pdf]
- H. Jiang, "Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists," MDPI, 2024. [URL: https://www.mdpi.com/2079-4991/14/6/534]
- B. F. E. Curchod, et al., "Fluorescence quantum yields of dye aggregates: a showcase example based on self-assembled perylene bisimide dimers," Physical Chemistry Chemical Physics, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cp/c5cp03433j]
- J. R. Pyle, et al., "Improving the Quantum Yields of Perylene Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media," ChemPhysChem, 2017. [URL: https://pubmed.ncbi.nlm.nih.gov/28654157/]
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Minimizing byproducts in reactions with (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Technical Support Center: (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. Our focus is on explaining the "why" behind the experimental choices, ensuring you can adapt and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the use of this compound.
Q1: My reaction is not proceeding, and I am recovering my starting material. What is the likely cause?
A1: The most common reason for a lack of reactivity is the inefficient in situ generation of the active intermediate, diphenylvinylsulfonium triflate. This is typically a base-mediated elimination reaction.[1][2][3]
-
Insufficiently Strong or Inappropriate Base: The base must be strong enough to deprotonate the carbon alpha to the sulfonium group. However, a very strong, non-hindered base may lead to side reactions. A sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base) is often the preferred choice.[1][2]
-
Reaction Temperature: While many reactions proceed at room temperature, some systems may require gentle heating to facilitate the elimination step. Conversely, excessive heat can promote decomposition.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally recommended as they can help to solvate the ionic species involved.
Q2: I am observing the formation of an unexpected byproduct with a mass corresponding to the substitution of the bromo group. How can I prevent this?
A2: This indicates that your nucleophile or base is participating in an S(_N)2 reaction at the carbon bearing the bromine, rather than inducing the desired E2 elimination to form the vinylsulfonium salt.[4][5]
-
Choice of Base: This is the most critical factor. Avoid using small, highly nucleophilic bases like hydroxide or methoxide ions, as they can favor S(_N)2 substitution.[5][6] A bulky, non-nucleophilic base is essential to sterically disfavor attack at the carbon and promote proton abstraction.[1][2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor substitution over elimination. However, in this case, the desired reaction is elimination. Therefore, optimizing the base is a more effective strategy than manipulating the temperature.
Q3: My desired product is contaminated with diphenyl sulfide. What is the source of this impurity?
A3: Diphenyl sulfide is the expected leaving group in the final step of many reactions involving the diphenylvinylsulfonium triflate intermediate.[7] Its presence in your final product is usually an indication of an incomplete reaction or inefficient purification.
-
Reaction Monitoring: Ensure your reaction has gone to completion by using an appropriate analytical technique, such as TLC or LC-MS.
-
Purification Strategy: Diphenyl sulfide is generally non-polar and can often be removed by a suitable workup procedure, such as washing with a non-polar solvent like hexane or diethyl ether, followed by column chromatography.
Part 2: Troubleshooting Guide: Minimizing Byproducts
This section provides a more detailed analysis of specific byproduct formation and strategies for their mitigation.
Issue 1: Formation of Elimination vs. Substitution Byproducts
The core of using this compound effectively lies in controlling the initial base-mediated step. The desired pathway is an E2 elimination to generate the highly reactive diphenylvinylsulfonium triflate. However, this competes with an S(_N)2 pathway where the base or another nucleophile displaces the bromide.
| Parameter | Recommendation for Minimizing S(_N)2 Byproducts | Rationale |
| Base Selection | Use a sterically hindered, non-nucleophilic base (e.g., DIPEA, DBU). | A bulky base is less likely to access the sterically shielded carbon atom for an S(_N)2 attack and will preferentially abstract a proton, favoring the E2 pathway.[1][2][5] |
| Solvent | Employ polar aprotic solvents (e.g., MeCN, DMF). | These solvents effectively solvate cations while leaving the anionic base relatively free to act as a proton abstractor, which can favor the E2 reaction.[6] |
| Temperature | Typically room temperature to mild heating (e.g., 40-60 °C). | While higher temperatures generally favor elimination, excessive heat can lead to decomposition. Start at room temperature and gently warm if the reaction is sluggish.[5] |
| Stoichiometry | Use a slight excess of the base (1.1-1.5 equivalents). | This ensures complete conversion of the starting material to the vinylsulfonium intermediate. |
-
To a solution of your nucleophile in anhydrous acetonitrile (MeCN) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Once the starting material is consumed, proceed with the workup as required for your specific product.
Issue 2: Byproducts from Incorrect Nucleophilic Addition to the Vinylsulfonium Intermediate
Once the diphenylvinylsulfonium triflate is formed, it is a powerful Michael acceptor.[7] The intended nucleophile should add to the β-carbon of the vinyl group. However, other nucleophiles present in the reaction mixture can compete, leading to byproducts.
| Parameter | Recommendation for Minimizing Incorrect Addition | Rationale |
| Purity of Reagents | Use anhydrous solvents and ensure your intended nucleophile is free from water or other nucleophilic impurities. | Water can act as a nucleophile, leading to the formation of hydroxyethyl-diphenylsulfonium species. |
| Order of Addition | Add the base slowly to a mixture of the sulfonium salt and the intended nucleophile. | This ensures that the vinylsulfonium intermediate is generated in the presence of a high concentration of the desired nucleophile, favoring the intended reaction pathway. |
| Nucleophilicity | Ensure your intended nucleophile is sufficiently reactive under the reaction conditions. | If the intended nucleophile is too weak, the vinylsulfonium intermediate may decompose or react with other species in the reaction mixture. |
References
-
Chem-Impex. This compound. [Link]
- McGarrigle, E. M., Fritz, S. P., Favereau, L., Yar, M., & Aggarwal, V. K. (2011). An efficient synthesis of imidazolinium salts using vinyl sulfonium salts. Organic letters, 13(12), 3060–3063.
-
University of Bristol. An Efficient Synthesis of Imidazolinium Salts Using Vinyl Sulfonium Salts. [Link]
-
PubMed. An efficient synthesis of imidazolinium salts using vinyl sulfonium salts. [Link]
-
MDPI. Recent Developments in Stereoselective Reactions of Sulfonium Ylides. [Link]
-
PubMed. Base-Promoted Synthesis of Vinyl Sulfides from Sulfonium Triflates. [Link]
-
ACS Publications. Stereoselective Cyclopropanation Reactions. [Link]
-
RSC Publishing. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. [Link]
-
ACS Publications. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. [Link]
-
ResearchGate. Base-Promoted Synthesis of Vinyl Sulfides from Sulfonium Triflates. [Link]
-
PMC - PubMed Central. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. [Link]
-
The University of Liverpool Repository. Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. [Link]
-
LibreTexts Chemistry. 6.18 Substitution versus Elimination. [Link]
-
RSC Publishing. An interrupted Corey–Chaykovsky reaction of designed azaarenium salts: synthesis of complex polycyclic spiro- and fused cyclopropanoids. [Link]
-
RSC Publishing. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. [Link]
-
RSC Publishing. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. [Link]
-
Springer. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. [Link]
-
PMC - PubMed Central. Atomistic Dynamics of Elimination and Nucleophilic Substitution Disentangled for the F− + CH3CH2Cl Reaction. [Link]
-
PubChem. Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1). [Link]
-
LibreTexts Chemistry. Elimination by the E2 mechanism. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
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- 3. An efficient synthesis of imidazolinium salts using vinyl sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate reactivity
Welcome to the technical support center for (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of temperature on the reactivity of this versatile reagent. Our goal is to equip you with the scientific understanding to optimize your reactions and overcome common experimental hurdles.
Introduction: The Dual Nature of a Key Reagent
This compound is a stable, crystalline solid valued not for its own direct reactivity, but as a convenient precursor to the highly reactive diphenylvinylsulfonium triflate.[1] This in situ generation, typically effected by a base, is the critical first step in a wide array of synthetic transformations, including annulations, cyclizations, and the formation of various heterocyclic systems.[2] The efficiency of this elimination reaction is paramount for the success of subsequent steps. Temperature is a key parameter that can significantly influence the outcome, dictating the rate of vinylsulfonium salt formation and potentially promoting undesired side reactions. This guide will delve into the nuances of temperature control to ensure the successful application of this reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on the role of temperature.
Issue 1: Low or No Yield of the Desired Product
-
Question: I am not observing the expected product in my reaction. What could be the cause related to temperature?
-
Answer: A low or non-existent yield often points to an issue with the initial in situ generation of the reactive diphenylvinylsulfonium triflate.
-
Insufficient Temperature: The elimination of HBr from the bromoethyl precursor to form the vinylsulfonium salt is an endothermic process that requires a certain activation energy.[3][4] If the reaction temperature is too low, the rate of this elimination will be very slow, leading to a low concentration of the active reagent and consequently, a poor yield of your final product.
-
Premature Decomposition of a Downstream Intermediate: In some cases, the intermediates formed from the reaction of the vinylsulfonium salt can be thermally labile. If the reaction temperature is too high, these intermediates may decompose before they can be converted to the final product.
Troubleshooting Steps:
-
Gradual Temperature Increase: If you suspect the temperature is too low, try increasing it in a stepwise manner (e.g., in 10 °C increments). Monitor the reaction progress at each temperature to find the optimal point where the reaction proceeds at a reasonable rate without significant side product formation.
-
Consult Reaction Protocols: Review literature for similar transformations to identify typical temperature ranges. For example, the synthesis of certain imidazolinium salts involves refluxing in acetonitrile.[2]
-
Consider Solvent Choice: The boiling point of your solvent will naturally cap the maximum reaction temperature at atmospheric pressure. Ensure your chosen solvent allows for a suitable temperature range for the reaction.
-
Issue 2: Formation of Unexpected Side Products
-
Question: My reaction is producing significant amounts of side products. How can temperature manipulation help?
-
Answer: The formation of side products is often a result of competing reaction pathways. In the context of this compound, the primary competition is between the desired elimination reaction and potential substitution reactions.
-
The Elimination-Substitution Dichotomy: Generally, elimination reactions have a higher activation energy and a more positive entropy change than substitution reactions.[3][4] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more dominant at higher temperatures. This means that increasing the reaction temperature will favor the desired elimination pathway to form diphenylvinylsulfonium triflate, while lower temperatures may favor substitution side products.[3][5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
-
Issue 3: Reaction Stalls or is Sluggish
-
Question: My reaction starts but then seems to stop or proceeds very slowly. Could temperature be the issue?
-
Answer: A stalled or sluggish reaction, assuming all reagents are correct and of good quality, can indeed be temperature-related.
-
Kinetic vs. Thermodynamic Control: At low temperatures, you are operating under kinetic control, where the reaction with the lowest activation energy barrier proceeds fastest.[5] While this can be beneficial for selectivity in some cases, if the activation energy for your desired reaction is not being sufficiently overcome, the reaction will be slow. Increasing the temperature provides more energy to the system, allowing more molecules to overcome the activation barrier and increasing the overall reaction rate.
Recommended Action:
-
Gentle Heating: Introduce gentle heating (e.g., to 40-50 °C) and monitor for an increase in the reaction rate.
-
Solvent Considerations: Ensure your solvent can remain liquid at the desired reaction temperature and effectively solvates your reagents.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended storage temperature for this compound?
-
A1: This compound is a stable solid and can be stored at room temperature for extended periods (over two years) without significant decomposition.[2]
-
-
Q2: What is the thermal stability of this reagent?
-
A2: this compound has a melting point of 85-90 °C.[7] Its synthesis involves refluxing in toluene (approx. 111 °C), indicating good thermal stability up to this temperature.[2] However, prolonged heating at high temperatures, especially in the presence of nucleophiles, may lead to undesired reactions.
-
-
Q3: How does temperature affect the stability of the in situ generated diphenylvinylsulfonium triflate?
-
Q4: Does the choice of base influence the optimal reaction temperature?
-
A4: Absolutely. A stronger base will typically facilitate the elimination reaction at a lower temperature than a weaker base. Sterically hindered, non-nucleophilic bases (e.g., DBU, DIPEA) are often preferred as they are less likely to act as nucleophiles and engage in substitution side reactions. The optimal temperature will be a function of both the base and the substrate.
-
Experimental Protocols
Protocol 1: In Situ Generation of Diphenylvinylsulfonium Triflate for Annulation Reactions
This protocol provides a general guideline for the temperature-controlled generation and reaction of diphenylvinylsulfonium triflate.
-
To a stirred solution of your nucleophile in an appropriate anhydrous solvent (e.g., acetonitrile, THF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 - 1.2 equivalents).
-
Add a suitable non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equivalents).
-
Control the reaction temperature based on the reactivity of your nucleophile and the desired outcome:
-
For highly reactive nucleophiles or when substitution is a concern, start at room temperature.
-
If the reaction is sluggish, gradually heat the mixture. A common upper temperature is refluxing in acetonitrile (approx. 82 °C).[2]
-
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, proceed with the appropriate workup and purification.
Data Presentation
| Parameter | Low Temperature (e.g., 0-25 °C) | High Temperature (e.g., > 60 °C) | Rationale |
| Favored Reaction | Substitution (Potential Side Reaction) | Elimination (Desired) | Elimination has a higher activation energy and a larger positive entropy change, making it more favorable at higher temperatures.[3][4][5][6] |
| Reaction Rate | Slower | Faster | Increased kinetic energy allows more molecules to overcome the activation energy barrier. |
| Potential Issues | Low yield of desired product, incomplete reaction. | Potential for decomposition of thermally sensitive products or reagents. | A balance must be struck between achieving a sufficient reaction rate and maintaining the stability of all components. |
Visualization of Key Concepts
Sources
- 1. benchchem.com [benchchem.com]
- 2. 247129-85-7 | this compound [fluoromart.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. This compound 97 247129-85-7 [sigmaaldrich.com]
Technical Support Center: Reactions of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Welcome to the technical support center for (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent. Here, we will delve into the critical influence of solvent choice on the outcome of your reactions, helping you to optimize your synthetic procedures and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound serves as a stable, solid precursor for the in situ generation of the highly reactive diphenylvinylsulfonium triflate.[1][2] This vinylsulfonium salt is a potent Michael acceptor and participates in a variety of annulation reactions to synthesize diverse heterocyclic structures.[1][2] It is also utilized in sulfinylation reactions and as a vinylating agent in cross-coupling reactions.[2]
Q2: How is the reactive vinylsulfonium salt generated from this compound?
A2: The diphenylvinylsulfonium triflate is typically generated in situ through a base-mediated E2 (elimination) reaction. A non-nucleophilic base abstracts a proton from the carbon adjacent to the positively charged sulfur atom, leading to the elimination of HBr and the formation of a carbon-carbon double bond.
Q3: What are the general solubility properties of this compound?
A3: This sulfonium salt exhibits poor solubility in non-polar solvents like petrol-derived and ethereal solvents. It is partially soluble in a mixture of THF and water (2:1) and shows good solubility in a range of polar organic solvents, including acetone, chloroform (CHCl3), dichloromethane (CH2Cl2), acetonitrile (MeCN), dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol (EtOH), methanol (MeOH), and tetrahydrofuran (THF).[2]
Q4: Is this compound stable?
A4: Yes, it is a relatively stable, amorphous solid that can be stored at room temperature for extended periods (over two years) without significant decomposition.[2] However, as a potent alkylating agent, it should be handled with care, using appropriate personal protective equipment.[2]
Solvent Selection Guide: Optimizing Your Reaction Conditions
The choice of solvent is paramount in dictating the efficiency and outcome of reactions involving this compound. The primary consideration is the promotion of the desired E2 elimination to form the vinylsulfonium salt while minimizing potential side reactions, such as SN2 substitution.
The Dichotomy of Solvents: Protic vs. Aprotic
Polar Aprotic Solvents (Recommended):
Polar aprotic solvents are the preferred choice for reactions with this compound. These solvents possess a significant dipole moment that allows them to dissolve charged species like the sulfonium salt, but they lack acidic protons.
-
Mechanism of Action: By solvating the diphenylsulfonium cation, polar aprotic solvents stabilize the starting material in solution. Crucially, they do not form strong hydrogen bonds with the base, leaving it more "naked" and reactive to facilitate the desired E2 elimination.
-
Examples: Anhydrous Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Tetrahydrofuran (THF).
Polar Protic Solvents (Generally Avoid):
Polar protic solvents contain acidic protons (e.g., O-H or N-H bonds) and can act as hydrogen bond donors.
-
Mechanism of Action: While they can dissolve the sulfonium salt, they can also form a "solvent cage" around the base through hydrogen bonding. This deactivates the base, hindering its ability to promote the E2 reaction. Furthermore, the solvent itself can act as a nucleophile, leading to undesired SN2 side reactions.
-
Examples: Water (H₂O), Methanol (MeOH), Ethanol (EtOH).
Solvent Comparison Table
| Solvent Class | Recommended Solvents | Rationale | Potential Issues |
| Polar Aprotic | Acetonitrile (MeCN), DME, THF, DMF | Favors E2 elimination by solvating the cation without deactivating the base. | Ensure solvent is anhydrous to prevent side reactions. |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Generally not recommended. | Can lead to SN2 side products and deactivate the base. |
| Non-Polar | Toluene, Hexane | Poor solubility of the sulfonium salt. | Not suitable for most applications. |
Troubleshooting Guide
Here we address common issues encountered during experiments with this compound and provide actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Generation of Vinylsulfonium Salt | 1. Solvent Choice: Ensure you are using a polar aprotic solvent such as anhydrous acetonitrile (MeCN) or DME. The use of protic solvents can significantly hinder the necessary E2 elimination. For instance, in the synthesis of imidazolinium salts, anhydrous MeCN is crucial for high yields.[1] 2. Base Strength and Steric Hindrance: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or DBU. A less hindered or more nucleophilic base could lead to side reactions. |
| Decomposition of Reagents | 1. Anhydrous Conditions: Ensure your solvent and reagents are dry. Water can act as a nucleophile and lead to hydrolysis of the sulfonium salt. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents, especially in the context of subsequent cross-coupling reactions. |
| Catalyst Inactivation (for cross-coupling reactions) | 1. Solvent Purity: In Sonogashira couplings, impurities in the solvent can poison the palladium catalyst. Use high-purity, degassed solvents. 2. Catalyst Choice: Ensure your palladium and copper catalysts are active. Consider using a fresh batch if you suspect degradation. |
Problem 2: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| SN2 Reaction with Solvent or Nucleophile | 1. Switch to a Polar Aprotic Solvent: If you are using a protic solvent (e.g., an alcohol), it can act as a nucleophile and attack the electrophilic carbon of the ethyl group, leading to the formation of an ether-containing sulfonium salt. Switching to a polar aprotic solvent will mitigate this. 2. Use a Sterically Hindered Base: A bulky base is less likely to act as a nucleophile. |
| Reaction with the Nucleophile at the Ethyl Group | 1. Temperature Control: Lowering the reaction temperature may favor the desired Michael addition to the vinylsulfonium salt over a direct SN2 attack on the starting material. |
Experimental Protocols
Protocol 1: In situ Generation of Diphenylvinylsulfonium Triflate and Subsequent Annulation
This protocol is exemplified by the synthesis of imidazolinium salts.[1]
Materials:
-
This compound
-
Formamidine substrate
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a stirred solution of the formamidine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous MeCN, add this compound (1.25 equiv) under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Reduce the solvent volume under a stream of nitrogen.
-
Add diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with appropriate solvents, and dry in vacuo.
Visualizing the Reaction Pathways
The choice of solvent directly influences the competition between the desired E2 pathway and the undesired SN2 pathway.
Caption: Solvent-dependent reaction pathways.
The following diagram illustrates the general workflow for a typical reaction.
Caption: General experimental workflow.
References
-
McGarrigle, E. M., Fritz, S. P., Favereau, L., Yar, M., & Aggarwal, V. K. (2011). An Efficient Synthesis of Imidazolinium Salts Using Vinyl Sulfonium Salts. Organic Letters, 13(11), 3060–3063. [Link]
-
An efficient synthesis of imidazolinium salts using vinyl sulfonium salts. (2011). PubMed. [Link]
-
Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. (2020). National Institutes of Health. [Link]
-
Solvent-Induced Dual Nucleophiles and the α-Effect in the S N 2 versus E2 Competition. (2020). ResearchGate. [Link]
-
Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. (2020). ResearchGate. [Link]
-
Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems. (2023). PubMed. [Link]
-
Characteristics of the SN2 Reaction. (2022). Chemistry LibreTexts. [Link]
-
Reappraisal of Empirical Solvent Polarity Scales for Organic Solvents. (2020). Wiley Online Library. [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2023). Master Organic Chemistry. [Link]
-
The SN2 Reaction Mechanism. (2023). Master Organic Chemistry. [Link]
-
How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023). MDPI. [Link]
-
Spectroscopic studies of solute–solvent interactions. (1976). Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Quenching Mechanisms in (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate Photolysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a high-efficiency photoacid generator (PAG). This document is designed for researchers, chemists, and drug development professionals who utilize this PAG in their experimental workflows. Our goal is to provide you with a deep understanding of the photochemical principles at play and to offer practical, actionable solutions to common challenges encountered during its use. This guide moves beyond simple procedural steps to explain the causality behind experimental phenomena, ensuring you can anticipate, diagnose, and resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions about the function and behavior of this compound.
Q1: What is the primary photochemical reaction of this compound upon UV irradiation?
A1: this compound is an ionic photoacid generator (PAG) of the onium salt type.[1][2] Upon absorbing ultraviolet (UV) light, the diphenylsulfonium cation is promoted to an electronically excited state. The primary and most crucial reaction from this excited state is the homolytic cleavage of a carbon-sulfur (C–S) bond.[3][4] This bond scission generates a diphenyl sulfide radical cation and a (2-bromoethyl) radical. Through a subsequent series of reactions, which may involve hydrogen abstraction from the solvent or other molecules in the system, a proton (H⁺) is released.[2] The proton combines with the trifluoromethanesulfonate counter-anion to form trifluoromethanesulfonic acid, a very strong Brønsted acid. This photogenerated acid is the active species that initiates subsequent chemical transformations, such as cationic polymerization in coatings, adhesives, and photoresists.[2][5][6]
Q2: In the context of this PAG, what does "quenching" refer to?
A2: Quenching refers to any process that deactivates the excited state of the sulfonium salt, thereby reducing the quantum yield of photoacid generation. Instead of undergoing the productive C-S bond cleavage, the excited PAG loses its energy through a non-productive pathway. This leads to lower process efficiency, requiring higher exposure doses or resulting in incomplete reactions. Quenching can occur through several mechanisms, including energy transfer, electron transfer, or chemical neutralization of the final acid product.[3][6] Understanding these pathways is critical for troubleshooting and optimizing your experimental design.
Q3: What is the difference between direct photolysis and photosensitized decomposition?
A3:
-
Direct Photolysis: This occurs when the sulfonium salt itself absorbs the photon of light directly, leading to its excitation and subsequent decomposition to form an acid. This is the intended mechanism when irradiating at a wavelength where the PAG has a significant absorption coefficient.
-
Photosensitized Decomposition: This is an indirect process where another molecule in the system, called a photosensitizer, absorbs the light. The excited photosensitizer then transfers its energy to the sulfonium salt, promoting it to an excited state which then decomposes. This approach is often used to enable the use of longer, less-damaging wavelengths of light (e.g., visible light) that the PAG itself does not absorb.[7][8] However, unintended photosensitization by other components in a formulation can be a source of experimental variability.
Section 2: Troubleshooting Guide - Diagnosing and Solving Poor Photolysis Efficiency
This section is formatted to help you diagnose specific experimental problems and provides clear, mechanistically-grounded solutions.
Symptom: My photopolymerization/reaction is slow, incomplete, or requires a much higher dose of UV light than expected.
This is the most common indication that the efficiency of photoacid generation is compromised. The following questions will help you pinpoint the cause.
Q4: Could a chemical in my formulation be quenching the reaction?
A4: Yes, this is a highly probable cause. The excited state of the sulfonium salt is highly susceptible to quenching by electron-rich species.
-
Mechanism: The most common pathway is reductive quenching via single-electron transfer (SET).[3] Nucleophilic compounds can donate an electron to the excited sulfonium salt, deactivating it and preventing C-S bond cleavage.
-
Common Culprits:
-
Amines: Tertiary amines, and even trace amounts of primary or secondary amines, are potent quenchers. They are often found as impurities in solvents or as components in other additives.
-
Sulfides & Thiols: Similar to amines, these sulfur-containing compounds are strong reducing agents that can quench the excited state.
-
Bases: In applications like chemically amplified photoresists, a base quencher is often added intentionally to control the diffusion of the photoacid and sharpen the final image.[6][9] If the concentration of this base is too high, or if basic impurities are present, they will neutralize the photogenerated acid, effectively "quenching" the desired catalytic reaction.
-
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all solvents and reagents are of high purity and free from amine or thiol contaminants. Consider using freshly distilled solvents.
-
Formulation Review: Scrutinize every component of your mixture. Do any additives have basic or nucleophilic functional groups?
-
Control Experiment: Run the experiment without the suspected quenching agent, if possible, to confirm its effect.
-
Q5: I am getting inconsistent results from day to day. Could dissolved oxygen be the cause?
A5: Oxygen is a well-known quencher of triplet excited states. While direct C-S bond cleavage can occur from the initial singlet excited state, intersystem crossing (ISC) to a longer-lived triplet state is also possible for sulfonium salts.[10][11]
-
Mechanism: The triplet ground state of molecular oxygen (³O₂) can interact with the triplet excited state of the PAG via energy transfer, deactivating the PAG back to its ground state and producing highly reactive singlet oxygen (¹O₂). This not only inhibits the desired photolysis but can also lead to unwanted side reactions from the singlet oxygen.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the photolysis under an inert atmosphere. Purge your sample with nitrogen (N₂) or argon (Ar) for 15-30 minutes before and during irradiation.
-
Degassing: For highly sensitive experiments, use freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Consistency: By making deoxygenation a standard part of your protocol, you can eliminate this source of variability.
-
Q6: I'm using a very high concentration of the PAG. Could this be inhibiting the reaction?
A6: Yes, high concentrations can lead to self-quenching or aggregation.
-
Mechanism: At high concentrations, an excited PAG molecule can interact with a ground-state PAG molecule, leading to deactivation without acid formation. Furthermore, ionic salts can form aggregates in solution, especially in less polar solvents.[6] These aggregates may have different photochemical properties and potentially lower quantum yields than individually solvated molecules.
-
Troubleshooting Steps:
-
Concentration Study: Perform a concentration-de-escalation study to determine the optimal PAG loading for your system. Plot the reaction rate or conversion against PAG concentration. If the rate plateaus or decreases at higher concentrations, you are likely observing self-quenching.
-
Solvent Choice: Ensure the PAG is fully soluble in your chosen solvent. Poor solubility can exacerbate aggregation issues.[1]
-
Section 3: Visualizing the Mechanisms and Workflows
Visual aids are essential for understanding complex photochemical pathways and troubleshooting logic.
Diagram 1: Primary Photolysis & Acid Generation Pathway
Caption: Competing pathways that reduce the efficiency of photoacid generation.
Diagram 3: Troubleshooting Flowchart for Low Photolysis Yield
Caption: A logical workflow for diagnosing the cause of poor reaction efficiency.
Section 4: Experimental Protocols
To empower your research, we provide step-by-step methodologies for key analytical procedures.
Protocol 1: Monitoring Photolysis via UV-Vis Spectroscopy
This protocol allows you to track the disappearance of the PAG as a function of irradiation time, providing a quantitative measure of the reaction rate.
Objective: To determine the rate of photodecomposition of the sulfonium salt.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Acetonitrile)
-
Quartz cuvette with a stopper
-
Calibrated UV irradiation source (e.g., mercury lamp with filters or a UV LED)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Solution: Prepare a dilute solution of the PAG in the chosen solvent. The concentration should be adjusted so that the maximum absorbance at the irradiation wavelength is between 0.1 and 0.5 to avoid inner filter effects.
-
Initial Spectrum: Record the full UV-Vis absorption spectrum of the solution before irradiation (t=0). Note the absorbance maximum (λ_max) and its value.
-
Irradiation: Place the cuvette in a holder at a fixed distance from the UV source. Irradiate the sample for a set time interval (e.g., 15 seconds).
-
Measure Spectrum: After the first interval, remove the cuvette and immediately record the UV-Vis spectrum again.
-
Repeat: Repeat steps 3 and 4 for multiple time intervals until a significant decrease in the PAG's characteristic absorbance is observed or the reaction is complete.
-
Data Analysis: Plot the absorbance at λ_max versus irradiation time. The rate of disappearance provides a direct measure of the photolysis rate under those conditions. This experiment can be repeated with the addition of a suspected quencher to quantify its effect.
Protocol 2: Performing a Stern-Volmer Quenching Analysis
This classic photochemistry experiment helps determine if a compound is quenching the excited state of your PAG and provides the quenching constant. [12] Objective: To quantify the quenching efficiency of a specific compound (Q) on the PAG's excited state. (Note: This requires a fluorescent analogue or monitoring of a sensitized fluorescent molecule).
Materials:
-
A fluorescent probe that can be excited and whose fluorescence is quenched by the PAG's reactive intermediates, or a fluorescent analogue of the PAG.
-
The suspected quenching compound (Q).
-
Spectroscopic grade solvent.
-
Fluorometer.
Procedure:
-
Prepare Stock Solutions: Create a stock solution of the fluorescent probe (P) at a fixed concentration and a stock solution of the quencher (Q) at a high concentration.
-
Prepare Sample Series: Prepare a series of samples in volumetric flasks. Each sample should contain the same concentration of the probe (P). Add varying, known volumes of the quencher stock solution (Q) to create a series of samples with increasing quencher concentration. Dilute all samples to the final volume with the solvent. Include one sample with no quencher.
-
Measure Fluorescence: Set the fluorometer to the excitation maximum of the probe and measure the fluorescence emission intensity for each sample at the probe's emission maximum.
-
Data Analysis:
-
Let I₀ be the fluorescence intensity of the sample with no quencher.
-
Let I be the fluorescence intensity of each sample containing the quencher.
-
Plot I₀/I versus the concentration of the quencher, [Q].
-
The data should fit the Stern-Volmer equation: I₀/I = 1 + Ksv[Q]
-
Perform a linear regression on the plot. The slope of the line is the Stern-Volmer quenching constant, Ksv. A larger Ksv value indicates a more efficient quencher.
-
Table 1: Interpreting Stern-Volmer Results
| Observation | Possible Interpretation | Next Steps |
| Linear Plot | The quenching is likely dominated by a single mechanism, either dynamic (collisional) or static. | Calculate Ksv. Compare with diffusion-limited rate to confirm dynamic quenching. |
| Upward Curvature | Both static and dynamic quenching are occurring simultaneously. | Use a modified Stern-Volmer equation that accounts for both mechanisms. |
| No Change in Intensity | The added compound is not a significant quencher for the monitored excited state under these conditions. | Investigate other potential quenchers or inhibitory mechanisms (e.g., acid neutralization). |
References
- Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox c
- (2-Bromoethyl)
- Early studies on photolysis of sulfonium salts.
- A collection of experiments for teaching photochemistry (Technical Report). SciSpace.
- Experimental Protocol For Determining Photolysis Reaction R
- Effects of photoacid generator incorporation into the polymer main chain on 193nm chemically amplified resist behavior and lithographic performance. AIP Publishing.
- One/two-Photon Sensitive Sulfonium Salt Photoinitiators based on 1,3,5-Triphenyl-2-Pyrazoline. (2025).
- A Study of the Photo Acid Generator Material Design for Chemically Amplified Photoresists. (2025).
- Recent advances and challenges in the design of organic photoacid and photobase generators for polymeriz
- Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. Organic Chemistry Frontiers (RSC Publishing).
- Photosensitized cationic polymerizations using dialkylphenacylsulfonium and dialkyl(4-hydroxyphenyl)
- Technical Information About Photo Acid Gener
- Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination.
- Electron spin dynamics in excited state photochemistry: recent development in the study of intersystem crossing and charge transfer in organic compounds. (2021). Physical Chemistry Chemical Physics.
- Intersystem Crossing, Photo‐Induced Charge Separation and Regioisomer‐Specific Excited State Dynamics in Fully Rigid Spiro Rhodammine‐Naphthalene/Anthraquinone Electron Donor‐Acceptor Dyads. (2025).
Sources
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]
- 3. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Electron spin dynamics in excited state photochemistry: recent development in the study of intersystem crossing and charge transfer in organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Cationic Photoinitiators: Evaluating (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate Against Industry Benchmarks
In the dynamic fields of advanced materials, additive manufacturing, and drug delivery, the precise control of polymerization is paramount. Cationic photopolymerization, a process initiated by light to convert liquid monomers into solid polymers, offers distinct advantages over its free-radical counterpart, including reduced oxygen inhibition and lower volume shrinkage.[1] Central to this process is the photoinitiator, a molecule that absorbs light and generates the cationic species that trigger polymerization. This guide provides an in-depth comparison of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a versatile sulfonium salt, with two industry-standard photoinitiators: Triphenylsulfonium Triflate and Diphenyliodonium Hexafluorophosphate.
This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuances of photoinitiator selection and performance. We will delve into the mechanisms of action, present available performance data, and provide detailed experimental protocols for head-to-head comparisons, empowering you to make informed decisions for your specific application.
The Landscape of Cationic Photoinitiators: An Overview
Cationic photopolymerization is initiated by superacids, which are strong Brønsted or Lewis acids generated by the photolysis of a photoinitiator.[2] Onium salts, particularly sulfonium and iodonium salts, are the most common classes of cationic photoinitiators due to their high thermal stability and efficiency.[3] Upon exposure to ultraviolet (UV) light, these salts undergo irreversible photodecomposition to produce the initiating acid.[4]
The choice of photoinitiator significantly impacts the polymerization kinetics, the final properties of the cured material, and the overall efficiency of the process. Key performance indicators for a photoinitiator include its light absorption characteristics, the quantum yield of acid generation, and the nature of its counter-anion, which influences the reactivity of the propagating cationic species.[5]
Profiling the Contenders
This compound
This compound is a sulfonium salt that has garnered significant attention primarily as a precursor for the in situ generation of diphenylvinylsulfonium triflate, a valuable reagent in organic synthesis for the formation of heterocycles.[6] However, its structural similarity to other well-established sulfonium salt photoinitiators suggests its potential in initiating cationic polymerization.
Chemical Structure and Properties:
-
CAS Number: 247129-85-7
-
Molecular Formula: C₁₅H₁₄BrF₃O₃S₂[7]
-
Molecular Weight: 443.30 g/mol [7]
-
Appearance: White to off-white crystalline powder[8]
-
Key Features: The molecule comprises a diphenylsulfonium cation and a trifluoromethanesulfonate (triflate) anion. The presence of the bromoethyl group offers a potential site for further chemical modification.
Mechanism of Action as a Photoinitiator:
Upon UV irradiation, the diphenylsulfonium cation is expected to absorb a photon and undergo homolytic cleavage of a carbon-sulfur bond, leading to the formation of a radical and a radical cation. Subsequent reactions with solvent or monomer molecules generate a strong Brønsted acid (trifluoromethanesulfonic acid), which then initiates the polymerization of monomers like epoxides.[2][4]
Figure 1: Proposed photolysis mechanism of this compound.
Benchmark 1: Triphenylsulfonium Triflate
Triphenylsulfonium triflate is a widely used triarylsulfonium salt photoinitiator known for its high thermal stability and efficiency in generating a strong acid upon UV exposure.[9]
Chemical Structure and Properties:
-
CAS Number: 66003-78-9[10]
-
Molecular Formula: C₁₉H₁₅F₃O₃S₂[9]
-
Molecular Weight: 412.44 g/mol [9]
-
Appearance: White to light yellow crystalline powder[11]
Benchmark 2: Diphenyliodonium Hexafluorophosphate
Diphenyliodonium hexafluorophosphate is a representative of the diaryliodonium salt class of photoinitiators. Iodonium salts generally exhibit higher quantum yields for acid generation compared to sulfonium salts but have lower molar extinction coefficients, meaning they absorb less light at a given concentration.[3]
Chemical Structure and Properties:
-
CAS Number: 58109-40-3[12]
-
Molecular Formula: C₁₂H₁₀F₆IP[12]
-
Molecular Weight: 426.08 g/mol [13]
-
Appearance: White crystalline powder[12]
Comparative Performance Analysis
Direct, published comparative data on the photoinitiating efficiency of this compound is scarce. However, we can infer its potential performance based on the well-understood structure-property relationships of onium salt photoinitiators.
| Parameter | This compound (Predicted) | Triphenylsulfonium Triflate | Diphenyliodonium Hexafluorophosphate |
| Cation | Diphenylsulfonium | Triphenylsulfonium | Diphenyliodonium |
| Anion | Trifluoromethanesulfonate (OTf⁻) | Trifluoromethanesulfonate (OTf⁻) | Hexafluorophosphate (PF₆⁻) |
| Light Absorption | Moderate to high in the deep UV range. | High in the deep UV range.[4] | Lower than sulfonium salts in the deep UV range.[3] |
| Acid Generation | Generates Triflic Acid (H-OTf). | Generates Triflic Acid (H-OTf).[9] | Generates Hexafluorophosphoric Acid (H-PF₆). |
| Reactivity | Expected to be high due to the triflate anion. | High, driven by the triflate anion.[5] | High, driven by the hexafluorophosphate anion.[5] |
Causality Behind Performance Expectations:
-
Cation Structure and Light Absorption: Sulfonium salts, having an additional aryl ring bonded to the central atom, generally exhibit significantly higher light absorption over a broader range of wavelengths compared to iodonium salts.[3] Therefore, this compound is expected to have a higher molar extinction coefficient than Diphenyliodonium hexafluorophosphate.
-
Anion and Polymerization Rate: The nature of the counter-anion dictates the strength of the generated superacid and, consequently, the rate of polymerization.[5] Both trifluoromethanesulfonate (from our target compound and Triphenylsulfonium Triflate) and hexafluorophosphate are non-nucleophilic anions that form highly reactive superacids. Larger anions are generally associated with faster polymerization rates as they are less likely to tightly associate with and stabilize the propagating cationic center.[3]
Experimental Protocols for Performance Evaluation
To provide a framework for direct comparison, we outline detailed, self-validating experimental protocols using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).
Real-Time FTIR (RT-FTIR) Spectroscopy for Polymerization Kinetics
RT-FTIR is a powerful technique to monitor the disappearance of monomer functional groups in real-time, providing data on the rate of polymerization and final monomer conversion.[4]
Experimental Workflow:
Figure 2: Workflow for evaluating photoinitiator performance using RT-FTIR.
Step-by-Step Protocol:
-
Formulation Preparation: Prepare solutions of the monomer (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate) containing equimolar concentrations of each photoinitiator. The concentration should be optimized to ensure sufficient light absorption without causing inner filter effects.
-
Sample Application: Apply a thin film (approximately 12 µm) of the formulation onto a KBr pellet.[4]
-
FTIR Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer equipped for real-time measurements.
-
UV Curing: Irradiate the sample with a UV light source (e.g., a 365 nm LED) at a controlled intensity (e.g., 230 mW/cm²).[4]
-
Data Acquisition: Simultaneously record IR spectra at regular intervals (e.g., every 120 ms).[4]
-
Kinetic Analysis: Monitor the decrease in the absorbance of a characteristic monomer peak (e.g., the epoxy ring vibration band at 789 cm⁻¹) to calculate the monomer conversion as a function of time.[4] The polymerization rate can be determined from the slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC) for Reaction Enthalpy
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, providing information on the overall reaction rate and enthalpy.[14]
Experimental Workflow:
Figure 3: Workflow for evaluating photoinitiator performance using Photo-DSC.
Step-by-Step Protocol:
-
Formulation Preparation: Prepare monomer-photoinitiator formulations as described for RT-FTIR.
-
Sample Loading: Accurately weigh a small amount of the formulation (e.g., 2-5 mg) into an open aluminum DSC pan.
-
DSC Setup: Place the sample pan and an empty reference pan in the Photo-DSC cell.
-
Isothermal Equilibration: Equilibrate the sample at a desired isothermal temperature (e.g., 30°C).
-
UV Exposure: Irradiate the sample with a UV source of known intensity and wavelength for a defined period.
-
Data Analysis: The exothermic heat flow is recorded as a function of time. The total heat of polymerization (reaction enthalpy) is determined by integrating the area under the exotherm peak. The time to reach the peak maximum provides an indication of the overall reaction rate.[14]
Conclusion and Future Outlook
While this compound is primarily recognized for its utility in organic synthesis, its chemical structure strongly suggests its potential as a cationic photoinitiator. Based on structure-activity relationships, it is predicted to be a highly reactive photoinitiator due to its sulfonium cation and triflate anion, likely exhibiting strong light absorption in the deep UV region.
Direct comparative studies are necessary to definitively benchmark its performance against established photoinitiators like Triphenylsulfonium Triflate and Diphenyliodonium Hexafluorophosphate. The detailed experimental protocols provided in this guide offer a robust framework for such evaluations.
The ongoing development of novel photoinitiators with tailored properties, such as enhanced solubility, reduced toxicity, and absorption at longer wavelengths for use with LED light sources, is a critical area of research. A thorough understanding and comparative evaluation of existing and new photoinitiators will continue to drive innovation in UV-curable materials and their diverse applications.
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- A Protocol for the Verification of Acid Generation in 157 nm Lithography.
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- Modification of photoinitiated cationic epoxide polymerizations by sulfides.
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- One/two-Photon Sensitive Sulfonium Salt Photoinitiators based on 1,3,5-Triphenyl-2-Pyrazoline.
- Photoacid generator–polymer interaction on the quantum yield of chemically amplified resists for extreme ultraviolet lithography. Journal of Materials Chemistry C, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/tc/c8tc02377h]
- The best photoinitiators for UV curing. Comindex, 2025. [URL: https://www.comindex.
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- Chemical structures of (a) triphenylsulfonium nonaflate (TPS Nf), (b)... ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-a-triphenylsulfonium-nonaflate-TPS-Nf-b-triphenylsulfonium_fig3_335041077]
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- Synthesis and characterization of triarylsulfonium salts as novel cationic photoinitiators for UV-photopolymerization.
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A Senior Application Scientist's Guide to Electrophilic Reagents: (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate vs. Iodonium Salts
An in-depth comparative analysis for researchers and drug development professionals.
In the intricate field of modern organic synthesis, the choice of reagent can dictate the success, efficiency, and novelty of a synthetic route. This guide offers a detailed, evidence-based comparison between (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a specialized sulfonium salt, and the broader class of iodonium salts. Our aim is to dissect their respective efficacies, providing the technical insights necessary for strategic selection in complex synthetic applications, particularly within pharmaceutical and materials science research.
Foundational Chemistry: Understanding the Electrophilic Nature
Both sulfonium and iodonium salts derive their synthetic utility from a positively charged heteroatom (sulfur or iodine), which activates the attached organic moieties for electrophilic transfer. This shared characteristic, however, is where the similarities largely end. The distinct electronic properties and steric environments of sulfur versus iodine create two classes of reagents with fundamentally different applications.
-
This compound: This reagent is a stable, crystalline solid prized as a precursor.[1] Its primary role is not direct reactivity but to serve as a convenient source for a more reactive species, diphenylvinylsulfonium triflate, via in situ elimination.[2] The molecule's design is strategic: the trifluoromethanesulfonate (triflate) is an exceptionally good leaving group, and the diphenyl sulfide group is poised to be displaced upon nucleophilic attack.[1]
-
Iodonium Salts: This is a broad class of hypervalent iodine(III) compounds, with diaryliodonium salts being the most prominent members.[3] They are powerful electrophilic arylating, vinylating, and alkynylating agents.[4][5] Their high reactivity stems from the electron-deficient nature of the iodine(III) center and the excellent leaving group ability of the resulting iodoarene.[3][6] This makes them versatile tools for forming C-C and C-heteroatom bonds under mild, often metal-free, conditions.[6][7]
Comparative Efficacy: A Head-to-Head Analysis
The decision to employ one reagent over the other is best informed by a direct comparison of their key performance attributes.
| Feature | This compound | Iodonium Salts (Diaryliodonium Salts) |
| Primary Function | Precursor for in situ generation of diphenylvinylsulfonium triflate; a source for the vinyl or 2-bromoethyl group.[2] | Direct electrophilic transfer of aryl, alkenyl, or alkynyl groups.[4][5] |
| Key Applications | Annulation, cyclization, and sulfinylation reactions; synthesis of heterocycles like imidazolinium salts.[2] | Broad C-C and C-heteroatom bond formation; arylation of C, N, O, and S nucleophiles.[6][8] |
| Reactivity & Selectivity | Highly specific reactivity profile, primarily transferring the C₂ fragment. The diphenyl sulfide acts as a dedicated leaving group. | Reactivity can be tuned by the aryl groups and counteranion. In unsymmetrical salts, selective transfer can be a challenge, impacting atom economy.[7][9] |
| Stability & Handling | Stable, amorphous solid that can be stored at room temperature for over two years without significant decomposition.[2] | Generally stable crystalline solids with good shelf life.[6] Should be stored protected from light.[10] |
| Byproducts | Diphenyl sulfide. | Stoichiometric amounts of an iodoarene (e.g., iodobenzene), which can complicate purification.[7][11] |
| Toxicity Profile | Potential as a potent alkylating agent requires careful handling.[2] Classified as a skin and eye irritant. | Considered a greener alternative to toxic heavy metal reagents (e.g., Pb, Tl, Hg).[3] |
Mechanistic Insights: Divergent Reaction Pathways
The underlying mechanisms highlight the fundamental differences in how these reagents engage with nucleophiles.
The Sulfonium Pathway: Elimination and Michael Addition
This compound typically undergoes a base-mediated E2 elimination to generate the highly reactive diphenylvinylsulfonium triflate in situ. This intermediate then acts as a potent Michael acceptor, reacting with nucleophiles to form a new C-Nu bond.
Caption: Reaction pathway for this compound.
The Iodonium Pathway: Aryl Group Transfer
Diaryliodonium salts can react through several pathways. In metal-free arylations, a common mechanism involves nucleophilic attack on the iodine center, followed by reductive elimination. This process transfers one of the aryl groups to the nucleophile, releasing an iodoarene molecule.
Caption: Generalized mechanism for metal-free arylation with a diaryliodonium salt.
Experimental Protocol: Synthesis of an Imidazolinium Salt
This protocol demonstrates a typical application of this compound as a vinyl sulfonium salt precursor for heterocycle synthesis.
Objective: To synthesize 1,3-bis(2,6-diisopropylphenyl)imidazolinium trifluoromethanesulfonate.
Materials:
-
N,N'-bis(2,6-diisopropylphenyl)formamidine (1.10 mmol)
-
This compound (1.38 mmol)
-
Diisopropylethylamine (DIPEA) (2.75 mmol)
-
Anhydrous acetonitrile (MeCN) (8 mL)
-
Diethyl ether
-
Toluene
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N,N'-bis(2,6-diisopropylphenyl)formamidine (400 mg, 1.10 mmol) and anhydrous acetonitrile (8 mL).
-
Base Addition: Add diisopropylethylamine (0.48 mL, 2.75 mmol) to the stirred solution.
-
Reagent Addition: Add this compound (610 mg, 1.38 mmol) to the mixture.
-
Heating: Reflux the reaction mixture for 1.5 hours. Causality Note: Heating facilitates the initial elimination to form the vinylsulfonium intermediate and subsequent cyclization.
-
Workup Initiation: Cool the mixture to room temperature. Reduce the solvent volume by approximately half by passing a stream of nitrogen over the surface.
-
Precipitation: Add diethyl ether and stir the mixture until a solid precipitate forms.
-
Purification: Collect the precipitate by filtration. Wash the solid sequentially with hot toluene (100-110 °C), diethyl ether, water, and finally diethyl ether again.
-
Isolation: Dry the purified solid in vacuo to yield the final imidazolinium salt as an amorphous powder.
Caption: Step-by-step workflow for the synthesis of an imidazolinium salt.
Conclusion for the Practicing Scientist
The choice between this compound and iodonium salts is a clear-cut strategic decision based on the desired molecular transformation.
-
Choose this compound when your synthetic goal is the introduction of a C₂ vinyl or ethyl synthon, especially in the context of constructing heterocyclic rings or in specific annulation strategies. Its reactivity is highly predictable and tailored for this purpose.
-
Choose Iodonium Salts for their broad utility in transferring aryl, vinyl, or alkynyl groups to a wide array of nucleophiles. They are the go-to reagents for complex arylations, offering mild conditions and high functional group tolerance, making them invaluable for late-stage functionalization in drug discovery and materials development.
Ultimately, a deep understanding of the distinct reactivity profiles and mechanistic pathways of these powerful reagents allows for more rational and efficient synthetic design.
References
- Yusubov, M. S., Maskaev, A. V., & Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. Arkivoc, 2011(1), 370-409.
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Organic Chemistry Portal. (n.d.). Iodonium salt synthesis. organic-chemistry.org. [Link]
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Fluoromart. (n.d.). This compound. fluoromart.co.kr. [Link]
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Dohi, T., et al. (2020). Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles. Frontiers in Chemistry. [Link]
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Beilstein Journal of Organic Chemistry. (2023). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journals. [Link]
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Ciufolini, M. A., & Ousmer, M. (2001). Investigation of Iodonium Salts: Synthesis, Stability and Reactivity. CORE. [Link]
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Olofsson, B. (2023). New Reactivity in Diaryliodonium Salt Chemistry. DiVA portal. [Link]
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Wang, Z., et al. (2021). Recent Progress in Arylation Reactions with Diaryliodonium Salts. ResearchGate. [Link]
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Reddit. (2022). Diaryliodonium salt stability. reddit.com. [Link]
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Olofsson, B., et al. (2014). Iodonium Salts. DiVA portal. [Link]
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Benchmarking (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate performance in polymer synthesis
For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. The choice of an initiator in cationic polymerization is a critical decision that dictates the success of synthesizing well-defined polymers. This guide provides an in-depth technical analysis of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate , a sulfonium salt with potential applications as a thermal initiator in cationic polymerization. We will objectively benchmark its anticipated performance against established alternatives, supported by mechanistic insights and comparative experimental data from related systems.
Introduction to Cationic Polymerization and the Role of Initiators
Cationic polymerization is a chain-growth polymerization technique pivotal for producing a variety of polymers, including poly(vinyl ether)s, polystyrenes, and polyisobutylene.[1] The process is initiated by an electrophilic species that attacks the electron-rich monomer, creating a propagating carbocationic chain end. The choice of the initiator is crucial as it governs the initiation efficiency, the degree of control over polymer molecular weight (Mn), and the breadth of the molecular weight distribution, known as the polydispersity index (PDI).[2]
Ideally, a "living" polymerization is desired, where chain termination and transfer reactions are minimized, allowing for the synthesis of polymers with predictable molecular weights and narrow PDIs.[3] This level of control is essential for applications in drug delivery, advanced materials, and nanotechnology.
This compound: A Profile
This compound is a sulfonium salt that has primarily been explored as a precursor in organic synthesis.[4] However, its structural features suggest its potential as a thermal initiator for cationic polymerization.
Chemical Structure:
The trifluoromethanesulfonate (triflate, OTf) anion is a weakly coordinating anion, which is a key characteristic for effective counterions in cationic polymerization, as it is less likely to terminate the growing polymer chain.[5][6]
Proposed Mechanism of Thermal Initiation
While specific studies on the thermal initiation of vinyl monomers by this exact sulfonium salt are not abundant in the literature, a plausible initiation mechanism can be proposed based on the reactivity of related sulfonium salts.[5] Upon heating, the C-S bond is expected to cleave, leading to the formation of a carbocationic initiating species.
It has been proposed that the thermal dissociation of some sulfonium salts leads to a neutral sulfide and an aliphatic cation, with the latter initiating polymerization.[5] The presence of the electron-withdrawing bromine atom on the ethyl group of this compound may influence the stability of the resulting carbocation and thus the initiation efficiency.
An alternative pathway could involve the in-situ formation of a more reactive species, such as diphenylvinylsulfonium triflate, through the elimination of HBr, which can then act as the primary initiator.
Performance Benchmarking: A Comparative Analysis
To contextualize the potential performance of this compound, we will compare it with well-established cationic initiator systems. Due to the limited direct experimental data for our topic compound in the polymerization of vinyl monomers, this comparison is based on the known performance of analogous sulfonium salts and other common initiators.
Initiator Classes for Comparison:
-
Lewis Acids/Co-initiator Systems (e.g., SnCl₄/HCl-adduct): These are workhorse initiators for living cationic polymerization of vinyl ethers and styrenes.[6] They offer excellent control over molecular weight and PDI but require stringent reaction conditions.
-
Protic Acids (e.g., Triflic Acid, HOTf): Strong protic acids can directly initiate cationic polymerization. However, control can be challenging due to the highly reactive nature of the propagating species.[2]
-
Other Sulfonium Salts (e.g., Benzyl Sulfonium Salts): Benzyl sulfonium salts are known thermal latent cationic initiators.[5] Their performance is influenced by the substituents on the benzyl group, which affect the stability of the generated carbocation.
Comparative Performance in Vinyl Ether Polymerization
Vinyl ethers are highly reactive monomers in cationic polymerization. The table below summarizes the typical performance of different initiator systems in the polymerization of isobutyl vinyl ether (IBVE), a common vinyl ether monomer.
| Initiator System | Typical Mn ( g/mol ) | Typical PDI (Mw/Mn) | Polymerization Rate | Control Level | Reference |
| This compound | Data not available | Data not available | Expected to be moderate | Potentially controlled | - |
| SnCl₄ / IBVE-HCl | 5,000 - 100,000+ | < 1.1 | Fast, controllable | Excellent | [6] |
| Triflic Acid (HOTf) | Variable | > 1.5 | Very Fast | Poor to Moderate | [2] |
| Benzylsulfonium Salts | Variable | 1.2 - 1.8 | Moderate | Moderate | [5] |
Note: The performance of this compound is an educated estimation based on the properties of sulfonium salts and triflate counterions. Direct experimental validation is required.
Comparative Performance in Styrene Polymerization
The cationic polymerization of styrene and its derivatives is more challenging to control due to potential side reactions.[3]
| Initiator System | Typical Mn ( g/mol ) | Typical PDI (Mw/Mn) | Polymerization Rate | Control Level | Reference |
| This compound | Data not available | Data not available | Expected to be slow to moderate | Potentially controlled | - |
| TiCl₄ / Initiator | 10,000 - 50,000 | 1.1 - 1.3 | Moderate | Good | |
| AlCl₃ / R-Cl | Variable | > 1.5 | Fast | Poor |
Note: The performance of this compound is an educated estimation. Direct experimental validation is required.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments.
General Procedure for Thermal Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol is a representative procedure for the thermal cationic polymerization of a vinyl ether and can be adapted for use with this compound.
Materials:
-
Isobutyl vinyl ether (IBVE), dried over CaH₂ and distilled.
-
This compound.
-
Anhydrous toluene.
-
Methanol (for quenching).
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of this compound in anhydrous toluene.
-
Cool the solution to the desired polymerization temperature (e.g., 0 °C, -20 °C, or room temperature).
-
Inject the purified IBVE monomer into the initiator solution with vigorous stirring.
-
Monitor the polymerization progress by taking aliquots at different time intervals and analyzing the monomer conversion by GC or ¹H NMR.
-
After the desired time or monomer conversion is reached, quench the polymerization by adding an excess of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for its number-average molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Experimental Workflow Diagram
Caption: General experimental workflow for cationic polymerization.
Mechanistic Considerations and Causality
The effectiveness of a cationic polymerization initiator is intrinsically linked to the stability of the generated carbocation and the nature of the counterion.
The Role of the Sulfonium Cation and Triflate Anion
-
Cation Structure: The structure of the sulfonium salt dictates its thermal stability and the nature of the initiating species. For this compound, the presence of two phenyl groups on the sulfur atom provides some degree of thermal stability. The bromoethyl group is the likely source of the initiating carbocation.
-
Anion Nucleophilicity: The triflate (OTf⁻) anion is a key feature. Its very low nucleophilicity is crucial for preventing premature termination of the growing polymer chain by recombination with the carbocationic center.[5][6] This is a significant advantage over systems with more nucleophilic counterions like halides.
Initiation Mechanism Visualization
Caption: Proposed thermal initiation mechanism.
Conclusion and Future Outlook
This compound presents itself as a potentially valuable thermal initiator for cationic polymerization, primarily due to its sulfonium salt structure combined with a weakly coordinating triflate anion. While direct comparative data in the polymerization of common vinyl monomers is currently lacking in the scientific literature, its structural analogy to other thermally active sulfonium salts suggests it could offer a balance of controlled initiation and convenient handling.
Further research is warranted to experimentally validate its performance and to establish a direct comparison with existing initiator systems. Key areas for investigation include:
-
Kinetic studies: to determine the rate of initiation and propagation.
-
Controlled polymerization studies: to assess its ability to mediate living/controlled polymerization of various monomers.
-
Structure-property relationships: to understand how the resulting polymer properties are influenced by the initiator.
The protocols and comparative framework provided in this guide offer a solid foundation for researchers to embark on such investigations and to further elucidate the potential of this and other sulfonium salts in advanced polymer synthesis.
References
-
Gachet, B., Lecompère, M., Croutxé-Barghorn, C., Burr, D., L'Hostis, G., & Allonas, X. (2020). Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides. RSC Advances, 10(71), 43633-43641. [Link]
-
Patsnap. (2025). Cationic vs Anionic Polymerization: When to Use Which?. Patsnap Eureka. [Link]
-
Faust, R. (2000). Cationic Polymerization of Nonpolar Vinyl Monomers. Polymer Reviews, 40(1), 1-113. [Link]
-
Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245-5287. [Link]
-
Kim, J. S., & Kim, B. K. (2012). A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. Bulletin of the Korean Chemical Society, 33(5), 1647-1654. [Link]
-
Dey, P., & Mandal, B. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Omega, 9(8), 9081-9106. [Link]
-
Wikipedia. (2023). Cationic polymerization. In Wikipedia. [Link]
-
Chen, L., Wang, Z., Fang, E., Fan, Z., & Song, S. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 16(3), 1250-1264. [Link]
-
Hammond, P. (2006). Lecture 19 - Cationic/Anionic/Living Polymerizations. MIT OpenCourseWare. [Link]
-
Aoshima, S., & Higashimura, T. (1989). Living cationic polymerization of vinyl ethers with a functional group. 1. Polymerization of 2-acetoxyethyl vinyl ether and synthesis of polyalcohols with a narrow molecular weight distribution. Macromolecules, 22(3), 1009-1013. [Link]
-
PubChem. (n.d.). This compound. [Link]
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Sawamoto, M., & Higashimura, T. (1986). Living cationic polymerization of vinyl ethers. Makromolekulare Chemie. Macromolecular Symposia, 3(1), 83-96. [Link]
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A Comparative Guide to Initiators in Cationic Polymerization: Seeking Alternatives to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
For researchers, scientists, and professionals in drug development, the precise control over polymer synthesis is paramount. Cationic polymerization stands as a cornerstone technique for the synthesis of a wide array of polymers, including poly(vinyl ethers) and polyisobutylene. The choice of initiator is a critical determinant of the polymerization kinetics, the degree of control over polymer molecular weight, and the overall success of the synthesis.[1][2] This guide provides an in-depth technical comparison of alternatives to (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a compound often utilized as a precursor in organic synthesis and as a photoinitiator in cationic polymerization.[3] We will delve into the performance of various initiator classes, supported by experimental data, to empower you with the knowledge to select the optimal initiator for your specific application.
Understanding the Benchmark: this compound
This compound is a sulfonium salt characterized by a diphenylsulfonium cation and a trifluoromethanesulfonate (triflate) anion.[4] While it is a stable, crystalline solid, its primary utility in organic synthesis is as a precursor to the more reactive diphenylvinylsulfonium triflate, which is generated in situ.[5][6] In the context of cationic polymerization, its role as a photoinitiator is of interest.[3] Upon exposure to UV light, sulfonium salts can generate a strong Brønsted acid that initiates polymerization.[7] The triflate counterion is a good leaving group, which is a desirable characteristic for an initiator.
However, the need for alternatives arises from several factors, including the desire for initiators with higher efficiency, better solubility in various monomers, and activation by longer wavelengths of light to minimize potential damage to sensitive substrates or to facilitate curing of thicker or pigmented systems.
Key Alternatives and Their Performance
The landscape of cationic polymerization initiators is dominated by onium salts (primarily sulfonium and iodonium salts) and acid-based systems (Lewis and protic acids).[1][2] The selection of an appropriate alternative hinges on the specific monomer, desired polymer characteristics, and the polymerization conditions (e.g., photo- or thermally initiated).
Onium Salts: A Head-to-Head Comparison
Onium salts, particularly diaryliodonium and triarylsulfonium salts, are a versatile class of photoinitiators for cationic polymerization.[8][9] They function by generating a superacid upon photolysis, which then initiates the polymerization of monomers like epoxides and vinyl ethers.[7]
Diaryliodonium salts are widely used cationic photoinitiators. A key advantage is their higher redox potential compared to sulfonium salts, which makes them more susceptible to sensitization by various dyes, allowing for initiation with longer wavelength light.[10] However, they generally exhibit weaker light absorption compared to their sulfonium counterparts.[7]
Triarylsulfonium salts are another major class of cationic photoinitiators. They typically possess higher thermal stability than diaryliodonium salts.[11] A significant advantage of triarylsulfonium salts is their stronger and broader UV absorption profile compared to diaryliodonium salts, which can lead to more efficient initiation, especially in thin films.[7][12]
The Critical Role of the Counterion:
The nature of the counterion (anion) in onium salts profoundly impacts the polymerization rate and the ultimate polymer properties. Weakly nucleophilic anions are essential to prevent premature termination of the growing polymer chain.[13] The reactivity of the initiating acid generated is directly related to the non-nucleophilicity of the counterion. A common order of increasing initiating activity for anions is:
BF₄⁻ < PF₆⁻ < AsF₆⁻ < SbF₆⁻
Triflate (CF₃SO₃⁻), the anion in our benchmark compound, is also a highly effective, non-nucleophilic counterion.
Table 1: Performance Comparison of Onium Salt Photoinitiators in the Polymerization of a Cycloaliphatic Epoxide
| Initiator Type | Cation | Counterion | Light Source | Polymerization Rate | Final Conversion (%) | Key Characteristics |
| Diaryliodonium Salt | Diphenyliodonium | PF₆⁻ | Mercury Arc Lamp | Moderate | ~85 | Good solubility, readily sensitized |
| Triarylsulfonium Salt | Triphenylsulfonium | SbF₆⁻ | Mercury Arc Lamp | High | >95 | Strong UV absorption, high thermal stability |
| Diaryliodonium Salt | Diphenyliodonium | B(C₆F₅)₄⁻ | Mercury Arc Lamp | Very High | >98 | Bulky, very weakly nucleophilic anion |
| Benchmark | (2-Bromoethyl)diphenylsulfonium | CF₃SO₃⁻ | UV Lamp | Moderate-High | Polymerization data not readily available for direct comparison | Precursor for vinyl sulfonium salt |
Note: The data presented is a synthesis of typical performance characteristics reported in the literature and is intended for comparative purposes. Actual results will vary depending on the specific experimental conditions.
Lewis and Protic Acid Initiating Systems
Beyond photoinitiation, cationic polymerization can be effectively initiated by strong protic acids or Lewis acids, often in conjunction with a co-initiator.[1][2]
Strong protic acids, such as trifluoromethanesulfonic acid (triflic acid), can directly protonate a monomer to generate the initiating carbocation.[1][2] However, the use of strong protic acids alone can sometimes lead to uncontrolled polymerization and broad molecular weight distributions due to the high reactivity of the initiating species.[13]
Lewis acids like SnCl₄, TiCl₄, and AlCl₃ are powerful co-initiators for cationic polymerization.[1] They are not direct initiators but require a proton source (initiator), such as water or an alcohol, to form a complex that generates the initiating cation.[2][13] Lewis acid-based systems offer the potential for living cationic polymerization, which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, particularly at low temperatures.[1]
Table 2: Performance of Lewis Acid Initiating Systems in the Polymerization of Isobutyl Vinyl Ether (IBVE)
| Initiating System | Co-initiator | Temperature (°C) | Mₙ ( g/mol ) (Experimental) | Mₙ ( g/mol ) (Theoretical) | PDI (Mₙ/Mₙ) |
| SnCl₄ | IBVE-HCl | -30 | 15,200 | 15,000 | 1.08 |
| EtAlCl₂ | IBVE-HCl | -30 | Uncontrolled | 15,000 | > 2.0 |
| TiCl₄ | IBVE-HCl | -30 | Uncontrolled | 15,000 | > 2.0 |
| FeCl₃ | IBVE-HCl | -78 | 16,500 | 15,000 | 1.15 |
Data adapted from studies on living cationic polymerization of vinyl ethers.[1] This table highlights the significant influence of the Lewis acid on polymerization control.
Experimental Methodologies
To ensure the trustworthiness of this guide, we provide detailed, step-by-step protocols for key comparative experiments.
Protocol 1: Comparative Photopolymerization of a Cycloaliphatic Epoxide
Objective: To compare the polymerization rate and final conversion of a cycloaliphatic epoxide initiated by a diaryliodonium salt versus a triarylsulfonium salt.
Materials:
-
3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate (cycloaliphatic epoxide monomer)
-
Diphenyliodonium hexafluorophosphate (photoinitiator 1)
-
Triphenylsulfonium hexafluoroantimonate (photoinitiator 2)
-
Photo-DSC instrument equipped with a mercury arc lamp
-
Aluminum DSC pans
Procedure:
-
Prepare two formulations by dissolving 1 mol% of each photoinitiator in the cycloaliphatic epoxide monomer. Ensure complete dissolution by gentle warming and stirring.
-
Accurately weigh 5-10 mg of each formulation into separate aluminum DSC pans.
-
Place the pans in the photo-DSC instrument.
-
Equilibrate the samples at 25°C.
-
Expose each sample to UV irradiation from the mercury arc lamp (e.g., 20 mW/cm²) and record the heat flow as a function of time.
-
The polymerization rate is proportional to the heat flow. The total heat evolved is used to calculate the final monomer conversion.
-
Compare the polymerization profiles and final conversions of the two initiators.
Protocol 2: Controlled Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
Objective: To demonstrate the controlled/"living" nature of cationic polymerization of IBVE initiated by the SnCl₄/IBVE-HCl system.
Materials:
-
Isobutyl vinyl ether (IBVE), purified by distillation over calcium hydride.
-
Dichloromethane (CH₂Cl₂), dried and distilled.
-
Tin(IV) chloride (SnCl₄), as a solution in CH₂Cl₂.
-
IBVE-HCl adduct, prepared by bubbling dry HCl gas through a solution of IBVE in hexane.
-
Dry nitrogen or argon atmosphere (glovebox or Schlenk line).
-
Pre-chilled methanol for termination.
Procedure:
-
Under an inert atmosphere, add 50 mL of dry CH₂Cl₂ to a pre-dried flask equipped with a magnetic stirrer.
-
Cool the flask to the desired temperature (e.g., -30°C) in a cryostat.
-
Inject a calculated amount of the IBVE-HCl adduct solution (initiator).
-
Add the desired amount of IBVE monomer to the flask.
-
Initiate the polymerization by adding the SnCl₄ solution (co-initiator).
-
Take aliquots at different time points to monitor monomer conversion and molecular weight evolution by gas chromatography (GC) and gel permeation chromatography (GPC), respectively.
-
After the desired time or conversion, terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer in a large excess of methanol, filter, and dry under vacuum.
-
Analyze the molecular weight (Mₙ) and polydispersity index (PDI) of the final polymer by GPC. A linear increase in Mₙ with conversion and a low PDI (< 1.2) are indicative of a controlled/"living" polymerization.
Visualizing the Mechanisms
To further elucidate the initiation processes, the following diagrams illustrate the key mechanistic pathways.
Caption: Initiation mechanisms in cationic polymerization.
Conclusion and Future Outlook
While this compound serves its purpose as a synthetic precursor and photoinitiator, a diverse range of powerful alternatives exists for cationic polymerization. For photopolymerization applications, triarylsulfonium and diaryliodonium salts offer high efficiency, with the choice between them depending on the desired wavelength sensitivity and thermal stability. The counterion plays a pivotal role, with weakly nucleophilic anions like hexafluoroantimonate and tetrakis(pentafluorophenyl)borate enabling rapid polymerization.
For thermally initiated systems, particularly where control over polymer architecture is critical, Lewis acid-based initiators, such as the SnCl₄/IBVE-HCl system, provide a pathway to living cationic polymerization, yielding polymers with predictable molecular weights and narrow distributions.
The ongoing development of novel initiators, including those responsive to visible light and those offering enhanced control under milder conditions, continues to expand the capabilities of cationic polymerization. By understanding the fundamental principles and comparative performance of these initiator systems, researchers can make informed decisions to advance their polymer synthesis and materials development efforts.
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Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. ACS Macro Lett.2016 , 5, 1, 112–116. [Link]
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Head-to-head Comparison of Cationic Photoinitiator Effectiveness. RadTech 2022. [Link]
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Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography. ACS Appl. Polym. Mater.2023 , 5, 4, 3023–3033. [Link]
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NOVEL SULFONIUM SALTS AND THEIR PROPERTIES. INIS-IAEA. [Link]
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Recent Developments on Cationic Polymerization of Vinyl Ethers. Polymers (Basel). 2022 , 14(15), 3045. [Link]
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Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides. Polym. Chem., 2021 ,12, 199-207. [Link]
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Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. Polym. Chem., 2016 ,7, 3444-3450. [Link]
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A Researcher's Guide to Validating the Purity of Synthesized (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
In the landscape of modern organic synthesis, particularly within drug development and materials science, the reliable synthesis and rigorous purity assessment of key reagents are paramount. (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate stands out as a versatile precursor, notably for the in-situ generation of diphenylvinylsulfonium triflate, a powerful tool for constructing complex heterocyclic scaffolds.[1][2] Its efficacy, however, is directly contingent on its purity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this critical sulfonium salt, moving beyond mere procedural steps to elucidate the scientific rationale behind each technique.
The synthesis of this compound is typically a two-step process commencing with the reaction of 2-bromoethanol and triflic anhydride to form 2-bromoethyl triflate.[2] This intermediate, without purification, is then reacted with diphenyl sulfide to yield the final product.[2] Given the potential for unreacted starting materials and side-product formation, a multi-faceted analytical approach is essential for comprehensive purity validation.
Core Analytical Pillars for Purity Determination
A robust purity assessment of this compound hinges on a combination of spectroscopic and chromatographic techniques. Each method provides a unique and complementary piece of the purity puzzle.
Workflow for Comprehensive Purity Validation
Caption: A logical workflow for the synthesis, purification, and multi-technique purity validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation and purity assessment for organic compounds. For this compound, a suite of NMR experiments is necessary for a complete picture.
-
¹H and ¹³C NMR: These fundamental experiments confirm the presence of the desired carbon-hydrogen framework. In ¹H NMR, the characteristic multiplets for the ethyl bridge and the phenyl groups are key indicators. Similarly, ¹³C NMR will show distinct signals for the aliphatic and aromatic carbons. The absence of signals corresponding to starting materials like 2-bromoethanol or diphenyl sulfide is a primary indicator of purity. For instance, comparing the chemical shifts of carbons near a protonated amine versus a neutral amine can help determine the salt form.[3]
-
¹⁹F NMR: The trifluoromethanesulfonate (triflate) counterion possesses a sharp singlet in the ¹⁹F NMR spectrum. The integration of this signal relative to proton signals can provide a quantitative measure of the cation-anion ratio, offering insights into the presence of other counterions.
-
³³S NMR: While less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, it can be a powerful tool for directly probing the chemical environment of the sulfur atom in the sulfonium cation.[4][5] The chemical shift is highly sensitive to the electronic structure around the sulfur, making it useful for identifying different sulfur-containing species.[5]
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity
Quantitative NMR (qNMR) offers a primary method for determining purity without the need for a specific reference standard of the analyte.[6]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into a clean NMR tube.
-
Solvent Selection: Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that provides good solubility for both and does not have overlapping signals with the analyte or standard.[2]
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitation, including a long relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all relevant protons.
-
Data Processing and Analysis: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
| Analyte/Standard | Signal (ppm) | Number of Protons (N) |
| This compound | ~7.6-7.8 (m) | 10 (Aromatic) |
| Maleic Anhydride (Internal Standard) | ~7.1 (s) | 2 (Olefinic) |
Table 1: Example Parameters for qNMR Purity Determination
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming the presence of the desired sulfonium cation and triflate anion.
-
Electrospray Ionization (ESI): ESI is the preferred ionization technique for ionic compounds like sulfonium salts. In positive ion mode, the spectrum will show a prominent peak corresponding to the [(2-Bromoethyl)diphenylsulfonium]⁺ cation. In negative ion mode, the trifluoromethanesulfonate anion will be observed. The presence of non-volatile salts in the sample can lead to ion suppression, affecting the accuracy and sensitivity of the analysis.[7]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[2]
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over an appropriate mass range.
| Ion | Expected m/z |
| [(C₆H₅)₂S(CH₂CH₂Br)]⁺ | 295.0 |
| [CF₃SO₃]⁻ | 149.0 |
Table 2: Expected m/z Values in ESI-MS
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Impurities
HPLC is a powerful technique for separating the target compound from any non-volatile impurities and starting materials.[8]
-
Method Development: A reversed-phase HPLC method is typically suitable. A C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), can effectively separate the polar sulfonium salt from less polar impurities.
-
Detection:
-
UV-Vis Detector: The phenyl groups in the sulfonium cation provide strong UV absorbance, making UV detection a sensitive method.
-
Evaporative Light Scattering Detector (ELSD): For impurities that lack a chromophore, an ELSD can be employed as a universal detector.[9]
-
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or ELSD.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the initial mobile phase composition.
Comparative Data: HPLC Purity of this compound vs. an Alternative Reagent
| Compound | Purity by HPLC-UV (%) | Key Impurities Detected |
| This compound | >98% | Diphenyl sulfide, 2-bromoethanol |
| Diphenylvinylsulfonium tetrafluoroborate | ~95% | Unidentified polymeric byproducts |
Table 3: Illustrative Comparative HPLC Purity Data
Residual Solvent Analysis: Ensuring Safety and Quality
Residual solvents are organic volatile chemicals that can be present from the synthesis and purification processes.[10][11] Their presence must be controlled as they can have no therapeutic benefit and may be hazardous.[10]
-
Headspace Gas Chromatography (HS-GC): This is the standard technique for the analysis of residual solvents in pharmaceutical compounds.[11][12] The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification.
Experimental Protocol: Headspace GC for Residual Solvent Analysis
-
Sample Preparation: Accurately weigh about 100 mg of the sulfonium salt into a headspace vial. Add a suitable dissolution solvent (e.g., DMSO, DMF) that is not one of the potential residual solvents.[11]
-
HS-GC Parameters:
-
Oven Temperature: Isothermal or programmed to separate common synthesis solvents (e.g., diethyl ether, toluene, dichloromethane).
-
Injector and Detector Temperature: Typically 250 °C.
-
Detector: Flame Ionization Detector (FID).
-
-
Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.
ICH Q3C Guidelines for Residual Solvents
Residual solvents are classified into three classes based on their toxicity.[11][13]
-
Class 1: Solvents to be avoided.
-
Class 2: Solvents to be limited.
-
Class 3: Solvents with low toxic potential.
The levels of any detected solvents should be compared against the limits set forth in the ICH Q3C guidelines.[11]
Workflow for Residual Solvent Analysis
Caption: Step-by-step workflow for the analysis of residual solvents using Headspace GC.
Thermal Stability: A Note on Handling and Storage
Sulfonium salts are generally known for their thermal stability.[14] However, the specific stability of this compound should be considered, especially if it is to be used in reactions at elevated temperatures. Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the compound. The trifluoromethanesulfonate anion is known to contribute to the thermal stability of salts.[15][16]
Conclusion
Validating the purity of synthesized this compound is a critical step in ensuring its reliable performance in subsequent applications. A multi-pronged analytical approach, combining the structural insights from NMR, the molecular weight confirmation from mass spectrometry, the impurity profiling from HPLC, and the safety assessment from residual solvent analysis, provides a comprehensive and trustworthy evaluation of the compound's quality. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently utilize this valuable reagent in their synthetic endeavors.
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Residual Solvent Analysis in Pharmaceuticals. (n.d.). European Pharmaceutical Review. Retrieved from [Link]
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Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. Retrieved from [Link]
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Residual Solvents Analysis & Testing. (n.d.). Reading Scientific Services Ltd. Retrieved from [Link]
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Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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This compound 97. (n.d.). MilliporeSigma. Retrieved from [Link]
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This compound. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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- Purification methods for aryl sulfonium ionic liquids. (2021). Morressier.
- Thermal Stabilities of Some Lithium Salts and Their Electrolyte Solutions With and Without Contact to a LiFePO4 Electrode. (2013). Journal of the Electrochemical Society, 160(10), A1753-A1759.
- Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. (2018). Molecular Pharmaceutics, 15(4), 1469-1480.
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A Researcher's Guide to Sulfonium Salt Precursors: A Comparative Analysis for Advanced Synthetic Applications
In the landscape of modern organic synthesis, the quest for versatile, stable, and highly reactive reagents is perpetual. For researchers, scientists, and drug development professionals, the ability to forge complex molecular architectures with precision and efficiency is paramount. Among the arsenal of synthetic tools, sulfonium salts have emerged as powerful precursors, offering a unique combination of stability, reactivity, and tunability. This guide provides an in-depth comparative analysis of various sulfonium salt precursors, moving beyond a simple catalog of reactions to offer insights into the causality behind experimental choices and to ground claims in robust, verifiable data.
The Ascendancy of Sulfonium Salts: More Than Just Sulfur Ylide Progenitors
Historically, the utility of sulfonium salts was often confined to their role as precursors for sulfur ylides in reactions like the Johnson-Corey-Chaykovsky epoxidation. However, recent years have witnessed a dramatic expansion in their application, driven by their exceptional performance as alkylating and arylating agents, particularly in the realm of transition-metal-catalyzed cross-coupling reactions and photoredox catalysis.[1][2] Their appeal lies in several key advantages over traditional organohalides, including high stability, and in some instances, unique reactivity profiles. This guide will navigate the nuances of different sulfonium salt precursors, providing a comparative framework to aid in the selection of the optimal reagent for a given synthetic challenge.
A Comparative Overview of Key Sulfonium Salt Precursors
The reactivity and application of a sulfonium salt are intrinsically linked to the nature of the organic substituents attached to the positively charged sulfur atom. This section will compare and contrast the most prominent classes of sulfonium salt precursors.
Triarylsulfonium Salts: The Workhorses of Arylation
Triarylsulfonium salts are arguably the most widely utilized class of sulfonium reagents for arylation reactions. Their stability and ease of handling make them attractive alternatives to other arylating agents.
Synthesis: Triarylsulfonium salts can be synthesized through several methods, including the reaction of diaryl sulfoxides with arenes in the presence of a strong acid, or via the copper-catalyzed coupling of diaryliodonium salts with thioethers. A notable advantage is the ability to prepare unsymmetrical salts, allowing for the selective transfer of a specific aryl group.
Reactivity and Applications: These salts excel as electrophilic partners in a variety of cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings.[3] They have also proven to be excellent precursors for generating aryl radicals under photoredox conditions, enabling novel C-C and C-heteroatom bond formations.[4]
Alkylsulfonium Salts: Versatile Alkyl Group Donors
S-Alkyl sulfonium salts are classical precursors for sulfur ylides but have gained significant traction as potent alkylating agents.[5]
Synthesis: The synthesis of S-alkyl sulfonium salts is often straightforward, typically involving the reaction of a sulfide with an alkyl halide. More specialized vinyl- and alkynyl-substituted sulfonium salts can be prepared from the corresponding unsaturated compounds.[5]
Reactivity and Applications: Beyond ylide formation, alkylsulfonium salts are effective in the alkylation of a wide range of nucleophiles.[5] S-alkenyl and S-alkynyl sulfonium salts exhibit unique reactivity, participating in annulation reactions and acting as synthetic equivalents of vinyl and alkynyl cations.[5]
A Head-to-Head Comparison: Sulfonium Salts vs. Diaryliodonium Salts
Diaryliodonium salts are another class of hypervalent iodine compounds that serve as powerful arylating agents.[6] A direct comparison with triarylsulfonium salts reveals distinct advantages and disadvantages for each.
| Feature | Triarylsulfonium Salts | Diaryliodonium Salts |
| Stability | Generally high thermal stability and tolerance to air and moisture.[7] | Can be less stable, with some decomposing upon heating.[8] |
| Synthesis | Multiple synthetic routes are available, including from readily available sulfoxides.[7] | Synthesis often involves oxidation of iodoarenes and can be cumbersome for certain substrates.[8] |
| Reactivity | Excellent for a broad range of cross-coupling and photoredox reactions.[3][4] | Highly reactive arylating agents, also used in metal-free arylations.[6][9] |
| Selectivity | In unsymmetrical salts, the transfer of the more electron-deficient or less sterically hindered aryl group is often favored. | Similar selectivity trends are observed, with electronic and steric factors playing a key role.[8][10] |
| Byproducts | The sulfide byproduct is generally less toxic and easier to remove. | The iodoarene byproduct can sometimes interfere with catalysis and purification. |
Expert Insight: The choice between a triarylsulfonium salt and a diaryliodonium salt often comes down to the specific requirements of the reaction. For late-stage functionalization of complex molecules where stability and functional group tolerance are paramount, sulfonium salts often hold an edge.[11][12] Diaryliodonium salts, on the other hand, can be advantageous in certain metal-free arylation reactions.
Experimental Protocols and Data
To provide a practical framework for the application of these precursors, this section details representative experimental protocols and presents comparative data in a clear, tabular format.
Synthesis of a Triarylsulfonium Salt
This protocol describes a general method for the synthesis of a triarylsulfonium salt via the "interrupted Pummerer" reaction.[3]
Step-by-Step Methodology:
-
To a solution of the desired sulfoxide (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add triflic anhydride (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the nucleophilic arene (1.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired triarylsulfonium salt.
Diagram of the "Interrupted Pummerer" Reaction Workflow:
Caption: Workflow for the synthesis of triarylsulfonium salts.
Comparative Performance in a Stille Cross-Coupling Reaction
The following table summarizes representative data for the Stille cross-coupling of various pyrrolylsulfonium salts with (tributylstannyl)benzene, showcasing the influence of the sulfonium group and pyrrole substituents on reaction efficiency.[3]
| Entry | Pyrrolylsulfonium Salt Precursor | Product | Yield (%) |
| 1 | 2-(Diphenylsulfonio)-1-tosyl-1H-pyrrole triflate | 2-Phenyl-1-tosyl-1H-pyrrole | 85 |
| 2 | 3-(Diphenylsulfonio)-1-tosyl-1H-pyrrole triflate | 3-Phenyl-1-tosyl-1H-pyrrole | 78 |
| 3 | 2-(Thianthrenium)-1-tosyl-1H-pyrrole triflate | 2-Phenyl-1-tosyl-1H-pyrrole | 92 |
| 4 | 3-(Thianthrenium)-1-tosyl-1H-pyrrole triflate | 3-Phenyl-1-tosyl-1H-pyrrole | 88 |
Experimental Protocol for Stille Coupling: A mixture of the pyrrolylsulfonium salt (1.0 equiv), (tributylstannyl)benzene (1.2 equiv), Pd(PPh₃)₄ (5 mol %), and CuI (10 mol %) in anhydrous DMF (0.1 M) is heated at 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous KF solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[3]
Diagram of the Stille Cross-Coupling Catalytic Cycle:
Caption: Catalytic cycle for the Stille cross-coupling reaction.
The Rise of Photocatalysis: A New Frontier for Sulfonium Salts
The emergence of photoredox catalysis has opened up new avenues for the application of sulfonium salts.[13] Under visible light irradiation, sulfonium salts can act as potent precursors for a variety of alkyl and aryl radicals, enabling novel carbon-carbon and carbon-heteroatom bond formations under mild conditions.[4][14]
Mechanism of Photocatalytic Activation: The general mechanism involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) to the sulfonium salt. This reductive cleavage of the carbon-sulfur bond generates the desired radical species, which can then engage in various synthetic transformations.[4]
Advantages in Drug Discovery: This photocatalytic approach is particularly valuable for late-stage functionalization in drug discovery, where mild reaction conditions and high functional group tolerance are essential.[11][12] The ability to generate radicals from stable sulfonium salt precursors provides a powerful tool for modifying complex drug-like molecules.[15]
Conclusion and Future Outlook
Sulfonium salt precursors have firmly established themselves as indispensable tools in modern organic synthesis. Their stability, diverse reactivity, and amenability to photocatalytic activation make them highly attractive for a wide range of applications, from fundamental research to industrial-scale drug development.[5][16] The ongoing development of novel sulfonium reagents and their application in innovative catalytic systems promises to further expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and valuable molecules with greater efficiency and precision.[17] As our understanding of their reactivity deepens, we can expect to see even more creative and powerful applications of these versatile sulfur-based precursors in the years to come.
References
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Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. University of Minnesota Digital Conservancy. [Link]
-
Synthesis of α‑Substituted Vinylsulfonium Salts and Their Application as Annulation Reagents in the Formation of Epoxide- and Aziridine-Fused Bicyclic Pyrrolidines. The Journal of Organic Chemistry. [Link]
-
Synthetic Applications of Sulfonium Salts. European Journal of Inorganic Chemistry. [Link]
-
Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Organic & Biomolecular Chemistry. [Link]
-
Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents. Accounts of Chemical Research. [Link]
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Synthetic Applications of Sulfonium Salts as Aryl Radical Precursors. European Journal of Organic Chemistry. [Link]
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Sulfonium Salts for the Synthesis of PET Tracers. UCL Discovery. [Link]
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Recent Advances in Transition-Metal Catalyzed Cross Coupling Reactions of Sulfonium Salts for the Synthesis of C-C and C-X Bonds. Current Organic Chemistry. [Link]
-
Recent Advances in Transition-Metal Catalyzed Cross Coupling Reactions of Sulfonium Salts for the Synthesis of C-C and C-X Bonds. ResearchGate. [Link]
-
Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung. [Link]
-
Introduction to sulfonium salts. ResearchGate. [Link]
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The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences. [Link]
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Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry. [Link]
-
Arylation Reactions Using Diaryliodonium Salts. Newcastle University Theses. [Link]
-
Metal-Free Cross-Coupling Reactions Enabled by Sulfonium Salt Intermediates. University of Manchester Research Explorer. [Link]
-
Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. Angewandte Chemie International Edition. [Link]
-
Sulfonium Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18. Nature Communications. [Link]
-
Traditional arylation reactions of diaryliodonium salts without metal-catalyzed. ResearchGate. [Link]
-
Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. Molecules. [Link]
-
Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. The Journal of Organic Chemistry. [Link]
-
Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung. [Link]
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Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. CoLab. [Link]
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Recent Applications of Sulfonium Salts in Synthesis and Catalysis. Chemistry – A European Journal. [Link]
-
Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. RWTH Publications. [Link]
-
Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. ResearchGate. [Link]
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- 12. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Recent Applications of Sulfonium Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic Confirmation of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
For the modern researcher, drug development professional, and scientist, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific inquiry. In this comprehensive technical guide, we delve into the spectroscopic analysis of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a versatile reagent in organic synthesis. This guide will provide an in-depth comparison of various spectroscopic techniques, supported by experimental data, to provide a robust framework for its structural elucidation.
This compound is a key building block in the synthesis of various organic molecules. Its utility as a precursor for vinylsulfonium salts makes it a valuable tool for creating complex heterocyclic structures. Given its reactive nature, stringent structural verification is paramount to ensure the desired downstream reactivity and product formation. This guide will navigate the multifaceted approach of using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the structure of this sulfonium salt.
The Spectroscopic Toolkit: A Multi-Pronged Approach to Structural Verification
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, leveraging the unique insights of various methods, is essential for confident characterization.
-
¹H NMR Spectroscopy reveals the chemical environment of hydrogen atoms within the molecule, providing information on their connectivity and spatial relationships.
-
¹³C NMR Spectroscopy probes the carbon skeleton, identifying the number and types of carbon environments.
-
FT-IR Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides information about the fragmentation pattern, offering clues to the molecule's composition and connectivity.
The combination of these techniques provides a detailed and self-validating system for structural confirmation.
Deciphering the Spectroscopic Signature of this compound
A thorough analysis of the spectroscopic data for this compound allows for a definitive structural assignment. The expected and observed data are summarized below.
| Spectroscopic Technique | Key Structural Feature | Expected Data |
| ¹H NMR | Diphenyl (Ph) Protons | Multiplet in the aromatic region (~7.5-8.0 ppm) |
| Methylene (-CH₂-) adjacent to S⁺ | Triplet | |
| Methylene (-CH₂-) adjacent to Br | Triplet | |
| ¹³C NMR | Diphenyl (Ph) Carbons | Multiple signals in the aromatic region (~125-135 ppm) |
| Methylene (-CH₂-) adjacent to S⁺ | Signal downfield due to the positive charge | |
| Methylene (-CH₂-) adjacent to Br | Signal influenced by the electronegative bromine | |
| Triflate (CF₃SO₃⁻) Carbon | Quartet due to coupling with fluorine | |
| FT-IR | C-H stretching (aromatic) | ~3050-3100 cm⁻¹ |
| C-H stretching (aliphatic) | ~2900-3000 cm⁻¹ | |
| S=O stretching (triflate) | Strong absorptions ~1250-1280 cm⁻¹ and ~1030 cm⁻¹ | |
| C-F stretching (triflate) | Strong absorptions ~1150-1250 cm⁻¹ | |
| C-S stretching | ~600-800 cm⁻¹ | |
| C-Br stretching | ~500-600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion of the Cation | Peak corresponding to [C₁₄H₁₄BrS]⁺ |
| Fragmentation | Loss of bromoethyl or phenyl groups |
Experimental Protocols: A Step-by-Step Guide to Data Acquisition
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended. The choice of instrumentation and specific parameters are critical for obtaining optimal results.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The causality behind the choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) lies in the need for enhanced signal dispersion and resolution, which is particularly important for unambiguously assigning the protons in the crowded aromatic region of the diphenylsulfonium moiety. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's ionic nature.
Workflow for NMR Spectroscopic Analysis:
Caption: Workflow for acquiring and analyzing NMR spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The choice of the Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation and provides high-quality spectra. Alternatively, preparing a KBr pellet can also yield excellent results.
Workflow for FT-IR Spectroscopic Analysis:
Caption: Workflow for mass spectrometric analysis using ESI.
Comparative Analysis with Alternatives
While this compound is a unique and effective reagent, other electrophilic ethylating agents or precursors to vinylsulfonium salts exist. A direct spectroscopic comparison is often challenging due to the specific nature of each compound. However, when evaluating alternatives, the same rigorous multi-technique spectroscopic approach should be applied. Key differences to look for in the spectra of alternatives would include:
-
Changes in the aromatic region of the NMR spectra if the phenyl groups are substituted.
-
Different chemical shifts for the ethyl protons depending on the nature of the leaving group and the counterion.
-
Absence or presence of characteristic IR absorptions corresponding to different functional groups.
-
A different molecular ion and fragmentation pattern in the mass spectrum.
Conclusion: A Unified Approach to Structural Certainty
The structural confirmation of this compound is a clear demonstration of the power of a multi-faceted spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous and robust structural elucidation. The protocols and comparative framework presented in this guide provide a solid foundation for the confident characterization of this important synthetic building block and serve as a template for the analysis of other novel compounds in the field of drug discovery and development.
References
Yield comparison for different synthesis routes of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
An In-Depth Guide to the Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate: A Yield and Practicality Comparison
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Reagent
This compound is a stable, crystalline solid that has emerged as a pivotal intermediate in modern organic synthesis.[1] While not typically used for its direct reactivity, it is highly valued as a convenient and storable precursor for the in situ generation of diphenylvinylsulfonium triflate.[2] This reactive species is a powerful tool for annulation reactions, enabling the construction of diverse and complex heterocyclic systems, including imidazolinium salts and 2-substituted azetidines, which are crucial scaffolds in medicinal chemistry.[1][2]
The efficiency of subsequent synthetic steps often hinges on the quality and availability of this sulfonium salt. Therefore, selecting an optimal synthetic route is a critical decision guided by factors such as yield, cost of starting materials, operational simplicity, and scalability. This guide provides a detailed comparison of the primary synthesis routes to this compound, offering field-proven insights and actionable experimental data to inform your laboratory and development work.
Comparative Analysis of Synthetic Pathways
The synthesis of the target sulfonium salt is predominantly achieved through the S-alkylation of diphenyl sulfide. The key difference between the common routes lies in the preparation of the highly reactive alkylating agent, 2-bromoethyl trifluoromethanesulfonate. We will explore the two most prominent pathways starting from different precursors: 2-bromoethanol and 1,2-dibromoethane.
Route 1: Two-Step Synthesis from 2-Bromoethanol
This is arguably the most frequently described and practical method. It involves a two-step, one-pot-style procedure where 2-bromoethanol is first converted to its highly reactive triflate ester, which is then immediately reacted with diphenyl sulfide without the need for intermediate purification.
Mechanistic Rationale:
-
Triflate Ester Formation: The synthesis begins with the activation of the primary alcohol in 2-bromoethanol. Trifluoromethanesulfonic (triflic) anhydride is the reagent of choice for this transformation. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking one of the electrophilic sulfur atoms of the triflic anhydride.[2] This creates an exceptionally good leaving group, the triflate anion (CF₃SO₃⁻), rendering the adjacent carbon atom highly susceptible to nucleophilic attack. A hindered base, such as pyridine, is used to quench the triflic acid byproduct generated during the reaction.
-
S-Alkylation: In the second step, the sulfur atom of diphenyl sulfide, a soft nucleophile, attacks the primary carbon of the in situ generated 2-bromoethyl triflate in a classic Sₙ2 reaction.[1] The triflate group is displaced, forming the stable C-S bond and yielding the desired this compound. The product's low solubility in non-polar solvents like diethyl ether allows for straightforward isolation by precipitation.[2]
Figure 1: Reaction workflow for the two-step synthesis from 2-bromoethanol.
Route 2: Synthesis via 1,2-Dibromoethane and Silver Triflate
An alternative approach involves generating the key 2-bromoethyl triflate intermediate from 1,2-dibromoethane. This route leverages a metathesis reaction driven by the precipitation of a silver salt.
Mechanistic Rationale:
The core of this method is the reaction between 1,2-dibromoethane and silver triflate (AgOTf). The reaction proceeds via a substitution where the triflate anion replaces one of the bromine atoms. The key thermodynamic driving force for this reaction is the precipitation of the highly insoluble silver bromide (AgBr), which effectively shifts the equilibrium toward the products.[1]
A critical challenge in this synthesis is controlling the stoichiometry to prevent a second substitution, which would lead to the undesired by-product, 1,2-ethanediyl ditriflate. By carefully using a 1:1 stoichiometric ratio of 1,2-dibromoethane to silver triflate, the formation of the monosubstituted 2-bromoethyl triflate can be favored.[1][3] Once formed, this intermediate would then be reacted with diphenyl sulfide as described in Route 1 to yield the final product.
Figure 2: Workflow for synthesis via the 1,2-dibromoethane/silver triflate route.
Quantitative Data and Practicality Comparison
| Feature | Route 1: From 2-Bromoethanol | Route 2: From 1,2-Dibromoethane |
| Starting Materials | 2-Bromoethanol, Diphenyl Sulfide | 1,2-Dibromoethane, Diphenyl Sulfide |
| Key Reagents | Triflic Anhydride, Pyridine | Silver Triflate (AgOTf) |
| Reaction Conditions | Step 1: CH₂Cl₂; Step 2: Toluene, reflux.[2] | Benzene or CCl₄, potentially reflux.[1][3] |
| Reported Yield | Generally high; product isolated by precipitation.[2][4] Specific yields are not consistently reported but are expected to be good. | High selectivity for the monobromoalkyl triflate intermediate is achievable with careful stoichiometric control.[1] Overall yield depends on the subsequent step. |
| Advantages | - Avoids the use of expensive heavy metal salts.- Often performed as a one-pot procedure without intermediate isolation.[2]- Well-documented and reliable. | - Milder conditions may be possible for the first step.- Driven by the precipitation of AgBr. |
| Disadvantages | - Triflic anhydride is highly reactive and corrosive.- Pyridine must be thoroughly removed. | - Silver triflate is significantly more expensive than triflic anhydride.- Risk of forming ditriflate byproduct.[3]- Stoichiometry must be precisely controlled. |
Detailed Experimental Protocols
The following protocol is a representative procedure for the most common and practical approach, Route 1.
Protocol: Synthesis of this compound from 2-Bromoethanol (Route 1)
This protocol is based on established synthetic transformations described in the literature.[2]
Materials:
-
2-Bromoethanol
-
Trifluoromethanesulfonic anhydride (Triflic Anhydride, Tf₂O)
-
Pyridine, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diphenyl sulfide
-
Toluene, anhydrous
-
Diethyl ether
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and filtration flask
Procedure:
Step 1: Formation of 2-Bromoethyl Triflate (in situ)
-
Set up a flame-dried three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charge the flask with 2-bromoethanol (1.0 eq) and anhydrous dichloromethane.
-
Add anhydrous pyridine (1.1 eq) to the solution.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add triflic anhydride (1.05 eq) dropwise via the addition funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. The formation of the intermediate is typically not monitored and is used directly in the next step.
Step 2: S-Alkylation to Form the Sulfonium Salt
-
To the reaction mixture containing the in situ generated 2-bromoethyl triflate, add diphenyl sulfide (1.1 eq) followed by anhydrous toluene.
-
Replace the addition funnel with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS if desired.
-
After the reaction is complete, cool the mixture to room temperature.
Purification:
-
Reduce the solvent volume under reduced pressure.
-
Add a sufficient volume of diethyl ether to the concentrated residue with vigorous stirring to induce precipitation.
-
Continue stirring until a fine, crystalline solid fully precipitates.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold diethyl ether to remove any unreacted diphenyl sulfide and other soluble impurities.
-
Dry the white to off-white crystalline solid in vacuo to yield this compound. The product can be characterized by its melting point (88-92 °C) and HPLC analysis to confirm purity (>98%).[5]
Conclusion and Recommendation
For the majority of laboratory and process development applications, Route 1 (synthesis from 2-bromoethanol) represents the most balanced and effective method for preparing this compound. Its primary advantages are the avoidance of expensive silver reagents and the operational simplicity of a one-pot procedure. While triflic anhydride requires careful handling, the protocol is robust and leads to high yields of a product that can be easily purified by precipitation.
Route 2 offers a viable alternative, particularly if triflic anhydride is unavailable or if milder conditions for the initial triflation are desired. However, the high cost of silver triflate and the critical need for precise stoichiometric control to avoid byproduct formation make it a less economically favorable and more technically demanding option for large-scale synthesis.
Ultimately, the choice of synthesis will depend on the specific constraints of the project, including budget, available equipment, and scale. However, for general-purpose synthesis, the 2-bromoethanol pathway provides a reliable and efficient foundation for accessing this valuable synthetic intermediate.
References
-
Aggarwal, V. K., et al. (n.d.). (2-Bromoethyl)sulfonium Trifluoromethanesulfonates in Stereoselective Annulation Reactions for the Formation of Fused Bicyclic Epoxides and Aziridines. Request PDF on ResearchGate. Retrieved from [Link]
-
Nambu, H., et al. (2014). An efficient method for the synthesis of 2′,3′-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes using (2-bromoethyl)-diphenylsulfonium trifluoromethanesulfonate. Tetrahedron, 70(4), 895-901. Retrieved from [Link]
-
DTIC. (1981). New Synthetic Techniques for Advanced Propellant Ingredients: Trifluoromethanesulfonate Derivitive Intermediates. Retrieved from [Link]
Sources
A Comparative Guide to the Kinetic Performance of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate in Cationic Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced material synthesis and drug delivery systems, the precise control over polymerization processes is paramount. Cationic photopolymerization, a method prized for its rapid reaction rates and insensitivity to oxygen, offers a powerful tool for creating complex polymer architectures. At the heart of this process lies the photoinitiator, a molecule that dictates the efficiency and kinetics of the entire polymerization reaction upon exposure to light. This guide provides an in-depth analysis of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate , a notable cationic photoinitiator, and objectively compares its performance against key alternatives, supported by experimental data and detailed protocols.
The Landscape of Cationic Photopolymerization: The Role of Onium Salts
Cationic polymerization is a chain-growth polymerization process where the active center is a carbocation. Photoinitiated cationic polymerization utilizes onium salts, such as sulfonium and iodonium salts, which upon photolysis, generate a strong Brønsted acid that initiates the polymerization of monomers like epoxides and vinyl ethers.[1][2][3] The general mechanism involves the absorption of UV light by the onium salt, leading to its fragmentation and the subsequent formation of a superacid. This acid then protonates a monomer molecule, creating a carbocationic active center that propagates the polymer chain.
The choice of photoinitiator is critical as it influences several key aspects of the polymerization process, including the initiation rate, the overall polymerization rate, and the final properties of the polymer. The structure of the onium salt cation and the nature of the counter-anion both play significant roles in the initiator's performance.[3][4]
In Focus: this compound
This compound belongs to the family of sulfonium salt photoinitiators. Its structure features a diphenylsulfonium cation functionalized with a 2-bromoethyl group and a trifluoromethanesulfonate (triflate) anion.
Mechanism of Action: While specific photolysis studies for this exact molecule are not abundant in the public domain, the mechanism can be inferred from the well-established behavior of similar sulfonium salts.[3][5] Upon absorption of UV radiation, the C-S bond is expected to cleave, leading to the formation of radical and cationic species. These intermediates then react with a hydrogen donor (often the monomer itself or trace amounts of water) to generate a strong Brønsted acid, trifluoromethanesulfonic acid (TfOH), which is a superacid. This acid is the true initiating species for the cationic polymerization.
Figure 1: Proposed initiation and propagation mechanism for cationic polymerization initiated by this compound.
The triflate anion is a non-nucleophilic and weakly coordinating anion, which is a desirable characteristic for cationic polymerization as it reduces the likelihood of termination reactions and allows for more efficient propagation.[4]
Comparative Analysis: Performance Against Alternative Photoinitiators
To provide a comprehensive understanding of its performance, we compare this compound with two widely used classes of cationic photoinitiators: diphenyliodonium salts and triarylsulfonium salts with different counter-ions.
Alternative 1: Diphenyliodonium Hexafluorophosphate
Diphenyliodonium hexafluorophosphate (Ph₂I⁺ PF₆⁻) is a well-established cationic photoinitiator.[6] Like sulfonium salts, it generates a Brønsted acid upon photolysis.
Alternative 2: Triarylsulfonium Hexafluoroantimonate
Triarylsulfonium hexafluoroantimonate (Ar₃S⁺ SbF₆⁻) is another potent cationic photoinitiator known for its high efficiency.[2] The hexafluoroantimonate anion is even less nucleophilic than hexafluorophosphate, which can lead to higher polymerization rates.[7]
Kinetic Performance Comparison
The following table summarizes the key performance characteristics of these initiators based on available literature data. It is important to note that direct, side-by-side kinetic data for this compound is limited; therefore, its expected performance is extrapolated from the behavior of similar sulfonium salts.
| Parameter | This compound (Expected) | Diphenyliodonium Hexafluorophosphate | Triarylsulfonium Hexafluoroantimonate |
| Initiation Efficiency | Moderate to High | Moderate | High |
| Polymerization Rate | Moderate to Fast | Moderate | Very Fast |
| Final Monomer Conversion | High | Moderate to High | Very High |
| Anion Nucleophilicity | Low (Triflate) | Low (Hexafluorophosphate) | Very Low (Hexafluoroantimonate) |
| Thermal Stability | Good | Excellent | Excellent |
| Solubility | Good in common organic solvents | Moderate in common organic solvents | Moderate in common organic solvents |
Causality Behind Performance Differences:
-
Cation Structure: The nature of the cation (diphenyliodonium vs. triarylsulfonium) influences the quantum yield of photolysis and the reactivity of the generated radicals and cations.
-
Anion Nucleophilicity: The nucleophilicity of the counter-ion is a critical factor.[4] A less nucleophilic anion leads to a more "naked" and reactive propagating carbocation, resulting in a faster polymerization rate. The general order of anion effectiveness in promoting cationic polymerization is: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻.[7] The triflate anion (CF₃SO₃⁻) is also considered to be weakly nucleophilic, contributing to the good performance of the primary initiator.
Experimental Protocols for Kinetic Studies
To quantitatively compare the performance of these photoinitiators, two primary techniques are employed: Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy .
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon UV irradiation.[8][9][10] This allows for the determination of key kinetic parameters such as the rate of polymerization and the final monomer conversion.
Experimental Workflow:
Figure 2: Workflow for kinetic analysis using Photo-DSC.
Step-by-Step Protocol:
-
Formulation Preparation: Prepare solutions of the monomer (e.g., a cycloaliphatic epoxide like 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate) containing a precise concentration (e.g., 1 mol%) of the photoinitiator to be tested.
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the Photo-DSC instrument.
-
Isothermal Equilibration: Equilibrate the sample at the desired reaction temperature (e.g., 25°C) under a nitrogen purge to eliminate oxygen inhibition.
-
Photopolymerization: Initiate the polymerization by exposing the sample to a UV light source of a specific intensity (e.g., 100 mW/cm²) and wavelength for a defined period.
-
Data Acquisition: Record the heat flow (in mW) as a function of time during the irradiation.
-
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The monomer conversion (α) at any given time (t) is calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization: α(t) = ΔH_t / ΔH_total.
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the decrease in the concentration of the reactive functional groups of the monomer (e.g., the epoxide ring) in real-time during polymerization.[11][12] This technique provides a direct measure of monomer conversion.
Experimental Workflow:
Figure 3: Workflow for kinetic analysis using RT-FTIR.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a thin film of the monomer formulation between two transparent salt plates (e.g., KBr or BaF₂). The thickness of the film should be controlled to ensure adherence to the Beer-Lambert law.
-
Instrument Setup: Place the sample assembly in the sample compartment of an FTIR spectrometer equipped for rapid scanning.
-
Initial Spectrum: Record an initial IR spectrum of the unpolymerized sample.
-
Photopolymerization: Initiate the polymerization by irradiating the sample with a UV source positioned to illuminate the sample within the spectrometer.
-
Data Acquisition: Collect a series of IR spectra at regular, short time intervals (e.g., every 100 milliseconds) during the polymerization.
-
Data Analysis:
-
Identify a characteristic absorption band of the monomer's reactive group (e.g., the epoxide ring vibration around 790 cm⁻¹).
-
Identify an internal reference band that does not change during the reaction (e.g., a C-H stretching vibration).
-
The monomer conversion (α) at any time (t) is calculated from the decrease in the area of the reactive group's peak (A_t) relative to its initial area (A₀), normalized to the reference peak area: α(t) = 1 - (A_t / A₀).
-
The rate of polymerization (Rp) can be determined by taking the derivative of the conversion versus time curve.
-
Conclusion
This compound is a promising photoinitiator for cationic polymerization, benefiting from the inherent reactivity of sulfonium salts and the favorable properties of the triflate anion. While it is expected to exhibit good performance, a direct comparison with established alternatives like diphenyliodonium hexafluorophosphate and triarylsulfonium hexafluoroantimonate reveals the critical role of both the cation and the anion in determining the overall polymerization kinetics. For applications demanding the highest reaction rates and final conversions, triarylsulfonium salts with highly non-nucleophilic anions like hexafluoroantimonate remain a top choice. However, the specific formulation requirements, including solubility and cost, will ultimately guide the selection of the optimal photoinitiator. The experimental protocols detailed in this guide provide a robust framework for conducting quantitative kinetic studies to make an informed decision based on empirical data.
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Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. PMC - NIH. [Link]
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Cationic polymerization — Iodonium and sulfonium salt photoinitiators. Semantic Scholar. [Link]
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Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides. RSC Publishing. [Link]
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In Situ Monitoring of Ultrafast Photopolymerizations by Real-Time Infrared Spectroscopy. Taylor & Francis Online. [Link]
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Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers. [PDF] from semanticscholar.org. [Link]
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Photoinitiated cationic polymerization of epoxides. [PDF] from wiley.com. [Link]
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Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators | Request PDF. ResearchGate. [Link]
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Effect of diphenyliodonium hexafluorophosphate on the physical and chemical properties of ethanolic solvated resins containing camphorquinone and 1-phenyl-1,2-propanedione sensitizers as initiators. ResearchGate. [Link]
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Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers. ResearchGate. [Link]
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Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. MDPI. [Link]
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Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. National Institutes of Health. [Link]
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Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC. ResearchGate. [Link]
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A Comparative Guide to the Cross-Reactivity of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, the strategic introduction of a vinyl group is a cornerstone of modern organic synthesis. The choice of vinylating agent can significantly impact the efficiency, selectivity, and functional group tolerance of a synthetic route. Among the diverse array of available reagents, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate has emerged as a potent and versatile tool. This guide provides an in-depth, objective comparison of its reactivity profile with other common vinylating agents, supported by experimental data, to empower informed decision-making in your synthetic endeavors.
Introduction to this compound: A Bench-Stable Vinyl Cation Precursor
This compound is a stable, crystalline solid that serves as a convenient precursor to the highly reactive diphenylvinylsulfonium triflate.[1][2] This in situ generation of the active vinylating species circumvents the handling of the less stable vinylsulfonium salt itself. The triflate anion ensures the salt's high solubility in a range of common organic solvents.[3]
The primary reactivity of the generated diphenylvinylsulfonium triflate stems from the electrophilic nature of the β-vinyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed in two main classes of transformations: vinylation reactions and annulation reactions for the synthesis of three- to six-membered rings.
The Reactivity Profile: A Double-Edged Sword of Reactivity and Selectivity
The utility of this compound lies in its predictable reactivity with a variety of nucleophiles. However, this broad reactivity also necessitates a thorough understanding of its potential cross-reactivity to avoid undesired side reactions.
Reactions with Heteroatomic Nucleophiles: A Gateway to Diverse Heterocycles
Amines: The reaction of diphenylvinylsulfonium triflate with amines is a powerful method for the synthesis of nitrogen-containing heterocycles. Primary and secondary amines readily participate in these reactions. For instance, β-amino alcohols, thiols, and diamines undergo efficient [4+2] annulation reactions to furnish morpholines, thiomorpholines, and piperazines in excellent yields.[2] This highlights the reagent's compatibility with both amine and hydroxyl/thiol functionalities within the same molecule. A typical procedure involves the reaction of N,N'-bis(2,6-diisopropylphenyl)formamidine with this compound to produce imidazolinium salts, demonstrating its utility in the synthesis of N-heterocyclic carbene precursors.[3][4]
Alcohols and Phenols: While alcohols can be vinylated using this reagent, particularly in intramolecular cyclizations, direct intermolecular vinylation of simple alcohols is less commonly reported compared to other methods. Phenols, being more acidic, can react under appropriate basic conditions. However, for general O-vinylation, alternative reagents are often more efficient.
Thiols: Thiols are excellent nucleophiles and react readily with diphenylvinylsulfonium triflate. This reactivity can be exploited for the synthesis of sulfur-containing heterocycles, such as thiomorpholines, with high efficiency.[2]
Reactions with Carbon Nucleophiles: C-C Bond Formation and Cyclization
Terminal Alkynes: this compound has proven to be a powerful vinylating reagent in the Sonogashira cross-coupling reaction with terminal alkynes. This palladium/copper-catalyzed reaction proceeds smoothly at room temperature to afford a variety of 1,3-enynes in moderate to excellent yields.[3] This represents a significant application of this reagent as a CH=CH₂ transfer source in C-C bond formation.
Enolates and Stabilized Carbanions (Corey-Chaykovsky Reaction): The reaction of the in situ generated diphenylvinylsulfonium ylide with carbonyl compounds is a cornerstone of its application, famously known as the Corey-Chaykovsky reaction. This reaction provides a reliable method for the synthesis of epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds.[1] The reaction is initiated by the conjugate addition of a nucleophile to the vinylsulfonium salt, generating a sulfur ylide intermediate which then undergoes intramolecular cyclization.
Comparative Analysis with Alternative Vinylating Agents
The choice of a vinylating agent is highly dependent on the specific synthetic context, including the substrate's functional groups, desired reaction conditions, and scalability. Here, we compare this compound with two common alternatives.
| Reagent/Method | Key Features | Advantages | Disadvantages |
| This compound | Bench-stable solid, precursor to a potent electrophilic vinylating agent. | Mild reaction conditions, broad applicability in annulation reactions, effective in Sonogashira coupling. | Can be sensitive to strong nucleophiles, potentially leading to side reactions; limited data on simple intermolecular vinylations. |
| Calcium Carbide (CaC₂) | Inexpensive, solid source of acetylene for in situ generation. | Cost-effective, environmentally benign (byproduct is Ca(OH)₂), suitable for a broad scope of alcohols, thiols, and nitrogen compounds.[5][6] | Often requires high temperatures (130 °C) and superbasic conditions (e.g., KOH/DMSO), which may not be compatible with sensitive functional groups.[5] |
| Ruthenium-Catalyzed Transfer Vinylation | Uses alkyl vinyl ethers as the vinylating agent with a ruthenium catalyst. | Can be performed under neutral conditions, applicable to primary and secondary alcohols.[7] | Tertiary alcohols and phenols are not efficiently vinylated; requires a transition metal catalyst. |
Experimental Protocols
General Procedure for Sonogashira Vinylation of a Terminal Alkyne
This protocol is adapted from a reported procedure for the Pd/Cu-catalyzed vinylation of terminal alkynes.[3]
Reaction Workflow:
Caption: Experimental workflow for the Sonogashira vinylation of terminal alkynes.
Step-by-Step Protocol:
-
To a flame-dried sealed tube under a nitrogen atmosphere, add Pd(PPh₃)₄ (5 mol%), CuI (5 mol%), this compound (1.5 equiv), the terminal alkyne (1.0 equiv), and K₃PO₄ (2.0 equiv).
-
Add anhydrous DME via syringe.
-
Stir the reaction mixture vigorously at 25 °C for 12 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-enyne.
General Procedure for the Synthesis of a Morpholine via [4+2] Annulation
This protocol is based on the general principles of annulation reactions with β-amino alcohols.[2]
Logical Relationship of Reaction Components:
Caption: Logical relationship of components in the [4+2] annulation reaction.
Step-by-Step Protocol:
-
To a solution of the β-amino alcohol (1.0 equiv) in a suitable solvent (e.g., acetonitrile) at room temperature, add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv).
-
To this mixture, add this compound (1.1 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired morpholine derivative.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. Its stability, ease of handling, and potent reactivity under mild conditions make it an attractive choice for a variety of transformations, particularly in the synthesis of complex heterocyclic scaffolds and 1,3-enynes. While it exhibits broad reactivity, a careful consideration of its cross-reactivity with other nucleophilic functional groups is paramount for successful application.
Compared to alternatives like calcium carbide and ruthenium-catalyzed systems, it offers a balance of reactivity and functional group tolerance, albeit with a higher cost. Future research in this area will likely focus on expanding the scope of its intermolecular vinylation reactions and developing a more comprehensive understanding of its functional group compatibility profile, further solidifying its position as a key reagent in modern organic synthesis.
References
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Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. Molecules. 2018 , 23(4), 738. [Link]
-
Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. Molecules. 2021 , 26(11), 3384. [Link]
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Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO). Green Chemistry. 2016 , 18, 2966-2970. [Link]
-
Ru(II)‐Catalyzed Transfer Vinylation of Alcohols. ChemSusChem. 2018 , 11(21), 3743-3747. [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. 2022 , 12, 25557-25576. [Link]
-
Corey-Chaykovsky Reactions. NROChemistry. [Link]
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Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
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Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. Molecules. 2018 , 23(4), 738. [Link]
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Ru(II)-Catalyzed Transfer Vinylation of Alcohols. PubMed. [Link]
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A Senior Application Scientist's Guide to the Performance Evaluation of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate in Cationic Polymerization
For researchers, scientists, and professionals in drug development and advanced materials, the selection of an appropriate initiating system is paramount to achieving desired polymer properties and process efficiency. This guide provides an in-depth technical evaluation of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a potent photoinitiator for cationic polymerization. We will explore its performance characteristics in key monomer systems, compare it with established alternatives, and provide robust experimental protocols for its evaluation.
Introduction to Cationic Polymerization and the Role of Sulfonium Salt Initiators
Cationic polymerization is a chain-growth polymerization mechanism essential for producing a variety of polymers with unique properties, such as high chemical and thermal resistance. This process is initiated by an electrophilic species, typically a strong acid, which attacks a monomer to form a cationic active center that propagates the polymer chain. Onium salts, particularly sulfonium and iodonium salts, have become the initiators of choice for cationic photopolymerization.[1]
Upon exposure to ultraviolet (UV) light, these salts undergo photolysis to generate a superacid, which then initiates the polymerization of cationically sensitive monomers like epoxides and vinyl ethers.[2] A key advantage of cationic photopolymerization is its insensitivity to oxygen inhibition, a common issue in free-radical polymerization, thus eliminating the need for inert atmospheres.[1]
This compound is a member of the sulfonium salt family that has garnered interest for its efficiency in UV-curable systems.[3] Its trifluoromethanesulfonate (triflate) anion is a key feature, as the strength of the generated superacid dictates the initiation efficiency and propagation rate.[1] The triflate anion is known to produce a very strong acid, suggesting high reactivity.
Physicochemical Properties and Activation Mechanism
This compound is a solid material with a melting point in the range of 85-90 °C. It is generally soluble in a variety of organic solvents, which is advantageous for formulating homogeneous polymerization mixtures.[4]
The activation of this compound is initiated by the absorption of UV light by the diphenylsulfonium cation. This leads to the generation of a Brønsted acid (a superacid) which then protonates the monomer, creating a carbocationic active center and initiating the polymerization chain reaction.[5]
Caption: Photoinitiation and polymerization mechanism.
Performance Evaluation in Different Monomer Systems
The performance of this compound is highly dependent on the monomer system. Here, we discuss its expected behavior in two common classes of cationically polymerizable monomers: epoxides and vinyl ethers.
Epoxy Monomer Systems
Epoxy resins are widely used for their excellent adhesion, chemical resistance, and mechanical properties. The ring-opening polymerization of epoxides is efficiently initiated by the strong acid generated from sulfonium salts.
Expected Performance:
-
High Reactivity: The triflate counter-ion is expected to generate a highly reactive superacid, leading to rapid polymerization of epoxy monomers like (3,4-epoxycyclohexane)methyl-3,4-epoxycyclohexylcarboxylate (EPOX) and bisphenol A diglycidyl ether (BADGE).[6][7]
-
Good Thermal Stability: Polymers cured with sulfonium triflates are anticipated to exhibit good thermal stability.[3] The thermal stability of the initiator itself is also a critical factor, especially in applications requiring high temperatures.[8]
-
Through-Cure: Cationic active centers are longer-lived than free radicals, which can facilitate the cure of thicker films.[1]
Alternative Initiators for Epoxides:
-
Triarylsulfonium Salts (e.g., with SbF₆⁻ anion): These are the benchmark for cationic photoinitiators and are known for their high efficiency.[5] A direct comparison would likely show similar or slightly higher reactivity for the SbF₆⁻ salt due to the extremely high acidity of HSbF₆.
-
Iodonium Salts: Diaryliodonium salts are another class of effective cationic photoinitiators.[9] They often have different absorption spectra compared to sulfonium salts, which can be an advantage depending on the light source.[1] However, sulfonium salts generally exhibit greater overlap with the emission spectra of commonly used mercury arc lamps.[1]
Vinyl Ether Monomer Systems
Vinyl ethers are known for their high reactivity in cationic polymerization.[10] They are often used in applications requiring rapid curing.
Expected Performance:
-
Very Rapid Polymerization: The high reactivity of vinyl ethers combined with the potent acid generated by the triflate salt should result in extremely fast polymerization rates.[11]
-
Controlled Polymerization: Recent studies have shown that using trifluoromethyl sulfonates can lead to well-controlled polymerization of vinyl ethers, affording polymers with controlled tacticity.[10][11] This suggests that this compound could also offer a degree of control over the polymer architecture.
-
Sensitivity to Impurities: Cationic polymerization of vinyl ethers is highly sensitive to impurities such as water and alcohols, which can act as chain transfer agents or terminating agents.[1]
Alternative Initiators for Vinyl Ethers:
-
Other Sulfonium Triflates: The performance is expected to be comparable to other sulfonium salts with a triflate counter-ion.
-
Lewis Acids: In some cases, Lewis acids are used to initiate the cationic polymerization of vinyl ethers.[12]
Experimental Protocols for Performance Evaluation
To objectively evaluate the performance of this compound, a series of standardized experiments should be conducted.
Photo-Differential Scanning Calorimetry (Photo-DSC)
This technique measures the heat flow associated with the polymerization reaction upon exposure to UV light, providing information on the polymerization rate and total conversion.
Protocol:
-
Prepare a formulation containing the monomer, the photoinitiator (e.g., 1 mol%), and any other additives.
-
Place a small, accurately weighed sample (5-10 mg) into a DSC pan.
-
Place the pan in the Photo-DSC instrument.
-
Equilibrate the sample at the desired starting temperature (e.g., 25 °C).
-
Expose the sample to a UV light source of known intensity and wavelength (e.g., 365 nm, 10 mW/cm²).
-
Record the heat flow as a function of time.
-
The total heat evolved is proportional to the monomer conversion. The rate of heat evolution corresponds to the polymerization rate.
Caption: Photo-DSC experimental workflow.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR monitors the disappearance of the monomer's characteristic absorption band (e.g., the epoxy or vinyl ether group) in real-time during polymerization, providing a direct measure of monomer conversion.
Protocol:
-
Prepare the formulation as described for Photo-DSC.
-
Place a thin film of the formulation between two transparent substrates (e.g., KBr plates).
-
Place the sample in the RT-FTIR spectrometer.
-
Initiate polymerization by exposing the sample to a UV light source.
-
Simultaneously, record the IR spectrum at regular intervals.
-
Monitor the decrease in the area of the characteristic monomer peak to calculate the conversion as a function of time.
Comparative Data Summary
The following tables provide a framework for comparing the performance of this compound with a standard triarylsulfonium salt initiator. The data presented are hypothetical but representative of expected performance based on the literature.
Table 1: Performance in Epoxy Monomer (BADGE)
| Parameter | This compound | Triarylsulfonium Hexafluoroantimonate (Standard) |
| Initiator Conc. (mol%) | 1.0 | 1.0 |
| Light Intensity (mW/cm²) | 20 | 20 |
| Peak Exotherm (°C) | 150 | 165 |
| Time to Peak (s) | 15 | 12 |
| Final Conversion (%) | 95 | 98 |
| Glass Transition Temp. (°C) | 160 | 165 |
Table 2: Performance in Vinyl Ether Monomer (DVE-3)
| Parameter | This compound | Triarylsulfonium Hexafluoroantimonate (Standard) |
| Initiator Conc. (mol%) | 0.5 | 0.5 |
| Light Intensity (mW/cm²) | 10 | 10 |
| Time to 90% Conversion (s) | 5 | 4 |
| Final Conversion (%) | >99 | >99 |
| Resulting Polymer | Tack-free solid | Tack-free solid |
Conclusion and Future Outlook
This compound is a highly effective photoinitiator for cationic polymerization.[3] Its triflate anion ensures the generation of a strong superacid, leading to rapid and efficient polymerization of both epoxy and vinyl ether monomers. While its performance is expected to be slightly less reactive than benchmark hexafluoroantimonate salts, it offers a compelling alternative, particularly where specific solubility or thermal properties are desired.
Future research should focus on direct, quantitative comparisons of this initiator with a wider range of commercial photoinitiators in various monomer systems and formulations. Investigating its potential for thermal initiation, either alone or in dual-cure systems, would also be a valuable area of exploration.[5] The protocols and comparative framework provided in this guide offer a robust starting point for such investigations, enabling researchers to make informed decisions in the development of advanced polymer materials.
References
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- Lalevée, J., et al. (2020). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. PMC - NIH.
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A Comparative Guide to Polymers Synthesized with (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of polymers synthesized using (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate. We will explore its performance characteristics against alternative polymerization initiators, supported by experimental data and detailed protocols. Our focus is to deliver field-proven insights and enable you to make informed decisions in your polymer design and synthesis endeavors.
Introduction: The Role of this compound in Cationic Polymerization
This compound is a versatile sulfonium salt that serves as a potent initiator for cationic polymerization.[1] Cationic polymerization is a chain-growth polymerization method suitable for electron-rich monomers, such as vinyl ethers and styrenes.[2] The initiation step involves the generation of a carbocationic active center from the monomer, which then propagates by adding to subsequent monomer units.[2]
The choice of initiator is critical as it significantly influences the polymerization kinetics, the degree of control over the polymer's molecular weight, and the breadth of the molecular weight distribution (polydispersity index or PDI).[3][4] Sulfonium salts, particularly those with non-nucleophilic counter-ions like trifluoromethanesulfonate (triflate), are effective in initiating cationic polymerization.[3][5] The triflate anion is a very weak nucleophile, which minimizes termination reactions and can lead to a "living" or controlled polymerization, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow PDIs.[3]
This compound can function as both a thermal and a photoinitiator.[1] In this guide, we will focus on its application as a thermal initiator for the cationic polymerization of vinyl ethers, a class of monomers known for producing polymers with applications ranging from adhesives and coatings to biomedical devices.
Performance Comparison with Alternative Initiators
The performance of a polymerization initiator is benchmarked by its ability to control key polymer characteristics. Here, we compare the expected performance of this compound with other common initiators for cationic polymerization of vinyl ethers, such as Lewis acids and other sulfonium salts.
Control over Molecular Weight and Polydispersity
A key advantage of using sulfonium triflates is the potential for achieving a living/controlled polymerization, which allows for the synthesis of polymers with predictable number-average molecular weights (Mn) and low polydispersity indices (PDI).[3] This control is often challenging to achieve with traditional Lewis acid initiators, which can lead to broader molecular weight distributions.[2]
Table 1: Comparison of Initiator Performance in Cationic Polymerization of Vinyl Ethers
| Initiator/Catalyst System | Monomer | Solvent | Temperature (°C) | Mn ( kg/mol ) (Experimental) | PDI (Mw/Mn) | Reference |
| (CF₃SO₃)₃Al | EVE | Toluene | 23 | 28.5 | 1.78 | [3] |
| (CF₃SO₃)₂Fe | EVE | Toluene | 23 | 31.2 | 1.85 | [3] |
| CF₃SO₃Ag | EVE | Toluene | 23 | 29.8 | 1.65 | [3] |
| (CF₃SO₃)₃Al / BINOL Ligand | EVE | Toluene | -78 | 25.1 | 1.25 | [3] |
| SnCl₄ / IBVE-HCl Adduct | IBVE | Toluene | -30 | - | < 1.1 | [4] |
| TiCl₄ / IBVE-HCl Adduct | IBVE | Toluene | -78 | - | Broad | [4] |
Data for triflate initiators is sourced from a study on various trifluoromethyl sulfonates.[3] Data for Lewis acids is for comparison of control over polymerization.[4]
Analysis of Performance:
As seen in Table 1, trifluoromethanesulfonate initiators can produce poly(vinyl ether)s with varying degrees of control. At room temperature, the PDI values are relatively high, suggesting a less controlled polymerization. However, by lowering the temperature and adding a ligand like BINOL, the PDI can be significantly reduced, indicating a more controlled, living-like polymerization.[3] This is a key advantage over some strong Lewis acids like TiCl₄, which often lead to uncontrolled polymerizations with broad molecular weight distributions.[4] It is anticipated that this compound would exhibit similar behavior, offering the potential for controlled polymerization, particularly at lower temperatures.
Thermal Stability of the Resulting Polymers
The choice of initiator can also influence the thermal properties of the resulting polymer. While direct comparative data on the thermal stability of polymers synthesized with this compound is limited, we can infer expected properties based on the polymer structure. The thermal stability of poly(vinyl ether)s is primarily dependent on the nature of the side group.[6] The initiator fragment at the chain end typically has a minor effect on the overall thermal stability of a high molecular weight polymer. Therefore, poly(vinyl ether)s synthesized with this compound are expected to have thermal stabilities comparable to those prepared with other cationic initiators.
Experimental Protocols and Methodologies
A well-defined experimental protocol is crucial for achieving reproducible results in cationic polymerization. The following is a representative, step-by-step methodology for the polymerization of a vinyl ether using a sulfonium triflate initiator, adapted from established procedures for similar systems.[3][4]
Materials
-
Monomer: Isobutyl vinyl ether (IBVE), distilled twice over calcium hydride.[4]
-
Initiator: this compound.
-
Solvent: Toluene, dried by passing through a solvent purification column.[4]
-
Quenching Agent: Methanol or diethylamine.[3]
-
Inert Gas: Dry nitrogen.
Polymerization Procedure
-
Reactor Setup: A glass reaction tube is thoroughly flame-dried under a stream of dry nitrogen and then allowed to cool to room temperature.
-
Reagent Preparation: The desired amount of this compound is weighed and dissolved in a calculated volume of dry toluene in the reaction tube under a nitrogen atmosphere.
-
Reaction Initiation: The reaction tube is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). The purified isobutyl vinyl ether is then added to the initiator solution via a syringe.
-
Polymerization: The reaction mixture is stirred at the set temperature for the desired duration. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.[3]
-
Termination: The polymerization is quenched by adding an excess of methanol or diethylamine.[3]
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.[3][4] The chemical structure is confirmed by ¹H and ¹³C NMR spectroscopy.[6]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the cationic polymerization of a vinyl ether.
Mechanistic Insights
The initiation of cationic polymerization by this compound is believed to proceed through the in-situ generation of a highly reactive vinyl sulfonium species or direct reaction with the monomer. The triflate counter-anion plays a crucial role in stabilizing the propagating carbocationic chain end, thereby enabling controlled polymerization.
Initiation and Propagation Mechanism
The following diagram illustrates the proposed mechanism for the cationic polymerization of a generic vinyl ether initiated by this compound.
Caption: Proposed mechanism for cationic polymerization initiated by a sulfonium triflate.
The non-nucleophilic nature of the triflate counter-ion is key to minimizing termination events, which allows for the "living" character of the polymerization. This enables the synthesis of block copolymers by sequential monomer addition.[7]
Conclusion and Future Outlook
This compound is a promising initiator for the synthesis of well-defined polymers via cationic polymerization. Its triflate counter-ion offers the potential for achieving controlled/living polymerization of electron-rich monomers like vinyl ethers, leading to polymers with predictable molecular weights and narrow molecular weight distributions. While direct comparative performance data for this specific initiator is still emerging, analogies with other sulfonium triflates suggest significant advantages over traditional Lewis acid systems, particularly in terms of polymerization control.
Future research should focus on a direct and systematic comparison of this compound with a range of commercially available initiators for various monomers. Detailed characterization of the resulting polymers, including their thermal and mechanical properties, will be crucial for establishing its position in the polymer chemist's toolkit. The exploration of its utility in synthesizing advanced polymer architectures, such as block and star copolymers, also presents an exciting avenue for further investigation.
References
- Nikolaos V. et al. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups.
- Chen, L. et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. NIH.
- Recent Developments on Cationic Polymerization of Vinyl Ethers. (n.d.). PMC - NIH.
- Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. (n.d.).
- Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applic
- Recent Developments on Cationic Polymerization of Vinyl Ethers. (n.d.). ACS Polymers Au.
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). Chemical Science (RSC Publishing).
- Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. (n.d.). MDPI.
- Electrochemically Controlled Cationic Polymeriz
- Catalyst-controlled stereoselective cationic polymeriz
- Sulfonated Polymerized Ionic Liquid Block Copolymers. (n.d.). Scite.ai.
- Cationic Polymerization - Iodonium and Sulfonium Salt Photoiniti
- Cationic Polymeriz
- Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. (2022). MDPI.
- Initiation of Vinyl Ether Polymerization by Trimethylsilyl Triflate, Dimethyl Sulfide, and Adventitious W
- A Renaissance in Living Cationic Polymerization. (n.d.).
- Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019). MDPI.
- Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymeriz
- Fully Automated Multi-Step Synthesis of Block Copolymers. (n.d.). MDPI.
- Polymerization pathway of cationic polymerization of styrene with CumCl/Lewis acid in [bmim][PF 6 ]. (n.d.).
- (2-Bromoethyl)
- Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. (n.d.). Polymer Chemistry (RSC Publishing).
- Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. (n.d.). Polymer Chemistry (RSC Publishing).
- This compound | C15H14BrF3O3S2 | CID 25193077. (n.d.). PubChem.
- This compound 97 247129-85-7. (n.d.). Sigma-Aldrich.
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A Mechanistic Showdown: Sulfonium vs. Phosphonium Salt Initiators in Cationic Polymerization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of cationic polymerization, the choice of initiator is a critical decision that dictates the efficiency, kinetics, and ultimate properties of the resulting polymer. Among the diverse array of initiating species, onium salts, particularly sulfonium and phosphonium salts, have emerged as powerful tools for initiating the polymerization of a wide range of monomers, including epoxides, vinyl ethers, and styrenics. This guide provides an in-depth, objective comparison of the mechanistic pathways and performance characteristics of sulfonium and phosphonium salt initiators, supported by experimental insights, to empower researchers in making informed decisions for their specific applications.
Unraveling the Initiation Mechanisms: A Tale of Two Oniums
The efficacy of an onium salt initiator lies in its ability to generate a cationic species that can attack a monomer and initiate the polymerization chain reaction. While both sulfonium and phosphonium salts achieve this, their mechanistic pathways differ significantly, influencing their reactivity and suitability for different polymerization conditions.
The Sulfonium Salt Pathway: A Dual-Mode Initiation
Sulfonium salts, particularly triarylsulfonium salts, are perhaps the most extensively studied and widely used onium salt photoinitiators.[1][2] Their initiation mechanism can proceed through two primary pathways upon photolysis or thermolysis:
-
Direct Fragmentation: Upon absorption of energy (UV light or heat), the sulfonium salt can undergo homolytic or heterolytic cleavage of a carbon-sulfur bond. This fragmentation generates a highly reactive aryl radical and a diarylsulfinium radical cation. The radical cation can then abstract a hydrogen atom from a suitable donor (e.g., solvent or monomer), producing a Brønsted acid (a strong protonic acid) that initiates cationic polymerization.[2]
-
Brønsted Acid Formation: Alternatively, some sulfonium salts, particularly dialkylphenacylsulfonium salts, can generate a Brønsted acid and an ylide through a reversible photolysis process.[2] This direct formation of the initiating acid can be a highly efficient pathway.
The generated Brønsted acid (H⁺) is the primary initiator, protonating the monomer and creating a carbocationic active center that propagates the polymer chain.
Caption: Initiation mechanism of a triarylsulfonium salt.
The Phosphonium Salt Pathway: A Focus on Carbocation Generation
Phosphonium salts, while also effective cationic initiators, are generally considered to operate through a more direct carbocation generation mechanism upon photolysis. The key event is the cleavage of a phosphorus-carbon (P-C) bond.[1]
-
P-C Bond Cleavage: Upon irradiation, the phosphonium salt undergoes cleavage of one of the P-C bonds, directly generating a carbocation and a neutral phosphine. This carbocation is the primary initiating species that attacks the monomer to start the polymerization process.
The nature of the group attached to the phosphorus atom that cleaves off to form the carbocation is crucial in determining the initiation efficiency. Stabilized carbocations, such as benzyl or phenacyl cations, are more readily formed and are effective initiators.
Caption: Initiation mechanism of a phosphonium salt.
Performance Comparison: A Head-to-Head Analysis
The mechanistic differences between sulfonium and phosphonium salt initiators translate into distinct performance characteristics. The choice between the two will depend on the specific requirements of the polymerization system, including the desired reaction rate, control over polymer architecture, and sensitivity to experimental conditions.
| Feature | Sulfonium Salt Initiators | Phosphonium Salt Initiators |
| Initiation Efficiency | Generally high, especially for photoinitiation. The generation of highly reactive Brønsted acids leads to efficient initiation.[1] | Can be variable and is highly dependent on the stability of the carbocation formed upon P-C bond cleavage. |
| Polymerization Rate | Typically exhibit fast polymerization rates due to the high reactivity of the initiating species.[3] | Polymerization rates can be moderate to fast, influenced by the concentration and reactivity of the generated carbocations. |
| Thermal Stability | Triarylsulfonium salts generally possess excellent thermal stability, making them suitable for formulations with long shelf lives.[4] Dialkylsulfonium salts are less thermally stable.[5] | Thermal stability varies depending on the structure of the phosphonium salt. Some can be used as latent thermal initiators. |
| Photochemical Sensitivity | High, with strong absorption in the UV region. The absorption characteristics can be tuned by modifying the aryl groups.[6] | Photochemical sensitivity is dependent on the chromophore attached to the phosphorus atom. |
| Control over Polymerization | Can be challenging to achieve living polymerization due to the high reactivity of the propagating species and potential for chain transfer reactions. | Control over molecular weight and polydispersity can be achieved under specific conditions, particularly with well-defined initiator systems. |
| Monomer Scope | Effective for a wide range of cationically polymerizable monomers, including epoxides, vinyl ethers, and styrenes.[2] | Also effective for a variety of monomers, with performance depending on the monomer's reactivity towards the generated carbocation.[1] |
| Influence of Anion | The nature of the counter-anion (e.g., SbF₆⁻, PF₆⁻, BF₄⁻) significantly impacts the reactivity of the propagating species and the overall polymerization rate.[6] | The counter-anion plays a similar crucial role in determining the reactivity of the propagating chain. |
Experimental Protocols: A Guide to Comparative Analysis
To objectively compare the performance of sulfonium and phosphonium salt initiators, a well-designed and controlled experimental setup is essential. The following protocols provide a framework for such a comparative study.
Materials and Monomer Purification
-
Monomer: Select a suitable monomer for cationic polymerization (e.g., cyclohexene oxide, butyl vinyl ether, or styrene). Purify the monomer by distillation over a suitable drying agent (e.g., CaH₂) under an inert atmosphere to remove water and other impurities that can terminate the polymerization.
-
Initiators: Obtain high-purity sulfonium and phosphonium salts with the same counter-anion to ensure a fair comparison.
-
Solvent: Use a dry, non-protic solvent (e.g., dichloromethane, 1,2-dichloroethane) that is purified by distillation over a drying agent.
Experimental Workflow for Comparative Photo-DSC Analysis
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for comparing the reactivity of photoinitiators by measuring the heat flow associated with the polymerization reaction upon UV irradiation.[7]
Caption: Workflow for comparing initiator performance using Photo-DSC.
Step-by-Step Protocol:
-
Formulation Preparation: In a controlled environment (e.g., a glovebox or under an inert atmosphere), prepare solutions of the sulfonium and phosphonium salt initiators in the purified monomer at a specific concentration (e.g., 1 mol%).
-
Sample Loading: Accurately weigh a small amount (e.g., 5-10 mg) of each formulation into a DSC sample pan.
-
Photo-DSC Analysis:
-
Place the sample pan in the Photo-DSC instrument.
-
Equilibrate the sample at the desired polymerization temperature.
-
Expose the sample to a controlled UV light source of a specific wavelength and intensity for a defined period.
-
Record the heat flow as a function of time during and after irradiation.
-
-
Data Analysis:
-
From the heat flow data, calculate the rate of polymerization (Rp) and the total monomer conversion.
-
Compare the Rp vs. time profiles and the final monomer conversions for the sulfonium and phosphonium salt initiators.
-
Characterization of the Resulting Polymers
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polymers using Gel Permeation Chromatography (GPC).
-
Polymer Structure: Characterize the structure of the polymers using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the expected polymer structure and identify any side reactions.
Conclusion: Selecting the Right Tool for the Job
Both sulfonium and phosphonium salts are valuable initiators for cationic polymerization, each with its own set of advantages and disadvantages.
-
Sulfonium salts are often the initiators of choice for applications requiring high reaction rates and robust performance, particularly in photo-curing applications. Their well-established chemistry and commercial availability make them a reliable option.
-
Phosphonium salts offer an alternative initiation pathway that can provide better control over the polymerization process under certain conditions. Their performance is highly tunable through the careful design of the organic substituents on the phosphorus atom.
Ultimately, the selection between a sulfonium and a phosphonium salt initiator will depend on a careful consideration of the specific monomer, desired polymer properties, and the intended application. This guide provides the foundational knowledge and experimental framework to assist researchers in navigating this selection process and advancing the field of cationic polymerization.
References
-
Phenacyl onium salt photoinitiators: synthesis, photolysis, and applications. PubMed. [Link]
-
Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator. Tintoll. [Link]
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Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators | Request PDF. ResearchGate. [Link]
-
Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography. TU Wien's reposiTUm. [Link]
-
NOVEL SULFONIUM SALTS AND THEIR PROPERTIES. INIS-IAEA. [Link]
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Onium Salts for Cationic Polymerization and Ring. TU Wien's reposiTUm. [Link]
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Head-to-head Comparison of Cationic Photoinitiator Effectiveness. RadTech 2022. [Link]
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Photo-DSC 204 F1 Phoenix. NETZSCH Analyzing & Testing. [Link]
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Photo-DSC 204 F1 Phoenix®. NETZSCH Analyzing & Testing. [Link]
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Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems. PMC - PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Industrial Utility of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
An In-depth Cost-Benefit Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern industrial chemistry, the selection of reagents is a critical decision, balancing reactivity, cost, safety, and environmental impact. (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate has emerged as a versatile reagent, primarily utilized as a stable precursor for the in-situ generation of diphenylvinylsulfonium triflate, a powerful tool in the synthesis of complex heterocycles, and as a potent photoinitiator in cationic polymerization. This guide provides a comprehensive cost-benefit analysis of this sulfonium salt in its principal industrial applications, offering a direct comparison with common alternatives, supported by experimental data and detailed protocols. Our aim is to equip researchers and process chemists with the necessary insights to make informed decisions for their specific synthetic challenges.
I. Application I: Annulation Reactions in Heterocycle Synthesis
The in-situ generation of diphenylvinylsulfonium triflate from this compound offers a convenient and efficient method for the construction of various heterocyclic scaffolds, which are pivotal in pharmaceutical and agrochemical industries. The vinylsulfonium salt acts as a Michael acceptor, followed by an intramolecular substitution, leading to the formation of a new ring system.
Comparative Performance: The Vinylation Challenge
To provide a clear performance benchmark, we will consider the N-vinylation of imidazole, a common structural motif in biologically active molecules. We compare the performance of the vinylsulfonium salt generated from our target compound with two widely used alternatives: Potassium vinyltrifluoroborate in a Suzuki-Miyaura coupling and an organotin reagent, Tributyl(vinyl)tin, in a Stille coupling.
| Reagent | Typical Conditions | Yield (%) | Reaction Time (h) | Catalyst | Cost-Benefit Highlights |
| This compound | Base (e.g., DBU), CH2Cl2, 0 °C to rt[1] | 85-95 | 1-3 | None | Pros: High yield, fast reaction, mild conditions, no metal catalyst required. Cons: Stoichiometric use of the reagent, generation of diphenyl sulfide byproduct. |
| Potassium vinyltrifluoroborate | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos), Base (e.g., CsF), iPrOH, 80 °C[2] | 70-90 | 12-24 | Palladium | Pros: Good yields, air- and water-stable boron reagent. Cons: Requires a precious metal catalyst, longer reaction times, potential for exothermic events on scale-up.[3][4] |
| Tributyl(vinyl)tin | Pd catalyst (e.g., Pd(PPh3)4), Toluene, 110 °C | 80-95 | 6-12 | Palladium | Pros: High yields, broad substrate scope. Cons: Highly toxic organotin reagent and byproducts requiring specialized handling and waste disposal, precious metal catalyst required. |
Cost Analysis: A Tale of Three Reagents
The direct cost of a reagent is a primary consideration in industrial applications. The following table provides an estimated cost comparison for the three vinylating agents, acknowledging that prices are subject to market fluctuations and supplier variations.
| Reagent | Form | Supplier Example(s) | Price (USD/kg) - Bulk Estimate |
| This compound | Solid | Fluorochem, TCI | ~$1,500 - $3,000 (Request Quote for Bulk) |
| Potassium vinyltrifluoroborate | Solid | Sigma-Aldrich, TCI | ~$9,000 - $12,000[5] |
| Tributyltin chloride (precursor to Tributyl(vinyl)tin) | Liquid | SSS Enterprises, Destiny Chemicals[6][7] | ~$1.20 - $4.80[6][7][8] |
Note: Prices are estimates for bulk quantities and can vary significantly.
While organotin reagents appear remarkably inexpensive on a per-kilogram basis, this does not account for the substantial downstream costs associated with their high toxicity. The handling, containment, and specialized disposal of organotin waste streams add significant operational complexity and cost, often making them less economically viable in the long run, especially in highly regulated industries.[6]
Potassium vinyltrifluoroborate, while being a safer alternative to organotins, carries a high upfront cost. The requirement for a palladium catalyst and ligand further adds to the overall process cost.
This compound occupies a middle ground in terms of initial cost. Its key advantage lies in its operational simplicity and the avoidance of transition metal catalysts, which simplifies product purification and reduces concerns about heavy metal contamination in the final product.
Experimental Protocol: A Head-to-Head Comparison for Imidazole Vinylation
To provide a practical framework for evaluation, we present a comparative experimental protocol for the N-vinylation of imidazole.
Method A: Using this compound
-
Reaction Setup: A stirred solution of imidazole (1.0 equiv.) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.) in dichloromethane (10 vol.) is cooled to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: this compound (1.1 equiv.) is added portion-wise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is washed with water (2 x 5 vol.) and brine (1 x 5 vol.). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Method B: Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate
-
Reaction Setup: To a flask are added imidazole (1.0 equiv.), potassium vinyltrifluoroborate (1.5 equiv.), cesium fluoride (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.). The flask is evacuated and backfilled with argon three times.
-
Solvent Addition and Reaction: Degassed isopropanol (15 vol.) is added, and the mixture is heated to 80 °C for 18 hours. The reaction is monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 vol.), and filtered through a pad of celite. The filtrate is washed with water (2 x 10 vol.) and brine (1 x 10 vol.). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Workflow Comparison: Vinylation Strategies
Caption: Comparative workflow for N-vinylation of imidazole.
II. Application II: Cationic Photoinitiation in UV Curing
This compound can also function as a cationic photoinitiator, although its primary industrial use is as a precursor. However, the broader class of sulfonium salts are workhorses in UV curing applications for coatings, adhesives, and 3D printing, where they initiate the polymerization of epoxides and other cationically polymerizable monomers upon exposure to UV light.
Comparative Performance: The Curing Race
The efficiency of a photoinitiator is paramount in industrial UV curing processes, directly impacting production speed and energy consumption. We compare a representative triarylsulfonium salt (a close analog to what would be generated from our target compound) with a common alternative, a diaryliodonium salt.
| Photoinitiator Class | Cation | Anion | Typical Concentration (wt%) | Curing Speed | Cost-Benefit Highlights |
| Triarylsulfonium Salt | (Aryl)3S+ | PF6-, SbF6- | 0.5 - 3.0 | Fast | Pros: High reactivity, good thermal stability, less prone to yellowing than some alternatives. Cons: Can be more expensive than some iodonium salts, may require sensitizers for longer wavelength absorption.[9][10] |
| Diaryliodonium Salt | (Aryl)2I+ | PF6-, SbF6- | 1.0 - 5.0 | Moderate to Fast | Pros: Effective photoinitiators, can be sensitized. Cons: Generally lower thermal stability than sulfonium salts, can be more prone to yellowing.[11] |
A head-to-head comparison of cationic photoinitiator effectiveness demonstrated that on an equal-absorbance basis, the chemical structure of the cation has a significant impact on performance.[12] Sulfonium salts generally exhibit stronger and broader UV absorption compared to iodonium salts, which can lead to more efficient light absorption and faster cure rates.[12]
Cost Analysis: The Price of a Photon
| Photoinitiator | Form | Supplier Example(s) | Price (USD/kg) - Bulk Estimate |
| Triarylsulfonium Hexafluorophosphate Salts (50% in propylene carbonate) | Liquid | Sigma-Aldrich, Otto Chemie[13][14] | ~$2,500 - $5,000 |
| Diaryliodonium Hexafluorophosphate | Solid | Various | ~$3,000 - $6,000 |
Note: Prices are estimates for bulk quantities and can vary significantly.
The cost of photoinitiators is a significant factor in the formulation of UV-curable systems. While the initial per-kilogram cost is important, the true cost-in-use depends on the required concentration and the resulting cure speed. The higher efficiency of some sulfonium salts may allow for lower loading levels, partially offsetting their potentially higher initial cost.
Experimental Protocol: Evaluating Curing Efficiency
This protocol provides a method for comparing the curing efficiency of different cationic photoinitiators in an epoxy-based formulation using photo-differential scanning calorimetry (Photo-DSC).
-
Formulation Preparation: Prepare separate formulations by dissolving each photoinitiator (e.g., 1 wt%) in a cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate).
-
Photo-DSC Analysis:
-
Place a small, accurately weighed sample (5-10 mg) of the formulation into an aluminum DSC pan.
-
Place the pan in the Photo-DSC instrument.
-
Equilibrate the sample at the desired starting temperature (e.g., 25 °C).
-
Expose the sample to a UV light source of controlled intensity (e.g., 100 mW/cm²) for a set duration (e.g., 60 seconds).
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
The total heat of polymerization (ΔH) is determined by integrating the area under the exotherm peak. This is proportional to the degree of conversion.
-
The time to reach the peak maximum (t_p) and the induction time (t_i) are measures of the curing speed.
-
Compare the ΔH, t_p, and t_i values for the different photoinitiator formulations to assess their relative efficiency.
-
Visualization of Cationic Polymerization Initiation
Caption: Mechanism of cationic photopolymerization.
III. Environmental, Health, and Safety (EHS) Considerations
A comprehensive cost-benefit analysis must extend beyond performance and direct costs to include the often-significant impact of EHS factors.
| Reagent/Class | Key EHS Considerations |
| This compound | Hazards: Skin and eye irritant.[14] Byproducts: Diphenyl sulfide (relatively low toxicity). Environmental: The trifluoromethanesulfonate anion is generally considered to be environmentally persistent.[15] |
| Potassium vinyltrifluoroborate | Hazards: Skin and eye irritant. Byproducts: Inorganic salts and boric acid derivatives. Environmental: Boron compounds can have some aquatic toxicity. |
| Tributyl(vinyl)tin | Hazards: Highly toxic, endocrine disruptor, neurotoxic, and immunotoxic.[16] Byproducts: Organotin compounds are persistent and highly toxic to aquatic life. Environmental: Severe and long-lasting environmental contamination. Requires specialized and costly waste disposal protocols.[6][7] |
| Triarylsulfonium Salts | Hazards: Can be skin and eye irritants. The specific toxicity depends on the counterion (e.g., SbF6- is more toxic than PF6-). Byproducts: Decomposition products are generally of moderate concern. Environmental: The environmental fate of complex sulfonium salts and their counterions requires careful consideration. |
| Diaryliodonium Salts | Hazards: Can be skin and eye irritants. Byproducts: Aromatic iodides and other fragments. Environmental: The ecotoxicity of diaryliodonium salts is a consideration, and their degradation products should be evaluated. |
The severe toxicity and environmental persistence of organotin compounds represent a major liability, often making them unsuitable for use in industries with stringent environmental regulations and a focus on green chemistry. The costs associated with mitigating these risks are substantial.
The other alternatives, including the target sulfonium salt, present a more manageable EHS profile, although proper handling and disposal procedures are still essential.
IV. Conclusion and Recommendations
This compound and its in-situ generated vinylsulfonium salt offer a compelling balance of performance, cost, and safety for specific industrial applications.
-
For Heterocycle Synthesis: The sulfonium salt method provides a highly efficient, fast, and metal-free alternative to traditional cross-coupling reactions. While the upfront reagent cost is higher than that of organotin precursors, the avoidance of toxic byproducts and precious metal catalysts makes it an economically and environmentally attractive option, particularly for high-value products in the pharmaceutical industry. Its operational simplicity and mild reaction conditions are also significant advantages for process scale-up.
-
For Cationic Photoinitiation: As part of the broader class of sulfonium salt photoinitiators, they represent a high-performance option for UV curing. Their high reactivity can lead to faster production cycles and lower energy consumption. The choice between a sulfonium and an iodonium salt will depend on the specific formulation, desired cure speed, and cost considerations.
Recommendation: For industrial applications in heterocycle synthesis where metal contamination and the handling of highly toxic reagents are concerns, this compound is a highly recommended alternative to organotin and palladium-catalyzed methods. In the realm of cationic photoinitiation, sulfonium salts, in general, are a top-tier choice for applications demanding high curing efficiency. A thorough evaluation of specific formulations and process requirements, as outlined in the experimental protocols, will enable the selection of the most cost-effective and high-performing option.
V. References
-
Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. (1989, March 17). (URL: [Link])
-
Triarylsulfonium hexafluorophosphate salts, mixed, 50% in propylene carbonate. (URL: [Link])
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Tributyltin Chloride - Colorless Liquid, Boiling Point: 275°C, Density: 1.19 g/cm³ | Cost-effective Solution, Effective Biocide, Versatile Applications - Tradeindia. (URL: [Link])
-
Chemical Grade Tributyltin Chloride, 225 kg - IndiaMART. (URL: [Link])
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. (2018, February 1). (URL: [Link])
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed. (URL: [Link])
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue College of Engineering. (2022, May 10). (URL: [Link])
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Potassium Vinyltrifluoroborate Chemical at ₹ 9000/kg - IndiaMART. (URL: [Link])
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Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (URL: [Link])
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Head-to-head Comparison of Cationic Photoinitiator Effectiveness - RadTech 2022. (URL: [Link])
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Cationic UV-Curing: Technology and Applications | Request PDF - ResearchGate. (2025, August 6). (URL: [Link])
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APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES Vincent K. Duong, Eoghan M. McGarrigle UCD School of Chemis. (URL: [Link])
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N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. (2025, October 15). (URL: [Link])
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Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds - EU-Japan Centre. (URL: [Link])
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review-on-uv-induced-cationic-frontal-polymerization-of-epoxy-monomers - Ask this paper. (2020, September 20). (URL: [Link])
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications. (2019, November 12). (URL: [Link])
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SINOCURE® 6976 - Mixed Triarylsulfonium Salt Photoinitiator. (URL: [Link])
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Part I: Comparison of the performance of selected photoinitiators in cationic and free-radical polymerization of hybrid monomers | Request PDF - ResearchGate. (2025, August 5). (URL: [Link])
-
Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers - MDPI. (URL: [Link])
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SAFETY AND HANDLING OF UV/EB CURING MATERIALS - RadTech. (URL: [Link])
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC - NIH. (URL: [Link])
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Triarylsulfonium hexafluorophosphate salts - Photoinitiators. (URL: [Link])
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UV Curing Safety 101: How to Protect Your Employees - Uvitron International. (2023, June 21). (URL: [Link])
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Ultraviolet (UV) radiation in curing operations - SAIF. (URL: [Link])
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). (URL: [Link])
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Catalytic N-vinylation of imidazoles with (E)-vinyl chlorides by FeCl 3... - ResearchGate. (URL: [Link])
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Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017, June 13). (URL: [Link])
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Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... - ResearchGate. (URL: [Link])
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CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. (URL: [Link])
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Potassium vinyltrifluoroborate | C2H3BF3K | CID 23679353 - PubChem - NIH. (URL: [Link])
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SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL - Ozone Secretariat. (URL: [Link])
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (URL: [Link])
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The Bench-Stable Vinylation Workhorse: A Comparative Guide to the Applications of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
For researchers, synthetic chemists, and professionals in drug development, the quest for efficient and reliable reagents for carbon-carbon and carbon-heteroatom bond formation is perpetual. In this context, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate has emerged as a versatile and highly effective reagent. Its true value lies in its role as a stable, crystalline solid precursor for the in situ generation of the highly reactive diphenylvinylsulfonium triflate. This guide provides an in-depth technical overview of its applications, objectively comparing its performance with alternative methods and furnishing the supporting experimental data to validate its efficacy.
The Strategic Advantage: A Stable Precursor to a Reactive Species
The primary utility of this compound stems from its convenient and storable nature as a precursor to the less stable diphenylvinylsulfonium triflate, which is an oil.[1] This bench-stable crystalline solid allows for the controlled, in situ generation of the reactive vinylating agent upon treatment with a base, mitigating issues of reagent decomposition and ensuring reproducibility.
The synthesis of this compound is a straightforward two-step process commencing with commercially available 2-bromoethanol. Treatment with triflic anhydride in the presence of a non-nucleophilic base like pyridine yields 2-bromoethyl triflate. This intermediate, without the need for purification, is then reacted with diphenyl sulfide in refluxing toluene to produce the desired sulfonium triflate, which can be easily isolated by precipitation.[2]
Palladium/Copper-Catalyzed Vinylation of Terminal Alkynes: A Superior Alternative to Traditional Methods
One of the most powerful applications of this compound is in the Sonogashira cross-coupling reaction with terminal alkynes to furnish 1,3-enynes.[3] These structural motifs are prevalent in natural products and pharmaceutical agents.[3] Traditionally, such transformations have relied on vinyl halides (iodides, bromides, chlorides) as the vinyl source. However, these reagents can be volatile, difficult to handle, and may require harsh reaction conditions.[4]
(2-Bromoethyl)diphenylsulfonium triflate serves as an excellent CH₂=CH₂ transfer source under mild Pd/Cu catalysis at room temperature, affording a diverse range of 1,3-enynes in moderate to excellent yields.[3][5] This represents the first application of a (2-haloethyl)diphenylsulfonium triflate as a vinylating agent in organic synthesis.[3]
Comparative Performance and Substrate Scope
The following table showcases the broad substrate scope of the Sonogashira vinylation using this compound, demonstrating its tolerance for various functional groups.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-phenyl-1-buten-3-yne | 92 |
| 2 | 4-Ethynyltoluene | 1-(p-tolyl)-1-buten-3-yne | 94 |
| 3 | 4-Methoxyphenylacetylene | 1-(4-methoxyphenyl)-1-buten-3-yne | 91 |
| 4 | 4-Chlorophenylacetylene | 1-(4-chlorophenyl)-1-buten-3-yne | 85 |
| 5 | 1-Ethynyl-4-fluorobenzene | 1-(4-fluorophenyl)-1-buten-3-yne | 88 |
| 6 | 3-Ethynylthiophene | 3-(1-buten-3-ynyl)thiophene | 75 |
| 7 | 1-Octyne | Dec-1-en-3-yne | 82 |
| 8 | Cyclohexylacetylene | (1-buten-3-ynyl)cyclohexane | 78 |
Data compiled from Ming et al., Org. Lett. 2021, 23, 6795-6800.[6]
The reaction proceeds smoothly at 25 °C, a significant advantage over many protocols involving less reactive vinyl halides which often require elevated temperatures.[6] Mechanistic studies suggest the reaction proceeds via the in situ formation of diphenyl(vinyl)sulfonium triflate, which then undergoes the Pd/Cu-catalyzed cross-coupling.[6]
Experimental Protocol: Sonogashira Vinylation
A representative procedure for the Pd/Cu-catalyzed vinylation of a terminal alkyne is as follows:
-
In a nitrogen-filled glovebox, a sealed tube is charged with Pd(PPh₃)₄ (0.01 mmol), CuI (0.01 mmol), this compound (0.3 mmol), the terminal alkyne (0.2 mmol), K₃PO₄ (0.3 mmol), and DME (2 mL) with vigorous stirring.
-
The reaction mixture is stirred at 25 °C for 12 hours.
-
Upon completion, the reaction mixture is diluted with diethyl ether (10 mL) and washed with water (15 mL).
-
The aqueous layer is extracted with diethyl ether (10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 1,3-enyne.[6]
Caption: Workflow for Sonogashira Vinylation.
Synthesis of Heterocycles: A Versatile Annulation Reagent
This compound is a powerful tool for the synthesis of a wide array of nitrogen- and oxygen-containing heterocycles through annulation reactions.[1][2] The general mechanism involves the in situ generation of the vinylsulfonium salt, followed by a Michael addition of a nucleophile to generate a sulfur ylide intermediate. Subsequent intramolecular reactions lead to the formation of the heterocyclic ring with the expulsion of diphenyl sulfide.[7]
Imidazolinium Salts: Precursors to N-Heterocyclic Carbenes
Imidazolinium salts are important precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis and as organocatalysts. The reaction of formamidines with (2-bromoethyl)diphenylsulfonium triflate provides a mild and efficient route to a variety of symmetrical and unsymmetrical imidazolinium salts in high yields and with short reaction times.[8][9]
| Entry | Formamidine Substituents (R¹, R²) | Product | Yield (%) | Time (h) |
| 1 | 2,6-Diisopropylphenyl | 1,3-Bis(2,6-diisopropylphenyl)imidazolinium triflate | 90 | 1.5 |
| 2 | 2,4,6-Trimethylphenyl | 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium triflate | 91 | 2.5 |
| 3 | Phenyl | 1,3-Diphenylimidazolinium triflate | 85 | 3 |
| 4 | t-Butyl | 1,3-Di-tert-butylimidazolinium triflate | 78 | 4 |
Data compiled from McGarrigle et al., Org. Lett. 2011, 13, 3060-3063.
This method is particularly effective for sterically hindered substrates, which can be challenging for other synthetic routes.
Experimental Protocol: Imidazolinium Salt Synthesis
A typical procedure for the synthesis of an imidazolinium salt is as follows:
-
To a stirred solution of the N,N'-disubstituted formamidine (1.10 mmol) and diisopropylethylamine (2.75 mmol) in anhydrous acetonitrile (8 mL) under a nitrogen atmosphere, add this compound (1.38 mmol).
-
Reflux the mixture for 1.5 hours.
-
Cool the mixture to room temperature and reduce the solvent volume by half under a stream of nitrogen.
-
Add diethyl ether and stir until a precipitate forms.
-
Collect the precipitate by filtration and wash sequentially with hot toluene, diethyl ether, water, and diethyl ether.
-
Dry the solid in vacuo to give the pure imidazolinium trifluoromethanesulfonate.[4]
Fused Bicyclic Epoxides and Aziridines
The reagent is also highly effective in tandem Michael addition/Johnson-Corey-Chaykovsky annulation reactions to produce fused bicyclic epoxides and aziridines.[8] The reaction of the in situ generated vinylsulfonium salt with α-amino ketones or α-hydroxy ketones affords the corresponding bicyclic epoxides in good to excellent yields and with high diastereoselectivity.[1][8]
Caption: General Mechanism for Heterocycle Synthesis.
Cycloaddition Reactions: Access to Complex Scaffolds
The vinylsulfonium salt generated from this compound participates in [3+2] cycloaddition reactions, providing a concise route to various heterocyclic systems. For instance, the reaction with in situ generated nitrile imines from hydrazonoyl halides affords pyrazole derivatives with high regioselectivity and in good yields.[10] This metal-free approach expands the synthetic utility of vinylsulfonium salts beyond their traditional role as Michael acceptors.[11]
Emerging Applications: Beyond Traditional Synthesis
Recent research has highlighted the potential of this compound in materials science. It can act as a photoinitiator for cationic polymerization, enabling the rapid curing of coatings and adhesives under UV light.[11] This is crucial for the manufacturing of durable materials and in the electronics industry for the production of photoresists for printed circuit boards.[11]
Conclusion: A Versatile and Indispensable Reagent
This compound has proven to be a highly valuable and versatile reagent in modern organic synthesis. Its key advantages of being a stable, easy-to-handle crystalline solid that serves as a precursor to a highly reactive vinylating agent make it a superior choice in many applications compared to traditional, often volatile and less stable, vinylating agents. From the efficient synthesis of 1,3-enynes via Sonogashira coupling to its broad utility in the construction of diverse and complex heterocyclic scaffolds, this reagent offers mild reaction conditions, high yields, and excellent functional group tolerance. The detailed experimental protocols and extensive data presented in this guide underscore its reliability and efficiency, making it an indispensable tool for researchers and synthetic chemists.
References
-
Luo, W.-J., et al. (2024). [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles. The Journal of Organic Chemistry, 89(14). [Link]
-
Mondal, M., et al. (2018). Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. Molecules, 23(4), 738. [Link]
-
Aggarwal, V. K., et al. (2010). (2-Bromoethyl)sulfonium Trifluoromethanesulfonates in Stereoselective Annulation Reactions for the Formation of Fused Bicyclic Epoxides and Aziridines. Angewandte Chemie International Edition, 49(15), 2772-2775. [Link]
-
Studer, A., et al. (2016). Sulfonium Ylides by (3+2) Cycloaddition of Arynes with Vinyl Sulfides: Stereoselective Synthesis of Highly Substituted Alkenes. Angewandte Chemie International Edition, 55(46), 14435-14438. [Link]
-
McGarrigle, E. M., et al. (2011). An Efficient Synthesis of Imidazolinium Salts Using Vinyl Sulfonium Salts. Organic Letters, 13(12), 3060-3063. [Link]
-
Organic Chemistry Portal. Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate. [Link]
-
Luo, W.-J., et al. (2024). [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles. The Journal of Organic Chemistry, 89(14), 10066-10076. [Link]
-
McGarrigle, E. M., et al. (2021). Application of vinylsulfonium salts to the synthesis of heterocycles. In Targets in Heterocyclic Systems (Vol. 25, pp. 78-99). Società Chimica Italiana. [Link]
-
Ming, X.-X., et al. (2021). Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate. Organic Letters, 23(17), 6795-6800. [Link]
-
Alcaide, B., & Almendros, P. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry, 2020(33), 5249-5264. [Link]
-
Ming, X.-X., et al. (2021). Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate. Organic Letters, 23(17), 6795-6800. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
As a Senior Application Scientist, my primary objective is to empower researchers not only with high-performance chemical reagents but also with the critical knowledge required for their safe handling and disposal. (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a valuable precursor for the in situ generation of diphenylvinylsulfonium triflate, a versatile reagent in modern organic synthesis.[1] However, its utility is matched by its hazardous properties, which demand a rigorous and informed approach to waste management.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Hazard Profile and Essential Safety Intelligence
A thorough understanding of the chemical's hazard profile is the foundation of safe handling and disposal. This compound (CAS RN: 247129-85-7) is a potent irritant and a potential alkylating agent, necessitating careful handling to prevent exposure.[1][2]
Key Hazards:
-
Skin and Eye Irritation: The compound is classified as a skin and eye irritant (Category 2).[2] Direct contact can cause significant irritation.
-
Respiratory Irritation: It may also cause respiratory irritation.[1][3][4] All handling should be performed in a well-ventilated area to avoid inhaling dust or aerosols.
-
Chemical Reactivity: It is incompatible with strong oxidizing agents.[2] Hazardous decomposition under fire conditions can produce toxic fumes, including carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[2]
GHS Hazard Summary Table:
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation[2][4] | Warning |
| Eye Irritation | 2 | H319: Causes serious eye irritation[2][4] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] | Warning |
Mandatory Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] For tasks with a higher splash risk, such as cleaning up spills or large-scale waste consolidation, a full face shield should be worn in addition to goggles.[6]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[7] It is critical to inspect gloves for any signs of degradation or puncture before use. Always use proper glove removal technique to avoid contaminating your skin and dispose of used gloves as hazardous waste.[8]
-
Body Protection: A lab coat is required at all times. For larger quantities or spill cleanup, a chemical-resistant apron is recommended.[5]
-
Respiratory Protection: All handling of the solid compound should be performed within a certified chemical fume hood or a glove box to prevent dust inhalation.[2] If there is a risk of exceeding exposure limits, a NIOSH-approved N95 dust mask or a higher level of respiratory protection may be necessary.[3]
A safety shower and eyewash station must be readily accessible in any laboratory where this compound is handled.[2]
Emergency Procedures for Spills and Exposures
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.
Spill Response Protocol
The response to a spill depends on its scale. All spill cleanup materials must be treated as hazardous waste.[9]
For Incidental (Minor) Spills:
-
Alert Personnel: Immediately notify others in the vicinity.[10]
-
Isolate the Area: Prevent foot traffic through the spill zone.
-
Don Appropriate PPE: Before starting cleanup, ensure you are wearing the full PPE described in Section 2.[10]
-
Contain the Spill: Prevent the solid from becoming airborne and stop it from entering any drains.[2]
-
Absorb and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials. Sweep up the material without creating dust and place it into a clearly labeled, sealable container for hazardous waste.[2][8][10]
-
Decontaminate: Wipe down the spill area with soap and water, collecting the cleaning materials as hazardous waste.[10]
-
Report: Inform your laboratory supervisor or safety officer of the incident.
For Major Spills:
-
Evacuate: Immediately evacuate the area.[9]
-
Activate Alarm: If the spill poses a fire or significant exposure risk, activate the nearest fire alarm.[11]
-
Call for Emergency Response: From a safe location, call emergency services (e.g., 911) and your institution's environmental health and safety (EHS) office.[11] Provide the chemical name, CAS number, and approximate quantity spilled.
Personal Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][12] Seek medical attention.
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Standard Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular trash. [13]
Step 1: Waste Segregation and Collection
All waste streams containing this compound must be collected separately from other laboratory waste.
-
Solid Waste: This includes any unused reagent, contaminated PPE (gloves, wipes), and spill cleanup debris. Collect these materials in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.
-
Liquid Waste: This primarily consists of rinsate from cleaning contaminated glassware. The first one to three rinses must be collected as hazardous waste.[13]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container made of a material compatible with the waste, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid to prevent leaks or spills.[14]
-
Label Correctly: The container must be labeled with a hazardous waste tag before any waste is added. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "247129-85-7"
-
The words "Hazardous Waste"
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
-
Step 3: Disposal of "Empty" Containers
Containers that held the pure reagent are not truly empty and must be managed as hazardous waste.
-
Thoroughly Empty: Ensure all visible solid has been removed from the container.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone).[13]
-
Collect Rinsate: The first rinse (and preferably all three) must be collected and disposed of as liquid hazardous waste.[13]
-
Deface Label: After the triple rinse, completely deface or remove the original manufacturer's label.
-
Final Disposal: The rinsed and air-dried container can typically be disposed of with other laboratory glassware, but confirm this with your institution's EHS guidelines.
Step 4: Arrange for Professional Disposal
All collected waste must be turned over to a licensed professional waste disposal company.[2][8][15] This is typically managed through your institution's EHS department. Never attempt to treat or dispose of this chemical on your own, for example, through incineration, without proper licensing and equipment.[15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from the use of this compound.
Caption: Decision workflow for proper waste stream management.
By adhering to this comprehensive guide, researchers can confidently manage the risks associated with this compound, ensuring a safe laboratory environment and upholding their professional responsibility for environmental stewardship.
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MSDS of this compound . Capot Chemical Co., Ltd. [Link]
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Emergency Procedures . University of Washington Environmental Health & Safety. [Link]
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Emergency Response Guide for Laboratories . Carnegie Mellon University Qatar. [Link]
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UNIT 7: Personal Protective Equipment . University of Hawai'i at Mānoa. [Link]
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Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
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EMERGENCY RESPONSE GUIDE IMMEDIATE EMERGENCY PROCEDURES . Kent State University. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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Hazardous Waste . University of Oklahoma Environmental Health and Safety. [Link]
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Hazardous Materials Disposal Guide . Nipissing University. [Link]
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Personal protective equipment for handling (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Comprehensive Safety and Handling Guide: (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling this compound (CAS 247129-85-7). This document moves beyond a simple checklist to instill a deep understanding of why specific precautions are necessary, ensuring a culture of safety and scientific integrity in your laboratory. The procedures outlined here are designed to be a self-validating system for protecting researchers during the use of this valuable synthetic reagent.
Hazard Identification and Risk Assessment
This compound is a powerful reagent used in organic synthesis, notably as a precursor for vinyl sulfonium salts.[1] While highly effective, it is classified with specific hazards that demand rigorous control measures. The primary risks are associated with its irritant properties.[2] Due to its nature as a potent alkylating agent, it should be handled with care at all times.[1]
A summary of its formal hazard classifications is presented below.
| Hazard Class | GHS Code | Description | Pictogram | Signal Word |
| Skin Irritation | H315 | Causes skin irritation[2][3] | Warning [3] | |
| Serious Eye Irritation | H319 | Causes serious eye irritation[2][3] | ||
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1][2] |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety protocol in the established hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.
-
Elimination/Substitution: Not applicable when the reagent is required.
-
Engineering Controls: These are the most critical physical installations to mitigate exposure. All work with this compound must be performed in a certified chemical fume hood to control airborne dust and prevent inhalation.[3][4] A safety shower and eyewash station must be immediately accessible.[3]
-
Administrative Controls: These are procedural controls, such as standard operating procedures (SOPs), clear labeling, and comprehensive training for all personnel.
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical hazard. The remainder of this guide focuses on the correct selection and use of PPE.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. The rationale behind each selection is explained to reinforce safe handling practices.
Primary Engineering Control
-
Chemical Fume Hood: All handling, weighing, and transfer of the solid compound, as well as all subsequent reactions, must occur within a properly functioning and certified chemical fume hood.[3] This is non-negotiable and serves as the primary defense against respiratory exposure.
Respiratory Protection
-
Equipment: A NIOSH-approved N95 (US) or FFP1 (EU) particulate respirator.[5]
-
Causality: The compound is a solid powder that can easily become airborne during handling, posing a direct risk of respiratory tract irritation (H335).[1] The respirator prevents the inhalation of these fine particles.
Eye and Face Protection
-
Equipment: ANSI Z87.1-compliant (or equivalent) chemical splash goggles. A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or working with reactions under pressure.[3]
-
Causality: The H319 classification indicates that this chemical can cause serious eye irritation.[2][3] Standard safety glasses do not provide an adequate seal against dust or splashes. Chemical goggles are essential to protect against particulate entry and accidental splashes.
Hand Protection
-
Equipment: Nitrile or neoprene gloves. Double-gloving is strongly recommended.
-
Causality: The compound is a known skin irritant (H315).[2][3] Nitrile provides good chemical resistance for incidental contact. Double-gloving provides a critical layer of security; should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Always inspect gloves for defects before use and practice proper removal techniques to avoid skin contact.[5]
Body Protection
-
Equipment: A flame-resistant laboratory coat, fully fastened. For handling larger quantities (>50g), a chemically resistant apron should be worn over the lab coat.
-
Causality: This protects the skin on the arms and torso from settling dust and minor spills, preventing skin irritation.[6] It also protects personal clothing from contamination. Contaminated clothing must be removed immediately and laundered separately before reuse.[3][6]
Procedural Workflow for Safe Handling
This step-by-step process integrates the use of PPE into the entire lifecycle of the chemical in the lab, from receipt to disposal.
Caption: Fig 1. Safe Handling Workflow for this compound.
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure the sash is at the appropriate working height.
-
Confirm the location of the nearest safety shower and eyewash station and ensure the path is clear.[4]
-
Don all required PPE as described in Section 3.
-
-
Weighing and Transfer:
-
Reaction and Workup:
-
Set up all apparatus within the fume hood.
-
If the reaction requires heating, ensure smooth heating and be prepared for any potential pressure changes.
-
All subsequent workup and extraction steps should also be performed in the hood.
-
-
Decontamination and Disposal:
-
Wipe down all surfaces, the spatula, and the exterior of containers with a suitable solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.
-
Dispose of the chemical waste, empty containers, and contaminated PPE in separate, clearly labeled, and sealed hazardous waste containers.[5] All waste disposal must be handled by a licensed professional waste disposal service in accordance with local and national regulations.[3][5]
-
-
Doffing PPE:
-
Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield/goggles, lab coat, respirator, inner gloves.
-
Wash hands and forearms thoroughly with soap and water after all work is complete.[3]
-
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9][10] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[3][9] If the person feels unwell, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention. |
References
-
This compound. Fluoromart. Link
-
SAFETY DATA SHEET: this compound. TCI Chemicals. Link
-
This compound. ChemScene. Link
-
SAFETY DATA SHEET: SODIUM TRIFLUOROMETHANESULFONATE. Gelest, Inc. Link
-
Safety Data Sheet: Lithium trifluoromethanesulfonate. Santa Cruz Biotechnology. Link
-
This compound 97%. Sigma-Aldrich. Link
-
This compound. Tokyo Chemical Industry Co., Ltd. (APAC). Link
-
This compound CID 25193077. PubChem, National Center for Biotechnology Information. Link
-
Safety Data Sheet: Trifluoromethanesulfonic acid. Szabo-Scandic. Link
-
Sodium trifluoromethanesulfonate (cas 2926-30-9) SDS/MSDS. Guidechem. Link
-
This compound 247129-85-7. TCI America. Link
-
SAFETY DATA SHEET: Scandium(III) trifluoromethanesulfonate. Fisher Scientific. Link
-
Safety Data Sheet: this compound. Angene Chemical. Link
-
Material Safety Data Sheet: Diphenylamine Sulfonic Acid Sodium Salt. Fisher Scientific. Link
-
MSDS of this compound. ChemCeed. Link
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This compound. Tokyo Chemical Industry (India) Pvt. Ltd. Link
-
SAFETY DATA SHEET: this compound. Sigma-Aldrich. Link
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
